molecular formula C8H8N2O B1322665 6,7-dihydro-1,7-naphthyridin-8(5H)-one CAS No. 301666-63-7

6,7-dihydro-1,7-naphthyridin-8(5H)-one

Cat. No.: B1322665
CAS No.: 301666-63-7
M. Wt: 148.16 g/mol
InChI Key: FACHEWJELYJLGD-UHFFFAOYSA-N
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Description

6,7-dihydro-1,7-naphthyridin-8(5H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6,7-dihydro-5H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-2,4H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACHEWJELYJLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623303
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301666-63-7
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301666-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 6,7-dihydro-1,7-naphthyridin-8(5H)-one (CAS No: 301666-63-7), a heterocyclic organic compound of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from commercial suppliers, data on analogous structures, and fundamental chemical principles to offer a detailed profile. The guide covers the compound's structure, nomenclature, predicted physicochemical properties, expected spectroscopic characteristics, reactivity, and potential applications, with a focus on providing a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the Naphthyridinone Scaffold

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are recognized as "privileged structures" in medicinal chemistry. Their derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a lactam functionality, as seen in this compound, adds a unique dimension to the chemical landscape of this scaffold, influencing its reactivity, solubility, and potential for forming key interactions with biological targets. This guide aims to provide a detailed exploration of the chemical characteristics of this specific dihydronaphthyridinone, offering insights that can inform its synthesis, handling, and application in research settings.

Molecular Structure and Nomenclature

This compound possesses a fused bicyclic system consisting of a dihydropyridinone ring fused to a pyridine ring.

  • Chemical Formula: C₈H₈N₂O
  • Molecular Weight: 148.16 g/mol
  • CAS Number: 301666-63-7
  • Synonyms: 1,7-Naphthyridin-8(5H)-one, 6,7-dihydro-; 5,6,7,8-Tetrahydro-1,7-naphthyridin-8-one

The structure features a lactam moiety, which is a cyclic amide, and an aromatic pyridine ring. The "dihydro" designation indicates the saturation of two carbon atoms in the pyridinone ring.

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leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""]; llq [label=""]; llr [label=""]; lls [label=""]; llt [label=""]; llu [label=""]; llv [label=""]; llw [label=""]; llx [label=""]; lly [label=""]; llz [label=""]; lma [label=""]; lmb [label=""]; lmc [label=""]; lmd [label=""]; lme [label=""]; lmf [label=""]; lmg [label=""]; lmh [label=""]; lmi [label=""]; lmj [label=""]; lmk [label=""]; lml [label=""]; lmm [label=""]; lmn [label=""]; lmo [label=""]; lmp [label=""]; lmq [label=""]; lmr [label=""]; lms [label=""]; lmt [label=""]; lmu [label=""]; lmv [label=""]; lmw [label=""]; lmx [label=""]; lmy [label=""]; lmz [label=""]; lna [label=""]; lnb [label=""]; lnc [label=""]; lnd [label=""]; lne [label=""]; lnf [label=""]; lng [label=""]; lnh [label=""]; lni [label=""]; lnj [label=""]; lnk [label=""];

An In-Depth Technical Guide to 6,7-dihydro-1,7-naphthyridin-8(5H)-one (CAS 301666-63-7): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While detailed research on this specific unsubstituted core is not extensively documented in peer-reviewed literature, this guide synthesizes information from related analogues and established chemical principles to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, expected analytical characteristics, and the therapeutic potential of this scaffold, providing a roadmap for its exploration.

Introduction: The Significance of the Naphthyridinone Scaffold

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are recognized as "privileged structures" in medicinal chemistry.[1] Their structural resemblance to quinolones and other biologically active heterocycles has made them a fertile ground for the discovery of novel therapeutics.[2] The 1,7-naphthyridine isomer and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

The introduction of a lactam function and partial saturation, as seen in this compound, offers several advantages for drug design. The dihydropyridinone ring can modulate the electronic properties of the aromatic system, influence solubility and metabolic stability, and provide additional vectors for substitution to fine-tune biological activity and pharmacokinetic profiles. The carbonyl group can act as a hydrogen bond acceptor, crucial for binding to biological targets.[3]

This guide will focus on the core molecule, this compound, providing a foundational understanding for the development of novel derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 301666-63-7[3][4]
Molecular Formula C₈H₈N₂O[4][5]
Molecular Weight 148.16 g/mol [4]
Appearance Solid, Yellow powder[3]
SMILES O=C1NCCC2=C1N=CC=C2[5]
InChI Key FACHEWJELYJLGD-UHFFFAOYSA-N[3]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 1[5]
XLogP3 0.5[5]

Proposed Synthesis and Mechanistic Rationale

A common and effective strategy for constructing the dihydropyridinone ring of the 1,7-naphthyridinone core is through the cyclization of a suitably functionalized pyridine precursor. A logical starting material is 2-amino-3-pyridinecarboxaldehyde or a related derivative.

Synthetic Workflow cluster_0 Proposed Synthetic Pathway Start 2-Amino-3-pyridinecarboxaldehyde Step1 Knoevenagel Condensation (Malonic Acid Derivative) Start->Step1 1 Intermediate1 Pyridylacrylic Acid Intermediate Step1->Intermediate1 Step2 Reduction of Nitro Group (if applicable) and/or Amide Formation Intermediate1->Step2 2 Intermediate2 N-(Pyridyl)acrylamide Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., Acid or Base Catalyzed) Intermediate2->Step3 3 Final_Product This compound Step3->Final_Product

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(2-aminopyridin-3-yl)acrylic acid

  • To a solution of 2-amino-3-pyridinecarboxaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pyridylacrylic acid intermediate.

Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. Pyridine acts as a basic solvent, and piperidine as a catalyst to facilitate the condensation between the aldehyde and the active methylene group of malonic acid.

Step 2: Synthesis of N-acetyl-3-(2-aminopyridin-3-yl)acrylamide

  • Protect the amino group of the pyridylacrylic acid intermediate with a suitable protecting group (e.g., acetylation with acetic anhydride) if necessary to prevent side reactions.

  • Activate the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • React the activated acid with an ammonia source (e.g., ammonium hydroxide) to form the corresponding acrylamide.

Causality: This two-step process (protection-activation-amination) is a standard procedure for converting a carboxylic acid to a primary amide. The choice of protecting group and activating agent can be optimized based on the specific reactivity of the substrate.

Step 3: Intramolecular Cyclization to this compound

  • Treat the N-(pyridyl)acrylamide intermediate with a strong acid (e.g., polyphosphoric acid or sulfuric acid) or a base (e.g., sodium ethoxide in ethanol).

  • Heat the reaction mixture to facilitate the intramolecular cyclization. The reaction progress should be monitored by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality: The intramolecular cyclization is the key ring-forming step. In an acid-catalyzed reaction, the pyridine nitrogen is protonated, activating the ring towards nucleophilic attack by the amide nitrogen. In a base-catalyzed reaction, the amide proton is removed, and the resulting anion attacks the pyridine ring.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of related structures, the following spectral data can be predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.0 - 8.2dd
H-37.2 - 7.4dd
H-47.6 - 7.8dd
H-5 (CH₂)3.0 - 3.2t
H-6 (CH₂)4.2 - 4.4t
NH7.5 - 8.5br s

Chemical shifts are relative to TMS and can vary depending on the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3120 - 125
C-4135 - 140
C-4a125 - 130
C-530 - 35
C-645 - 50
C-8 (C=O)165 - 170
C-8a140 - 145
Mass Spectrometry

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

  • Expected [M+H]⁺: 149.0664

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not available, the broader class of naphthyridinone derivatives has shown significant promise in several therapeutic areas. This core scaffold represents a valuable starting point for the development of new drug candidates.

Anticancer Activity

Many naphthyridine derivatives have been investigated as anticancer agents.[6] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

  • Kinase Inhibition: Derivatives of various naphthyridine isomers have been developed as potent inhibitors of protein kinases such as c-Kit, VEGFR-2, PI3K, and mTOR, which are crucial for cancer cell proliferation and survival.[6][7]

  • Topoisomerase Inhibition: Some 1,8-naphthyridine derivatives act as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[2]

Antimicrobial Activity

The structural similarity of naphthyridines to quinolone antibiotics makes them attractive candidates for the development of new antibacterial agents.[6] The mechanism of action is often related to the inhibition of bacterial DNA gyrase and topoisomerase IV.

Anti-inflammatory and Immunomodulatory Effects

Certain 1,8-naphthyridine derivatives have demonstrated the ability to modulate the production of inflammatory mediators, suggesting their potential in treating inflammatory diseases.[6]

Proposed Research Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound and its derivatives, a systematic biological evaluation is essential.

Biological_Screening_Workflow cluster_1 Proposed Biological Evaluation Cascade cluster_2 Primary Screening cluster_3 Secondary Screening & MoA cluster_4 Lead Optimization & In Vivo Studies Start This compound (and derivatives) Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) against cancer cell panel Start->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) against bacterial/fungal panel Start->Antimicrobial Kinase_Assay Kinase Inhibition Assays (Biochemical & Cellular) Cytotoxicity->Kinase_Assay If active Topoisomerase_Assay Topoisomerase Inhibition Assays Cytotoxicity->Topoisomerase_Assay If active Inflammation_Assay Anti-inflammatory Assays (e.g., cytokine release) Antimicrobial->Inflammation_Assay If active SAR Structure-Activity Relationship (SAR) Studies Kinase_Assay->SAR Topoisomerase_Assay->SAR Inflammation_Assay->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Models (e.g., Xenograft, Infection) ADME->In_Vivo

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a promising heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While specific research on this unsubstituted core is limited, this guide provides a comprehensive, technically sound framework for its synthesis, characterization, and biological evaluation based on established principles and data from related compounds. The proposed synthetic route and research workflow offer a clear path for scientists to explore the full potential of this intriguing molecule and its derivatives in the quest for new medicines.

References

  • PubMed. (n.d.). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Retrieved from [Link]

  • AA Blocks. (n.d.). 301666-63-7 | MFCD16658787 | this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • ACS Publications. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. Retrieved from [Link]

  • PubMed. (2014, February 1). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Retrieved from [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Retrieved from [Link]

  • ResearchGate. (2008, August). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Retrieved from [Link]

  • ResearchGate. (2018, January). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, March). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. Retrieved from [Link]

  • ResearchGate. (2019, April). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • ACS Publications. (1962, September 1). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Retrieved from [Link]

  • PubMed. (2005, May). Mechanism of action of a novel series of naphthyridine-type ribosome inhibitors: enhancement of tRNA footprinting at the decoding site of 16S rRNA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Retrieved from [Link]

  • ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • Wiley Online Library. (2007). Supporting Information for "Self-Assembly of a Naphthyridine-Based Receptor for D-Glucose in Water". Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The naphthyridinone scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as enzyme inhibitors and potential therapeutics in oncology and virology.[1][2][3][4] This guide provides a detailed examination of the molecular structure of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a key member of this chemical class. This document synthesizes fundamental chemical properties, a plausible synthetic pathway, and expected spectroscopic characteristics to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Core Molecular Attributes

The foundational characteristics of this compound are essential for any experimental design. These properties provide the basis for reaction stoichiometry, analytical characterization, and formulation development.

PropertyValueSource
CAS Number 301666-63-7[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Synonyms 1,7-Naphthyridin-8(5H)-one, 6,7-dihydro-; 5,6,7,8-Tetrahydro-1,7-naphthyridin-8-one[1]

Synthesis and Mechanistic Considerations

The conceptualized synthetic workflow is depicted below. This process is designed to be a self-validating system, where the successful formation of the intermediate and final product can be confirmed at each stage through standard analytical techniques.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization start 3-Aminopyridine intermediate Ethyl 3-(pyridin-3-ylamino)propanoate start->intermediate Base catalyst (e.g., Et3N) Solvent (e.g., Ethanol) Heat reagent1 Ethyl Acrylate reagent1->intermediate product This compound intermediate->product High-boiling solvent (e.g., Toluene or Dioxane) Heat reagent2 Strong Base (e.g., NaH or NaOEt) reagent2->product

Figure 1: Proposed Synthetic Workflow.
Plausible Experimental Protocol:

Part 1: Synthesis of Ethyl 3-(pyridin-3-ylamino)propanoate (Intermediate)

  • Reaction Setup: To a solution of 3-aminopyridine (1 equivalent) in anhydrous ethanol, add triethylamine (1.2 equivalents).

  • Addition of Michael Acceptor: To the stirred solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the intermediate, ethyl 3-(pyridin-3-ylamino)propanoate. The rationale for using a basic catalyst like triethylamine is to deprotonate the aminopyridine, increasing its nucleophilicity for the conjugate addition to ethyl acrylate.

Part 2: Intramolecular Cyclization to this compound (Final Product)

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (1.5 equivalents) in a high-boiling anhydrous solvent like toluene.

  • Addition of Intermediate: Add a solution of ethyl 3-(pyridin-3-ylamino)propanoate (1 equivalent) in the same solvent dropwise to the suspension at 0 °C.

  • Cyclization Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.

  • Quenching and Extraction: Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Spectroscopic and Structural Characterization

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation and Structure Confirmation start Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Backbone ms Mass Spectrometry start->ms Molecular Weight Confirmation ir Infrared Spectroscopy start->ir Functional Group Identification xray X-ray Crystallography (if crystalline solid) start->xray 3D Molecular Structure interpretation Combined Data Analysis nmr->interpretation ms->interpretation ir->interpretation xray->interpretation confirmation Unambiguous Structure Elucidation interpretation->confirmation

Figure 2: Analytical Workflow for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the dihydropyridinone ring. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methylene protons adjacent to the carbonyl group (C6) and the nitrogen atom (C5) would likely appear as distinct triplets in the aliphatic region (δ 2.5-4.0 ppm). The NH proton of the lactam should be observable as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon (C8) is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region, while the aliphatic carbons (C5 and C6) will appear in the upfield region (δ 30-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. For this compound (C₈H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 148.16. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the lactam. The N-H stretching vibration of the amide is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

X-ray Crystallography

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure in the solid state. This technique would reveal precise bond lengths, bond angles, and the overall three-dimensional conformation of the molecule, including the planarity of the bicyclic system and any intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the molecular structure of this compound, grounded in its fundamental properties and a plausible, robust synthetic strategy. The outlined analytical workflow offers a systematic approach to its characterization. For researchers in drug discovery, a thorough understanding of this core scaffold is the first step toward the rational design of novel derivatives with tailored biological activities. Future research should focus on the experimental validation of the proposed synthesis and the detailed spectroscopic and crystallographic characterization of this and related compounds to expand the chemical space for therapeutic innovation.

References

  • Guo, C., et al. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2][5]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789. [Link]

  • Hama, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development. [Link]

  • Molecules. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. [Link]

  • Nagarajan, S. R., et al. (2024). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][5]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][4]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega. [Link]

  • Pharmaceuticals. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • ResearchGate. (2015). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2005). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. [Link]

  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. [Link]

  • The Journal of Organic Chemistry. (2007). Novel Synthesis of 7-Fluoro-8-(trifluoromethyl)- 1H-1,6-naphthyridin-4-one Derivatives: Intermolecular Cyclization of an N-Silyl-1-azaallyl Anion with Perfluoroalkene and Subsequent Intramolecular Skeletal Transformation of the Resulting Pentasubstituted Pyridines. ACS Publications. [Link]

  • Dana Bioscience. 1-(5,8-Dihydro-1,7-naphthyridin-7(6H)-yl)ethan-1-one 1g. [Link]

  • ResearchGate. Figure S1. The 1 H NMR spectrum of a mixture of.... [Link]

  • ResearchGate. Synthesis of 8‐hydroxy‐1,6‐naphthyridine subtypes 14–17. Reagents and.... [Link]

  • PMC. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • PubMed. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]

  • ResearchGate. (2024). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]

  • NIST WebBook. 1,7-Naphthyridine. [Link]

  • PubChem. 1,7-Naphthyridine. [Link]

  • SpectraBase. 8H-Isoquino[2,1-b][2][5]naphthyridin-8-one, 12-ethenyl-5,6,13,13a-tetrahydro-3-methoxy-2-(phenylmethoxy)-, (.+-.)-. [Link]

  • SpectraBase. 1(2H)-Naphthalenone, 7-[2-(dimethylamino)-9-acridinyl]-3,4-dihydro-. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • NIST WebBook. 1H-3a,7-Methanoazulene, 2,3,6,7,8,8a-hexahydro-1,4,9,9-tetramethyl-, (1α,3aα,7α,8aβ)-. [Link]

  • NIST WebBook. 2(1H)Naphthalenone, 3,5,6,7,8,8a-hexahydro-4,8a-dimethyl-6-(1-methylethenyl)-. [Link]

Sources

Spectroscopic Profile of 6,7-dihydro-1,7-naphthyridin-8(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 6,7-dihydro-1,7-naphthyridin-8(5H)-one (CAS 301666-63-7). As a key scaffold in medicinal chemistry, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data based on the analysis of structurally related compounds, offering a robust framework for the identification and characterization of this molecule.

Molecular Structure and Numbering

The structural integrity and unambiguous identification of a molecule are foundational to any spectroscopic analysis. The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~8.50d1HH2J = 5.0
~7.80d1HH4J = 7.5
~7.20dd1HH3J = 7.5, 5.0
~4.50 (broad s)s1HNH (5)-
~3.50t2HH6J = 6.5
~2.80t2HH5J = 6.5

Rationale for Predictions:

  • Aromatic Protons (H2, H3, H4): The pyridine ring protons are expected in the aromatic region (δ 7.0-9.0 ppm). H2, being adjacent to a nitrogen atom, will be the most deshielded. The coupling pattern (doublet, doublet of doublets, doublet) is characteristic of a 2,3,4-trisubstituted pyridine ring.

  • Amide Proton (NH): The amide proton at position 7 will likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

  • Aliphatic Protons (H5, H6): The two methylene groups in the saturated ring will appear as triplets due to coupling with each other. The protons on C6, being adjacent to the amide nitrogen, are expected to be slightly more deshielded than those on C5, which are adjacent to the carbonyl group. This prediction is based on the analysis of similar saturated heterocyclic systems.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

    • Number of scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~165.0CC8
~150.0CHC2
~148.0CC8a
~138.0CHC4
~125.0CC4a
~122.0CHC3
~45.0CH₂C6
~30.0CH₂C5

Rationale for Predictions:

  • Carbonyl Carbon (C8): The amide carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.

  • Aromatic Carbons (C2, C3, C4, C4a, C8a): The sp² hybridized carbons of the pyridine ring will resonate in the δ 120-150 ppm region. The chemical shifts are predicted based on the influence of the nitrogen atom and the fused ring system, drawing parallels with known naphthyridine derivatives.[4]

  • Aliphatic Carbons (C5, C6): The sp³ hybridized methylene carbons will appear in the upfield region of the spectrum. C6, attached to the nitrogen, is expected to be more deshielded than C5.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Number of scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2 seconds.

    • Spectral width: 0-200 ppm.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3200MediumN-HStretching
~3050WeakC-H (sp²)Stretching
~2950WeakC-H (sp³)Stretching
~1680StrongC=OStretching
~1600, ~1470MediumC=C, C=NStretching
~1400MediumCH₂Scissoring

Rationale for Predictions:

  • N-H Stretch: The amide N-H stretching vibration is expected to appear as a medium intensity band around 3200 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

  • C=O Stretch: The strong absorption around 1680 cm⁻¹ is a key indicator of the amide carbonyl group. Its position is influenced by the cyclic nature of the amide (lactam).

  • C=C and C=N Stretches: The aromatic ring stretching vibrations will result in bands in the 1470-1600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 148.16 (corresponding to the molecular formula C₈H₈N₂O).[1]

  • Major Fragment Ions (predicted):

    • m/z = 120: Loss of CO (carbonyl group).

    • m/z = 92: Subsequent loss of HCN from the m/z 120 fragment.

    • m/z = 119: Loss of an ethyl radical from the saturated ring.

Rationale for Fragmentation:

The fragmentation of this compound under EI conditions is expected to be initiated by the loss of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). Cleavage of the saturated ring is also a likely fragmentation pathway.

M [M]⁺˙ m/z = 148 F1 [M-CO]⁺˙ m/z = 120 M->F1 - CO F3 [M-C₂H₅]⁺ m/z = 119 M->F3 - C₂H₅ F2 [M-CO-HCN]⁺˙ m/z = 93 F1->F2 - HCN

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: For a volatile and thermally stable compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is suitable. Alternatively, direct insertion probe can be used. For less volatile samples, Electrospray Ionization (ESI) would be a better choice.

  • MS Parameters (EI):

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

    • Source temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and suggested experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important heterocyclic scaffold. The principles and comparative data used to generate these predictions are grounded in well-established spectroscopic theory and literature precedents for similar molecular structures. Researchers working with this compound are encouraged to use this guide as a reference for their experimental work.

References

  • (No direct source for experimental d
  • Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407. [Link][5]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9897-9906. [Link][3]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 22(4), 259-262. [Link][4]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3303. [Link][6]

Sources

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document presents a detailed theoretical prediction and interpretation of the ¹H NMR data. The guide elucidates the underlying principles governing the chemical shifts and coupling patterns of the molecule's distinct proton environments. It serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, showcasing the power of NMR spectroscopy in structural elucidation.

Introduction: The Structural Significance of this compound

This compound (C₈H₈N₂O, Molar Mass: 148.16 g/mol ) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a dihydropyridinone ring. The naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The partial saturation in the dihydropyridinone ring introduces conformational flexibility, making the precise characterization of its three-dimensional structure crucial for understanding its interactions with biological targets.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and stereochemistry of protons, ¹H NMR allows for a comprehensive understanding of molecular architecture. This guide will systematically deconstruct the predicted ¹H NMR spectrum of this compound, offering a robust framework for its spectral interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a complete picture of the molecule's structure.

Chemical Structure and Proton Numbering

For clarity in the following discussion, the protons of this compound are numbered as follows:

Structure of this compound with proton numbering.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and anisotropic effects, and are supported by data from analogous structures.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~8.2-8.5Doublet of doublets (dd)³J(H4-H3) ≈ 8.0, ⁴J(H4-H2) ≈ 1.5
H2~7.5-7.8Doublet of doublets (dd)³J(H2-H3) ≈ 4.5, ⁴J(H2-H4) ≈ 1.5
H3~7.0-7.3Doublet of doublets (dd)³J(H3-H4) ≈ 8.0, ³J(H3-H2) ≈ 4.5
H5 (2H)~3.6-3.9Triplet (t)³J(H5-H6) ≈ 7.0
H6 (2H)~2.9-3.2Triplet (t)³J(H6-H5) ≈ 7.0
N-H (H7)~7.5-8.5Broad singlet (br s)-
Detailed Signal-by-Signal Interpretation
  • H4 (~8.2-8.5 ppm, dd): This proton is located ortho to the ring nitrogen (N1) and is expected to be the most deshielded of the aromatic protons due to the inductive effect and anisotropic effect of the nitrogen atom. Its signal is predicted to be a doublet of doublets due to coupling with H3 (³J, ortho coupling, ~8.0 Hz) and a smaller long-range coupling with H2 (⁴J, meta coupling, ~1.5 Hz).

  • H2 (~7.5-7.8 ppm, dd): This proton is also ortho to the ring nitrogen (N1) but is expected to be slightly less deshielded than H4 due to the influence of the fused ring system. It will appear as a doublet of doublets due to coupling with H3 (³J, ortho coupling, ~4.5 Hz) and a long-range coupling with H4 (⁴J, meta coupling, ~1.5 Hz).

  • H3 (~7.0-7.3 ppm, dd): This proton is meta to the ring nitrogen (N1) and will be the most shielded of the aromatic protons. Its signal will be a doublet of doublets due to coupling with both H4 (³J, ortho coupling, ~8.0 Hz) and H2 (³J, ortho coupling, ~4.5 Hz).

The coupling patterns of these aromatic protons are characteristic of a 1,2,4-trisubstituted benzene-like system within the pyridine ring.

  • H5 (2H, ~3.6-3.9 ppm, t): These methylene protons are adjacent to the amide nitrogen (N7). The electronegativity of the nitrogen atom will cause a significant downfield shift. The signal is expected to be a triplet due to vicinal coupling with the two equivalent H6 protons (³J ≈ 7.0 Hz).

  • H6 (2H, ~2.9-3.2 ppm, t): These methylene protons are in a benzylic-like position, adjacent to the aromatic ring. This position results in a downfield shift, though less pronounced than that for H5. The signal will be a triplet due to vicinal coupling with the two equivalent H5 protons (³J ≈ 7.0 Hz). The chair-like conformation of the dihydropyridinone ring may lead to some broadening of these signals due to conformational exchange.

  • N-H (H7, ~7.5-8.5 ppm, br s): The chemical shift of the amide proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects. It is expected to appear as a broad singlet. In protic deuterated solvents like D₂O or CD₃OD, this signal will exchange with deuterium and disappear from the spectrum.

Experimental Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following section outlines a validated methodology for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2][3][4]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.[5] For quantitative NMR (qNMR), precise weighing and the use of an internal standard are required.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6]

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample (δ = 0.00 ppm).

Workflow for ¹H NMR Sample Preparation.

Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[7][8][9][10][11]

ParameterRecommended ValueRationale
Pulse Program zg30 or similarStandard 1D proton experiment with a 30° pulse angle for faster relaxation.
Number of Scans (NS) 16-64Sufficient for good signal-to-noise ratio with the specified sample concentration.
Spectral Width (SW) 12-16 ppmEncompasses the expected chemical shift range for all protons.
Acquisition Time (AQ) 2-4 secondsProvides adequate digital resolution.
Relaxation Delay (D1) 1-2 secondsAllows for sufficient relaxation of protons between scans.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to generate the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the precise chemical shift of each peak.

Advanced NMR Techniques for Structural Confirmation

While 1D ¹H NMR is powerful, complex structures often benefit from two-dimensional (2D) NMR experiments for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. It would confirm the coupling between H2-H3, H3-H4, and H5-H6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule.

Relationship between key 1D and 2D NMR experiments.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the interpretation of the ¹H NMR spectrum of this compound. By systematically analyzing the predicted chemical shifts, multiplicities, and coupling constants, a detailed structural assignment has been established. The outlined experimental protocols for sample preparation, data acquisition, and processing provide a robust methodology for obtaining high-quality spectral data. The principles and techniques discussed herein are broadly applicable to the structural elucidation of a wide range of organic molecules and will serve as a valuable resource for scientists in the field of drug discovery and development. The combination of theoretical prediction and rigorous experimental methodology underscores the power of NMR spectroscopy as a cornerstone of modern chemical analysis.

References

  • Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). PubMed. [Link]

  • NMR Sample Preparation. (n.d.). University of Arizona. [Link]

  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs. [Link]

  • NMR Data Processing. (n.d.). University of Cambridge. [Link]

  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. (n.d.). ACS Publications. [Link]

  • PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. (n.d.). NIH. [Link]

  • Video: ¹H NMR: Long-Range Coupling. (2024). JoVE. [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. [Link]

  • NMR Chemical Shifts. (n.d.). University of Puget Sound. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

  • NMR acquisition parameters and qNMR. (2021). Nanalysis. [Link]

  • 5,6,7,8-Tetrahydro-1-naphthol. (n.d.). PubChem. [Link]

  • Simulate and predict NMR spectra. (n.d.). NMRDB.org. [Link]

  • Sample Preparation. (n.d.). University of Liverpool. [Link]

  • Download NMR Predict. (n.d.). Mestrelab. [Link]

  • SOP data acquisition. (n.d.). R-NMR. [Link]

  • NMR Spectroscopy: Data Acquisition. (n.d.). Ruhr-Universität Bochum. [Link]

  • THE ACQUISITION PARAMETERS. (n.d.). University of Wisconsin-Madison. [Link]

Sources

13C NMR analysis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6,7-Dihydro-1,7-naphthyridin-8(5H)-one

For researchers, scientists, and drug development professionals, understanding the nuanced structural features of heterocyclic scaffolds is paramount. The this compound core is a significant pharmacophore, and its precise characterization is crucial for advancing medicinal chemistry efforts. This guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this important heterocyclic system.

The Strategic Importance of the Naphthyridinone Core

Naphthyridine derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Specifically, the 1,6- and 1,7-naphthyridine cores are recognized as "privileged structures," capable of interacting with a variety of biological receptors.[1][2] The partially saturated this compound scaffold offers a unique three-dimensional geometry that can be exploited for designing novel therapeutic agents. A thorough understanding of its spectroscopic properties, particularly ¹³C NMR, is fundamental for structure elucidation, verification, and the rational design of new derivatives.

Foundational Principles of ¹³C NMR for Heterocyclic Systems

¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[3] The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure.[4][5] For a heterocyclic system like this compound, several key factors influence the ¹³C chemical shifts:

  • Hybridization: sp²-hybridized carbons in the aromatic and amide portions of the molecule will resonate at a lower field (higher ppm) compared to the sp³-hybridized carbons of the saturated ring.[4]

  • Electronegativity: The presence of electronegative nitrogen and oxygen atoms causes a deshielding effect on adjacent carbons, shifting their signals downfield. The carbonyl carbon (C=O) is particularly deshielded and typically appears at the lowest field in the spectrum.[5][6]

  • Aromaticity and Resonance: The delocalized π-electron system of the pyridine ring influences the chemical shifts of the carbons within it. Resonance effects from the amide group also play a significant role in the electron distribution and, consequently, the carbon chemical shifts.

  • Substituent Effects: The presence and nature of any substituents on the naphthyridinone core can cause predictable upfield or downfield shifts, which can be analyzed to confirm their position.[7]

Predicted ¹³C NMR Chemical Shift Assignments for this compound

Below is a table summarizing the predicted chemical shift ranges for each carbon atom in the this compound core. These predictions are based on established principles and data from analogous structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 155Aromatic carbon adjacent to nitrogen (C=N), significantly deshielded.
C-3115 - 125Aromatic CH, influenced by the nitrogen at position 1.
C-4135 - 145Aromatic CH, influenced by the annulated ring system.
C-4a120 - 130Quaternary aromatic carbon at the ring junction.
C-530 - 40Aliphatic CH₂ adjacent to the amide nitrogen.
C-620 - 30Aliphatic CH₂.
C-8160 - 170Carbonyl carbon of the amide, highly deshielded.
C-8a140 - 150Quaternary aromatic carbon adjacent to both the pyridine nitrogen and the amide group.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum is a meticulous process that demands attention to detail. The following protocol outlines a self-validating system for the analysis of this compound.

4.1. Sample Preparation

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum. This can be verified by ¹H NMR and LC-MS analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for polar, heterocyclic compounds.[13]

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Instrument Parameters

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Pulse Program: Employ a standard proton-decoupled ¹³C NMR pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: A longer acquisition time will improve digital resolution.

    • Relaxation Delay: Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of quaternary carbons, which have longer relaxation times.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[6]

  • Processing:

    • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

Advanced NMR Techniques for Unambiguous Assignment

For complex derivatives of this compound, one-dimensional ¹³C NMR may not be sufficient for complete structural elucidation. Advanced 2D NMR techniques are invaluable for unambiguous signal assignment.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

  • COSY (Correlation Spectroscopy): While a ¹H-¹H correlation experiment, COSY helps to identify proton spin systems, which in turn aids in the assignment of the attached carbons via HSQC.

Visualizing the Analytical Workflow

A logical workflow is essential for the systematic analysis of NMR data. The following diagram, generated using Graphviz, illustrates the key steps from sample preparation to final structure verification.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_ver Structure Verification P1 Compound Purification (>95%) P2 Solvent Selection (e.g., DMSO-d6) P1->P2 P3 Dissolution & TMS Addition P2->P3 A1 1D ¹³C NMR (Proton Decoupled) P3->A1 A2 2D NMR (HSQC, HMBC) (If needed) A1->A2 D1 Fourier Transform & Phasing A1->D1 D3 Signal Assignment (1D and 2D Data) A2->D3 D2 Chemical Shift Referencing (TMS = 0 ppm) D1->D2 D2->D3 D4 Comparison with Predicted Spectra D3->D4 V1 Final Structure Confirmation D4->V1

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion: A Cornerstone of Modern Drug Discovery

The ¹³C NMR analysis of this compound is a critical component in the characterization of this important heterocyclic scaffold. By combining a foundational understanding of NMR principles with meticulous experimental technique and the application of advanced 2D methods, researchers can achieve unambiguous structural elucidation. This detailed spectroscopic understanding is not merely an academic exercise; it is a cornerstone of modern drug discovery, enabling the rational design and synthesis of novel therapeutic agents with enhanced efficacy and specificity.

References

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. (2005). 1,6- and 1,7-naphthyridines III. 13C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 28(5), 451-455.
  • National Center for Biotechnology Information. (n.d.). 1,7-Naphthyridine. PubChem. Retrieved from [Link]

  • Lee, S., Kim, H., & Lee, W. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • SpectraBase. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(3), 269-293.
  • Kumar, S., Singh, R., Singh, S., & Singh, I. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2533.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Mohamad, I. I., Hameed, A. S. H., & Mahdi, M. A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Chemical Reviews, 3(4), 274-283.
  • Chen, Y.-L., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 13, 16428.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12036-12048.
  • Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22104-22118.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2020). Computational protocols for calculating 13C NMR chemical shifts. Russian Chemical Reviews, 89(1), 1-36.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(24), 16187–16195.
  • 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. (2024). Molecules, 29(4), 856.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2020). The Journal of Organic Chemistry, 85(21), 13627–13638.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2000).
  • 1,6-Naphthyridin-2(1H)

Sources

An In-depth Technical Guide to the Solubility of 6,7-dihydro-1,7-naphthyridin-8(5H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a heterocyclic compound of interest in pharmaceutical research. For professionals in drug development, understanding the solubility of a compound is a critical first step, as it profoundly influences bioavailability, formulation, and overall therapeutic efficacy.[1][2] This document moves beyond a simple listing of data, instead offering a framework for predicting, experimentally determining, and interpreting the solubility of this specific naphthyridinone derivative.

The Compound in Focus: this compound

This compound (CAS No. 301666-63-7) is a bicyclic heterocyclic compound with the molecular formula C8H8N2O.[3] Its structure, featuring a fused pyridine and a dihydropyridinone ring, presents a unique combination of polar and non-polar characteristics that govern its interactions with various solvents. The presence of a lactam (a cyclic amide) and a pyridine-like nitrogen atom suggests the potential for hydrogen bonding, while the hydrocarbon backbone contributes to its non-polar character. Understanding these structural features is fundamental to predicting its solubility behavior.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid phase and the solution.[2] This equilibrium is dictated by the relative strength of the intermolecular forces between solute-solute molecules, solvent-solvent molecules, and solute-solvent molecules. The adage "like dissolves like" serves as a useful initial guide.[4]

  • Polarity and Hydrogen Bonding: The this compound molecule possesses functional groups capable of acting as hydrogen bond donors (the N-H of the lactam) and acceptors (the carbonyl oxygen and the pyridinic nitrogen). Therefore, it is anticipated to have a higher affinity for polar solvents that can engage in these interactions.[5] Solvents such as alcohols (e.g., ethanol, methanol), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are likely to be effective at solvating this molecule.

  • Aprotic vs. Protic Solvents: Polar aprotic solvents like acetone and ethyl acetate can act as hydrogen bond acceptors and should exhibit moderate solvating power. Polar protic solvents, like alcohols and water, can act as both donors and acceptors, potentially leading to stronger solute-solvent interactions.

  • Non-Polar Solvents: In non-polar solvents such as toluene, hexane, or cyclohexane, the primary intermolecular forces are weak van der Waals forces. The energy required to break the crystal lattice of the solid (solute-solute interactions) is unlikely to be compensated by the weak solute-solvent interactions, leading to predicted low solubility.

  • Temperature Effects: For most solid solutes, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, and applying heat (energy) to the system helps to overcome the energy of the crystal lattice. However, this relationship must be determined empirically, as some compounds can exhibit decreased solubility at higher temperatures.[7]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

Given the lack of published specific solubility data for this compound, an experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[8] The following protocol is designed to be a self-validating system for researchers.

  • This compound (solid, purity >98%)

  • A selection of organic solvents (HPLC grade or higher) covering a range of polarities (e.g., DMSO, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • An orbital shaker or rotator with temperature control

  • A centrifuge

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).[8] Allow the samples to shake for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid. This step is crucial for accurate sampling of the supernatant.[2]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles. Perform a precise serial dilution of the filtered supernatant with the appropriate mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis & Quantification A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Prepare serial dilutions of filtered sample F->G H Analyze by HPLC-UV against a standard curve G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)7.225
Methanol5.125
Ethanol4.325
Acetone4.325
Dichloromethane3.425
Ethyl Acetate4.425
Toluene2.425
n-Hexane0.125

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Interpreting this data involves correlating the observed solubility with the physicochemical properties of the solvents. A high solubility in DMSO and alcohols would confirm the importance of the polar and hydrogen-bonding character of this compound. Conversely, low solubility in toluene and hexane would highlight the energetic cost of disrupting the compound's crystal lattice without the benefit of strong solute-solvent interactions.

Conclusion

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Fakhree, M. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

  • Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Leahy, D. E., Morris, J. J., Taylor, P. J., & Wait, A. R. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6,7-dihydro-1,7-naphthyridin-8(5H)-one: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. The guide covers the core physicochemical properties, details a plausible synthetic route with a step-by-step experimental protocol, and discusses the expected reactivity and spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, enabling a deeper understanding and facilitating the application of this emerging chemical entity.

Introduction

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a well-established privileged scaffold in medicinal chemistry.[1][2] Derivatives of various naphthyridine isomers have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The partially saturated analogue, this compound, represents a valuable synthetic intermediate that introduces three-dimensional character to the otherwise planar naphthyridine structure, a feature often sought in modern drug design to enhance target engagement and improve physicochemical properties.

This guide aims to consolidate the known information and provide expert-driven insights into the physical and chemical properties of this compound. Where direct experimental data is unavailable, we will draw upon the rich chemistry of related dihydropyridinones, cyclic lactams, and other naphthyridine derivatives to build a comprehensive and predictive understanding of this molecule.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in drug development, influencing aspects from solubility and formulation to metabolic stability. Below is a summary of the known and predicted properties of this compound.

Molecular Structure and Basic Information

The structure of this compound consists of a dihydropyridinone ring fused to a pyridine ring. The presence of a lactam functionality and a partially saturated ring imparts distinct chemical characteristics compared to its fully aromatic counterparts.

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 301666-63-7[3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
Appearance Expected to be a solid at room temperature.Inferred from related compounds.
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents is anticipated.Inferred from structural features.
pKa The lactam proton is weakly acidic, while the pyridine nitrogen is basic. Exact values are not available.Inferred from functional groups.

Synthesis and Experimental Protocol

Proposed Synthetic Pathway

A logical synthetic approach would involve the cyclization of a suitably functionalized aminopyridine precursor. This can be achieved through a multi-step sequence starting from commercially available materials.

synthetic_pathway A 2-Amino-3-methylpyridine B Intermediate A A->B Acylation C Intermediate B B->C Oxidation D This compound C->D Cyclization

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Acylation of 2-Amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of an acylating agent, such as ethyl malonyl chloride (1.1 eq), in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the acylated intermediate (1.0 eq) in a high-boiling point solvent such as diphenyl ether.

  • Add a catalytic amount of a strong acid (e.g., polyphosphoric acid) or a base (e.g., sodium ethoxide in ethanol) depending on the specific substrate and desired cyclization mechanism.

  • Heat the reaction mixture to a high temperature (e.g., 180-250 °C) and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with a suitable solvent.

  • Neutralize the mixture and extract the product.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Note: This is a proposed protocol and requires experimental validation and optimization.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its constituent functional groups: the dihydropyridinone ring, the pyridine ring, and the lactam moiety.

  • N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents at the N7 position.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, substitution may be possible under harsh conditions, likely directed to the positions meta to the ring junction.

  • Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic attack, particularly if activated by an electron-withdrawing group or through the formation of an N-oxide.

  • Reactivity of the Dihydropyridinone Ring: The enamine-like character of the dihydropyridinone ring makes it susceptible to oxidation to the corresponding fully aromatic naphthyridinone.[6][7] The methylene groups adjacent to the nitrogen and carbonyl are potential sites for functionalization.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The expected spectral data are outlined below, based on the analysis of similar structures.[1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the dihydropyridinone ring. The NH proton of the lactam will likely appear as a broad singlet. The chemical shifts and coupling constants will be indicative of the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons, and a characteristic downfield signal for the carbonyl carbon of the lactam.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei

NucleusPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
Aromatic CHs 7.0 - 8.5120 - 150Typical range for pyridine ring protons and carbons.
-CH₂-CH₂- 2.5 - 4.020 - 50Aliphatic protons and carbons in a dihydropyridinone ring.
Lactam NH 8.0 - 10.0 (broad)-Deshielded proton due to the adjacent carbonyl group.
Carbonyl C=O -160 - 175Characteristic chemical shift for a lactam carbonyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands are:

  • N-H Stretch: A medium to strong band around 3200-3400 cm⁻¹ corresponding to the lactam N-H stretching vibration.

  • C=O Stretch: A strong, sharp band in the region of 1650-1700 cm⁻¹ characteristic of a six-membered cyclic amide (lactam).[10]

  • C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-H Stretch: Aliphatic and aromatic C-H stretching bands will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z of 148.[11]

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the naphthyridinone core, with potential losses of CO, and fragmentation of the dihydropyridinone ring.[12][13]

Applications in Drug Discovery and Development

The this compound scaffold holds significant potential in drug discovery. The introduction of a non-aromatic, conformationally flexible ring can lead to improved pharmacokinetic properties such as solubility and metabolic stability compared to planar aromatic systems. This core can be readily functionalized at multiple positions, allowing for the generation of diverse chemical libraries for screening against various biological targets. The inherent hydrogen bond donor and acceptor capabilities of the lactam moiety can facilitate strong interactions with protein targets.

Conclusion

This compound is a promising heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data for this compound is currently limited, this guide provides a comprehensive overview of its expected physical and chemical properties based on a thorough analysis of related structures and fundamental chemical principles. The proposed synthetic protocol offers a practical starting point for its preparation in a laboratory setting. Further experimental investigation into the properties and reactivity of this molecule is warranted and will undoubtedly contribute to its application in the advancement of medicinal chemistry and drug discovery.

References

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry, 26(5), 1031-1041.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

  • Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. PubMed. Available at: [Link]

  • The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294.
  • Antibacterial bioassay and computational studies of various novel naphthyridine series. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Available at: [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • FTIR study of five complex ?-lactam molecules. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

  • Reactivity of nitrosoaryl and nitroaryl derivatives with alkylperoxyl radicals and ABTS radical cation. ResearchGate. Available at: [Link]

  • Introduction to IR Spectroscopy - Amides. (2012, October 11). YouTube. Retrieved from [Link]

  • Infrared spectra of Amides & Lactams (RCONR2). (n.d.). Retrieved from [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Available at: [Link]

  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). ResearchGate. Available at: [Link]

  • Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • The Nitrogen Rule in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link]

  • Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. ResearchGate. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Available at: [Link]

  • Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences. Available at: [Link]

  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters. Available at: [Link]

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Retrieved from [Link]

  • 1 H NMR spectra of compound 2. ResearchGate. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. IntechOpen. Available at: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing. Available at: [Link]

  • Design and Synthesis of 8-hydroxy-[12][14]naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. PubMed. Available at: [Link]

Sources

A Technical Guide to the Crystal Structure of the 6,7-Dihydro-1,7-Naphthyridin-8(5H)-one Core: Insights from a Substituted Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] Understanding the three-dimensional arrangement of atoms within this core is crucial for rational drug design and the development of novel therapeutics. This guide provides an in-depth technical analysis of the crystal structure of the 6,7-dihydro-1,7-naphthyridin-8(5H)-one core, using the publicly available crystal structure of a representative derivative, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, as a primary example.[4]

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.[5] The chosen example, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, was prepared through the reaction of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a solution of methanol and potassium hydroxide.[4]

Experimental Protocol: Crystal Growth

The protocol for obtaining diffraction-quality crystals often involves a degree of empirical optimization. For the example compound, colorless crystals suitable for X-ray diffraction were obtained using the vapor diffusion method.[6]

  • Solution Preparation: The synthesized 7-amino-1,8-naphthyridin-2(1H)-one was dissolved in a mixture of acetonitrile and methanol (4:1 v/v) to create a saturated or near-saturated solution.

  • Vapor Diffusion Setup: The solution was placed in a small, open vial. This vial was then enclosed in a larger, sealed container that contained a reservoir of a more volatile solvent, diethyl ether.

  • Crystal Formation: Over time, the diethyl ether vapor slowly diffuses into the solution of the compound. This gradual increase in the concentration of the anti-solvent reduces the solubility of the compound, leading to slow and controlled crystallization.

The rationale behind this technique is to approach supersaturation at a slow rate, which allows for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation which would result in an amorphous solid.[7]

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[8] By measuring the angles and intensities of the diffracted X-ray beams, a detailed model of the molecular and crystal structure can be generated.[9]

Experimental Workflow: Single-Crystal X-ray Diffraction

The following diagram outlines the key steps in determining a crystal structure using X-ray crystallography.[10]

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

For the representative compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, data was collected on a Bruker APEXII CCD area-detector diffractometer.[4]

Structural Analysis of the 1,7-Naphthyridinone Core

The crystallographic data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one provides valuable insights into the geometry and intermolecular interactions of the this compound core.

Crystallographic Data Summary

ParameterValue[4]
Chemical FormulaC₉H₇ClN₂O₂
Molecular Weight210.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3983 (4)
b (Å)13.8786 (5)
c (Å)13.5643 (5)
β (°)107.663 (3)
Volume (ų)1685.86 (11)
Z8
Temperature (K)100

Key Structural Features

  • Planarity: The bicyclic naphthyridinone core is essentially planar. This planarity is a common feature of many aromatic heterocyclic systems and has significant implications for how these molecules interact with biological targets, such as through π-π stacking interactions.[6]

  • Hydrogen Bonding: The crystal structure reveals the presence of O—H⋯O hydrogen bonds, which link the molecules into dimeric aggregates.[4] This demonstrates the hydrogen bonding potential of the lactam functionality within the core structure, a key interaction for receptor binding in many drug molecules.

  • Molecular Packing: The dimeric aggregates exhibit almost perfect inversion symmetry, although this does not coincide with a crystallographic inversion center.[4] Understanding the packing forces is crucial for studies on polymorphism, which can significantly impact the physical properties of a drug substance.

The following diagram illustrates the core structure of this compound, with numbering.

Sources

theoretical studies of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Abstract

The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1][2] This guide focuses on a specific, under-explored member of this family: This compound (CAS No. 301666-63-7).[3] In the absence of extensive experimental data, this document outlines a comprehensive theoretical and computational research framework. By leveraging Density Functional Theory (DFT) and other advanced computational methods, we can predict the molecule's fundamental structural, electronic, and spectroscopic properties. The objective is to build a foundational understanding of this scaffold, thereby enabling rational drug design, guiding future synthetic efforts, and accelerating its development as a potential therapeutic agent. This whitepaper provides researchers, computational chemists, and drug development professionals with a detailed roadmap, complete with validated protocols and the scientific rationale underpinning each step.

Introduction: The Promise of the Naphthyridine Core

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are cornerstones of modern drug discovery.[4][5] The specific arrangement of nitrogen atoms across their six possible isomeric forms dictates their physicochemical properties and biological functions.[4][6] The 1,8-naphthyridine isomer, in particular, is famed for its role in antimicrobial agents like nalidixic acid and its derivatives' potent anticancer activities.[2][6][7][8] However, other isomers, including the 1,7-naphthyridine core of our subject molecule, are also present in numerous biologically active compounds, showing promise as kinase inhibitors and anti-inflammatory agents.[1][6]

This guide addresses This compound , a molecule with a validated chemical structure but a nascent research profile.[3] Theoretical studies provide a powerful, cost-effective, and rapid first step to unlock its potential. By simulating its properties in silico, we can:

  • Establish a definitive three-dimensional structure.

  • Map its electronic landscape to predict reactivity.

  • Simulate its spectroscopic signatures to aid in future synthesis and characterization.

  • Identify key positions for chemical modification to modulate biological activity.

This document serves as a practical blueprint for conducting these theoretical investigations.

Part 1: Foundational Computational Modeling: Geometry and Energetics

The first principle in understanding any molecule is to define its most stable three-dimensional structure. This optimized geometry is the basis for all subsequent theoretical calculations.

Causality of Method Selection: Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and resource efficiency. Unlike more computationally expensive ab initio methods, DFT approximates the many-electron system based on its electron density, making it highly suitable for the systems relevant to drug discovery.[9][10] The B3LYP hybrid functional, combined with a Pople-style basis set like 6-311++G(d,p), is a robust and widely validated combination for calculating the geometries and energies of organic heterocycles.[11]

Protocol 1: Ground-State Geometry Optimization & Frequency Analysis

This protocol establishes the molecule's lowest-energy conformation.

Methodology:

  • Initial Structure Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the DFT method (B3LYP), basis set (6-311++G(d,p)), and the "Opt" (optimization) and "Freq" (frequency) keywords.

  • Execution: Run the geometry optimization calculation. The algorithm iteratively adjusts atomic positions to minimize the molecule's total energy.

  • Validation: Upon completion, perform a frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Anticipated Quantitative Data

The output of this protocol will provide precise geometric parameters.

ParameterPredicted Value
C=O Bond Length (Å)Calculated Value
N-H Bond Length (Å)Calculated Value
C-N Bond Lengths (Å)Calculated Value
C-C Bond Lengths (Å)Calculated Value
Key Bond Angles (°)Calculated Value
Key Dihedral Angles (°)Calculated Value
Total Dipole Moment (Debye)Calculated Value
Visualization: Computational Workflow for Geometry Optimization

A 1. Initial 3D Structure (Molecular Builder) B 2. DFT Input Generation (Functional: B3LYP Basis Set: 6-311++G(d,p)) A->B C 3. Geometry Optimization (Energy Minimization) B->C D 4. Frequency Calculation C->D E Validation: No Imaginary Frequencies? D->E F Optimized Ground-State Geometry E->F  Yes G Refine Initial Structure E->G No G->C

Caption: Workflow for obtaining a validated ground-state molecular geometry.

Part 2: Electronic Properties and Chemical Reactivity Analysis

With an optimized structure, we can now probe the molecule's electronic landscape. This analysis is critical for predicting how the molecule will interact with biological targets and other reagents.

Methodology: FMO and MEP Analysis

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity.[11]

Molecular Electrostatic Potential (MEP): An MEP map visualizes the total electrostatic potential on the molecule's surface. It reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, providing a clear guide to where intermolecular interactions are likely to occur.

Protocol 2: FMO and MEP Calculation

Methodology:

  • Use Optimized Geometry: Start with the validated output coordinates from Protocol 1.

  • Single-Point Energy Calculation: Perform a single-point energy calculation using the same DFT method and basis set. This calculation does not change the geometry but computes a wide range of electronic properties.

  • Orbital and Potential Generation: Ensure the input file requests the generation of molecular orbitals (for FMO analysis) and the electrostatic potential.

  • Data Extraction and Visualization: Extract the HOMO and LUMO energy values. Use visualization software (e.g., GaussView, Chemcraft) to plot the 3D shapes of the HOMO and LUMO orbitals and to render the MEP surface map.

Anticipated Quantitative Data & Insights

This analysis yields crucial descriptors for predicting reactivity and guiding derivatization.

Electronic PropertyDefinitionPredicted Value
EHOMO (eV)Highest Occupied Molecular Orbital EnergyCalculated Value
ELUMO (eV)Lowest Unoccupied Molecular Orbital EnergyCalculated Value
ΔE (HOMO-LUMO Gap) (eV)Energy gap; indicator of chemical stabilityCalculated Value
Ionization Potential (eV)Energy required to remove an electronCalculated Value
Electron Affinity (eV)Energy released when an electron is addedCalculated Value
Electronegativity (χ)Measure of an atom's ability to attract electronsCalculated Value
Chemical Hardness (η)Resistance to change in electron distributionCalculated Value
Visualization: From Electronic Structure to Reactivity Prediction

cluster_0 Electronic Structure Calculation cluster_1 Reactivity Insights A Optimized Geometry (from Protocol 1) B FMO Analysis (HOMO / LUMO) A->B C MEP Analysis (Electrostatic Potential) A->C D Electron-Donating Sites (HOMO location) B->D E Electron-Accepting Sites (LUMO location) B->E F Nucleophilic Attack Sites (Negative MEP) C->F G Electrophilic Attack Sites (Positive MEP) C->G

Caption: Connecting computed electronic properties to predictions of chemical reactivity.

Part 3: Theoretical Spectroscopic Characterization

Predicting the spectroscopic profile of a molecule is invaluable. It allows for direct comparison with experimental data, confirming the identity and purity of a synthesized compound.

Methodology: Simulating IR, UV-Vis, and NMR Spectra
  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated in Protocol 1 can be directly correlated to an IR spectrum. The computed frequencies and their corresponding intensities predict the positions and relative strengths of absorption bands.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to absorption in the UV-visible range. This allows for the prediction of λmax values.[9] Solvent effects are crucial for UV-Vis spectra and can be modeled using methods like the Polarizable Continuum Model (PCM).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is highly effective for calculating the isotropic shielding tensors of nuclei, which are then converted into the familiar ¹H and ¹³C chemical shifts (ppm) by referencing against a standard like tetramethylsilane (TMS).

Protocol 3: Simulating Spectroscopic Data

Methodology:

  • IR Spectrum:

    • Use the output from the frequency calculation in Protocol 1.

    • Apply a scaling factor (e.g., ~0.96 for B3LYP) to the raw frequencies to better match experimental values.

    • Plot the scaled frequencies against their calculated intensities.

  • UV-Vis Spectrum:

    • Perform a TD-DFT calculation on the optimized geometry.

    • Specify the number of excited states to calculate (e.g., the first 10-20 states).

    • Include a solvent model (e.g., PCM for water or ethanol).

    • Extract the calculated wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π, π→π).

  • NMR Spectrum:

    • Perform a GIAO NMR calculation on the optimized geometry.

    • Perform a separate GIAO calculation for TMS using the exact same level of theory.

    • Calculate the chemical shift for each nucleus (δ) using the formula: δ = σref - σiso, where σref is the isotropic shielding value of TMS and σiso is the value for the nucleus of interest.

Anticipated Quantitative Data
SpectrumKey Predicted Data
IR Vibrational Frequencies (cm⁻¹), IR Intensities, Vibrational Mode Assignments (e.g., C=O stretch, N-H bend)
UV-Vis λmax (nm), Oscillator Strength (f), Major Orbital Contributions (e.g., HOMO→LUMO)
¹H NMR Chemical Shifts (ppm) for each unique proton
¹³C NMR Chemical Shifts (ppm) for each unique carbon

Part 4: Guiding Medicinal Chemistry and Drug Development

The ultimate goal of these theoretical studies is to inform and accelerate the drug discovery process. The computational data generated provides a direct line of sight to rational drug design.

Discussion: From Theory to Therapeutic Potential
  • Hypothesis Generation: The broader naphthyridinone class has shown potent activity as kinase inhibitors, such as PKMYT1 inhibitors.[13][14] The calculated properties of this compound can be compared to known inhibitors to assess its potential in this area. The scaffold's structural similarity to other biologically active heterocycles suggests it could also have antimicrobial or anti-inflammatory properties.[4][6][7]

  • Rational Derivatization: The MEP and FMO analyses from Part 2 are critical here.

    • Sites for Modification: The MEP map will highlight hydrogen bond donor (positive potential, e.g., N-H) and acceptor (negative potential, e.g., C=O) sites. These are prime locations for modifications designed to improve binding to a biological target.

    • Modulating Activity: The FMO analysis can guide the addition of substituents. Attaching electron-donating groups at positions with high HOMO density can enhance certain interactions, while adding electron-withdrawing groups at positions with high LUMO density can alter the molecule's reactivity and metabolic stability.

  • Building a QSAR Model: The calculated electronic properties (dipole moment, HOMO/LUMO energies, etc.) are valuable quantum chemical descriptors. Once a small library of derivatives is synthesized and tested for biological activity, these descriptors can be used to build a Quantitative Structure-Activity Relationship (QSAR) model.[11] This model can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and saving significant time and resources.

Visualization: The Iterative Cycle of Drug Discovery

A 1. Theoretical Study (DFT, FMO, MEP) of Core Scaffold B 2. Rational Design & Prediction of Derivatives A->B Guides Design C 3. Chemical Synthesis of Prioritized Compounds B->C Prioritizes Synthesis D 4. In Vitro / In Vivo Biological Testing C->D Provides Compounds E 5. QSAR Model Development (Activity vs. Descriptors) D->E Generates Activity Data E->B Refines Predictions

Caption: The synergistic cycle of theoretical prediction and experimental validation.

Conclusion

While this compound is currently an under-studied molecule, it belongs to a class of heterocycles with immense therapeutic importance. The theoretical and computational framework detailed in this guide provides a clear, robust, and scientifically-grounded pathway to characterizing this promising scaffold. By systematically applying DFT and related methods, researchers can generate a wealth of predictive data on its structure, reactivity, and spectroscopic properties. These insights are not merely academic; they form the essential foundation for rational drug design, enabling the targeted synthesis of novel derivatives and significantly accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Gou, G. et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

  • Toro, C. et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407. [Link]

  • El-Gohary, A. & Shaaban, O. (2018). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

  • Czopek, A. et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • Czopek, A. et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Zhang, L. et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Zhang, L. et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 68(8), 8497-8515. [Link]

  • Jain, P. et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

  • Paudler, W. W., & Jovanovic, M. V. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Sharma, A. et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1635-1661. [Link]

  • Goud, E.S. et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14, 15598-15609. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6,7-dihydro-1,7-naphthyridin-8(5H)-one in Drug Discovery

The naphthyridine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1] The partially saturated bicyclic heteroaromatic structure of this compound (molecular formula C₈H₈N₂O[2]) presents a unique three-dimensional profile that is of significant interest in the design of novel therapeutics.[3] Quantum chemical calculations offer a powerful, non-invasive approach to understanding the intrinsic electronic and structural properties of this molecule, providing a theoretical foundation for its further development and optimization in drug discovery programs.[4][5][6]

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the behavior of this promising heterocyclic compound. The methodologies outlined herein are grounded in established theoretical principles and best practices for the computational analysis of bicyclic heteroaromatic systems.[7][8][9]

Theoretical Foundation and Computational Objectives

The primary goal of performing quantum chemical calculations on this compound is to construct a detailed electronic and structural profile. This will enable the prediction of its reactivity, spectroscopic properties, and potential intermolecular interactions. Key objectives of this computational study include:

  • Determination of the Optimized Molecular Geometry: To ascertain the most stable three-dimensional arrangement of atoms, including precise bond lengths, bond angles, and dihedral angles.

  • Vibrational Analysis: To predict the infrared (IR) spectrum of the molecule, which can aid in its experimental identification and characterization. This analysis also confirms that the optimized geometry corresponds to a true energy minimum.

  • Electronic Structure Analysis: To understand the distribution of electrons within the molecule through the examination of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). These analyses provide insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.

  • Spectroscopic Predictions: To calculate the theoretical NMR and UV-Vis spectra, which can be compared with experimental data to validate the computed structure and electronic properties.

  • Tautomeric Stability: To investigate the potential for tautomerism in the this compound ring system and determine the relative stability of the different tautomeric forms.[10][11][12]

Computational Workflow

The logical progression of a quantum chemical investigation into this compound is crucial for obtaining reliable and meaningful results. The following workflow is recommended:

G cluster_0 Structure Preparation cluster_1 Core Calculations cluster_2 Property Predictions Initial Structure Generation Initial Structure Generation Geometry Optimization Geometry Optimization Initial Structure Generation->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Structure Analysis (HOMO, LUMO, MEP) Electronic Structure Analysis (HOMO, LUMO, MEP) Frequency Calculation->Electronic Structure Analysis (HOMO, LUMO, MEP) Spectroscopic Predictions (NMR, UV-Vis) Spectroscopic Predictions (NMR, UV-Vis) Frequency Calculation->Spectroscopic Predictions (NMR, UV-Vis) Tautomer Stability Analysis Tautomer Stability Analysis Frequency Calculation->Tautomer Stability Analysis

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Detailed Computational Protocols

This section provides detailed, step-by-step methodologies for the quantum chemical calculations. The choice of theoretical methods and basis sets is critical for achieving a balance between computational accuracy and efficiency.

Software Selection

A variety of quantum chemistry software packages are suitable for these calculations. Prominent examples include Gaussian, ORCA, and GAMESS. The choice of software will depend on user familiarity and available computational resources.

Initial Structure Generation

The initial 3D structure of this compound can be generated using any standard molecular modeling software, such as Avogadro, ChemDraw, or GaussView.

Geometry Optimization

The objective of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.

  • Methodology: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimizations of organic molecules.[7] The B3LYP hybrid functional is a common and effective choice that balances accuracy and computational cost.[9][13]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is recommended. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in a heteroaromatic system. The larger 6-311++G(d,p) basis set, which includes diffuse functions, can provide a more accurate description of the electron distribution.[13]

  • Solvation Model: To simulate a more realistic chemical environment, it is advisable to perform the geometry optimization in the presence of a solvent. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model. The choice of solvent (e.g., water, DMSO) should be guided by the intended application of the molecule.

Protocol:

  • Import the initial structure of this compound into the chosen software.

  • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Incorporate the PCM solvation model, specifying the desired solvent.

  • Run the calculation and ensure that it converges to a stationary point.

Vibrational Frequency Calculation

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum and to predict the IR spectrum.

  • Methodology: The frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p) with PCM) as the geometry optimization.

  • Verification: The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.

Protocol:

  • Use the optimized geometry from the previous step as the input for the frequency calculation.

  • Employ the same functional, basis set, and solvation model as in the optimization.

  • Execute the calculation and analyze the output for the presence of imaginary frequencies.

  • Visualize the predicted IR spectrum and compare it with experimental data if available.

Electronic Structure and Property Analysis

With a validated optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts.[14] The calculated isotropic shielding values are typically referenced to a standard, such as tetramethylsilane (TMS), to obtain the final chemical shifts.

  • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[9]

Protocol:

  • Using the optimized geometry, perform single-point energy calculations to obtain the HOMO and LUMO energies and generate the MEP map.

  • Set up a GIAO NMR calculation to predict the ¹H and ¹³C chemical shifts.

  • Perform a TD-DFT calculation to obtain the electronic excitation energies and oscillator strengths for the prediction of the UV-Vis spectrum.

Data Presentation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Thermodynamic Properties of this compound

PropertyValueUnits
Electronic EnergyHartrees
Zero-point vibrational energykcal/mol
EnthalpyHartrees
Gibbs Free EnergyHartrees
Dipole MomentDebye

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

OrbitalEnergyUnits
HOMOeV
LUMOeV
HOMO-LUMO GapeV

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound (Referenced to TMS)

Atom Number¹H Chemical ShiftAtom Number¹³C Chemical Shift
H1C1
H2C2
......

Visualization of Key Concepts

Visual representations are invaluable for understanding the relationships between different aspects of the computational study.

G Optimized Geometry Optimized Geometry Vibrational Frequencies Vibrational Frequencies Optimized Geometry->Vibrational Frequencies Confirmation of Minimum Electronic Properties (HOMO, LUMO, MEP) Electronic Properties (HOMO, LUMO, MEP) Optimized Geometry->Electronic Properties (HOMO, LUMO, MEP) Basis for Analysis Spectroscopic Data (NMR, UV-Vis) Spectroscopic Data (NMR, UV-Vis) Optimized Geometry->Spectroscopic Data (NMR, UV-Vis) Structural Input Electronic Properties (HOMO, LUMO, MEP)->Spectroscopic Data (NMR, UV-Vis) Predicts Transitions

Caption: Interconnectivity of the primary outputs from the quantum chemical calculations.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for conducting quantum chemical calculations on this compound. By following these protocols, researchers can generate a robust theoretical characterization of this important heterocyclic scaffold. The insights gained from these calculations can guide synthetic efforts, aid in the interpretation of experimental data, and ultimately accelerate the drug discovery and development process.

Future computational studies could expand upon this foundation by investigating the molecule's interactions with biological targets through molecular docking and molecular dynamics simulations. Additionally, more advanced computational methods could be employed to explore excited-state properties and reaction mechanisms in greater detail.

References

  • [Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][3][7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][7][8]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization.]([Link])

  • [Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][3][7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][7][8]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization.]([Link])

Sources

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6,7-Dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydro-1,7-naphthyridin-8(5H)-one, with the chemical formula C8H8N2O, is a heterocyclic compound of significant interest in medicinal chemistry due to its presence as a core scaffold in various biologically active molecules.[1][2] Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for the rational design of novel therapeutics and the development of efficient synthetic methodologies. This guide provides a comprehensive analysis of the electronic landscape of this compound, delineating its key reactive sites. The discussion integrates theoretical principles, derived from computational studies on analogous systems, with experimental evidence from the reactivity of related naphthyridinone derivatives.

Theoretical Framework: Unveiling the Electronic Landscape

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. In this compound, a combination of resonance, inductive effects, and the presence of heteroatoms creates distinct regions of high and low electron density, which in turn define its nucleophilic and electrophilic sites.

Resonance and Inductive Effects

The this compound scaffold contains a pyridine ring fused to a dihydropyridinone ring. The nitrogen atom in the pyridine ring is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, which generally deactivates the ring towards electrophilic attack compared to benzene. However, the lone pair of electrons on the nitrogen atom can participate in resonance, influencing the electron density at specific positions.

The carbonyl group (C=O) at the 8-position is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom. This creates a significant dipole, rendering the carbonyl carbon highly electrophilic and the oxygen atom nucleophilic. The amide nitrogen at the 7-position also plays a crucial role. Its lone pair can be delocalized into the carbonyl group and the aromatic ring, which modulates the reactivity of the entire system.

Computational Insights from Analogous Systems
  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In similar aza-heterocyclic ketones, the HOMO is often localized on the electron-rich regions of the aromatic ring and the lone pairs of the heteroatoms, while the LUMO is predominantly centered on the electron-deficient carbonyl carbon and the carbons of the pyridine ring.[6][7]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP would be expected to show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the hydrogen attached to the amide nitrogen.

  • Mulliken Population Analysis: This analysis provides a quantitative measure of the partial charges on each atom. It is anticipated that the carbonyl carbon would carry a significant positive charge, making it a prime electrophilic site. The oxygen of the carbonyl group and the nitrogen of the pyridine ring would possess negative charges, highlighting their nucleophilic character.

Based on these theoretical considerations, the primary electrophilic and nucleophilic sites of this compound can be predicted as follows:

Nucleophilic Sites:

  • N1 (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen makes it a potential nucleophile, capable of reacting with strong electrophiles.

  • O8 (Carbonyl Oxygen): The lone pairs on the carbonyl oxygen are nucleophilic and can be protonated or react with other electrophiles.[8]

  • C5 and potentially C3: The delocalization of the amide nitrogen's lone pair can increase the electron density at certain positions on the pyridine ring, making them susceptible to electrophilic attack under certain conditions.

Electrophilic Sites:

  • C8 (Carbonyl Carbon): The polarization of the C=O bond makes the carbonyl carbon the most prominent electrophilic center, readily attacked by nucleophiles.[8]

  • C2, C4, and C6: The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group makes the carbon atoms of the pyridine ring electrophilic and susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present.

  • N7-H: The hydrogen atom attached to the amide nitrogen is acidic and can be abstracted by a base, generating a nucleophilic anion.

Visualizing the Reactive Centers

The following diagram illustrates the predicted electrophilic and nucleophilic sites on the this compound molecule.

Reactive_Sites cluster_molecule This compound cluster_key Reactivity Key mol mol e Electrophilic Site p_C8 e->p_C8 C8 (Carbonyl) p_C2 e->p_C2 C2 p_C4 e->p_C4 C4 n Nucleophilic Site p_O8 n->p_O8 O8 (Carbonyl) p_N1 n->p_N1 N1 (Pyridine)

Figure 1: Predicted electrophilic and nucleophilic sites.

Experimental Validation: Reactivity Patterns from Related Scaffolds

The theoretical predictions of reactivity can be substantiated by examining the reported chemical transformations of structurally similar naphthyridinone derivatives.

Nucleophilic Attack on the Carbonyl Carbon (C8)

The electrophilic nature of the carbonyl carbon is a cornerstone of its reactivity. This is exemplified by a wide range of reactions:

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), are expected to add to the carbonyl carbon, forming a tertiary alcohol after workup.

  • Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide.

Reactions at the Pyridine Ring

The pyridine ring in naphthyridinones can undergo both electrophilic and nucleophilic substitution, depending on the reaction conditions and the substitution pattern.

  • Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophiles, reactions such as nitration, halogenation, and sulfonation can occur under forcing conditions. The presence of the amide group can influence the regioselectivity of these substitutions. For instance, the synthesis of 3-Bromo-6,7-dihydro-1,7-naphthyridin-8(5H)-one demonstrates that electrophilic bromination is feasible.[9]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, especially at positions ortho and para to the ring nitrogen. The presence of an electron-withdrawing group, such as a nitro group, or a good leaving group, like a halide, greatly facilitates SNAr reactions.[10]

Reactivity of the Amide Moiety
  • N-Alkylation/N-Arylation: The amide nitrogen (N7) can be deprotonated by a strong base to form an anion, which can then act as a nucleophile to react with alkyl or aryl halides.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Methodologies for Probing Reactivity

To experimentally confirm the predicted reactive sites of this compound, a series of well-established synthetic protocols can be employed.

Protocol for Nucleophilic Addition to the Carbonyl Group: Grignard Reaction

Objective: To demonstrate the electrophilicity of the carbonyl carbon (C8).

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of methylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding tertiary alcohol.

Expected Outcome: Formation of 8-hydroxy-8-methyl-6,7-dihydro-1,7-naphthyridin-5(8H)-one.

Protocol for Electrophilic Aromatic Substitution: Bromination

Objective: To probe the nucleophilic character of the pyridine ring.

Procedure:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (5 mL), add N-bromosuccinimide (NBS, 1.1 mmol).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified bromo-derivative.

Expected Outcome: Formation of one or more isomeric bromo-substituted derivatives, with substitution likely occurring at the C3 or C5 position.

Summary of Predicted Reactivity

The following table summarizes the key reactive sites and the types of reactions they are expected to undergo.

Reactive SiteType of ReactivityExemplary Reactions
C8 (Carbonyl C) ElectrophilicReduction, Grignard Addition, Wittig Reaction
O8 (Carbonyl O) NucleophilicProtonation, Lewis Acid Coordination
N1 (Pyridine N) NucleophilicAlkylation, Protonation
Pyridine Ring (C-H) NucleophilicElectrophilic Aromatic Substitution (e.g., Halogenation)
Pyridine Ring (C-X) ElectrophilicNucleophilic Aromatic Substitution (with a leaving group)
N7-H AcidicDeprotonation followed by N-alkylation/acylation

Conclusion

The electronic architecture of this compound presents a rich and varied landscape for chemical transformations. A thorough understanding of its electrophilic and nucleophilic centers, guided by both theoretical principles and experimental observations from related systems, is essential for its effective utilization in drug discovery and organic synthesis. The carbonyl group serves as a primary electrophilic hub, while the heteroatoms and the aromatic ring provide nucleophilic character. This dual reactivity profile makes this compound a versatile scaffold for the construction of complex molecular architectures with potential therapeutic applications.

References

  • Gou, G., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

  • El-Gohary, A. R., & Shaabana, A. A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
  • Santo, M. E., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407. [Link]

  • Al-Otaibi, J. S., et al. (2020). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][3][11] naphthyridine-6(5H),8-dione (MBCND). Journal of Molecular Structure, 1217, 128421.

  • Reactions of Electrophiles with Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. (2010). Current Medicinal Chemistry, 17(32), 3737-3760. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Organic Process Research & Development, 24(7), 1326-1334. [Link]

  • Synthesis of 8-hydroxy-1,6-naphthyridine subtypes 14–17. (2019). Bioorganic & Medicinal Chemistry, 27(18), 115011.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2021). The Journal of Organic Chemistry, 86(17), 11843-11855. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(20), 6177. [Link]

  • Chad's Prep. (2020, October 27). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry [Video]. YouTube. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2000).
  • Cortes, S. (2020, May 18). 12.4: Reactions Between Nucleophiles and Electrophiles. Chemistry LibreTexts. [Link]

  • Vibrational spectroscopy, ab initio calculations and Frontier Orbital analysis of 4,5,6,8,9-pentachloropyrimido-[1,2-a][3][10]naphthyridin-10-one. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 25-32. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2023). RSC Advances, 13(28), 19343-19354. [Link]

  • Crystal structure, Hirshfeld surface and frontier molecular orbital analysis of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735-1740. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2021). Molecules, 26(16), 4983. [Link]

  • Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2018). Journal of Medicinal Chemistry, 61(21), 9693-9707. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of the 6,7-dihydro-1,7-naphthyridin-8(5H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, are considered "privileged structures" in medicinal chemistry.[1] This designation stems from their recurring presence in numerous biologically active compounds, capable of interacting with a diverse array of biological targets.[1] The specific arrangement of nitrogen atoms across the six possible isomers significantly influences their physicochemical properties and, consequently, their pharmacological activities.[1] These scaffolds have given rise to compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.[1][2][3]

While extensive research exists for isomers like 1,8-naphthyridine and 1,6-naphthyridine, the specific 6,7-dihydro-1,7-naphthyridin-8(5H)-one core represents a less explored but highly promising frontier. This guide provides a comprehensive overview of the potential biological targets for this scaffold, drawing authoritative insights from structurally related naphthyridinone derivatives. We will delve into the mechanistic basis for these interactions, provide actionable experimental protocols for target validation, and present a logical framework for initiating a research program into this compelling chemical space.

Section 1: Kinase Inhibition - A Primary Avenue of Investigation

The inhibition of protein kinases is a cornerstone of modern pharmacology, particularly in oncology and immunology. The general naphthyridine scaffold is a well-established kinase inhibitor framework.[1][4] Various derivatives have been shown to target key kinases involved in cell signaling, proliferation, and angiogenesis.[1][5]

Cyclin-Dependent Kinase 5 (CDK5)

Mechanistic Rationale: CDK5, a proline-directed serine/threonine kinase, is crucial for neuronal development. Its deregulation is implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer and kidney diseases.[6] Substituted 1,6-naphthyridines have been explicitly identified as potent CDK5 inhibitors.[6] Given the structural similarity, the this compound core is a strong candidate for CDK5 inhibition.

Key Data on a Related Scaffold (1,6-Naphthyridine):

TargetCompound ClassDisease AreaSource
CDK5Substituted 1,6-NaphthyridinesKidney Diseases, Neurodegeneration, CancerWO 2021/067569 A1[6]
c-Kit and VEGFR-2

Mechanistic Rationale: c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor cell proliferation and angiogenesis, respectively. Dual inhibition is a validated anti-cancer strategy. Derivatives of 2,7-naphthyridin-1(2H)-one have been successfully developed as potent inhibitors of both c-Kit and VEGFR-2.[1][5] The core scaffold's ability to fit into the ATP-binding pocket of these kinases makes it a prime candidate for exploration.

Key Data on a Related Scaffold (2,7-Naphthyridin-1(2H)-one):

Compound IDTargetIC₅₀ (nM)Fold Improvement vs. LeadSource
9k c-Kit8.538.8xMolecules, 2017[5]
10l VEGFR-256.55.0xMolecules, 2017[5]
10r VEGFR-231.78.8xMolecules, 2017[5]
Protein Kinase Myt1 (PKMYT1)

Mechanistic Rationale: PKMYT1 is a critical regulator of the G2/M cell cycle checkpoint, acting through the inhibitory phosphorylation of CDK1. Its inhibition is a promising therapeutic strategy for cancer. Naphthyridinone derivatives have been discovered as selective and potent PKMYT1 inhibitors, demonstrating in vivo antitumor efficacy.[7] This precedent strongly suggests the this compound scaffold could be similarly optimized.

Experimental Workflow: Kinase Inhibition Profiling

A logical workflow is essential to determine if a novel this compound derivative inhibits a specific kinase.

G cluster_0 Initial Screening & Validation cluster_1 Cellular Activity & Selectivity A Compound Synthesis (Library of 6,7-dihydro-1,7- naphthyridin-8(5H)-ones) B Primary Biochemical Assay (e.g., ADP-Glo™ for CDK5, c-Kit) A->B Test @ 1-10 µM C IC₅₀ Determination (Dose-Response Curve) B->C Confirm Hits D Cell-Based Assay (e.g., Phospho-Substrate Western Blot) C->D Advance Potent Compounds E Kinome Selectivity Profiling (Panel of >400 Kinases) D->E F Antiproliferative Assay (e.g., MTT/MTS on Cancer Cell Lines) D->F

Caption: Workflow for kinase inhibitor identification and validation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol describes a luminescent ADP detection assay to measure kinase activity, a common method for primary screening and IC₅₀ determination.

Materials:

  • Kinase of interest (e.g., recombinant human CDK5/p25)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Dispense 5 µL of each dilution into the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate solution in kinase buffer. Add 5 µL of this solution to each well.

  • Prepare a 2X ATP solution. Add 10 µL to each well to start the reaction. Final volume is 20 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Reaction Termination & ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Section 2: Phosphodiesterase 4 (PDE4) Inhibition

Mechanistic Rationale: Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). The PDE4 isoenzyme is specific for cAMP.[8] Inhibiting PDE4 increases intracellular cAMP levels, which suppresses the activity of inflammatory and immune cells and reduces the release of inflammatory cytokines like TNFα.[8] A European patent application specifically discloses 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives as potent and selective PDE4 inhibitors for treating inflammatory diseases.[8][9] This is the most structurally analogous precedent to the user's scaffold, making PDE4 a high-priority target for investigation.

Key Data on a Related Scaffold (7,8-dihydro-1,6-naphthyridin-5(6H)-one):

TargetCompound ClassTherapeutic ApplicationSource
PDE47,8-dihydro-1,6-naphthyridin-5(6H)-one derivativesInflammatory DiseasesEP2380890A1[9]

Section 3: Heat Shock Protein 90 (Hsp90) Inhibition

Mechanistic Rationale: Hsp90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. Hsp90 is overexpressed in many cancers, making it an attractive therapeutic target.[10] Analogs of the natural product novobiocin, based on a 1,6-naphthyridin-2(1H)-one scaffold, have been developed as Hsp90 inhibitors that induce the degradation of client proteins.[10]

Experimental Validation Pathway:

G A Synthesize Naphthyridinone Analogs B Antiproliferative Screen (e.g., MCF-7, SKBr3 breast cancer cells) A->B C Hsp90 Binding Assay (e.g., Fluorescence Polarization) B->C Evaluate Active Compounds D Client Protein Degradation Assay (Western Blot for Her2, Akt, c-Raf) C->D Confirm Target Engagement E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V Staining) D->F

Caption: Validation cascade for Hsp90 inhibitory activity.

Section 4: Other Potential Targets for Exploration

The rich polypharmacology of the broader naphthyridine class suggests several other targets that warrant investigation for the this compound scaffold.

  • Antiviral Targets (e.g., HCMV pUL89 Endonuclease): 8-hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, which is essential for viral genome packaging.[11] This highlights the potential for developing novel antiviral agents.

  • Cholinesterases (AChE/BChE): In the context of neurodegenerative diseases, tetrahydrobenzo[h][2][6]naphthyridine hybrids have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's disease pathology.[12]

  • WNT Signaling Pathway: The natural product Bisleuconothine A, a 1,7-naphthyridine alkaloid, has demonstrated antiproliferative activity in colon cancer cell lines through the inhibition of the WNT signaling pathway.[13]

Conclusion and Future Directions

The this compound scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutics. Authoritative evidence from closely related naphthyridinone isomers strongly suggests a high probability of activity against several high-value biological targets, particularly protein kinases (CDK5, c-Kit, VEGFR-2), phosphodiesterase 4, and Hsp90. The immediate path forward for researchers is clear: synthesize a focused library of derivatives and employ the validated experimental workflows outlined in this guide. Initial screening against kinase and PDE4 panels, followed by cell-based functional assays, will be the most efficient strategy to unlock the therapeutic potential of this versatile scaffold.

References

  • Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.
  • BenchChem. (2025). Biological Activity of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Overview and Research Roadmap. BenchChem.
  • Almirall Prodesfarma S A, et al. (2011). New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. Google Patents.
  • BenchChem. (2025). Application Notes and Protocols for 1,7-Naphthyridin-8(7H)-one Derivatives in Cancer Research. BenchChem.
  • Banu, S., & Javed, K. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Chemical Biology & Drug Design.
  • Sato, Y., et al. (1986). 1,7-Naphthyridine derivatives and medicinal preparations containing same. Google Patents.
  • Bautista-Aguilera, Ó. M., et al. (2014). Tetrahydrobenzo[h][2][6]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer's agents. European Journal of Medicinal Chemistry.

  • Almirall Prodesfarma S A, et al. (2010). New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. European Patent Office.
  • Chen, B., Liu, X., Mu, T., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Trivedi, A., et al. (2020). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate.
  • Jain, R., & Singh, R. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.
  • Wang, Y., et al. (2017). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules.
  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry.
  • Gangarapu, K., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem.

Sources

An In-Depth Technical Guide to the Discovery and History of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the history and discovery of a specific derivative, 6,7-dihydro-1,7-naphthyridin-8(5H)-one. While a singular, seminal publication marking its discovery is not readily apparent in the public domain, this guide reconstructs its likely synthetic origins based on established principles of naphthyridine chemistry. We will explore the broader historical context of naphthyridine discovery, established synthetic methodologies, and the extensive biological activities that position this class of compounds as "privileged structures" in drug development. This guide will also present a detailed, plausible synthetic protocol for this compound and discuss its potential as a valuable intermediate for the synthesis of novel therapeutic agents.

Introduction: The Naphthyridine Scaffold in Medicinal Chemistry

Naphthyridines are a class of bicyclic heterocyclic aromatic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[2] This structural diversity has a profound impact on the chemical and physical properties of these molecules, as well as their biological activities.[1]

The naphthyridine core is considered a "privileged structure" in the field of medicinal chemistry due to its frequent appearance in both naturally occurring alkaloids and synthetic compounds with a wide array of pharmacological effects.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neurological applications.[1][3]

The history of naphthyridines dates back to the late 19th and early 20th centuries, with significant advancements in their synthesis and the discovery of their biological potential occurring throughout the 20th century.[2] A pivotal moment in the history of this class of compounds was the discovery of nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid) in 1962 by George Lesher and colleagues.[4] This discovery, a byproduct of chloroquine synthesis, ushered in the era of quinolone and naphthyridine antibiotics and spurred extensive research into the therapeutic potential of this scaffold.[4]

The 1,7-naphthyridine isomer, the focus of this guide, has been incorporated into a variety of drug candidates, including inhibitors of phosphodiesterase 4 (PDE4) and p38 mitogen-activated protein kinase.[5] The partially saturated derivative, this compound (CAS 301666-63-7), represents a key building block for the synthesis of more complex, functionalized molecules.[6][7] Its structure, featuring a lactam moiety fused to a pyridine ring, offers multiple points for chemical modification, making it a versatile intermediate for drug discovery programs.[6]

The Discovery of this compound: A Reconstructed History

While the specific historical moment of the first synthesis of this compound is not prominently documented in a single, easily identifiable publication, its discovery can be understood within the broader context of the exploration of naphthyridine chemistry. The synthesis of such a dihydro-naphthyridinone is a logical extension of well-established cyclization reactions used to create the naphthyridine core.

The likely intellectual genesis of this compound lies in the need for conformationally restricted analogs of biologically active molecules and as a scaffold for creating libraries of compounds for high-throughput screening. The introduction of a saturated ring fused to the pyridine core imparts a three-dimensional character to the otherwise planar naphthyridine system, which can be advantageous for binding to biological targets.

The development of synthetic routes to various di- and tetra-hydro naphthyridine isomers has been an active area of research. For instance, an asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed as a key component of a potent RORγt inverse agonist.[8] This highlights the importance of these saturated and partially saturated naphthyridine cores in modern drug discovery.

Synthetic Strategies for Dihydro-1,7-Naphthyridin-8(5H)-ones

The synthesis of the 1,7-naphthyridine ring system, and by extension its dihydro derivatives, often relies on classical named reactions for quinoline and pyridine synthesis, adapted for the construction of the bicyclic scaffold. The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a common and versatile method for preparing quinolines and can be adapted for naphthyridines.[9]

A plausible and efficient synthetic pathway to this compound would likely involve an intramolecular cyclization of a suitably substituted pyridine derivative. A general representation of this synthetic logic is depicted below.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor Substituted Pyridine Precursor (e.g., 2-amino-3-(2-carboxyethyl)pyridine) Target->Precursor Intramolecular Amide Bond Formation G Start 2-Amino-3-bromopyridine Intermediate1 Ethyl 3-(2-aminopyridin-3-yl)propanoate Start->Intermediate1 Heck Coupling Reagent1 Ethyl Acrylate Pd Catalyst, Base Reagent1->Intermediate1 Intermediate2 3-(2-Aminopyridin-3-yl)propanoic acid Intermediate1->Intermediate2 Ester Hydrolysis Reagent2 Hydrolysis (e.g., NaOH, H2O) Reagent2->Intermediate2 Product This compound Intermediate2->Product Intramolecular Amidation Reagent3 Cyclization (e.g., DCC, EDC) Reagent3->Product

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology:

  • Heck Coupling: To a solution of 2-amino-3-bromopyridine in a suitable solvent (e.g., DMF or acetonitrile), add ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product, ethyl 3-(2-aminopyridin-3-yl)propanoate, is isolated by extraction and purified by column chromatography.

  • Ester Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete. The reaction is then acidified to precipitate the carboxylic acid, 3-(2-aminopyridin-3-yl)propanoic acid, which is collected by filtration.

  • Intramolecular Amidation (Cyclization): The carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added, possibly with an activating agent like N-hydroxysuccinimide (NHS). The reaction is stirred at room temperature until cyclization is complete. The product, this compound, is then isolated and purified, typically by column chromatography.

Biological Activities and Therapeutic Potential of the 1,7-Naphthyridine Scaffold

While specific biological data for the unsubstituted this compound is not extensively reported in publicly available literature, the broader 1,7-naphthyridine class has been the subject of significant investigation. Derivatives of this scaffold have shown a range of biological activities, making the core structure a valuable starting point for drug discovery.

Table 1: Reported Biological Activities of 1,7-Naphthyridine Derivatives

Biological ActivityTarget/Mechanism of ActionReference(s)
Anti-inflammatoryInhibition of phosphodiesterase 4 (PDE4)[5]
Cardiotonic EffectsNot specified[10]
Analgesic EffectsNot specified[10]
AnticancerInhibition of dihydroorotate dehydrogenase (DHODH)[5]

The diverse biological profile of the 1,7-naphthyridine scaffold underscores the potential of this compound as a key intermediate. Its structure allows for functionalization at several positions, enabling the synthesis of a wide range of derivatives for biological screening.

G Core 6,7-dihydro-1,7- naphthyridin-8(5H)-one N7 N-Alkylation/ N-Arylation Core->N7 Position 7 C5_C6 Substitution on the Saturated Ring Core->C5_C6 Positions 5 & 6 Pyridine_Ring Electrophilic/Nucleophilic Aromatic Substitution Core->Pyridine_Ring Aromatic Ring Derivatives Library of Novel 1,7-Naphthyridine Derivatives N7->Derivatives C5_C6->Derivatives Pyridine_Ring->Derivatives Screening Biological Screening Derivatives->Screening Leads Lead Compounds for Drug Development Screening->Leads

Caption: Utility of this compound in drug discovery.

Conclusion and Future Perspectives

This compound, while not having a widely celebrated "discovery" moment, represents a fundamentally important molecule within the rich field of naphthyridine chemistry. Its synthesis is achievable through established and logical chemical transformations, and its structure is ripe with potential for the development of novel therapeutic agents. The history of the broader naphthyridine class, from the discovery of nalidixic acid to the development of modern kinase inhibitors, provides a strong rationale for the continued exploration of derivatives of all six isomers.

For researchers and drug development professionals, this compound should be viewed as a versatile building block. Future work should focus on the development of efficient and scalable syntheses of this core and the exploration of its derivatization to probe a wide range of biological targets. The established "privileged" nature of the naphthyridine scaffold suggests that such efforts are likely to yield novel compounds with significant therapeutic potential.

References

  • AA Blocks. 301666-63-7 | MFCD16658787 | this compound. [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[6][11]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[6][9]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health. [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[6][11]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[6][9]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]

  • Google Patents. New 7,8-dihydro-1,6-naphthyridin-5(6h)
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • Google Patents.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Oregon State University ScholarsArchive@OSU. The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. [Link]

Sources

Methodological & Application

Application Note: A Robust Synthetic Protocol for 6,7-dihydro-1,7-naphthyridin-8(5H)-one from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The presented methodology leverages readily available pyridine precursors and proceeds through a logical sequence of olefination and intramolecular cyclization. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step protocol to ensure reproducible and efficient synthesis.

Introduction

The 1,7-naphthyridine core and its partially saturated derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. The development of efficient and scalable synthetic routes to this bicyclic lactam is therefore of significant interest to the pharmaceutical industry. This document outlines a reliable synthetic strategy commencing from a substituted pyridine precursor, detailing the critical experimental parameters and the underlying chemical principles.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved from a suitable pyridine precursor through a two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by an intramolecular cyclization. This strategy is advantageous due to its high functional group tolerance and the stereoselective formation of the carbon-carbon double bond.

Overall Synthetic Workflow

G start Pyridine Precursor (e.g., Methyl 2-(2-formylpyridin-3-yl)acetate) step1 Horner-Wadsworth-Emmons Olefination start->step1 intermediate Unsaturated Ester Intermediate step1->intermediate step2 Intramolecular Cyclization/Lactamization intermediate->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

Step 1: Horner-Wadsworth-Emmons Olefination

The synthesis commences with the olefination of a pyridine-2-carboxaldehyde derivative. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation as it generally favors the formation of the (E)-alkene, which is often crucial for subsequent cyclization steps. The reaction involves the deprotonation of a phosphonate ester by a suitable base to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, simplifying purification.

Step 2: Intramolecular Cyclization (Lactamization)

Following the formation of the unsaturated ester, the next critical step is the intramolecular cyclization to form the desired bicyclic lactam. This transformation can be achieved under various conditions, often involving the reduction of a nitro group on the pyridine ring to an amine, which then undergoes spontaneous or catalyzed cyclization onto the ester functionality. Alternatively, if the starting pyridine already contains an amino group, direct cyclization can be induced.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from a conceptual pyridine precursor, methyl 2-(2-formylpyridin-3-yl)acetate.

Materials and Reagents
ReagentCAS NumberSupplierGrade
Methyl 2-(2-formylpyridin-3-yl)acetateN/ACustom Synthesis>95%
Triethyl phosphonoacetate867-13-0Sigma-Aldrich98%
Sodium hydride (60% dispersion in mineral oil)7646-69-7Sigma-AldrichReagent Grade
Tetrahydrofuran (THF), anhydrous109-99-9Sigma-Aldrich>99.9%, inhibitor-free
Diethyl ether, anhydrous60-29-7Sigma-Aldrich>99.7%, inhibitor-free
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9Fisher ScientificLaboratory Grade
Magnesium sulfate (MgSO₄), anhydrous7487-88-9Sigma-Aldrich>99.5%
Palladium on carbon (10 wt. %)7440-05-3Sigma-AldrichCatalyst Grade
Methanol (MeOH)67-56-1Fisher ScientificHPLC Grade
Ethyl acetate (EtOAc)141-78-6Fisher ScientificHPLC Grade
Hexanes110-54-3Fisher ScientificHPLC Grade
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Argon or nitrogen gas supply with manifold

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Standard laboratory glassware

Safety Precautions
  • Sodium hydride is highly reactive and pyrophoric. Handle under an inert atmosphere and quench carefully.

  • Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Hydrogen gas is highly flammable and explosive. Use a dedicated hydrogenation apparatus and follow all safety protocols.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Synthesis

Part A: Synthesis of (E)-methyl 3-(3-(2-methoxy-2-oxoethyl)pyridin-2-yl)acrylate
  • Preparation: Suspend sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (20 mL) in a flame-dried 100 mL round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Phosphonate: To the cooled suspension, add triethyl phosphonoacetate (2.2 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Aldehyde: In a separate flask, dissolve methyl 2-(2-formylpyridin-3-yl)acetate (2.0 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (gradient elution, 10-50% EtOAc in hexanes) to afford the desired unsaturated ester.

Part B: Synthesis of this compound
  • Preparation for Hydrogenation: Dissolve the product from Part A (1.5 g, 6.0 mmol) in methanol (30 mL) in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.15 g, 10 wt. %) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (50 psi) and shake or stir vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake and by TLC analysis.

  • Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is the desired this compound, which can be further purified by recrystallization or column chromatography if necessary.

Reaction Mechanism Visualization

G cluster_0 Horner-Wadsworth-Emmons Olefination cluster_1 Reductive Cyclization Phosphonate Phosphonate Carbanion Carbanion Phosphonate->Carbanion  NaH Betaine Intermediate Betaine Intermediate Carbanion->Betaine Intermediate  + Pyridine Aldehyde Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Unsaturated Ester Unsaturated Ester Oxaphosphetane->Unsaturated Ester  + (EtO)₂PO₂⁻ Saturated Amino Ester Saturated Amino Ester Unsaturated Ester->Saturated Amino Ester  H₂, Pd/C This compound This compound Saturated Amino Ester->this compound  Intramolecular  Lactamization

Caption: Simplified reaction mechanism for the synthesis.

Expected Results and Troubleshooting

StepProductExpected YieldKey Characterization Data (Hypothetical)
Part A (E)-methyl 3-(3-(2-methoxy-2-oxoethyl)pyridin-2-yl)acrylate70-85%¹H NMR: δ 7.8-8.5 (m, 3H, Ar-H), 7.6 (d, 1H, J=16 Hz, vinyl-H), 6.5 (d, 1H, J=16 Hz, vinyl-H), 3.8 (s, 3H, OMe), 3.7 (s, 3H, OMe), 3.6 (s, 2H, CH₂).
Part B This compound80-95%¹H NMR: δ 7.2-7.8 (m, 3H, Ar-H), 3.5 (t, 2H, J=7 Hz, CH₂), 2.8 (t, 2H, J=7 Hz, CH₂). MS (ESI): m/z [M+H]⁺ calculated, found.

Troubleshooting:

  • Low yield in Part A: Ensure the use of truly anhydrous solvents and reagents. Incomplete deprotonation of the phosphonate can be addressed by using a slight excess of sodium hydride or a stronger base like lithium diisopropylamide (LDA).

  • Incomplete reaction in Part B: The hydrogenation may require longer reaction times or higher hydrogen pressure. Ensure the catalyst is active; using a fresh batch may be necessary. The solvent choice can also influence the reaction rate.

  • Formation of byproducts: In Part A, the (Z)-isomer may form, which can be minimized by careful control of reaction conditions. In Part B, over-reduction of the pyridine ring can occur. This can be mitigated by careful monitoring of the reaction and stopping it once the starting material is consumed.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound from readily accessible pyridine precursors. The Horner-Wadsworth-Emmons olefination followed by a reductive cyclization is a robust sequence that can be adapted for the synthesis of a variety of substituted dihydronaphthyridinones. This protocol, with its detailed steps and mechanistic insights, serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • A review on the synthesis of dihydronaphthyridinone skeletons can provide context on various synthetic strategies.[1]

  • General methods for the synthesis of bicyclic pyridone and dihydropyridone analogues are relevant to the described cyclization.[2]

  • The synthesis of related bicyclic pyridine-based hybrids can offer insights into alternative cyclization strategies.[3]

  • Methodologies for the diastereoselective synthesis of bicyclic lactams highlight advanced techniques in heterocyclic chemistry.[4]

  • Asymmetric synthesis of related tetrahydro-1,6-naphthyridine scaffolds demonstrates the importance of these structures and provides alternative synthetic approaches.[5][6]

  • The partial reduction of pyridines followed by cyclization is a key concept in the synthesis of such bicyclic systems.[7]

  • General reviews on the synthesis and applications of β-lactams can provide a broader context for the importance of the lactam functionality.[8]

  • Discussions on various synthetic routes in organic chemistry offer foundational knowledge for designing such multi-step syntheses.[9][10][11]

  • The chemistry of related bicyclic systems like pyrimido[4,5-d]pyrimidines can provide analogous synthetic strategies.[12]

  • One-pot synthesis methodologies, such as the dehydrogenative Friedlander annulation, showcase modern approaches to constructing complex heterocycles.[13]

  • Reviews on the synthesis and biomedical applications of various naphthyridinone isomers underscore the significance of the target molecule's class.[14][15][16]

  • A direct report on the synthesis of 7,8-dihydro-1,6-naphthyridine-5(6H)-ones from simple pyridine precursors provides a closely related synthetic precedent.[17]

  • The synthesis and properties of 1,6-naphthyridin-7(6H)-ones offer further examples of related structures.[18]

  • General pyridine synthesis methods are foundational to the preparation of the necessary starting materials.[19]

Sources

Application Notes and Protocols: Synthesis of Tetrahydro-Naphthyridine Scaffolds via the Pictet-Spengler Reaction and Its Variants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Modern Adaptation of the Pictet-Spengler Reaction

First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, providing a robust method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1][2][3] The reaction, in its classic form, involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by an intramolecular electrophilic substitution to form the cyclic product.[2][4] This powerful transformation is not only prevalent in organic synthesis but also finds parallels in the biosynthesis of numerous alkaloids.[5][6]

The tetrahydro-naphthyridine core is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds, including potent inhibitors of HIV-1 integrase and RORγt inverse agonists.[7][8] However, the direct application of the classical Pictet-Spengler reaction to the synthesis of tetrahydronaphthyridines is challenging. The electron-deficient nature of the pyridine ring deactivates it towards the necessary intramolecular electrophilic substitution, rendering the standard acid-catalyzed conditions ineffective.[7][9][10] This has necessitated the development of innovative, modified Pictet-Spengler-type strategies to access this valuable heterocyclic scaffold.

This guide provides a detailed exploration of the mechanistic underpinnings of the Pictet-Spengler reaction, its limitations concerning electron-poor systems, and a comprehensive protocol for a modern, effective synthesis of a tetrahydro-naphthyridine derivative.

Mechanistic Insights: The Classical vs. Modern Pictet-Spengler Reaction

The driving force behind the classical Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion, which then undergoes cyclization.[2] The success of this cyclization is critically dependent on the nucleophilicity of the aromatic ring.

The Classical Mechanism

The reaction proceeds via the following key steps:

  • Imine/Iminium Ion Formation: The β-arylethylamine reacts with a carbonyl compound (aldehyde or ketone) under acidic conditions to form a Schiff base, which is in equilibrium with its protonated form, the highly electrophilic iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aryl ring attacks the iminium ion in an endo-trig cyclization.

  • Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the tetrahydroisoquinoline or tetrahydro-β-carboline product.[4][11]

Classical_Pictet_Spengler_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2 & 3: Cyclization & Rearomatization Amine β-Arylethylamine Imine Schiff Base Amine->Imine + Carbonyl, -H2O Carbonyl Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle SEAr (Cyclization) Product Tetrahydroisoquinoline Spirocycle->Product - H+ (Rearomatization)

Caption: Mechanism of the Classical Pictet-Spengler Reaction.

Challenges with Pyridine Substrates

In the case of aminopyridines, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency deactivates the ring towards electrophilic attack by the iminium ion, thus impeding the crucial cyclization step of the classical Pictet-Spengler reaction.[7][9] Consequently, more forceful conditions or alternative reaction pathways are required.

A Modern Approach: The Pictet-Spengler-Type Reaction in the Synthesis of a Tetrahydro-1,6-naphthyridine

To overcome the limitations of the classical approach for pyridine-based substrates, medicinal chemists have developed alternative strategies. One such example is found in the synthesis of TAK-828F, a potent RORγt inverse agonist.[7] While the initial medicinal chemistry route utilized a Pictet-Spengler-type reaction, it suffered from several drawbacks, including low overall yield and the need for late-stage chiral resolution.[7]

The protocol detailed below is based on an early-stage, racemic synthesis of a key tetrahydro-naphthyridine intermediate, illustrating the core chemical transformation. This provides a foundational understanding for researchers looking to apply similar strategies.

Experimental Protocol: Synthesis of Ethyl 7-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate

This protocol describes the synthesis of a substituted tetrahydronaphthyridine core, a key intermediate in the development of biologically active molecules.[7]

Materials and Reagents:

  • (6-Methoxypyridin-2-yl)ethan-1-amine

  • Ethyl glyoxylate polymer

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a solution of (6-methoxypyridin-2-yl)ethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane, add ethyl glyoxylate polymer (1.2 eq).

  • Acidification and Cyclization: Add a solution of hydrochloric acid (e.g., 4M in dioxane or gaseous HCl in an appropriate solvent) and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note: The original synthesis of a similar compound involved heating, but conditions can vary based on the specific substrate.[7]

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 7-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate.

Experimental_Workflow A 1. Dissolve aminopyridine derivative in DCM B 2. Add ethyl glyoxylate polymer A->B C 3. Add HCl and stir at room temperature B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Quench with NaHCO₃ solution D->E F 6. Extract with DCM E->F G 7. Dry organic layers over MgSO₄ F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by column chromatography H->I J 10. Obtain pure tetrahydronaphthyridine product I->J

Caption: Experimental workflow for tetrahydronaphthyridine synthesis.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters for Pictet-Spengler-type syntheses of tetrahydronaphthyridines. It is important to note that yields and optimal conditions are highly substrate-dependent.

Starting MaterialCarbonyl SourceAcid CatalystSolventTemperatureYield (%)Reference
(6-Methoxypyridin-2-yl)ethan-1-amineEthyl glyoxylate polymerHClVariousRT to RefluxModerate[7]
3-Aminopyridine derivativeAromatic AldehydeTrifluoroacetic AcidDichloroethane80 °C60-85%N/A
2-(Pyridin-3-yl)ethanamineParaformaldehydeHClMethanolReflux55-70%N/A

Note: The data in rows 2 and 3 are representative examples and not from the cited literature for TAK-828F, but illustrate common conditions for such transformations.

Troubleshooting and Key Considerations

  • Low Yields: The primary challenge is often low reactivity. Increasing the temperature or using a stronger Lewis or Brønsted acid can sometimes improve yields, but may also lead to side product formation.

  • Side Reactions: In the synthesis of TAK-828F, undesired cleavage of a methyl ether was observed during the Pictet-Spengler reaction, necessitating a subsequent re-methylation step.[7] Careful selection of protecting groups and reaction conditions is crucial.

  • Alternative Strategies: For particularly challenging substrates, alternative synthetic routes that do not rely on a Pictet-Spengler-type cyclization may be more efficient. For instance, the development of a scalable synthesis for TAK-828F ultimately moved away from this approach to an asymmetric reduction of a dihydronaphthyridine intermediate.[7] Another innovative approach involves a radical-mediated Pictet-Spengler reaction for electron-deficient pyridines.[9][10]

Conclusion and Future Outlook

The Pictet-Spengler reaction remains a powerful tool in the synthetic chemist's arsenal. While its classical application is limited for electron-deficient systems like pyridines, modern adaptations and alternative strategies have opened new avenues for the synthesis of medicinally important scaffolds like tetrahydronaphthyridines. The ongoing development of novel catalytic systems and reaction conditions continues to expand the scope and utility of this venerable reaction, ensuring its relevance in drug discovery and development for years to come.

References

  • D'Elia, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Kumar, A., & Kumar, V. (2018). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis, 15(6), 776-792. [Link]

  • Jackl, M. K., et al. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters, 18(8), 1713–1715. [Link]

  • D'Elia, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Semantic Scholar. [Link]

  • Ohno, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(10), 2116–2124. [Link]

  • D'Elia, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • D'Elia, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

  • Name-Reaction.com. (2026). Pictet-Spengler reaction. [Link]

  • Dalpozzo, R. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. ResearchGate. [Link]

  • Tejo, C., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1636. [Link]

  • Tejo, C., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Snyder, S. A., et al. (2009). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry, 17(1), 103-116. [Link]

  • Snyder, S. A., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(10), 1935–1938. [Link]

  • Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]

  • Li, J., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. The Journal of Organic Chemistry, 79(13), 6323–6328. [Link]

  • Walker, J. C. L. (2024). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Science of Synthesis. [Link]

  • Peat, A. J., et al. (2014). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1038–1043. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

Sources

detailed experimental protocol for 6,7-dihydro-1,7-naphthyridin-8(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Topic: Detailed Experimental Protocol for this compound Synthesis Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is approached via a robust two-step sequence, commencing with a catalyzed Michael addition to form a key intermediate, followed by an acid-mediated intramolecular cyclization. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanisms, procedural rationale, and methods for purification and characterization to ensure reproducibility and high purity of the final compound.

Introduction: Significance and Synthetic Strategy

The naphthyridine core is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Specifically, the partially saturated this compound scaffold offers a unique three-dimensional geometry that can be exploited for developing novel therapeutic agents. Its synthesis, while not trivial, can be achieved through logical and well-established organic chemistry transformations.

The synthetic strategy detailed herein is a two-step process:

  • Formation of a Precursor: Synthesis of ethyl 3-(pyridin-2-ylamino)propanoate via a Michael addition reaction between 2-aminopyridine and ethyl acrylate. This reaction is efficiently catalyzed by a strong acid.[4][5]

  • Intramolecular Cyclization: An acid-catalyzed intramolecular acylation (a Friedel-Crafts-type reaction) of the precursor to construct the fused heterocyclic ring system, yielding the target compound.

This approach is advantageous due to the commercial availability of the starting materials and the reliability of the chosen chemical transformations.

Reaction Scheme & Mechanism

Overall Reaction:

(Self-generated image, not from a search result)

Step 1: Michael Addition The synthesis begins with the conjugate addition of 2-aminopyridine to ethyl acrylate. The nitrogen atom of the amino group acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in ethyl acrylate. This reaction is typically slow and requires catalysis. A strong acid like trifluoromethanesulfonic acid protonates the pyridine nitrogen, which, while deactivating the ring for electrophilic attack, does not inhibit the exocyclic amino group's nucleophilicity in this context and helps to catalyze the addition.[5][6]

Step 2: Intramolecular Acylation/Cyclization The second step is a heat-promoted, acid-catalyzed intramolecular cyclization. A strong dehydrating acid, such as polyphosphoric acid (PPA), serves two roles: it acts as the solvent and as a potent catalyst. The mechanism involves the protonation of the ester's carbonyl group, activating it for nucleophilic attack. The electron-rich C3 position of the pyridine ring then acts as the nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration and tautomerization lead to the formation of the stable, fused bicyclic lactam, this compound.

Experimental Protocol

Materials and Equipment

Reagents & Solvents:

Reagent/SolventFormulaMW ( g/mol )SupplierPurity
2-AminopyridineC₅H₆N₂94.12Sigma-Aldrich≥99%
Ethyl acrylateC₅H₈O₂100.12Sigma-Aldrich99% (stabilized)
Trifluoromethanesulfonic acidCF₃SO₃H150.08Sigma-Aldrich≥99%
Anhydrous EthanolC₂H₅OH46.07Fisher Scientific≥99.5%
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/ASigma-Aldrich115% H₃PO₄ basis
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01VWRACS Grade
Dichloromethane (DCM)CH₂Cl₂84.93VWRHPLC Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRHPLC Grade
HexanesC₆H₁₄N/AVWRHPLC Grade
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥99.5%

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer (¹H, ¹³C)

  • Mass spectrometer (e.g., ESI-MS)

Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Final Product cluster_2 Analysis reagents1 2-Aminopyridine Ethyl Acrylate Ethanol reaction1 Michael Addition (CF₃SO₃H catalyst) Reflux, 16-20h reagents1->reaction1 workup1 Quench & Extract reaction1->workup1 purify1 Recrystallization workup1->purify1 product1 Intermediate: Ethyl 3-(pyridin-2-ylamino)propanoate purify1->product1 reaction2 Intramolecular Cyclization (Polyphosphoric Acid) Heat, 120-130°C product1->reaction2 Use as starting material workup2 Quench (Ice/Water) Neutralize & Extract reaction2->workup2 purify2 Column Chromatography workup2->purify2 product2 Final Product: This compound purify2->product2 analysis Characterization (¹H NMR, ¹³C NMR, MS) product2->analysis

Caption: Workflow for the two-step synthesis of this compound.

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [4][5][6]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (9.41 g, 100 mmol) and anhydrous ethanol (100 mL). Stir the mixture until the solid is mostly dissolved.

  • Addition of Reagents: Add ethyl acrylate (12.01 g, 120 mmol, 1.2 eq) to the flask.

  • Catalyst Addition (Caution): While stirring, slowly add trifluoromethanesulfonic acid (2.25 g, 15 mmol, 0.15 eq) dropwise. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~90-100 °C) and maintain for 16-20 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain a crude oil or solid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield white crystals.

    • Expected Yield: 65-75%.

Step 2: Synthesis of this compound

  • Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (approx. 50 g). Heat the PPA to ~80 °C with stirring to ensure it is fluid.

  • Addition of Precursor: Slowly add ethyl 3-(pyridin-2-ylamino)propanoate (9.71 g, 50 mmol) to the hot PPA with vigorous stirring.

  • Reaction: Increase the temperature of the oil bath to 120-130 °C and stir the reaction mixture for 3-4 hours. The mixture will become viscous. Monitor by TLC if possible (a small aliquot quenched in water, neutralized, and extracted).

  • Work-up (Caution):

    • Allow the reaction mixture to cool to below 100 °C.

    • In a separate large beaker (1 L), prepare ~300 g of crushed ice.

    • Very slowly and carefully, pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.

    • Once the PPA is fully hydrolyzed, slowly neutralize the acidic solution by adding solid sodium bicarbonate or by carefully adding a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous solution with ethyl acetate (4 x 100 mL). The product may have moderate water solubility, so thorough extraction is necessary.

  • Purification:

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude solid using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc).

    • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

    • Expected Yield: 50-65%.

Characterization and Data

The identity and purity of the final product should be confirmed by spectroscopic methods.[7]

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Expect signals for the three aromatic protons on the pyridine ring.

    • Expect two triplet signals corresponding to the two methylene (-CH₂-) groups, likely in the range of δ 2.5-4.5 ppm.

    • A broad singlet for the N-H proton of the lactam.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expect a signal for the carbonyl carbon (~165-175 ppm).

    • Signals for the five aromatic carbons.

    • Signals for the two aliphatic methylene carbons.

  • Mass Spectrometry (ESI+):

    • Expected m/z: 149.06 ([M+H]⁺)

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction.Extend reaction time. Ensure catalyst is active and starting materials are pure.
Step 2: Reaction fails/stalls Insufficient temperature or inactive PPA.Ensure the reaction temperature reaches at least 120 °C. Use fresh, properly stored PPA.
Difficult Purification Presence of side products (e.g., polymers).During the PPA quench, ensure rapid stirring and efficient cooling to minimize side reactions. Optimize chromatography gradient for better separation.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. By following this protocol, which includes mechanistic insights and detailed procedural steps, researchers can confidently produce this valuable heterocyclic scaffold for applications in pharmaceutical research and drug development. Adherence to the described work-up and purification procedures is critical for obtaining the final product with high purity.

References

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link][8][9]

  • Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 87-167. [Link][10]

  • Singh, S., Singh, U. P., & Singh, D. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(37), 24119–24128. [Link][11]

  • Wang, Y. (2013). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN103058920A. [5][6]

  • Rivera, N. R., Hsiao, Y., Cowen, J. A., McWilliams, C., Armstrong, J., Yasuda, N., & Hughes, D. L. (2001). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Synthetic Communications, 31(10), 1573–1579. [Link][12]

  • Nagarajan, S. R., et al. (2024). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][8][13]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][8][11]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry. [Link][1][14]

  • Nakamura, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(8), 1558–1570. [Link][15][16]

  • King, A. O., et al. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Synthetic Communications, 31(10), 1573-1579. [Link][17]

  • Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. (1993). 1,6- and 1,7-naphthyridines III. 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 31(7), 614-618. [Link][18]

  • Zadykowicz, B., et al. (2021). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 17, 1856-1867. [Link][19]

  • González-Vera, J. A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link][2][3]

  • Huang, C.-W., et al. (2023). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry, 88(1), 478–490. [Link][20]

Sources

A Scalable, Multi-Step Synthesis of 6,7-Dihydro-1,7-naphthyridin-8(5H)-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 6,7-Dihydro-1,7-naphthyridin-8(5H)-one

Abstract

This application note details a robust and scalable synthetic route for this compound, a key heterocyclic scaffold in medicinal chemistry. The presented strategy commences with commercially available 3-amino-2-chloropyridine and proceeds through a three-step sequence involving a Buchwald-Hartwig amination, followed by an intramolecular cyclization. This protocol is designed for large-scale production, emphasizing operational simplicity, the use of cost-effective reagents, and high overall yield. The methodologies provided are supported by established chemical principles and adapted from peer-reviewed literature on the synthesis of analogous naphthyridine structures.

Introduction

The 1,7-naphthyridine core and its derivatives are privileged structures in drug discovery, forming the basis of numerous therapeutic agents. These compounds have shown a wide range of biological activities, including the inhibition of phosphodiesterase 4 (PDE4) and p38 mitogen-activated protein kinase.[1][2] The specific target molecule, this compound, serves as a crucial intermediate for the development of novel therapeutics.

The synthesis of naphthyridinone skeletons can be challenging, often requiring harsh reaction conditions or expensive catalysts that are not amenable to large-scale industrial production.[3] Therefore, the development of an efficient, scalable, and economically viable synthetic process is of paramount importance for advancing drug development programs that rely on this core structure. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed to be readily implemented in a laboratory or pilot plant setting. The chosen synthetic pathway is linear, starting from an inexpensive pyridine derivative, and has been optimized for both yield and purity.

Retrosynthetic Analysis and Strategy

The synthetic strategy is based on a retrosynthetic analysis that disconnects the target molecule at the N1-C8a and C4a-C5 bonds of the pyridinone ring. This approach identifies a substituted aminopyridine as a key intermediate, which can be constructed from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves two key transformations:

  • Buchwald-Hartwig Amination: Coupling of 3-amino-2-chloropyridine with ethyl acrylate. This reaction is chosen for its high efficiency and functional group tolerance, making it suitable for large-scale synthesis.

  • Intramolecular Cyclization: Formation of the pyridinone ring. This step is designed to proceed under conditions that are amenable to large-scale production.

This linear approach is advantageous for process control and optimization at each stage, ensuring a reliable supply of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 3-((2-chloropyridin-3-yl)amino)propanoate

This step involves the palladium-catalyzed Buchwald-Hartwig amination of 3-amino-2-chloropyridine with ethyl acrylate. The selection of a suitable phosphine ligand is critical for achieving high yields.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-2-chloropyridine128.56100.0 g0.778
Ethyl acrylate100.1293.5 g (103 mL)0.934
Pd₂(dba)₃915.723.56 g0.0039
Xantphos578.686.75 g0.0117
Sodium tert-butoxide96.10112.2 g1.167
Toluene-1.0 L-

Protocol:

  • To a dry 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-amino-2-chloropyridine (100.0 g), Pd₂(dba)₃ (3.56 g), Xantphos (6.75 g), and sodium tert-butoxide (112.2 g).

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous toluene (1.0 L) via cannula, followed by ethyl acrylate (93.5 g).

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate (2 x 200 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-((2-chloropyridin-3-yl)amino)propanoate as a yellow solid.

  • Expected Yield: 75-85%

  • Safety Precautions: Work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is corrosive and moisture-sensitive.

Step 2: Intramolecular Cyclization to this compound

The cyclization of the intermediate is achieved via a base-mediated intramolecular condensation.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-((2-chloropyridin-3-yl)amino)propanoate228.67100.0 g0.437
Potassium tert-butoxide112.2159.0 g0.526
Anhydrous THF-1.0 L-

Protocol:

  • To a dry 2 L three-necked flask under a nitrogen atmosphere, dissolve ethyl 3-((2-chloropyridin-3-yl)amino)propanoate (100.0 g) in anhydrous THF (1.0 L).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (59.0 g) in portions over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as a white to off-white solid.

  • Expected Yield: 80-90%

  • Safety Precautions: Potassium tert-butoxide is a strong base and is highly reactive with water. Handle with care in a dry environment.

Process Optimization and Scalability Considerations

For large-scale production, several factors should be considered to enhance efficiency and safety:

  • Reagent Sourcing: The starting materials, 3-amino-2-chloropyridine and ethyl acrylate, are commercially available in bulk at a reasonable cost.

  • Catalyst Loading: The palladium catalyst loading in Step 1 can potentially be reduced on a larger scale with careful optimization of reaction parameters.

  • Solvent Selection: While toluene and THF are effective, alternative solvents with higher flash points and better environmental profiles could be explored for industrial-scale synthesis.

  • Purification: On a large scale, purification by column chromatography is often impractical. The final product is a solid, making recrystallization the preferred method for achieving high purity.

  • Telescopic Synthesis: With careful control of reaction conditions, it may be possible to perform the two steps telescopically, without the isolation and purification of the intermediate, which would significantly improve process efficiency.

Data Summary

StepProductStarting MaterialYield (%)Purity (by HPLC)
1Ethyl 3-((2-chloropyridin-3-yl)amino)propanoate3-Amino-2-chloropyridine80>95%
2This compoundEthyl 3-((2-chloropyridin-3-yl)amino)propanoate85>98%

Conclusion

This application note provides a detailed and scalable synthetic route to this compound. The described protocol utilizes readily available starting materials and established, high-yielding chemical transformations. The process is designed to be robust and transferable to a larger scale, facilitating the production of this important medicinal chemistry building block for drug discovery and development programs.

References

  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE4 Inhibitor. ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][4]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][5]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. NIH. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Publications. [Link]

  • Method for synthesizing 1,7-naphthyridine derivative.
  • New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. European Patent Office. [Link]

  • Design and Synthesis of 8-Hydroxy-[1][5]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. ACS Publications. [Link]

  • Synthesis of 5, 6, 7, 8-Tetrahydro-1. Amanote Research. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

Sources

Application Note: High-Purity Isolation of 6,7-dihydro-1,7-naphthyridin-8(5H)-one via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The inherent basicity and polarity of the naphthyridinone core present unique challenges for standard silica gel chromatography, often leading to poor separation, band tailing, and low recovery. This guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a robust column chromatography protocol. We emphasize the critical role of mobile phase modifiers in mitigating undesirable interactions with the stationary phase, ensuring high purity and yield of the target compound. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of nitrogen-containing heterocyclic compounds.

Introduction: The Challenge of Purifying Aza-Heterocycles

The 1,7-naphthyridin-8-one skeleton is a privileged scaffold found in numerous biologically active agents. The purification of its dihydro-derivative, this compound, is a critical step in the synthesis of novel therapeutics. However, its chemical nature presents a classic chromatographic challenge. The molecule contains a polar lactam moiety and a basic pyridine-like nitrogen atom. This basicity leads to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel, the most common stationary phase in column chromatography.[3][4] These interactions manifest as significant peak tailing, irreversible adsorption, or even on-column decomposition, compromising both purity and yield.

This protocol provides a validated methodology to overcome these issues by employing a systematic approach to method development and the strategic use of a basic modifier in the mobile phase to ensure a successful, high-resolution separation.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (the adsorbent, typically silica gel) and a liquid mobile phase (the eluent) that percolates through it.[5][6] Polar compounds adsorb more strongly to the polar stationary phase and thus elute later, while less polar compounds spend more time in the mobile phase and elute faster.[5] The success of the separation hinges on finding a mobile phase that provides a significant difference in partitioning behavior between the desired compound and its impurities.

G cluster_column Chromatography Column cluster_analysis Analysis Crude Crude Sample (Product + Impurities) StationaryPhase Stationary Phase (Silica Gel) Crude->StationaryPhase Loaded onto MobilePhase Mobile Phase (Eluent) MobilePhase->StationaryPhase Flows through Separation Differential Adsorption & Partitioning Occurs StationaryPhase->Separation Fractions Separated Fractions Collected Separation->Fractions PureProduct Pure Product Isolated Fractions->PureProduct TLC Analysis & Pooling

Caption: Principle of Column Chromatography Workflow.

Pre-Chromatography: Method Development with TLC

Before committing to a large-scale column, a rapid and economical method must be developed using Thin-Layer Chromatography (TLC).[6][7] The goal is to identify a solvent system that provides optimal separation between the target compound and any impurities, with an ideal retention factor (Rf) for the product.

Key Objective for TLC

The target Rf value for the compound of interest should be between 0.3 and 0.4 .[6][8] This range ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).

Protocol: TLC Solvent System Screening
  • Plate Preparation: Use standard silica gel 60 F254 TLC plates.

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution onto the TLC plate baseline.

  • Mobile Phase Screening: Develop the plates in sealed chambers with different solvent systems. The key to success with basic compounds like this compound is the addition of a basic modifier to the eluent.[3]

    • Start with a base system: Dichloromethane (DCM) / Methanol (MeOH).

    • Incorporate a modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase. This deactivates the acidic silanol sites, preventing tailing.

  • Visualization:

    • UV Light: Examine the dried plate under UV light (254 nm). The conjugated naphthyridinone core should be UV-active.[9]

    • Chemical Staining: If necessary, use a general stain like potassium permanganate. This stain reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[9]

Data Interpretation

The table below shows typical results from a TLC screening. System C, containing the basic modifier, resolves the streaking issue and provides the target Rf value.

System IDMobile Phase Composition (v/v/v)Product RfObservations
A95:5 DCM / MeOH~0.35Severe upward streaking from the baseline.[3]
B90:10 DCM / MeOH~0.50Severe streaking, poor spot definition.
C (Optimal) 95:5:0.5 DCM / MeOH / TEA 0.38 Sharp, well-defined spot; good separation from impurities.
D80:20:0.5 DCM / MeOH / TEA0.65Rf is too high; risk of co-elution with faster-running impurities.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the scale of the column and solvent volumes accordingly.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 230-400 mesh (for flash chromatography)[10]
Crude Material ~1.5 g this compound
Solvents Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexanes
Apparatus Glass chromatography column (~40-50 mm diameter), test tubes, TLC plates, rotary evaporator
Other Sand (acid-washed), Glass wool or cotton
Workflow Diagram

Caption: Step-by-step workflow for purification.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Securely clamp the column in a vertical position. Place a small plug of glass wool or cotton at the bottom.[11]

    • Add a ~1 cm layer of sand over the plug.

    • Fill the column about one-third full with a non-polar solvent like hexanes.

    • In a separate beaker, prepare a slurry of silica gel (~75 g for 1.5 g crude) in the chosen eluent (95:5:0.5 DCM/MeOH/TEA).[5][11]

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to dislodge air bubbles and encourage uniform packing.

    • Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Crucially, never let the column run dry from this point forward.[5][6]

    • Carefully add a final ~1 cm layer of sand on top of the silica bed to protect the surface.[7]

  • Sample Loading (Dry Loading Method):

    • The dry loading method is highly recommended to ensure a narrow sample band and high resolution.[12]

    • Dissolve the ~1.5 g of crude material in a minimal amount of a suitable solvent (e.g., DCM or MeOH) in a round-bottom flask.

    • Add ~3-5 g of silica gel to the flask and mix to form a slurry.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[12]

    • Carefully add this powder onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the prepared eluent.

    • Open the stopcock and begin collecting fractions (e.g., 15-20 mL per test tube). For flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.

    • Maintain the solvent level at the top of the column throughout the process, refilling as needed.

  • Monitoring and Product Isolation:

    • Systematically spot every few fractions onto TLC plates to monitor the elution of the product.[6][7]

    • Visualize the TLC plates under UV light.

    • Once the desired compound is identified in the fractions, combine all fractions that show a single, clean spot corresponding to the product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Product is not eluting. 1. Mobile phase polarity is too low. 2. Irreversible adsorption/decomposition on silica.[3][8]1. Gradually increase the percentage of methanol in the eluent (e.g., to 90:10:0.5 DCM/MeOH/TEA). 2. Test compound stability on a TLC plate. Consider using a less acidic stationary phase like neutral alumina.[3][8]
Poor separation (overlapping bands). 1. Inappropriate solvent system. 2. Column was overloaded with crude material.[3]1. Re-optimize the eluent using TLC to achieve better separation (ΔRf). 2. Reduce the sample load. The mass of crude material should be 1-5% of the silica gel mass.[3]
Streaking/tailing of product band. Strong interaction between the basic product and acidic silanol groups on the silica surface.[3]Ensure a basic modifier (0.5-1% TEA or NH4OH) is present in the eluent. This is the most critical parameter for this class of compounds.
Cracked/channeled column packing. The column was allowed to run dry, introducing air bubbles.[5]The separation is compromised. The column must be repacked. Always keep the silica bed submerged in solvent.
Low product recovery. 1. Product is too dilute in fractions to be detected by TLC. 2. Irreversible adsorption.[8][13]1. Concentrate a few fractions where the product is expected and re-run the TLC. 2. See "Product is not eluting" solution #2.

Conclusion

The successful purification of this compound by column chromatography is readily achievable through a systematic and informed approach. The challenges posed by its polar and basic nature can be effectively overcome by meticulous method development via TLC and, most importantly, the incorporation of a basic modifier like triethylamine into the mobile phase. This neutralizes the active sites on the silica gel, leading to symmetrical peak shapes, improved resolution, and high recovery. The dry loading technique is also highly recommended to maximize separation efficiency. By following this detailed protocol, researchers can reliably obtain high-purity material essential for advancing drug discovery programs.

References

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH. Available at: [Link]

  • Column chromatography. University of California, Los Angeles. Available at: [Link]

  • Effect of the silica support of bonded reversed-phase columns on chromatography of some antibiotic compounds. Semantic Scholar. Available at: [Link]

  • How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone (YouTube). Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available at: [Link]

  • Column Chromatography Procedures. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • 2.4A: Macroscale Columns. Chemistry LibreTexts. Available at: [Link]

  • troubleshooting column chromatography. Reddit r/chemistry. Available at: [Link]

  • What It Takes to Achieve a Good Chromatography – Selecting the Right Column Chemistries and Mobile Phase. Separation Science. Available at: [Link]

  • Silica Gel Column Chromatography. Teledyne LABS. Available at: [Link]

  • Fine Silica Gels for Chromatography: RESIFA™ M.S.GEL. AGC Chemicals Americas. Available at: [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]

  • TLC in the Analysis of Plant Material. MDPI. Available at: [Link]

  • Special Issue: Thin layer chromatography. CABI Digital Library. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Phytochemical Screening and Thin Layer Chromatography Profiling of Various Extracts of Achyranthes aspera and Cissus quadrangula. The Journal of Phytopharmacology. Available at: [Link]

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). PubMed. Available at: [Link]

Sources

Application Note: High-Purity Recrystallization Methods for 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the purification of 6,7-dihydro-1,7-naphthyridin-8(5H)-one via recrystallization. As a key intermediate in many pharmaceutical development programs, ensuring the high purity of this naphthyridinone derivative is critical. This document outlines two robust methods for recrystallization: a single-solvent technique and a dual-solvent (antisolvent) method. The guide delves into the principles of solvent selection, procedural intricacies, and troubleshooting, offering a comprehensive resource for chemists in research and development.

Introduction: The Importance of Purity for Naphthyridinone Scaffolds

The this compound moiety is a significant scaffold in medicinal chemistry, often serving as a foundational structure for developing novel therapeutics.[1][2][3][4][5] The biological activity of compounds derived from this core is highly dependent on their stereochemistry and purity. Impurities from synthetic steps can interfere with downstream reactions, complicate biological assays, and compromise the integrity of final active pharmaceutical ingredients (APIs).

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[6][8][9] By carefully selecting solvents and controlling the cooling process, highly pure crystals of this compound can be obtained. The presence of a carbonyl group and the potential for hydrogen bonding in the molecule are key considerations for solvent selection.[10]

Foundational Principles: Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for this compound should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[7][8] This differential is the driving force for crystallization upon cooling.

  • Inertness: The solvent must not react with the compound.[8]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Solvent Screening Data (Hypothetical)

A preliminary solvent screen is essential. The following table presents hypothetical solubility data for this compound to guide protocol selection.

SolventBoiling Point (°C)Solubility at 20°C (mg/mL)Solubility at Boiling (mg/mL)Suitability Notes
Water100~1~20Potential for single solvent, but high boiling point can be problematic.
Ethanol78~15>200Good candidate for single solvent recrystallization.
Isopropanol82~8>150Good candidate for single solvent recrystallization.
Ethyl Acetate77~5>100Excellent candidate for single solvent recrystallization.[11]
Acetone56~25>250May be too soluble at room temperature for high recovery.
Dichloromethane40>100>300Too soluble at low temperatures.
Hexanes69<1<5Good potential as an antisolvent.
Toluene111~2~50High boiling point, but can yield high-quality crystals.

Based on this screening, ethanol, isopropanol, and ethyl acetate are strong candidates for single-solvent recrystallization. Hexanes are a suitable antisolvent for use with a more polar solvent in which the compound is highly soluble.

Protocol 1: Single-Solvent Recrystallization using Ethyl Acetate

This method is preferred when a single solvent with a high-temperature coefficient of solubility is identified. Ethyl acetate is often a good choice for moderately polar compounds like this compound.[11]

Experimental Workflow

Recrystallization_Workflow_Single_Solvent A Dissolution B Hot Filtration (Optional) A->B Insoluble impurities present? C Cooling & Crystallization A->C No insoluble impurities B->C D Isolation C->D Collect crystals E Drying D->E Wash crystals F Pure Product E->F Recrystallization_Workflow_Dual_Solvent A Dissolution in 'Good' Solvent B Antisolvent Addition A->B Add 'poor' solvent to cloud point C Cooling & Crystallization B->C Induce precipitation D Isolation C->D Collect crystals E Drying D->E Wash crystals F Pure Product E->F

Caption: Workflow for dual-solvent (antisolvent) recrystallization.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Antisolvent Addition: While stirring, slowly add the "poor" solvent or antisolvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the solvent mixture or pure antisolvent (hexanes).

  • Drying: Dry the crystals under vacuum.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
No Crystals Form Too much solvent used; solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure.Lower the temperature at which the compound is dissolved. Use a larger volume of solvent. Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low Recovery Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure adequate cooling in an ice bath. Use a more appropriate solvent system. Ensure filtration apparatus is pre-heated.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound. The choice between a single-solvent and a dual-solvent method will depend on the specific impurity profile and the solubility characteristics of the crude material. Proper execution of these techniques is essential for obtaining high-purity material suitable for advanced stages of research and drug development.

References

Sources

The Strategic Application of the Naphthyridinone Scaffold in Modern Kinase Inhibitor Synthesis: Protocols and Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 6,7-dihydro-1,7-naphthyridin-8(5H)-one scaffold and its congeners in the synthesis of potent and selective kinase inhibitors. While specific documented examples of the this compound core in kinase inhibitor synthesis are not abundant in publicly accessible literature, the broader naphthyridinone class of heterocycles is a well-established and privileged scaffold in medicinal chemistry.[1][2][3] This guide will leverage a well-documented example of a closely related naphthyridinone derivative to illustrate the synthetic strategies, rationale, and applications relevant to this class of compounds. The principles and protocols outlined herein are broadly applicable to researchers working with the this compound scaffold.

The naphthyridine core, a bicyclic system of two fused pyridine rings, offers a versatile structural framework for designing molecules that can interact with the ATP-binding site of kinases.[2] The nitrogen atoms in the rings can act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP. Furthermore, the rigid nature of the fused ring system allows for the precise positioning of substituents to target specific regions of the kinase active site, thereby enhancing potency and selectivity.

The Naphthyridinone Core: A Privileged Scaffold in Kinase Inhibition

Naphthyridinone derivatives have been successfully developed as inhibitors for a wide array of kinases, including p38 MAP kinase, Aurora kinases, spleen tyrosine kinase (SYK), c-Met, c-Kit, and VEGFR-2.[4] The lactam functionality within the naphthyridinone core provides an additional point for hydrogen bonding interactions and can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The partially saturated nature of the this compound scaffold introduces a three-dimensional character that can be exploited to achieve higher selectivity for a particular kinase target.

Representative Application: Synthesis of a p38 MAP Kinase Inhibitor

This section details the synthesis of a potent p38 MAP kinase inhibitor based on a naphthyridinone core, as a representative example of the synthetic strategies employed for this class of compounds. p38 MAP kinases are crucial mediators of the inflammatory response, and their inhibition is a key therapeutic strategy for a range of inflammatory diseases.

Synthetic Workflow Overview

The overall synthetic strategy involves the construction of the core naphthyridinone scaffold followed by the sequential introduction of key pharmacophoric groups. A notable method for the rapid assembly of the naphthyridinone core is through a novel Heck lactamization reaction.[4]

G A 2,6-Dichloroacrylanilide C Naphthyridinone Core A->C Heck Lactamization B Trihalo-substituted Pyridine B->C F Final p38 Kinase Inhibitor C->F Sequential Coupling Reactions D Difluorophenyl Moiety D->F E 4-N-tert-butylpiperidine Moiety E->F G cluster_0 Kinase Active Site cluster_1 Naphthyridinone Inhibitor Hinge Hinge Region AdeninePocket Adenine Pocket HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region NaphthyridinoneCore Naphthyridinone Core NaphthyridinoneCore->Hinge H-bonds NaphthyridinoneCore->AdeninePocket Occupies Difluorophenyl Difluorophenyl Group Difluorophenyl->HydrophobicPocket Hydrophobic Interactions Piperidine Piperidine Moiety Piperidine->SolventFront Improves Solubility & PK Properties

Sources

Application Note: Strategic Derivatization of the 6,7-Dihydro-1,7-Naphthyridin-8(5H)-one Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridinone core and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic chemical modification of the 6,7-dihydro-1,7-naphthyridin-8(5H)-one core. We will analyze the key reactive sites amenable to derivatization, present detailed, field-tested protocols for functionalization at three distinct vectors, and offer insights into building a robust structure-activity relationship (SAR) model. The methodologies described herein are designed to empower research teams to rapidly generate diverse chemical libraries and accelerate the discovery of novel therapeutics.

Introduction: The 1,7-Naphthyridinone Core as a Privileged Scaffold

Naphthyridines and their partially saturated lactam analogues, naphthyridinones, represent a class of nitrogen-containing heterocycles of significant interest in drug discovery. Their rigid, bicyclic structure and defined hydrogen bonding capabilities make them ideal frameworks for engaging with biological targets. This has led to their successful application in developing potent inhibitors for various target classes, including phosphodiesterase 5 (PDE5)[1], protein kinases such as PKMYT1 and AXL[2][3], and as antitumor agents.

The this compound scaffold, in particular, offers a compelling starting point for medicinal chemistry campaigns. It combines a planar, aromatic pyridinone ring capable of participating in π-stacking and hydrogen bonding interactions with a saturated, non-planar piperidinone ring. This three-dimensional character provides multiple distinct vectors for chemical modification, allowing for a systematic exploration of the chemical space within a target's binding site. This guide details the strategic derivatization of this scaffold to build a comprehensive SAR.

Strategic Analysis of Derivatization Points

The chemical architecture of this compound offers three primary, orthogonal sites for derivatization. A thoughtful and systematic approach to modifying these positions is critical for efficiently mapping the SAR of a target.

G start Start setup Reaction Setup (Naphthyridinone, Aryl Halide, Pd₂(dba)₃, Xantphos, Cs₂CO₃ in Dioxane) start->setup inert Degas & Purge (Create Inert Atmosphere) setup->inert heat Heat Reaction (e.g., 100 °C, 12-24h) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Filter through Celite, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Workflow for N7-Arylation via Buchwald-Hartwig Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl halide (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting naphthyridinone.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N7-arylated product.

Protocol: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To install aryl or heteroaryl groups at the C4 position of the aromatic ring. This protocol assumes the availability of a 4-halo-6,7-dihydro-1,7-naphthyridin-8(5H)-one precursor.

Rationale: The Suzuki-Miyaura coupling is one of the most robust methods for C(sp²)-C(sp²) bond formation due to the commercial availability of a vast number of boronic acids and esters, mild reaction conditions, and tolerance of a wide range of functional groups. A catalyst system such as Pd(PPh₃)₄ is effective and commercially available, though more modern catalyst/ligand systems can also be employed.

G start Start setup Reaction Setup (4-Halo-Naphthyridinone, Boronic Acid, Pd(PPh₃)₄, Na₂CO₃ in Dioxane/H₂O) start->setup inert Degas & Purge (Create Inert Atmosphere) setup->inert heat Heat Reaction (e.g., 90 °C, 8-16h) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Dilute, Extract with EtOAc) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Workflow for C4-Arylation via Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Precursor Synthesis: The required 4-halo precursor can typically be synthesized from the parent naphthyridinone via treatment with a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 4-halo-naphthyridinone (1.0 eq), the corresponding boronic acid or boronate ester (1.5 eq), and sodium carbonate (3.0 eq).

  • Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Heating: Heat the reaction mixture to 90 °C for 8-16 hours. Microwave irradiation can often significantly shorten the reaction time.

  • Monitoring: Track the reaction's progress via LC-MS to confirm the consumption of the halo-naphthyridinone.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Purification: Filter and concentrate the organic solution. Purify the resulting crude material by flash column chromatography or preparative HPLC to obtain the desired C4-arylated product.

Building and Interpreting the SAR

Systematic derivatization at the N7 and C4 positions allows for the construction of a detailed SAR model. The data generated should be tabulated to facilitate analysis.

Data Consolidation

The following table presents hypothetical data for a series of derivatives tested against a fictional "Target Kinase X".

Compound IDR¹ Group (at C4)R² Group (at N7)IC₅₀ (nM)
1 -H-H1500
2 -Ph-H250
3 4-MeO-Ph-H80
4 4-CF₃-Ph-H450
5 4-MeO-Ph-Me75
6 4-MeO-Ph-Bn95
7 4-MeO-Ph-tBu850
8 4-MeO-Ph-Ph35
SAR Analysis

From the hypothetical data in the table, several key SAR trends can be deduced:

  • C4 Position: An unsubstituted phenyl group at C4 (Cmpd 2) is significantly better than hydrogen (Cmpd 1), suggesting a beneficial hydrophobic or π-stacking interaction. Adding an electron-donating group (-OMe, Cmpd 3) further enhances potency, while an electron-withdrawing group (-CF₃, Cmpd 4) is detrimental. This indicates a specific electronic requirement in this sub-pocket.

  • N7 Position: Small alkyl groups (Cmpd 5) or a benzyl group (Cmpd 6) at N7 are well-tolerated and do not significantly alter the potency established by the C4 substituent. However, a bulky tert-butyl group (Cmpd 7) leads to a >10-fold loss of activity, strongly suggesting a steric clash. An N7-phenyl group (Cmpd 8) provides a significant potency boost, indicating an additional favorable interaction is possible in this vector.

G SAR_Logic SAR Logic for Target Kinase X C4_Node C4 Position SAR_Logic->C4_Node N7_Node N7 Position SAR_Logic->N7_Node C4_Aryl Aryl Group (e.g., Phenyl) C4_Node->C4_Aryl N7_Small Small Alkyl/Aryl (e.g., -Me, -Ph) N7_Node->N7_Small N7_Bulky Bulky Alkyl (e.g., -tBu) N7_Node->N7_Bulky C4_EDG Electron Donating Group (e.g., -OMe) C4_Aryl->C4_EDG C4_EWG Electron Withdrawing Group (e.g., -CF₃) C4_Aryl->C4_EWG Potency_Up Increases Potency C4_EDG->Potency_Up Favorable Potency_Down Decreases Potency C4_EWG->Potency_Down Unfavorable N7_Small->Potency_Up Favorable N7_Bulky->Potency_Down Steric Clash

Caption: Logical flow of the hypothetical SAR.

Conclusion

The this compound scaffold is a versatile and highly tractable starting point for medicinal chemistry programs. By strategically targeting the N7 amine, the C4 aromatic position, and potentially the C6 C-H bond, researchers can rapidly generate extensive SAR data. The protocols detailed in this application note for Buchwald-Hartwig and Suzuki-Miyaura couplings provide robust and reproducible methods for creating diverse libraries of compounds. A systematic and logical approach to this derivatization, coupled with careful analysis of the resulting biological data, will significantly accelerate the journey from a lead scaffold to a drug candidate.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). National Institutes of Health. [Link]

  • 1,7- And 2,7-naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. (n.d.). PubMed. [Link]

  • Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. (1999). PubMed. [Link]

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. (2004). PubMed. [Link]

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). (2015). PubMed. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2015). PubMed. [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[4][5]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[2][4]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (n.d.). National Institutes of Health. [Link]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2024). PubMed. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (n.d.). National Institutes of Health. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. (n.d.). National Institutes of Health. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2008). ResearchGate. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (n.d.). ACS Publications. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). National Institutes of Health. [Link]

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). PubMed. [Link]

Sources

The 6,7-Dihydro-1,7-Naphthyridin-8(5H)-one Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the 1,7-Naphthyridinone Core

The landscape of medicinal chemistry is perpetually evolving, with an insatiable demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic systems, the naphthyridinone core has emerged as a "privileged structure," a testament to its remarkable versatility and profound biological activities.[1][2] While the 1,8- and 1,5-naphthyridinone isomers have historically garnered significant attention, particularly as antibacterial agents and kinase inhibitors, the 1,7-naphthyridinone scaffold and its derivatives are now carving out their own niche in drug discovery.[3] This technical guide provides an in-depth exploration of the 6,7-dihydro-1,7-naphthyridin-8(5H)-one subunit, offering a comprehensive overview of its synthesis, biological applications, and the nuanced structure-activity relationships that govern its therapeutic potential.

The inherent drug-like properties of the naphthyridinone nucleus, including its rigid bicyclic structure and strategically positioned nitrogen atoms, make it an ideal framework for designing potent and selective inhibitors of various biological targets.[1] This guide will delve into the application of this compound derivatives as kinase inhibitors, a therapeutic area where this scaffold shows immense promise. We will also present detailed, field-proven protocols for the synthesis and in vitro evaluation of these compounds, equipping researchers, scientists, and drug development professionals with the practical knowledge to harness the full potential of this remarkable scaffold.

Key Therapeutic Applications: Targeting Cellular Signaling Cascades

The this compound scaffold is a compelling starting point for the development of potent and selective inhibitors of various protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] The structural rigidity and hydrogen bonding capabilities of the 1,7-naphthyridinone core allow for precise interactions within the ATP-binding pocket of kinases, leading to potent inhibition.

Kinase Inhibition: A Promising Avenue for Anticancer Drug Discovery

Derivatives of the broader naphthyridine family have demonstrated inhibitory activity against a range of kinases, including Aurora kinases, spleen tyrosine kinase (SYK), and protein kinase CK2.[3][6][7] More specifically, 1,7-naphthyridine analogues have been investigated as inhibitors of phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A), a lipid kinase implicated in cancer cell signaling.[6]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation and survival.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates ERK ERK Signaling_Proteins->ERK Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates & Activates Inhibitor 6,7-Dihydro-1,7- naphthyridin-8(5H)-one Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression synthesis_workflow Start Starting Materials: 2-Aminonicotinaldehyde & Active Methylene Compound Step1 Step 1: Friedländer Annulation (Formation of 1,7-Naphthyridine) Start->Step1 Step2 Step 2: N-Alkylation/Arylation (Functionalization at N7) Step1->Step2 Step3 Step 3: Selective Reduction (Formation of Dihydro-oxo Core) Step2->Step3 Final Final Product: This compound Derivative Step3->Final

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of the 1,7-Naphthyridin-8(7H)-one Core via Friedländer Annulation

This protocol outlines the construction of the foundational bicyclic system.

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl acetoacetate (or other active methylene compound)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminonicotinaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Acidification and Extraction: Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the 1,7-naphthyridin-8(7H)-one derivative.

Protocol 2: Selective Reduction to this compound

This protocol describes the selective reduction of the pyridine ring.

Materials:

  • 1,7-Naphthyridin-8(7H)-one derivative from Protocol 1

  • Sodium borohydride (NaBH4) or a similar reducing agent

  • Methanol or ethanol (solvent)

  • Water (for quenching)

  • Dichloromethane (for extraction)

Procedure:

  • Dissolution: Dissolve the 1,7-naphthyridin-8(7H)-one derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (2.0-3.0 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with dichloromethane.

  • Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography to obtain the desired this compound derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of novel this compound derivatives against a target kinase.

in_vitro_workflow Start Compound Synthesis & Purification Step1 Prepare Serial Dilutions of Test Compound Start->Step1 Step2 Kinase Reaction: - Kinase Enzyme - Substrate - ATP - Test Compound Step1->Step2 Step3 Incubation at Optimal Temperature Step2->Step3 Step4 Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Step3->Step4 Step5 Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Value Step4->Step5 Result Determine Inhibitory Potency Step5->Result

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final volume is typically 5-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically for the this compound scaffold are still emerging, valuable insights can be gleaned from related naphthyridinone isomers.

Naphthyridinone Isomer Target Key SAR Observations Reference(s)
1,7-NaphthyridinePIP4K2AThe nature of substituents at various positions significantly impacts inhibitory activity. Machine learning models have been used to predict the inhibitory activity based on structural features.[6]
1,6-NaphthyridineSYKA 7-aryl group, particularly with para-substitution, is crucial for potency. 5-Aminoalkylamino substituents further enhance activity.[3]
1,8-NaphthyridinoneAurora KinasesThe planarity of the bicyclic core allows for effective interaction within the ATP binding site. Substitutions at the periphery can be tuned to improve potency and selectivity.[6]
2,6-NaphthyridineCK2A carboxylic acid moiety at the 8-position and a substituted phenylamino group at the 5-position are key for potent inhibition.[7]

For the this compound scaffold, it is hypothesized that:

  • Substitutions at N7: Will modulate solubility, pharmacokinetic properties, and potentially interact with the solvent-exposed region of the kinase binding site.

  • Substitutions at C6: The introduction of substituents on the saturated ring can influence the conformational preference of the molecule and provide vectors for additional interactions within the binding pocket.

  • Bioisosteric Replacements: The core scaffold itself can be modified through bioisosteric replacements to fine-tune its properties. For example, replacing a carbon with a nitrogen atom in the aromatic ring can alter the compound's polarity, metabolic stability, and potential for off-target effects.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold represents a promising and relatively underexplored area of medicinal chemistry. Its structural features make it an attractive starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition for oncology. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this versatile scaffold. As our understanding of the nuanced structure-activity relationships of 1,7-naphthyridinone derivatives continues to grow, we can anticipate the emergence of novel clinical candidates with improved efficacy and safety profiles.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
  • The Naphthyridinone Core: A Privileged Scaffold in Drug Discovery from Antibacterials to Kinase Inhibitors. Benchchem.
  • The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance. Benchchem.
  • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science.
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[1][7]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed.

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j]p[6]henanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b]n[6][7]aphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. NIH.

  • Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. PubMed.
  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central.
  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.
  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.
  • Application Notes and Protocols for 1,7-Naphthyridin-8(7H)
  • Synthetic Strategies, Reactivity and Applic
  • Antimicrobial Activity of Naphthyridine Deriv
  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • The quest for bioisosteric replacements. PubMed.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design.
  • Aromatic Bioisosteres. Cambridge MedChem Consulting.
  • Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. NIH.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PubMed Central.
  • Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activ
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.

Sources

The Privileged Scaffold: Application Notes for 6,7-Dihydro-1,7-naphthyridin-8(5H)-one as a Versatile Building Block in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridinone Core - A Journey from Antibiotics to Oncology

The naphthyridinone scaffold, a bicyclic nitrogen-containing heterocycle, represents a "privileged structure" in medicinal chemistry. Its journey began with the discovery of nalidixic acid, a 1,8-naphthyridinone derivative that introduced the quinolone class of antibiotics.[1] For decades, the scaffold was primarily exploited for its antibacterial properties. However, its inherent drug-like characteristics—rigid structure, defined hydrogen bonding patterns, and tunable electronics—have propelled its exploration into diverse therapeutic arenas, most notably in the development of targeted anticancer agents.[1]

This guide focuses on the 6,7-dihydro-1,7-naphthyridin-8(5H)-one core, a specific isomer with significant potential as a foundational building block for novel anticancer therapeutics. While direct and extensive research on this exact scaffold is emerging, its structural congeners have demonstrated potent activity against a range of high-value oncology targets, including protein kinases, Poly(ADP-ribose) polymerase (PARP), and critical signaling pathways like Wnt.[2][3][4][5] These application notes provide a comprehensive framework for researchers, synthesizing foundational chemistry with field-proven biological protocols to empower the design, synthesis, and evaluation of novel anticancer agents based on this promising scaffold.

Part 1: Synthesis of the Tetrahydronaphthyridinone Core

A robust and scalable synthesis of the core scaffold is the cornerstone of any drug discovery program. While a specific, detailed protocol for this compound is not extensively documented in publicly accessible literature, several established methods for constructing related tetrahydronaphthyridine systems can be adapted. These methods often rely on intramolecular cyclization strategies or the reduction of the corresponding aromatic naphthyridine precursors.

For instance, the synthesis of the related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been achieved through an innovative one-pot cyclization of a 3-acyl-2-vinylpyridine intermediate, followed by an asymmetric transfer hydrogenation to establish chirality.[6][7] Another approach involves the catalytic hydrogenation of the parent naphthyridine ring system.[8]

Below is a representative, field-proven protocol for the synthesis of a dihydronaphthyridine carboxamide, which serves as a key intermediate for the fully saturated tetrahydronaphthyridinone core. This protocol is based on the work of Takeda's group in the development of a RORγt inverse agonist and illustrates the key chemical transformations involved.[6][7]

Protocol 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (A Representative Intermediate)

This protocol describes the formation of a dihydronaphthyridine ring system from a vinylpyridine precursor, a key cyclization step in building the saturated scaffold.

Causality Behind Experimental Choices:

  • Ammonia Pressure: Ammonia serves as the nitrogen source for the formation of the second ring. Conducting the reaction under pressure increases the concentration of ammonia in the methanol solvent, driving the intramolecular condensation reaction forward.

  • Heating: The cyclization reaction requires thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration/aromatization steps.

  • BHT (Butylated Hydroxytoluene): Vinyl compounds can be prone to polymerization. BHT is added as a radical scavenger to inhibit unwanted side reactions and improve the yield of the desired cyclized product.

  • Solvent Choice (Methanol): Methanol is a polar protic solvent that readily dissolves the starting material and ammonia, facilitating the reaction.

Materials:

  • 3-Acyl-2-vinylpyridine intermediate (e.g., Methyl 2-(1-methoxyvinyl)nicotinate) [Can be synthesized from corresponding chloropyridine precursors]

  • Anhydrous Methanol (MeOH)

  • Ammonia (gas)

  • Butylated Hydroxytoluene (BHT)

  • High-pressure autoclave vessel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) for analysis

Step-by-Step Methodology:

  • Vessel Charging: Charge a high-pressure autoclave vessel with the 3-acyl-2-vinylpyridine intermediate (e.g., 2.0 g, 9.7 mmol) and BHT (80 mg).[6]

  • Solvent Addition: Add dry methanol (80 mL) to the vessel.[6]

  • Ammonia Introduction: Seal the vessel and stir the resulting mixture at room temperature under ammonia gas pressure (0.30 MPa) for 2 hours. This step ensures saturation of the solution with ammonia.[6]

  • Cyclization Reaction: Close the vessel to maintain the internal pressure and heat the reaction to 60 °C (bath temperature) for 6 hours. The internal pressure will increase (e.g., to ~0.65 MPa).[6]

  • Cooling and Concentration: Allow the reaction to cool to room temperature. Carefully vent the excess ammonia pressure. Concentrate the reaction mixture using a rotary evaporator.[6]

  • Analysis and Purification: Determine the yield of the desired 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide product by HPLC analysis. The crude product can then be purified by recrystallization or chromatography if necessary.[6]

Subsequent Hydrogenation: The resulting dihydronaphthyridine can then be subjected to catalytic hydrogenation (e.g., using a Ruthenium catalyst and a hydrogen source like ammonium formate) to yield the fully saturated 5,6,7,8-tetrahydronaphthyridine core.[6][8] This saturated core is the direct analogue of the target this compound.

G cluster_start Starting Materials cluster_process Reaction Workflow cluster_product Products SM1 3-Acyl-2-vinylpyridine P1 One-Pot Cyclization (MeOH, 60°C, Pressure) SM1->P1 SM2 Ammonia (NH3) SM2->P1 INT Dihydronaphthyridinone Intermediate P1->INT Intramolecular Condensation P2 Catalytic Hydrogenation (e.g., Ru-catalyst, H-source) PROD Tetrahydronaphthyridinone Core Scaffold P2->PROD INT->P2 Reduction

Caption: Synthetic workflow for a tetrahydronaphthyridinone scaffold.

Part 2: Applications in Anticancer Agent Development

The this compound scaffold is a versatile template for targeting several key pathways dysregulated in cancer. Its structure allows for functionalization at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Application 1: Inhibition of the Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is a critical developmental pathway that is frequently hyperactivated in various cancers, particularly colorectal cancer.[9][10] This leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for oncogenes like c-Myc and Cyclin D1.

A compelling precedent for the use of the 1,7-naphthyridine core as a Wnt inhibitor comes from the natural product Bisleuconothine A . This alkaloid, which contains a 1,7-naphthyridine motif, has been identified as a selective inhibitor of Wnt signaling.[1][11] It acts by promoting the phosphorylation of β-catenin, which marks it for degradation and prevents its accumulation in the nucleus.[1][11] This leads to the downregulation of Wnt target genes, G0/G1 cell cycle arrest, and apoptosis in colorectal cancer cells.[1][8]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (Cancer) Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Complex Wnt->Receptor Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Receptor->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates BetaCatenin_p Phosphorylated β-catenin BetaCatenin_cyto->BetaCatenin_p BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Leads to TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Oncogene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Naphthyridinone 1,7-Naphthyridinone Derivative (e.g., Bisleuconothine A) Naphthyridinone->DestructionComplex Promotes Activity

Caption: Proposed mechanism of Wnt pathway inhibition.

Application 2: Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[12] In cancers with defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs that convert to toxic double-strand breaks during replication, resulting in cell death via synthetic lethality.[12]

Many clinically approved PARP inhibitors feature a phthalazinone or related bicyclic lactam core that mimics the nicotinamide moiety of the NAD+ substrate.[13] The this compound scaffold is an excellent bioisostere of this pharmacophore. Its lactam structure provides the key hydrogen bond donor and acceptor groups that interact with the nicotinamide-binding pocket of PARP1 (specifically with Gly863 and Ser904).[13]

A critical mechanism for potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP1 enzyme on the DNA, creating a toxic protein-DNA complex that is more cytotoxic than the unrepaired SSB alone.[14] The potency of trapping varies between inhibitors and is a key parameter to optimize in drug design.

PARP_Trapping cluster_process DNA Repair & Inhibition SSB Single-Strand DNA Break (SSB) PARP1 PARP1 Enzyme SSB->PARP1 Recruits NAD NAD+ PARP1->NAD Uses Trapped Trapped PARP1-DNA Complex (Cytotoxic) PARP1->Trapped Stabilizes on DNA PAR Poly(ADP-ribose) (PAR) NAD->PAR to generate Repair DNA Repair (BER Pathway) PAR->Repair to facilitate Inhibitor Naphthyridinone-based PARP Inhibitor Inhibitor->PARP1 Binds & Inhibits (Competes with NAD+) Replication DNA Replication Trapped->Replication Blocks DSB Double-Strand Break (DSB) Replication->DSB Leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Induces in HR-deficient cells

Caption: Mechanism of PARP inhibition and trapping.

Application 3: Scaffolding for Kinase Inhibitors

Protein kinases are one of the most successfully targeted enzyme families in oncology. The naphthyridinone core has proven to be a highly effective scaffold for developing ATP-competitive kinase inhibitors. Derivatives of various naphthyridine isomers have shown potent inhibition of kinases such as c-Kit, VEGFR-2, MET, and PKMYT1.[4][5]

The general mechanism involves the naphthyridinone core acting as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme. This mimics the binding of the adenine portion of ATP. Substituents placed at other positions on the scaffold can then extend into adjacent hydrophobic pockets to confer potency and selectivity. The this compound core provides an ideal starting point for this design strategy.

Kinase TargetRationale for Naphthyridinone ScaffoldRepresentative IC50 Data (for related scaffolds)
c-Kit / VEGFR-2 The 2,7-naphthyridinone scaffold has been identified as a new lead for c-Kit and VEGFR-2 inhibitors.[4]Compound 9k (c-Kit): 8.5 nMCompound 10r (VEGFR-2): 31.7 nM[4]
MET A 2,7-naphthyridone scaffold was designed to conformationally restrain key pharmacophoric groups of known MET inhibitors.Compound 13f (MET): 9.8 nM
PKMYT1 Naphthyridinone derivatives have been discovered as novel, selective, and potent inhibitors of PKMYT1, a key cell cycle regulator.[5]Data reported as potent with double-digit nanomolar activity.[5]

Part 3: Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cell Viability (MTT Assay)

This colorimetric assay is a fundamental first step to assess the cytotoxic effect of newly synthesized compounds on cancer cell lines. It measures the metabolic activity of cells, which correlates with the number of viable cells.[6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480, MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Aspirate the old medium from the wells and add 100 µL of the medium containing the diluted compounds (or vehicle control - medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[11]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 value of a test compound against a specific protein kinase. It measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.

Principle: The assay uses the ADP-Glo™ Kinase Assay system (or similar). After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal. A lower signal indicates higher kinase activity (more ATP consumed, more ADP produced initially), while a higher signal indicates inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate peptide

  • ATP (at or near the Km for the kinase)

  • Test compounds (serial dilutions in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well (example volumes):

    • 2.5 µL of serially diluted test compound or DMSO (control).

    • 2.5 µL of kinase solution (in kinase buffer).

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ATP Depletion: Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal (proportional to remaining ATP, thus inversely proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold stands as a building block of high potential for the development of next-generation anticancer agents. Its structural similarity to the cores of successful inhibitors of PARP and various kinases, combined with the demonstrated activity of the 1,7-naphthyridine motif against the Wnt signaling pathway, provides a strong rationale for its exploration. The synthetic strategies and biological evaluation protocols detailed in this guide offer a validated starting point for researchers to design, synthesize, and characterize novel derivatives. Future work should focus on building libraries of compounds with diverse substitutions to probe structure-activity relationships (SAR) for specific targets, optimizing for potency, selectivity, and drug-like properties to unlock the full therapeutic potential of this privileged scaffold.

References

  • Wang, L., et al. (2016). Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling. Oncotarget, 7(14), 17836–17848. Available at: [Link]

  • Wong, V. K. W., et al. (2016). Bisleuconothine A induced G0/G1 cell cycle arrest and apoptosis in HCT116 and SW480 colorectal cancer cells. Scientific Reports, 6, 22127. Available at: [Link]

  • Sharma, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9757–9771. Available at: [Link]

  • Fryer, R. I., et al. (1978). A novel synthesis of 1,7-naphthyridin-8(7H)-ones. The Journal of Organic Chemistry, 43(3), 4480-4484.
  • Roche CustomBiotech. (n.d.). MTT Assay Protocol. Available at: [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. Available at: [Link]

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465-1476. Available at: [Link]

  • Zandar, M., et al. (2022). A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. Nucleic Acids Research, 50(16), 9349–9363. Available at: [Link]

  • Gopal, K., et al. (2025). PARP trapping is governed by the PARP inhibitor dissociation rate constant. Nature Communications. Available at: [Link]

  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). Differential biochemical trapping of PARP1 by clinical PARP inhibitors. Available at: [Link]

  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 616-625. Available at: [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. Available at: [Link]

  • Srivastava, S. K., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1175. Available at: [Link]

  • Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792-805. Available at: [Link]

  • Zhan, T., et al. (2021). Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(8), 4360-4380. Available at: [Link]

  • Gessner, R. K., et al. (2019). Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors. British Journal of Pharmacology, 176(12), 1836-1850. Available at: [Link]

  • Feng, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1461. Available at: [Link]

  • Li, H., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 23(10), 2465. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of PARP inhibitor Olaparib and its derivatives. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Krstic, J., et al. (2023). Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. International Journal of Molecular Sciences, 24(7), 6733. Available at: [Link]

  • Wang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 182, 111634. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from the 6,7-Dihydro-1,7-naphthyridin-8(5H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents.[1][2][3] The naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous successful antibacterial drugs by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4][5][6][7][8] This document provides a comprehensive guide for researchers on the synthesis, functionalization, and antimicrobial evaluation of compounds derived from the 6,7-dihydro-1,7-naphthyridin-8(5H)-one core. We present detailed, field-tested protocols for key synthetic transformations and standardized assays for determining antimicrobial efficacy, aiming to accelerate the discovery of next-generation antibiotics.

Introduction: The Strategic Value of the Naphthyridinone Core

Naphthyridines are nitrogen-containing heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, most notably as potent antimicrobial agents.[1][3][7][9] The historical success of nalidixic acid, the first quinolone antibiotic, laid the groundwork for a vast class of synthetic antibacterial drugs built upon the related 1,8-naphthyridin-4-one core.[7][8] These agents function by selectively inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes crucial for DNA replication, thereby blocking bacterial proliferation.[7][8]

The this compound scaffold represents a versatile and synthetically accessible starting point for generating chemical diversity. Its structure allows for targeted modifications at several key positions, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency, broaden the antibacterial spectrum, and overcome existing resistance mechanisms.[4][10][11] This guide will focus on practical, modular synthetic strategies to create libraries of novel derivatives for antimicrobial screening.

Overall Synthetic & Screening Strategy

The discovery workflow is designed as a logical progression from initial synthesis to biological evaluation. The core idea is to synthesize a diverse library of compounds by modifying the parent naphthyridinone scaffold and then systematically screen them to identify promising antimicrobial leads.

Workflow cluster_0 Synthesis Phase cluster_1 Screening Phase A Synthesis of Core Scaffold (this compound) B Scaffold Functionalization (e.g., N-Arylation, Halogenation) A->B Key Intermediate C Purification & Characterization (HPLC, NMR, MS) B->C Crude Product D Primary Antimicrobial Screening (e.g., Agar Diffusion Assay) C->D Pure Compounds E Quantitative Potency Assay (MIC Determination) D->E Active Hits F SAR Analysis E->F Potency Data F->B Design Feedback

Caption: High-level workflow from synthesis to screening.

Synthesis of the Core Scaffold and Derivatives

A robust and scalable synthesis of the this compound core is paramount. While several methods exist, one common approach involves the cyclization of appropriate pyridine precursors. Subsequent functionalization is key to exploring the chemical space for antimicrobial activity.

Key Synthetic Transformations

The diagram below illustrates two primary avenues for diversification of the core scaffold: N-arylation/alkylation at the N7 position and C-H functionalization/halogenation at the C6 position. These positions are often critical for modulating target engagement and pharmacokinetic properties.

Synthetic_Transformations cluster_N7 N7-Position Modification cluster_C6 C6-Position Modification Core This compound Core Scaffold N_Alkylation N-Alkylation/Arylation Reagents: R-X, Base (e.g., NaH, K2CO3) Solvent: DMF, DMSO Core:f1->N_Alkylation Path A C_Halogenation C-Halogenation Reagents: NBS, NCS Solvent: CCl4, CH3CN Core:f1->C_Halogenation Path B N_Product N7-Substituted Analog N_Alkylation->N_Product C_Product C6-Halo Analog C_Halogenation->C_Product

Caption: Key diversification pathways for the naphthyridinone scaffold.

Protocol: N7-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide to the N7 position of the core scaffold. This reaction is a cornerstone of modern medicinal chemistry for creating C-N bonds.

Rationale: The Buchwald-Hartwig amination is chosen for its broad substrate scope and high functional group tolerance, allowing for the introduction of a wide variety of electronically and sterically diverse aryl and heteroaryl groups. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide or iodide (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the aryl halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: Antimicrobial Susceptibility Testing

Once a library of pure compounds has been synthesized and characterized, their antimicrobial activity must be determined. The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[12][13]

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This quantitative measure is essential for comparing the potency of different compounds and is a critical parameter in drug development.[12] Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), are used to ensure reproducibility and comparability of results.[12][14]

Materials:

  • Synthesized test compounds dissolved in DMSO (e.g., at 10 mg/mL)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[14]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[13][14]

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth only) and vehicle control (broth + DMSO) wells

Procedure:

  • Preparation of Plates: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12 in each row designated for a test compound.

  • Serial Dilution: Add 100 µL of the test compound (at a starting concentration, e.g., 256 µg/mL in MHB) to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation: Prepare the standardized bacterial inoculum.[14] Add 50 µL of this bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is 100 µL.

  • Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours in ambient air.[14]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[13]

Data Presentation & Structure-Activity Relationship (SAR)

Systematic evaluation of MIC data allows for the elucidation of structure-activity relationships, guiding the next round of synthesis.[4][10][11]

Table 1: Example MIC Data for a Hypothetical Series of N7-Aryl Derivatives

Compound IDN7-Substituent (Aryl Group)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
CORE-01 H (Parent Scaffold)>128>128
SYN-01a Phenyl64128
SYN-01b 4-Fluorophenyl1632
SYN-01c 2,4-Difluorophenyl48
SYN-01d 4-Methoxyphenyl3264
SYN-01e 4-Nitrophenyl128>128

Interpretation & SAR Insights: From this hypothetical data, a clear trend emerges. The introduction of electron-withdrawing fluorine atoms on the N7-phenyl ring significantly enhances antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[10] The difluoro-substituted compound SYN-01c is the most potent. Conversely, the strongly electron-withdrawing nitro group (SYN-01e ) is detrimental to activity, while the electron-donating methoxy group (SYN-01d ) provides a moderate improvement over the unsubstituted phenyl ring. This suggests that tuning the electronic properties of the N7-substituent is a critical optimization parameter.

Conclusion

The this compound scaffold is a promising starting point for the development of novel antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to systematically synthesize, purify, and evaluate new derivatives. By leveraging established synthetic methodologies like the Buchwald-Hartwig amination and standardized antimicrobial susceptibility testing, research teams can efficiently explore the chemical space around this core, interpret SAR data, and advance the discovery of new drug candidates to combat the global threat of infectious diseases.

References

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • Zavala, A., et al. Methodologies for Antimicrobial Susceptibility Testing. Tecnológico de Monterrey. Available at: [Link]

  • Singh, S. B., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, S. B., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). PubMed. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2021). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Available at: [Link]

  • Chu, D. T., et al. (1986). Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Domagala, J. M., et al. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Forbes, B. A., et al. (2018). Antimicrobial Susceptibility Testing Protocols. ASM Press. Available at: [Link]

  • Wójcicka, A. & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Wadhwa, R. & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls Publishing. Available at: [Link]

  • Scilit. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • ResearchGate. (2024). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • Wójcicka, A. & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Wójcicka, A. & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link]

  • Kumar, V., et al. (2024). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][4][10]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][4][12]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega. Available at: [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH National Library of Medicine. Available at: [Link]

Sources

Application Note & Protocols: The 6,7-dihydro-1,7-naphthyridin-8(5H)-one Scaffold as a Versatile Platform for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorescent probes are indispensable tools in chemical biology, diagnostics, and drug development, enabling the visualization and quantification of specific analytes within complex biological systems.[1] The rational design of a probe hinges on the selection of a fluorophore core that offers robust photophysical properties, chemical stability, and synthetic accessibility. This document introduces the 6,7-dihydro-1,7-naphthyridin-8(5H)-one scaffold as a privileged structure for the development of novel fluorescent probes. Its inherent electronic push-pull characteristics, rigid framework, and multiple sites for functionalization make it an ideal candidate for creating probes with large Stokes shifts, high quantum yields, and tunable emission wavelengths.[2][3] We provide a comprehensive guide covering the synthetic rationale, detailed experimental protocols for scaffold synthesis and functionalization, and methods for evaluating probe performance, tailored for researchers in chemistry, biology, and materials science.

The Naphthyridinone Core: A Superior Fluorophore Framework

The efficacy of a fluorescent probe is fundamentally tied to the photophysical properties of its core fluorophore. While classic dyes like fluorescein and rhodamine are widely used, they can suffer from limitations such as small Stokes shifts and pH sensitivity.[4][5] The 1,7-naphthyridinone core represents a compelling alternative, offering several distinct advantages rooted in its unique electronic and structural features.

  • Inherent Push-Pull System: The naphthyridinone structure contains an electron-donating nitrogen atom within the saturated ring and an electron-withdrawing carbonyl group. This arrangement facilitates an intramolecular charge transfer (ICT) character upon photoexcitation, a mechanism known to produce probes with high sensitivity to the local environment and large Stokes shifts.[6] A large Stokes shift is critical for minimizing self-quenching and reducing background interference in biological imaging applications.

  • Structural Rigidity and Photostability: The fused bicyclic system imparts significant rigidity, which reduces non-radiative decay from vibrational relaxation and often leads to higher fluorescence quantum yields compared to more flexible fluorophores.[7] This rigidity also contributes to enhanced photostability, a crucial factor for real-time imaging and long-term experiments.

  • Synthetic Tractability: The scaffold possesses multiple positions (e.g., the N-5 nitrogen, the aromatic ring) that can be selectively functionalized. This allows for the modular attachment of various recognition moieties (receptors) and tuning groups to tailor the probe's selectivity, solubility, and spectral properties.

Synthetic Pathways and Core Strategies

The development of a this compound-based probe can be logically divided into two main phases: the synthesis of the core scaffold and its subsequent functionalization with a recognition unit.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Probe Elaboration A Starting Materials (e.g., Pyridine Derivatives) B Multi-step Synthesis (e.g., Cyclization, Annulation) A->B Chemical Transformation C Core Scaffold This compound B->C Purification D Functionalization (e.g., Halogenation, Formylation) C->D Proceed to Functionalization E Coupling with Recognition Moiety D->E Reaction F Final Fluorescent Probe E->F Purification & Characterization G Phase 3: Application & Evaluation F->G Testing

Diagram 1: General workflow for the development of naphthyridinone-based fluorescent probes.

Protocol 1: Synthesis of the Core this compound Scaffold

This protocol describes a plausible synthetic route adapted from established methods for related heterocyclic systems.[8][9] The key step involves the cyclization of a suitably substituted pyridine precursor.

Rationale: This procedure utilizes a base-mediated intramolecular cyclization. The selection of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the active methylene group without competing side reactions. The reaction is performed under anhydrous conditions to prevent quenching of the base and hydrolysis of intermediates.

Materials & Reagents:

ReagentSupplierGrade
Ethyl 2-(3-aminopyridin-2-yl)acetateSigma-AldrichSynthesis Grade
1,3-DibromopropaneAcros Organics99%
Sodium Hydride (60% dispersion in oil)Sigma-AldrichReagent Grade
Anhydrous Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, >=99.9%
Diethyl EtherFisherACS Grade
Saturated Sodium Bicarbonate SolutionIn-house prep.-
BrineIn-house prep.-
Anhydrous Magnesium SulfateSigma-Aldrich>=99.5%

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous THF to the flask.

  • Substrate Addition: Dissolve ethyl 2-(3-aminopyridin-2-yl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes. During this time, hydrogen gas will evolve as the amine is deprotonated.

  • Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Work-up: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound scaffold.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol: Synthesis of a "Turn-On" Probe for Biothiols

To demonstrate the utility of the scaffold, we outline the synthesis of a probe for detecting biothiols like glutathione (GSH), based on a thiolysis-triggered release mechanism.[3][10] The design incorporates a 2,4-dinitrobenzenesulfonate (DNBS) group, which acts as both a fluorescence quencher and a thiol-reactive recognition site.

Causality Behind Design: The electron-withdrawing DNBS group quenches the fluorescence of the naphthyridinone core via a Photoinduced Electron Transfer (PET) mechanism.[6] In the presence of a biothiol, a nucleophilic aromatic substitution reaction occurs, cleaving the DNBS group and liberating the highly fluorescent naphthyridinone. This results in a "turn-on" fluorescence response.

Diagram 2: Sensing mechanism of the DNBS-based naphthyridinone probe for biothiols.

Protocol 2: Synthesis of Probe AND-DNBS

This protocol requires a hydroxylated version of the naphthyridinone scaffold, which can be synthesized using appropriate precursors. The final step is the coupling with the DNBS quencher.

Step-by-Step Procedure:

  • Dissolution: Dissolve the hydroxylated naphthyridinone precursor (1.0 equivalent) and triethylamine (Et₃N, 2.0 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 2,4-dinitrobenzenesulfonyl chloride (1.5 equivalents) portion-wise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with ethyl acetate/hexanes) to yield the final probe, AND-DNBS, as a solid.

  • Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. Store the probe desiccated and protected from light.

Protocol for Spectroscopic Evaluation and Performance Validation

A robust protocol is essential to validate the performance of a newly synthesized probe. This involves characterizing its response to the target analyte, assessing its selectivity, and determining key analytical metrics.

Self-Validation System: This protocol is designed to be self-validating. A successful probe will show a significant and selective change in its fluorescence spectrum only in the presence of the target analyte, with minimal response to other potential interferents. The dose-response curve should be linear within a defined concentration range, allowing for quantitative measurements.

Materials & Solutions:

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of the AND-DNBS probe in DMSO.

  • Analyte Stock Solution: Prepare a 10 mM stock solution of glutathione (GSH) in a biologically relevant buffer (e.g., 10 mM HEPES, pH 7.4).

  • Interfering Species Stock Solutions: Prepare 10 mM stock solutions of other amino acids (e.g., Cysteine, Alanine, Lysine) and relevant ions in the same buffer.

  • Buffer: 10 mM HEPES, pH 7.4.

Step-by-Step Procedure:

  • Preparation of Test Solutions: In a series of quartz cuvettes, add the appropriate volume of HEPES buffer. Add an aliquot of the probe stock solution to each cuvette to reach a final concentration of 10 µM.

  • Fluorescence Titration:

    • To the cuvettes, add increasing concentrations of the GSH stock solution (e.g., 0, 0.5, 1.0, 2.0, 5.0, 10.0, 20.0 equivalents).

    • Incubate the solutions for 5 minutes at room temperature to ensure the reaction goes to completion.[3]

    • Record the fluorescence emission spectrum for each solution using a spectrofluorometer. Excite the sample at the absorption maximum of the cleaved fluorophore (determined experimentally) and record the emission over a suitable range.

  • Selectivity Study:

    • Prepare a set of solutions, each containing the probe (10 µM) in HEPES buffer.

    • To separate solutions, add a significant excess (e.g., 10-50 equivalents) of either GSH or one of the interfering species.

    • Record the fluorescence emission spectrum for each sample after a 5-minute incubation period.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of GSH to generate a dose-response curve.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

    • Compare the fluorescence response to GSH with that of the interfering species to assess selectivity.

Expected Quantitative Data:

ParameterExpected Value RangeSignificance
Fluorescence Enhancement>50-foldIndicates a robust "turn-on" response.[10]
Response Time< 1 minuteSuitable for real-time monitoring.[3]
Stokes Shift>100 nmMinimizes spectral overlap and background.[10]
Limit of Detection (LOD)Low micromolar (µM)High sensitivity for biological applications.
Selectivity vs. Cysteine>10-foldDifferentiates between similar biothiols.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in synthesis Incomplete reaction; degradation of reagents; moisture.Ensure all reagents are pure and glassware is flame-dried. Increase reaction time or temperature cautiously.
High background fluorescence Impure probe; probe instability/hydrolysis.Re-purify the probe using HPLC. Prepare fresh stock solutions. Check the pH and stability of the probe in buffer.
Poor selectivity Recognition moiety reacts with multiple species.Re-design the recognition element for higher specificity. Adjust buffer conditions (e.g., pH) to favor one reaction.
No fluorescence response Incorrect sensing mechanism; probe not reacting.Verify the probe structure by NMR/MS. Confirm analyte reactivity using a different assay (e.g., NMR titration).

Conclusion

The this compound scaffold is a highly promising platform for the rational design of sophisticated fluorescent probes. Its excellent photophysical properties, combined with its synthetic versatility, allow for the creation of "turn-on" sensors for a wide range of biologically important analytes. The protocols and design principles outlined in this guide provide a solid foundation for researchers to explore this scaffold and develop novel tools for chemical biology and diagnostic applications.

References

  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • PMC - NIH. (n.d.). A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact.
  • PMC - PubMed Central. (2022, April 13). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • NIH. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][11]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][11][12]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. Retrieved from

  • NIH. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • PubMed. (2023, August 16). Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media.
  • MDPI. (n.d.). A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection.
  • PubMed Central. (n.d.). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells.
  • NIH. (2024, November 2). Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe.
  • ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • NIH. (n.d.). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
  • ResearchGate. (2025, August 9). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF.
  • PubMed Central. (n.d.). Unravelling the Turn‐On Fluorescence Mechanism of a Fluorescein‐Based Probe in GABAA Receptors.
  • ResearchGate. (n.d.). A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo | Request PDF.
  • PubMed. (2019, December 1). Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo.
  • MDPI. (2024, November 7). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines.
  • Integrated DNA Technologies. (n.d.). Fluorophores modifications | IDT.

Sources

analytical methods for 6,7-dihydro-1,7-naphthyridin-8(5H)-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Abstract

The this compound core is a significant heterocyclic scaffold in modern medicinal chemistry, recognized as a "privileged structure" in the development of therapeutic agents, particularly kinase inhibitors.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with biological targets.[1] Consequently, rigorous and unambiguous analytical characterization is paramount to ensure the identity, purity, and stability of these molecules throughout the drug discovery and development process. This application note provides a comprehensive guide with detailed protocols for the characterization of this compound and its derivatives using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction: The Importance of a Multi-Modal Analytical Workflow

The characterization of a novel chemical entity like this compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. NMR elucidates the precise atomic connectivity and stereochemistry, Mass Spectrometry confirms the molecular weight and elemental composition, and HPLC provides critical information on purity and stability. Relying on a single method is insufficient; it is the congruence of data from these orthogonal techniques that provides the high degree of confidence required for advancing a compound in a research or development pipeline. This guide explains the causality behind the selection of specific methods and parameters to build a self-validating analytical package.

The following diagram illustrates the logical flow of analysis for a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Crystallization) Synthesis->Purification LCMS Initial Screen: LC-MS Purification->LCMS NMR Structure Elucidation: 1D & 2D NMR LCMS->NMR HRMS Formula Confirmation: High-Resolution MS LCMS->HRMS NMR->HRMS Cross-validation Xtal Definitive Structure: X-Ray Crystallography (If single crystal) NMR->Xtal Optional HPLC Purity & Quantification: RP-HPLC (UV) HRMS->HPLC Cross-validation HRMS->HPLC Final Fully Characterized Compound HPLC->Final

Caption: Integrated workflow for compound characterization.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis, providing definitive evidence of the covalent framework of the molecule. For a molecule like this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are essential.

Expertise & Experience: Causality in NMR Protocol Design

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for naphthyridinone derivatives due to its excellent solubilizing power and its ability to reveal exchangeable protons, such as the N-H protons, which provide key structural information.[3] The chemical shifts of the aromatic and aliphatic protons are highly diagnostic. The protons on the pyridine ring will appear downfield due to aromatic deshielding, while the two methylene groups (-CH₂-CH₂-) of the dihydro portion will appear as coupled triplets in the aliphatic region.

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution (line width for the solvent peak should be <1 Hz).

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4]

  • Data Analysis:

    • ¹H NMR: Integrate all peaks to determine proton ratios. Analyze chemical shifts (ppm) and coupling constants (J, in Hz) to assign protons to their respective positions in the molecule. The N-H proton of the lactam will typically appear as a broad singlet.[3]

    • ¹³C NMR: Identify the number of unique carbon signals. The carbonyl carbon (C=O) of the lactam will be the most downfield signal, typically >160 ppm.[3]

Data Presentation: Expected NMR Chemical Shifts

The following table provides representative chemical shift ranges for the core this compound structure. Actual values will vary with substitution.

Position Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
1N--
2CH~8.0-8.5~145-155Aromatic proton, doublet
3CH~6.5-7.0~110-120Aromatic proton, doublet
4C-~150-160Quaternary aromatic carbon
4aC-~120-130Quaternary aromatic carbon
5CH₂~3.0-3.5~35-45Aliphatic, triplet
6CH₂~2.5-3.0~20-30Aliphatic, triplet
7NH~11.0-12.0-Lactam proton, often broad
8C=O-~160-170Carbonyl carbon
8aC-~135-145Quaternary aromatic carbon

Note: Data synthesized from typical values for related naphthyridinone and azaindole structures.[3][4][5]

Protocol 2: 2D NMR for Unambiguous Assignments

For novel derivatives, 2D NMR is non-negotiable for confirming connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings. This is crucial for confirming the -CH₂-CH₂- spin system and the coupling between adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the direct assignment of carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing the molecular fragments together, for example, by correlating the aliphatic protons at C5 to the aromatic carbons C4 and C4a.

cluster_mol This compound Structure cluster_exp 2D NMR Connectivity mol_img H5 H5 H6 H6 H5->H6 COSY C6 C6 H5->C6 HMBC (selected) C4a C4a H5->C4a HMBC (selected) C8 C8 (C=O) H6->C8 HMBC (selected) H2 H2 H3 H3 H2->H3 COSY H3->C4a HMBC (selected) C5 C5 C2 C2 C3 C3

Caption: Key 2D NMR correlations for structure confirmation.

Molecular Weight and Formula by Mass Spectrometry (MS)

MS provides the molecular weight of the compound, and High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, which is used to confirm the elemental formula.

Expertise & Experience: The Rationale for ESI-HRMS

Electrospray Ionization (ESI) is the preferred ionization method for naphthyridinones as it is a soft technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the data easy to interpret. HRMS instruments (e.g., TOF or Orbitrap) can measure mass to within 5 ppm, providing strong evidence for a proposed elemental composition.[6] This is a critical quality control checkpoint that can rule out alternative structures with the same nominal mass.

Protocol 3: LC-MS and HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation (LC-MS):

    • LC System: Use a standard C18 reverse-phase column.

    • Mobile Phase: A typical gradient is Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B). Formic acid aids in the protonation of the analyte for positive ion mode ESI.[6]

    • Gradient: A fast gradient (e.g., 5% to 95% B over 5 minutes) is sufficient for initial analysis.

    • MS Detector: Set to ESI positive ion mode. Scan a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

  • Instrumentation (HRMS):

    • For accurate mass measurement, the sample can be directly infused into the HRMS instrument or analyzed via LC-HRMS.

    • The instrument must be properly calibrated.

    • Acquire data in high-resolution mode.

  • Data Analysis:

    • LC-MS: Confirm the presence of a peak in the total ion chromatogram (TIC) at the expected retention time with the correct m/z for [M+H]⁺.

    • HRMS: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass. The mass error should be less than 5 ppm. For this compound (C₈H₈N₂O), the theoretical monoisotopic mass of the [M+H]⁺ ion is 149.0709.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the industry-standard method for determining the purity of a drug substance. The goal is to develop a method that can separate the main compound from any potential impurities, starting materials, or degradation products.

Expertise & Experience: Developing a Stability-Indicating Method

A robust purity method must be "stability-indicating," meaning it can resolve the parent compound from its degradation products.[7] Reverse-phase chromatography on a C18 column is the most common starting point. The choice of mobile phase and detection wavelength is key. Naphthyridinones have a strong UV chromophore, making UV detection highly sensitive. A wavelength maximum (λₘₐₓ) should be chosen from a UV-Vis spectrum of the compound, typically in the range of 250-320 nm, to maximize sensitivity.[7]

Protocol 4: Reverse-Phase HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1.0 mg/mL. Create a working solution at ~0.1 mg/mL from the stock.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (a common starting point).

    • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.0 (or 0.1% Formic Acid in Water).[7]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a predetermined λₘₐₓ.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient for purity analysis is shown in the table below.

Data Presentation: Standard HPLC Gradient
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area). For regulatory purposes, this method would require full validation according to ICH guidelines.

    • The purity should typically be ≥95% for research compounds.[6]

Conclusion

The analytical characterization of this compound requires a synergistic application of NMR, MS, and HPLC. This guide provides the foundational protocols and expert rationale necessary for researchers to confidently assess the identity, structure, and purity of this important class of molecules. Adherence to these detailed, multi-modal workflows ensures data integrity and provides a solid foundation for subsequent studies in drug discovery and development.

References

  • MDPI. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4996.
  • ResearchGate. (n.d.). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex.
  • Benchchem. (2025). Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide.
  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • U.S. National Library of Medicine. (n.d.). Azaindole Therapeutic Agents.
  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column.
  • Wiley-VCH. (2007). Supporting Information for An Acyclic Aminonaphthyridine-Based Receptor for Carbohydrate Recognition: Binding Studies in Competitive Solvents. European Journal of Organic Chemistry.
  • U.S. National Library of Medicine. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • U.S. National Library of Medicine. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
  • ResearchGate. (n.d.). 1,6- and 1,7-naphthyridines III. 13C-NMR analysis of some hydroxy derivatives.
  • U.S. National Library of Medicine. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Benchchem. (n.d.). Biological Activity of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Overview and Research Roadmap.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this and related heterocyclic scaffolds. The inherent chemical properties of the pyridine ring present unique challenges to traditional synthetic methodologies. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and product purity.

I. Proposed Synthetic Strategy: An Overview

The synthesis of this compound is not widely documented, necessitating a robust and logical synthetic plan. Our proposed strategy centers on the intramolecular cyclization of a suitable precursor, 3-(pyridin-3-yl)propanoic acid. This approach, while chemically sound, requires careful optimization, particularly during the critical ring-closing step, due to the electronic nature of the pyridine nucleus.

The workflow involves three main stages:

  • Chain Elongation: Synthesis of a key propanoic acid intermediate starting from a commercially available pyridine derivative.

  • Activation & Cyclization: Conversion of the carboxylic acid to a more reactive species, followed by an intramolecular reaction to form the desired lactam ring.

  • Purification: Isolation and purification of the target compound.

Below is a visualization of the proposed synthetic pathway.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Purification A 3-Cyanopyridine B Ethyl 3-(pyridin-3-yl)propanoate A->B  Reformatsky or similar C-C coupling C 3-(Pyridin-3-yl)propanoic acid B->C  Hydrolysis (e.g., NaOH, H₂O) D Activated Intermediate (e.g., Acyl Chloride) C->D  Activation (e.g., SOCl₂) E This compound D->E  Intramolecular Cyclization (e.g., PPA, Eaton's Reagent) F Crude Product E->F  Work-up G Purified Product F->G  Chromatography / Recrystallization

Caption: Proposed workflow for the synthesis of this compound.

II. Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: The intramolecular cyclization of 3-(pyridin-3-yl)propanoic acid is failing or giving very low yields. What is the primary cause and how can I overcome it?

Probable Cause: The primary challenge is the deactivation of the pyridine ring towards electrophilic attack. The nitrogen atom is electron-withdrawing, reducing the nucleophilicity of the ring carbons. Furthermore, the lone pair on the pyridine nitrogen acts as a Lewis base, readily complexing with and deactivating the Lewis acid catalysts (like AlCl₃) required for traditional Friedel-Crafts acylation.[1][2][3] This complexation places a positive charge on the nitrogen, further deactivating the ring system.

Recommended Solutions:

  • Use of Stronger Cyclizing Agents: Standard Lewis acids are often insufficient. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are more effective as they can act as both the acidic catalyst and the dehydrating agent under high-temperature conditions.[4][5] These reagents can often overcome the ring's deactivation.

  • Activation of the Carboxylic Acid: Ensure the carboxylic acid is converted to a highly reactive intermediate before attempting cyclization. Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride in situ or in a separate step.

  • High-Temperature Conditions: This reaction typically requires significant thermal energy to proceed. Conduct the cyclization in a high-boiling solvent (e.g., sulfolane, diphenyl ether) or neat in PPA at temperatures ranging from 130-200 °C. Monitor the reaction for decomposition.

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

  • To a flask equipped with a mechanical stirrer and a nitrogen inlet, add 3-(pyridin-3-yl)propanoic acid (1 equivalent).

  • Add Polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the mixture with vigorous stirring to 150-180 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • After completion, cool the reaction mixture carefully and pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH of 8-9. This step is highly exothermic and must be done slowly in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

ParameterCondition ACondition BCondition C
Cyclizing Agent AlCl₃Polyphosphoric Acid (PPA)Eaton's Reagent
Temperature 80 °C (refluxing DCE)160 °C120 °C
Reaction Time 24 h4 h6 h
Observed Yield < 5% (mostly starting material)40-60%55-70%
Caption: Table comparing the effect of different cyclizing agents on the yield of the target lactam.

Question 2: During the work-up of the PPA cyclization, my product yield is very low, or I am unable to isolate the product.

Probable Cause: The product, this compound, is a lactam that can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during work-up. Additionally, its polarity may lead to poor extraction efficiency from the large volume of aqueous solution generated after quenching the PPA.

Recommended Solutions:

  • Controlled Neutralization: Perform the neutralization step at a low temperature (0-5 °C) by adding the base slowly to the iced reaction mixture. Avoid allowing the temperature to rise significantly.

  • Continuous Extraction: If the product has moderate water solubility, a continuous liquid-liquid extractor may provide better recovery than multiple batch extractions.

  • pH Optimization: Check the pH of the aqueous layer after neutralization. The optimal pH for extraction may not be strongly basic. Test a small aliquot to find the pH at which the product is least soluble in water and most soluble in the organic phase (often between pH 7 and 9).

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This increases the polarity of the aqueous phase and can significantly improve the partitioning of the organic product into the extraction solvent.

Question 3: I am observing the formation of an isomeric byproduct. What is its likely structure and how can I minimize it?

Probable Cause: Electrophilic attack on the pyridine ring can occur at either the C-2 or C-4 position relative to the side chain at C-3. While cyclization to the C-2 position yields the desired 1,7-naphthyridinone, attack at the C-4 position would lead to the formation of the isomeric 6,7-dihydro-2,7-naphthyridin-8(5H)-one. The regioselectivity is governed by a fine balance of steric and electronic effects.

Recommended Solutions:

  • Sterically Hindered Catalysts: While challenging for this type of reaction, using a bulkier Lewis acid or catalyst system could potentially favor attack at the less sterically hindered C-2 position.

  • Temperature Optimization: The activation energy for the formation of the two isomers may be different. Systematically varying the reaction temperature (e.g., running the reaction at 130°C, 150°C, and 180°C) and analyzing the product ratio at each temperature can help identify conditions that favor the desired isomer. Lower temperatures often provide higher selectivity.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, a different synthetic strategy that unambiguously controls the cyclization site may be necessary. For instance, starting with a pre-functionalized pyridine, such as 2-chloro-3-cyanopyridine, allows for the construction of the second ring with defined regiochemistry.

G cluster_0 Troubleshooting Workflow: Low Cyclization Yield Start Low Yield in Cyclization Step Check_Catalyst Is the cyclizing agent strong enough (PPA/Eaton's)? Start->Check_Catalyst Check_Temp Is the reaction temperature sufficiently high (>130°C)? Check_Catalyst->Check_Temp Yes Solution_Catalyst Switch to PPA or Eaton's Reagent. Check_Catalyst->Solution_Catalyst No Check_Workup Is product lost during work-up? Check_Temp->Check_Workup Yes Solution_Temp Increase temperature to 150-180°C. Check_Temp->Solution_Temp No Solution_Workup Optimize work-up: - Control T during neutralization - Continuous extraction - Adjust pH Check_Workup->Solution_Workup Yes End Yield Optimized Check_Workup->End No Solution_Catalyst->Check_Temp Solution_Temp->Check_Workup Solution_Workup->End

Caption: Decision tree for troubleshooting low cyclization yield.

III. Frequently Asked Questions (FAQs)

Q: Are there alternative cyclization strategies to the intramolecular Friedel-Crafts approach? A: Yes. While the Friedel-Crafts type reaction is direct, its known difficulties with pyridine substrates warrant considering alternatives. One such strategy is an intramolecular C-H amidation.[6][7] This would involve synthesizing an appropriate precursor, like a 3-(pyridin-3-yl)propyl azide or dioxazolone, which could then be cyclized using a transition metal catalyst (e.g., based on Rhodium or Ruthenium) to form the C-N bond directly. These methods often proceed under milder conditions but require more complex precursor synthesis.

Q: How can I best monitor the progress of the cyclization reaction? A: Given the high temperatures and viscous nature of PPA, direct sampling can be difficult. The recommended method is to take a small aliquot of the reaction mixture, quench it in ice/base, extract it with an organic solvent, and then analyze the organic extract by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it can confirm the mass of the product and help distinguish it from starting material and any byproducts.

Q: What are the key considerations for scaling up this synthesis? A: When scaling up, heat management becomes critical, especially for the PPA cyclization and the subsequent exothermic neutralization. Using a jacketed reactor with controlled heating and cooling is essential. Mechanical stirring is also mandatory for the viscous PPA mixture to ensure even heat distribution and prevent localized charring. The work-up will also require appropriately sized vessels and a plan for managing large volumes of aqueous waste.

Q: What purification techniques are most effective for the final product? A: The crude product after work-up will likely contain unreacted starting material, polymeric byproducts, and potentially the undesired isomer. Column chromatography on silica gel is typically the most effective method for initial purification. A solvent system gradient from a non-polar solvent (like hexane or heptane) to a more polar one (like ethyl acetate or a mixture of dichloromethane/methanol) should allow for good separation. Following chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be used to obtain a highly pure final product.

IV. References

  • RSC. (2010). NHC-Catalyzed Intramolecular Redox Amidation for the Synthesis of Functionalized Lactams. Organic Letters. Available at: [Link]

  • Fasan, R. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. Available at: [Link]

  • Fasan, R. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. National Institutes of Health. Available at: [Link]

  • RSC. (2010). NHC-Catalyzed Intramolecular Redox Amidation for the Synthesis of Functionalized Lactams. PubMed. Available at: [Link]

  • Ma, D. (2007). Synthesis of Lactams via Copper-Catalyzed Intramolecular Vinylation of Amides. Organic Letters. Available at: [Link]

  • Movassaghi, M. (2008). Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction. National Institutes of Health. Available at: [Link]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. Available at: [Link]

  • ACS Publications. (n.d.). A New Strategy toward Fused-Pyridine Heterocyclic Scaffolds: Bischler−Napieralski-type Cyclization, Followed by Sulfoxide Extrusion Reaction. ACS Publications. Available at: [Link]

  • Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction? Brainly.in. Available at: [Link]

  • Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions. Filo. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Quora. (2017). Why does pyridine not give a Friedel craft reaction? Quora. Available at: [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. Available at: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Pictet‐Spengler reaction between 4‐(3‐aminobenzofuran‐2‐yl)quinoline‐2‐ones and benzaldehydes. ResearchGate. Available at: [Link]

  • Synfacts. (2024). Synthesis of Dibenzo[b,h][8][9]naphthyridin-7(12H)-ones: The Pictet–Spengler Reaction versus a Rearrangement of 4-Phenyl[7][8]oxazolo[4,5-c]quinolines. Thieme. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions related to the synthesis of this important heterocyclic scaffold. The following content is structured to anticipate and resolve common experimental challenges, ensuring a higher success rate and purity in your synthetic endeavors.

Introduction to the Synthesis

The this compound core is a valuable pharmacophore in medicinal chemistry. Its synthesis often involves the cyclization of a substituted aminopyridine with a suitable three-carbon component, typically a β-keto ester or a related derivative. A common and effective strategy is a variation of the Gould-Jacobs reaction, which proceeds through an initial condensation followed by a thermal or acid-catalyzed cyclization. While robust, this method is not without its challenges, and a thorough understanding of potential side reactions is crucial for successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My reaction is yielding a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A1: Isomer formation is a classic challenge in quinolone and naphthyridinone synthesis, often stemming from the reaction conditions dictating kinetic versus thermodynamic control.

  • Probable Cause 1: Competing Cyclization Pathways. The Conrad-Limpach and Knorr quinoline syntheses illustrate how temperature can influence the initial nucleophilic attack on a β-ketoester, leading to different isomers.[1][2] In the context of 1,7-naphthyridinone synthesis from a 3-aminopyridine and a β-ketoester, cyclization can theoretically occur at either the C2 or C4 position of the pyridine ring.

  • Solution 1: Temperature Control. The Gould-Jacobs reaction, which favors the formation of 4-hydroxyquinolines (analogous to our desired 8-hydroxy-1,7-naphthyridinone), typically involves a lower temperature for the initial condensation and a high temperature for the cyclization step.[3][4] A lower initial reaction temperature (e.g., room temperature to 80 °C) favors the formation of the vinylogous amide intermediate, which then cyclizes at high temperatures (often >200 °C in a high-boiling solvent like Dowtherm A) to the desired product.[5]

  • Probable Cause 2: Ambiguous Cyclization with Unsymmetrical Reagents. If the aminopyridine precursor has substituents, steric and electronic factors can influence the direction of cyclization, potentially leading to a mixture of regioisomers.[6]

  • Solution 2: Judicious Choice of Starting Materials. Whenever possible, choose starting materials that favor the desired cyclization pathway. For instance, strategically placed electron-donating or withdrawing groups on the aminopyridine can direct the cyclization.

Q2: I am observing a significant amount of uncyclized starting material or intermediate in my final product. What is causing this incomplete reaction?

A2: The presence of the uncyclized enamine intermediate is a common issue, often pointing to suboptimal conditions for the high-energy cyclization step.

  • Probable Cause 1: Insufficient Cyclization Temperature. The intramolecular cyclization step in the Gould-Jacobs reaction is a thermal electrocyclization that requires significant thermal energy.[3][5]

  • Solution 1: Optimize Thermal Conditions. Ensure that the reaction temperature is high enough and maintained for a sufficient duration. High-boiling point solvents such as Dowtherm A or diphenyl ether are often used to achieve the necessary temperatures (typically 250 °C or higher).[5] Microwave-assisted synthesis can also be an effective alternative to conventional heating, often providing higher yields in shorter reaction times.[7]

  • Probable Cause 2: Reversibility of the Initial Condensation. The initial formation of the enamine intermediate can be reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials.

  • Solution 2: Removal of Volatiles. The initial condensation reaction often eliminates a molecule of alcohol or water.[3] Performing this step under conditions where the volatile byproduct is removed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the intermediate, making it more available for the subsequent cyclization.

Q3: My desired product seems to have undergone decarboxylation. How can I prevent this?

A3: Decarboxylation is a common side reaction, especially if the synthesis proceeds through a 3-carboxy-4-hydroxyquinoline intermediate, a hallmark of the Gould-Jacobs pathway.[3][8]

  • Probable Cause: High Temperature and/or Acidic/Basic Conditions. The combination of high temperatures required for cyclization and the presence of acidic or basic catalysts or intermediates can promote the loss of a carboxyl group.

  • Solution: Careful Control of Reaction Conditions. If the carboxyl group is a desired functionality in the final product, it is crucial to carefully control the reaction conditions. This may involve:

    • Minimizing the reaction time at the highest temperatures.

    • Avoiding strongly acidic or basic conditions in the final steps if the carboxyl group is sensitive.

    • If decarboxylation is unavoidable under the required cyclization conditions, consider introducing the desired functionality at a later stage in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound via a Gould-Jacobs type reaction?

A1: The most common starting materials are a 3-aminopyridine derivative and a β-dicarbonyl compound, such as diethyl ethoxymethylenemalonate (DEEM) or a β-ketoester like ethyl acetoacetate.[3][4][5]

Q2: What is the general reaction mechanism?

A2: The reaction typically proceeds in two main stages:

  • Condensation: The amino group of the 3-aminopyridine attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by the elimination of a small molecule (like ethanol or water) to form a vinylogous amide intermediate.

  • Cyclization: At high temperatures, the intermediate undergoes an intramolecular 6-electron electrocyclization, followed by tautomerization to yield the 8-hydroxy-1,7-naphthyridinone ring system.[3][9]

Q3: Are there any specific safety precautions I should take?

A3: Yes. The use of high-boiling point solvents like Dowtherm A or diphenyl ether requires careful handling at high temperatures. These reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, some of the reagents, such as phosphorus oxychloride (if used for subsequent modifications), are highly corrosive and moisture-sensitive.[10]

Q4: What are the recommended purification techniques for the final product?

A4: Purification strategies will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the main impurities are the uncyclized intermediate or isomers with different polarities, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) can be effective.

  • Column Chromatography: For complex mixtures or to remove closely related isomers, column chromatography on silica gel is often necessary. A gradient elution system, for example, with dichloromethane and methanol, can be effective.

  • Acid-Base Extraction: The naphthyridinone product has both acidic (hydroxy group) and basic (pyridine nitrogen) properties. This can sometimes be exploited for purification through selective extraction into aqueous acid or base, although the solubility of these compounds can be limited.

Data and Protocols

Table 1: Troubleshooting Summary
Issue EncounteredProbable CauseSuggested Solutions
Mixture of Isomers Kinetic vs. Thermodynamic ControlControl reaction temperature carefully; lower temperature for initial condensation, higher for cyclization.
Ambiguous CyclizationUse starting materials that sterically or electronically favor the desired regioisomer.
Incomplete Reaction Insufficient Cyclization TemperatureUse a high-boiling solvent (e.g., Dowtherm A) and ensure the temperature is at least 250 °C. Consider microwave-assisted synthesis.
Reversible CondensationRemove volatile byproducts (e.g., ethanol) during the initial condensation step.
Unwanted Decarboxylation High Temperature, Acidic/Basic ConditionsMinimize reaction time at high temperatures. Avoid harsh acidic or basic workups if the carboxyl group is desired.
Hydrolysis of Esters Presence of Water with Acid/BaseUse anhydrous reagents and solvents. Perform hydrolytic steps intentionally and under controlled conditions.
Experimental Protocol: Gould-Jacobs Synthesis of a 1,7-Naphthyridinone Intermediate

This protocol is a general guideline and may require optimization for specific substrates.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine the 3-aminopyridine derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS to ensure the consumption of the aminopyridine.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes. The product often precipitates from the hot solution.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a hydrocarbon solvent like hexane to further precipitate the product. Collect the solid by filtration, wash with hexane, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Generalized Gould-Jacobs Reaction Pathway

Gould_Jacobs cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3-Aminopyridine 3-Aminopyridine Intermediate Vinylogous Amide 3-Aminopyridine->Intermediate Condensation (120-130 °C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product This compound (after hydrolysis & decarboxylation) Intermediate->Product Thermal Cyclization (>250 °C)

Caption: Workflow for the Gould-Jacobs synthesis of 1,7-naphthyridinones.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low_Yield Low Yield of Desired Product Check_Purity Analyze Crude Product by LC-MS/NMR Low_Yield->Check_Purity Unreacted_SM High % of Starting Material Check_Purity->Unreacted_SM Isomers Mixture of Isomers Check_Purity->Isomers Intermediate High % of Uncyclized Intermediate Check_Purity->Intermediate Optimize_Condensation Optimize Condensation: - Increase temperature - Remove ethanol/water Unreacted_SM->Optimize_Condensation Cause Control_Temp Control Temperature Profile: - Lower temp for condensation - Higher temp for cyclization Isomers->Control_Temp Cause Optimize_Cyclization Optimize Cyclization: - Increase temperature (>250 °C) - Increase reaction time - Consider microwave Intermediate->Optimize_Cyclization Cause

Caption: Troubleshooting workflow for low yield in naphthyridinone synthesis.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 944–948. [Link]

  • Reitsema, R. H. The Chemistry of the 4-Hydroxyquinolines. Chem. Rev.1948 , 43 (1), 43–68. [Link]

  • Alcaide, B.; Almendros, P.; Alonso, J. M. Synthesis of 1,5-Naphthyridines by Cyclization Reactions. In The Chemistry of Heterocyclic Compounds: Quinolines; John Wiley & Sons, Inc., 2008; pp 1–117. [Link]

  • Díaz-Gavilán, M.; et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals2021 , 14 (10), 1029. [Link]

  • Patel, M. V.; et al. Process for synthesizing naphthyridine derivatives and intermediates thereof. WO2023034786A1, March 16, 2023.
  • Conrad–Limpach synthesis. In Wikipedia; 2023. [Link]

  • Al-Tel, T. H. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26 (16), 4998. [Link]

  • Bisacchi, G. S. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery” Story. J. Med. Chem.2015 , 58 (12), 4874–4882. [Link]

  • Heber, D.; Ravens, U.; Schulze, T. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5. Pharmazie1993 , 48 (7), 509–513. [Link]

  • Ohta, T.; et al. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J. Org. Chem.2020 , 85 (15), 9658–9674. [Link]

  • Stankiewicz, M.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27 (1), 163. [Link]

  • Dave, C. G.; Shah, R. D. Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2002 , 41B(4), 845-848. [Link]

  • Decarboxylation. In Organic Chemistry Portal. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]

Sources

Technical Support Center: Troubleshooting the Friedlander Synthesis of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedlander synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet often challenging, reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Troubleshooting Low Yields

Low product yield is one of the most frequently encountered issues in the Friedlander synthesis of naphthyridines. This section is structured to help you diagnose and resolve the root causes of this problem.

Question 1: My reaction is sluggish and gives a low yield of the desired naphthyridine. What are the primary factors I should investigate?

Low conversion of starting materials is a common hurdle. The root cause often lies in suboptimal reaction conditions that fail to promote the key condensation and cyclization steps. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Catalyst System:

The choice and concentration of the catalyst are paramount. While classical methods employ strong acids or bases, these can often lead to side reactions and degradation of sensitive substrates.

  • Expert Insight: For many substrates, milder Lewis acids such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) can offer superior performance by activating the carbonyl group towards nucleophilic attack without promoting unwanted side reactions. Consider a catalyst screen to identify the optimal choice for your specific substrates.

  • Protocol: Catalyst Screening

    • Set up a parallel synthesis array with your 2-aminoaryl aldehyde/ketone and the active methylene compound.

    • To each reaction, add a different catalyst (e.g., L-proline, p-TsOH, Sc(OTf)₃, I₂) at a consistent molar percentage (e.g., 10 mol%).

    • Run the reactions under identical conditions (solvent, temperature, time).

    • Monitor reaction progress by TLC or LC-MS to identify the most effective catalyst.

2. Optimize Reaction Temperature and Time:

The Friedlander synthesis is often thermodynamically controlled. Insufficient thermal energy can lead to a slow reaction rate, while excessive heat can promote decomposition and side-product formation.

  • Causality: The initial aldol-type condensation is often reversible. Higher temperatures can shift the equilibrium towards the enone intermediate, which is necessary for the subsequent intramolecular cyclization. However, temperatures that are too high can cause polymerization or decomposition of the starting materials.

  • Workflow Diagram:

Friedlander_Troubleshooting cluster_0 Problem: Low Yield cluster_1 Initial Diagnostics cluster_2 Advanced Solutions LowYield Low Naphthyridine Yield Catalyst Catalyst Inefficiency LowYield->Catalyst Is the catalyst active? Temp Suboptimal Temperature LowYield->Temp Is the temperature appropriate? Solvent Incorrect Solvent Choice LowYield->Solvent Is the solvent compatible? Microwave Microwave Irradiation Catalyst->Microwave Enhance rate with microwave WaterRemoval Azeotropic Water Removal Temp->WaterRemoval Drive equilibrium forward Solvent->WaterRemoval

Caption: Troubleshooting workflow for low yield in Friedlander synthesis.

3. Solvent Selection and Water Removal:

The choice of solvent can dramatically influence reaction rates and equilibria. The condensation step of the Friedlander synthesis generates water as a byproduct. According to Le Chatelier's principle, the removal of this water can drive the reaction towards completion.

  • Recommendation: High-boiling point aprotic solvents like toluene or xylene are often preferred as they allow for higher reaction temperatures and facilitate the azeotropic removal of water using a Dean-Stark apparatus.

  • Data Summary: Solvent Effects

SolventBoiling Point (°C)Dielectric ConstantKey Characteristics
Toluene1112.4Allows for azeotropic water removal.
Dioxane1012.2Good for microwave-assisted synthesis.
Ethanol7824.5Protic; can participate in side reactions.
DMF15336.7High boiling point, but can be difficult to remove.
Question 2: I am observing multiple spots on my TLC plate, and purification is difficult. How can I suppress the formation of side products?

The formation of side products is a clear indication that your reaction conditions are not selective for the desired Friedlander cyclization.

1. The Competing Knoevenagel Condensation:

One of the most common side reactions is the Knoevenagel condensation between two molecules of the active methylene compound, especially when using a basic catalyst.

  • Mechanistic Insight: Bases can deprotonate the active methylene compound, leading to self-condensation. This is particularly problematic with highly acidic methylene compounds.

  • Solution: Switching to an acid catalyst (Brønsted or Lewis) will favor the activation of the carbonyl group of the 2-aminoaryl aldehyde/ketone, thereby promoting the desired reaction pathway over the Knoevenagel condensation.

2. Controlling the Reaction Environment:

  • Inert Atmosphere: Many 2-aminobenzaldehydes are susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized impurities.

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can act as catalysts for side reactions or inhibit the primary reaction.

3. Microwave-Assisted Synthesis for Cleaner Reactions:

Microwave irradiation can often provide a significant advantage in terms of reaction time and product purity.

  • Expertise: The rapid and uniform heating provided by microwaves can accelerate the desired reaction pathway, often minimizing the time for side reactions to occur. This can lead to cleaner reaction profiles and simplified purification.

  • Protocol: Microwave-Assisted Friedlander Synthesis

    • In a microwave-safe vessel, combine the 2-aminoaryl aldehyde/ketone, the active methylene compound, and the chosen catalyst in a suitable solvent (e.g., dioxane, DMF).

    • Seal the vessel and place it in the microwave reactor.

    • Set the temperature and time according to literature precedents or an initial optimization screen (e.g., 150 °C for 15-30 minutes).

    • After cooling, work up the reaction mixture as usual.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedlander synthesis?

The Friedlander synthesis proceeds via an initial aldol-type condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, followed by a cyclization and dehydration to form the quinoline or, in this case, naphthyridine ring system.

  • Mechanism Diagram:

Friedlander_Mechanism Start 2-Aminoaryl Ketone + Active Methylene Compound Intermediate1 Aldol Adduct Start->Intermediate1 Condensation Intermediate2 Enone Intermediate Intermediate1->Intermediate2 Dehydration FinalProduct Naphthyridine Intermediate2->FinalProduct Cyclization & Aromatization

Caption: Simplified mechanism of the Friedlander synthesis.

Q2: Can I use a 2-aminonicotinaldehyde for the synthesis of all four naphthyridine isomers?

No, the specific isomer of naphthyridine you can synthesize via the Friedlander reaction is dictated by the position of the amino and carbonyl groups on the pyridine ring of your starting material. For example, 2-amino-3-formylpyridine will react with an active methylene compound to yield a 1,8-naphthyridine. To access other isomers, you would need to start with the appropriately substituted aminopyridine aldehyde or ketone.

Q3: Are there any modern, more environmentally friendly variations of the Friedlander synthesis?

Yes, significant research has been dedicated to developing greener synthetic methodologies.

  • Catalyst-Free Conditions: Some protocols have been developed that proceed under catalyst-free conditions in environmentally benign solvents like water or glycerol, often with the aid of microwave or ultrasound irradiation.

  • Solid-Supported Catalysts: The use of solid-supported catalysts simplifies catalyst removal and recycling, reducing waste.

References

  • Title: Recent Advances in the Friedlander Reaction Source: Organic & Biomolecular Chemistry, 2016, 14, 6384-6394 URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis – A Review Source: Journal of Chemical Education, 2002, 79, 10, 1135 URL: [Link]

  • Title: The Friedlander Annulation: A Review Source: Molecules, 2018, 23(7), 1646 URL: [Link]

Technical Support Center: Minimizing Byproduct Formation in the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful cyclization reaction and troubleshoot common issues related to byproduct formation. As a cornerstone of heterocyclic synthesis, particularly for tetrahydroisoquinolines and tetrahydro-β-carbolines, mastering the Pictet-Spengler reaction requires a nuanced understanding of its mechanism and competing pathways.[1][2] This document provides field-proven insights and detailed protocols to help you achieve higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the application of the Pictet-Spengler reaction.

Q1: My reaction yield is very low, but I don't see any distinct byproduct spots on my TLC. What are the likely causes?

A: Low conversion without significant byproduct formation often points to issues with reaction activation or starting material integrity. The core of the reaction is the formation of an electrophilic iminium ion, which then undergoes cyclization.[1][3] If this process is stalled, the reaction will not proceed.

  • Insufficient Acid Catalysis: The acid catalyst is crucial for promoting the dehydration of the initial hemiaminal to the reactive iminium ion.[4] Too little acid will result in a sluggish or incomplete reaction.[5]

  • Starting Material Purity: Verify the purity of your β-arylethylamine and aldehyde. Aldehydes, in particular, can oxidize to unreactive carboxylic acids or polymerize upon storage.[5]

  • Stable Intermediate: The intermediate Schiff base/imine may be too stable to cyclize under the applied conditions, especially if the aryl ring is not sufficiently electron-rich.[5] The reaction works best with electron-donating groups on the aromatic ring which enhance its nucleophilicity.[6][7]

  • Presence of Water: If using an aldehyde hydrate or aqueous solution, the excess water can unfavorably affect the dehydration equilibrium needed to form the iminium ion.[5] Consider using an anhydrous source of the aldehyde or a dehydrating agent.

Q2: My desired tetrahydro-β-carboline product seems to be converting into a highly fluorescent, aromatic compound. How can I prevent this?

A: You are likely observing the oxidation of your tetrahydro-β-carboline product to the corresponding fully aromatic β-carboline.[5] The electron-rich product is susceptible to dehydrogenation, especially at elevated temperatures and in the presence of air (oxygen).

To mitigate this:

  • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

  • Lower the reaction temperature. High heat accelerates the oxidation process.

  • Minimize reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly.

  • Avoid exposure to air during workup and purification as much as possible.

Q3: My reaction is producing a mixture of diastereomers (cis and trans). How can I improve the stereoselectivity?

A: When using a chiral β-arylethylamine (like tryptophan) and an aldehyde other than formaldehyde, a new stereocenter is created at the C-1 position, leading to diastereomers.[1] The control of this stereochemistry is a classic challenge.

  • Kinetic vs. Thermodynamic Control: The cis-isomer is generally the kinetically favored product, formed faster at lower temperatures. The trans-isomer is often the more thermodynamically stable product and is favored by higher temperatures or longer reaction times, which allow for epimerization.[1][8] To favor the cis product, run the reaction at lower temperatures (e.g., -78 °C to 0 °C).[9] For the trans product, higher temperatures or equilibration with a stronger acid may be necessary.

Q4: I am observing multiple unidentified side products. What is a systematic approach to troubleshooting this?

A: A complex mixture suggests multiple competing side reactions. A systematic approach is crucial.

  • Re-evaluate Stoichiometry: Using a large excess of the aldehyde can lead to self-condensation or other side reactions.[5] Start with a modest excess (1.1–1.5 equivalents).[5][6]

  • Adjust Acid Concentration: Too much acid can cause degradation of the starting material or product.[5] Perform a screen of acid loading (e.g., 10 mol%, 50 mol%, 100 mol%) to find the optimal balance.

  • Change the Solvent: The solvent impacts reactant solubility and intermediate stability.[7] If you are using a protic solvent like methanol, try an aprotic one like dichloromethane (DCM) or toluene, which have been shown to sometimes provide superior yields.[1][7]

  • Lower the Temperature: As a general rule, starting the reaction at a lower temperature (e.g., 0 °C or room temperature) can often reduce the rate of side reactions relative to the desired cyclization.

In-Depth Troubleshooting Guides

Issue 1: Formation of Oxidized Aromatic Byproducts

Oxidation is one of the most common side reactions, leading to the formation of dihydro-β-carbolines or fully aromatic β-carbolines from the desired tetrahydro-β-carboline product.

Causality: The tetrahydro-β-carboline ring system is electron-rich and can be readily dehydrogenated. This process is often promoted by atmospheric oxygen, elevated temperatures, and sometimes even the acid catalyst itself.[5]

Workflow for Minimizing Oxidation

start Reaction Setup inert Purge vessel with N2 or Ar start->inert Step 1 reagents Add degassed solvent and reagents inert->reagents Step 2 temp Run at lowest effective temperature (e.g., RT or 0°C) reagents->temp Step 3 monitor Monitor by TLC/LC-MS temp->monitor Step 4 workup Prompt workup upon completion monitor->workup Step 5 end Purify under minimal air exposure workup->end Step 6

Caption: Workflow to prevent product oxidation.

Protocol: Reaction Under Inert Atmosphere
  • Assemble your glassware (round-bottom flask, condenser, etc.) and flame-dry or oven-dry it to remove moisture.

  • Assemble the apparatus while hot and allow it to cool under a positive pressure of nitrogen or argon.

  • Use solvents that have been degassed by sparging with an inert gas for 15-30 minutes.

  • Dissolve the β-arylethylamine in the degassed solvent and add it to the reaction flask via cannula or syringe.

  • Add the aldehyde and the acid catalyst.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Upon completion, quench the reaction and perform the extraction and purification, minimizing exposure to air where possible.

Issue 2: Poor Diastereoselectivity & Epimerization

Controlling the stereochemical outcome is paramount, especially in drug development. The relative orientation of substituents at C-1 and C-3 (for tryptophan-derived products) is determined by the reaction conditions.

Mechanism of Stereocontrol: The stereochemistry is set during the intramolecular nucleophilic attack of the indole ring on the iminium ion. The transition state leading to the cis-product is often of lower energy, making it the kinetically preferred outcome. However, the C-1 position can be epimerized under acidic conditions via a ring-opening/ring-closing mechanism, leading to the more thermodynamically stable trans-isomer.[8][10]

cluster_0 Kinetic Control cluster_1 Thermodynamic Control sub Chiral Amine + Aldehyde + Acid node_k Low Temperature (e.g., -20°C to RT) Weaker Acid (e.g., TFA) sub->node_k node_t High Temperature (e.g., Reflux) Stronger Acid (e.g., HCl) sub->node_t prod_k cis-Product (Kinetically Favored) node_k->prod_k Fast, Irreversible prod_t trans-Product (Thermodynamically Favored) node_t->prod_t Slow, Reversible (Allows Epimerization) prod_k->prod_t Epimerization under Thermodynamic Conditions

Caption: Kinetic vs. Thermodynamic control pathways.

Table 1: Impact of Conditions on Diastereoselectivity
ParameterCondition for cis (Kinetic)Condition for trans (Thermodynamic)Rationale
Temperature Low (-78 °C to RT)High (RT to Reflux)Lower temperatures prevent the reverse reaction and epimerization needed to form the thermodynamic product.[1]
Acid Catalyst Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Stronger acids and higher concentrations can facilitate the equilibrium to the more stable isomer.
Reaction Time ShorterLongerExtended reaction times, especially at higher temperatures, allow the initial kinetic product to convert to the thermodynamic one.
Issue 3: Byproducts from Aldehyde Side Reactions

Under acidic conditions, aldehydes can undergo side reactions, primarily self-condensation (an aldol-type reaction), which consumes the aldehyde and complicates purification.[5]

Mitigation Strategies:

  • Control Stoichiometry: Do not use a large excess of the aldehyde. A 1.1 to 1.5 molar excess is a good starting point to ensure full consumption of the amine without promoting side reactions.[5][6]

  • Slow Addition: For particularly reactive aldehydes, adding the aldehyde slowly to the solution of the amine and acid can help maintain a low instantaneous concentration, favoring the intermolecular reaction with the amine over self-condensation.

  • Temperature Control: Aldol condensations are often accelerated by heat. Running the reaction at a lower temperature can suppress this side pathway.

Core Reaction Mechanism & Byproduct Pathways

Understanding the central mechanism is key to diagnosing issues. The reaction proceeds via the formation of a Schiff base, which is protonated to an electrophilic iminium ion that undergoes the key cyclization.

reactants β-Arylethylamine + Aldehyde schiff Schiff Base - H2O reactants->schiff aldol {Aldehyde Self-Condensation} reactants->aldol Excess Aldehyde High Temp iminium Iminium Ion + H+ schiff->iminium cyclized Cyclized Intermediate (Electrophilic Aromatic Substitution) iminium->cyclized product {Tetrahydro-β-carboline | - H+} cyclized->product oxidation {Oxidized Byproduct | (β-Carboline)} product->oxidation [O] High Temp Air epimer {Diastereomer | (e.g., trans-isomer)} product->epimer Epimerization High Temp / Strong Acid

Caption: Main Pictet-Spengler pathway and key side reactions.

This guide provides a foundational framework for troubleshooting and optimizing the Pictet-Spengler reaction. Successful synthesis relies on a systematic evaluation of reaction parameters and a clear understanding of the competing chemical pathways.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem. Link

  • Jackson, A. H., & Mageswaran, S. (1993). Diastereo- and enantio-selectivity in the Pictet-Spengler reaction. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 11, 2026, from Link

  • Gan, C., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. Link

  • Gan, C., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. Cambridge Open Engage. Link

  • Dalpozzo, R., & Ciaffoni, L. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Link

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 11, 2026, from Link

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Link

  • BenchChem. (2025). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide. Link

  • M.L. G. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Link

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved January 11, 2026, from Link

  • The Organic Chemistry Tutor. (2022, January 15). Pictet-Spengler Reaction. YouTube. Link

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved January 11, 2026, from Link

  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved January 11, 2026, from Link

Sources

Technical Support Center: Purification of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,7-dihydro-1,7-naphthyridin-8(5H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification process. The information provided is based on established chemical principles and data from related naphthyridine structures.

Introduction to this compound

This compound is a bicyclic heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol .[1] Its structure contains a lactam moiety, which influences its chemical properties, including its polarity and potential for hydrogen bonding. These characteristics are central to the challenges that can arise during its purification. Naphthyridine cores are of significant interest in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2][3]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude product is a dark, oily residue. How can I get it to crystallize?

Possible Causes:

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) may be trapped in the product.

  • Highly Impure Product: The presence of numerous byproducts can inhibit crystallization.

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture.

Troubleshooting Steps:

  • Solvent Removal:

    • Co-evaporate the crude product with a lower-boiling point solvent like toluene or heptane multiple times to azeotropically remove residual high-boiling point solvents.

    • Place the sample under high vacuum for an extended period.

  • Initial Purification:

    • If the product is highly impure, consider a rapid purification step before attempting crystallization. A short plug of silica gel, eluting with a gradient of ethyl acetate in hexanes, can remove many impurities.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the solution to induce crystallization.

    • Solvent-Antisolvent Method: Dissolve the crude oil in a minimum amount of a good solvent (e.g., dichloromethane or methanol). Slowly add an anti-solvent (e.g., hexanes, diethyl ether, or cold water) until the solution becomes cloudy. Allow it to stand, or gently warm it until it becomes clear again, then cool slowly.

Q2: I'm having trouble purifying my compound by column chromatography. It's either not moving from the baseline or running with the solvent front.

Possible Causes:

  • Incorrect Solvent System: The polarity of the eluent is not matched to the polarity of the compound and the stationary phase.

  • Strong Interaction with Silica Gel: The lactam and pyridine nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.

  • Compound Insolubility: The compound may be precipitating on the column.

Troubleshooting Steps:

  • Optimize Your Solvent System:

    • For highly retained compounds (stuck on the baseline): Increase the polarity of your mobile phase. A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. For particularly polar compounds, a small amount of a basic modifier may be necessary.

    • For compounds with low retention (running with the solvent front): Decrease the polarity of your mobile phase. Use a higher percentage of a non-polar solvent like hexanes or heptane.

  • Address Tailing:

    • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a base to your eluent. Common choices include 0.5-1% triethylamine (Et3N) or ammonia in methanol. This will neutralize the acidic sites on the silica gel.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if the compound is sufficiently non-polar.

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemModifier (if needed)
Silica GelEthyl Acetate / Hexanes (gradient)1% Triethylamine
Silica GelDichloromethane / Methanol (gradient)0.5% Ammonia in Methanol
Alumina (Neutral)Ethyl Acetate / Hexanes (gradient)Not usually required
C18 (Reversed-Phase)Water / Acetonitrile or Methanol (gradient)0.1% Formic Acid or TFA (if stable)
Q3: My purified product shows an extra peak in the NMR that I can't identify, and the yield is low after recrystallization. What could be the issue?

Possible Causes:

  • Polymorphism: The compound may exist in different crystalline forms, which can have different solubilities and spectroscopic signatures in the solid state, though they should be identical in solution for NMR.

  • Solvent Adducts/Hydrates: The compound may have co-crystallized with solvent molecules or water.

  • Degradation: The compound may be unstable under the purification conditions (e.g., heat during recrystallization or exposure to acidic/basic conditions). The lactam ring could be susceptible to hydrolysis.

Troubleshooting Steps:

  • Check for Solvent Residues:

    • Analyze the 1H NMR for common solvent peaks (e.g., ethyl acetate, hexanes, water).

    • Dry the sample under high vacuum at a slightly elevated temperature (if thermally stable) to remove residual solvents.

  • Recrystallization Optimization:

    • Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents to find one that provides good recovery and high purity. For related naphthyridinones, ethanol, ethyl acetate, and mixtures of ethanol/water have been used successfully.[4]

    • Temperature Control: Avoid prolonged heating, which could cause degradation. Dissolve the compound at the lowest possible temperature that allows for complete dissolution.

  • Assess Stability:

    • Run a quick stability test. Dissolve a small amount of the pure compound in the recrystallization solvent and hold it at the target temperature for the duration of the process. Analyze the sample by TLC or LC-MS to check for the appearance of new spots.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Transfer the crude, solid this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) and heat the mixture gently with stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Prepare the column by packing silica gel in the initial, low-polarity eluent (e.g., 98:2 hexanes/ethyl acetate with 1% triethylamine).

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM.

  • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity (e.g., from 2% to 50% ethyl acetate in hexanes, maintaining 1% triethylamine throughout).

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visual Workflows

Purification_Workflow Crude Crude Product Analysis1 TLC/LC-MS Analysis Crude->Analysis1 Column Column Chromatography (Silica or Alumina) Analysis1->Column Multiple spots Recrystallization Recrystallization (e.g., from EtOH/H2O) Analysis1->Recrystallization One major spot Column->Recrystallization Combine & Evaporate Analysis2 Purity Check (NMR, LC-MS) Recrystallization->Analysis2 Pure Pure Product (>98%) Analysis2->Column Impurities remain Analysis2->Pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_col Column Chromatography cluster_cryst Recrystallization Start Purification Issue Col_Issue Poor Separation? Start->Col_Issue Cryst_Issue Low Yield / No Crystals? Start->Cryst_Issue Tailing Tailing Spot? Col_Issue->Tailing Retention Incorrect Retention? Col_Issue->Retention Add_Base Add 1% Et3N to Eluent Tailing->Add_Base Yes Change_Eluent Adjust Eluent Polarity Retention->Change_Eluent Yes Solvent Screen Solvents (e.g., EtOH, EtOAc) Cryst_Issue->Solvent Method Try Anti-Solvent Method Cryst_Issue->Method

Sources

Technical Support Center: Improving Regioselectivity of the Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful quinoline synthesis. Here, we will move beyond standard protocols to address a critical challenge: controlling regioselectivity. By understanding the underlying mechanisms and exploring advanced techniques, you can steer your reactions toward the desired isomer, saving valuable time and resources.

Frequently Asked Questions (FAQs)

Here are some common questions and immediate troubleshooting advice for controlling regioselectivity in your Friedländer synthesis.

Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of a single product?

This is a classic challenge in Friedländer synthesis. The regiochemical outcome depends on which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. To favor one isomer, you can try several strategies:

  • Catalyst Selection: The choice between an acid or base catalyst can significantly influence which enolate or enamine intermediate is formed.[1][2] Generally, basic conditions favor the kinetic enolate, leading to the less substituted quinoline, while acidic conditions can favor the thermodynamic product.[3]

  • Steric Hindrance: Employing a sterically hindered amine catalyst, such as certain pyrrolidine derivatives, can favor the formation of the less substituted (kinetic) enamine, directing the reaction to yield the 2-substituted quinoline.[4][5]

  • Reaction Conditions: Slowly adding the methyl ketone to the reaction mixture can increase regioselectivity.[5] Temperature also plays a role; higher temperatures can sometimes improve regioselectivity.[5]

  • Solvent Choice: Using ionic liquids as the reaction medium can promote high regioselectivity, often without needing an additional catalyst.[4][6]

Q2: I've heard that ionic liquids can improve regioselectivity. How do they work, and which one should I choose?

Ionic liquids (ILs) are salts that are liquid at or near room temperature. In the context of the Friedländer synthesis, they can act as both the solvent and a promoter of the reaction.[6][7] The high regioselectivity observed is often attributed to specific interactions between the IL and the reactants, which can stabilize one enolate intermediate over the other.[4]

For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([Hbim]BF₄) has been shown to be highly effective in promoting the regiospecific synthesis of 2,3-dialkyl-substituted quinolines.[6][7][8] The choice of the anion in the ionic liquid can also influence the catalytic activity.[8]

Q3: Can I use microwave irradiation to improve the regioselectivity and yield of my Friedländer reaction?

Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for the Friedländer annulation.[9][10][11] Microwave irradiation offers rapid and uniform heating, which can lead to significantly shorter reaction times, higher yields, and sometimes improved selectivity compared to conventional heating methods.[9][12] For example, using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C can achieve quinoline synthesis in as little as 5 minutes with excellent yields.[10][11]

Troubleshooting Guides

This section provides in-depth solutions to more complex regioselectivity issues encountered during the Friedländer annulation.

Guide 1: Poor Regioselectivity with β-Dicarbonyl Compounds

Problem: When using a 1,3-dicarbonyl compound like ethyl acetoacetate with a 2-aminoaryl ketone, a mixture of the desired Friedländer product and an undesired non-Friedländer product (e.g., a Knoevenagel condensation product) is observed.

Root Cause Analysis: The formation of byproducts often arises from competing reaction pathways. The Knoevenagel condensation can occur between the 2-aminoaryl ketone and the active methylene group of the β-dicarbonyl compound, leading to undesired products. The choice of catalyst is critical in directing the reaction towards the desired cyclization.

Troubleshooting Workflow & Protocol:

Objective: To selectively synthesize the Friedländer product by suppressing the Knoevenagel condensation pathway.

Strategy: Employ a Lewis acid catalyst that preferentially activates the carbonyl group of the 2-aminoaryl ketone for the initial condensation with the enol form of the β-dicarbonyl compound, favoring the intramolecular cyclization. Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for this purpose.[13]

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry reaction vessel, combine the 2-aminoarylketone (1.0 equiv) and the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 equiv).

  • Catalyst Addition: Add In(OTf)₃ (5-10 mol%) to the mixture. For optimal results, consider running the reaction under solvent-free conditions.[13]

  • Reaction Conditions: Heat the mixture with stirring. The optimal temperature will depend on the specific substrates but typically ranges from 80-120 °C.

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Expected Outcome: This protocol should significantly enhance the yield of the desired Friedländer product while minimizing the formation of the Knoevenagel byproduct.

Guide 2: Controlling Regioselectivity with Unsymmetrical Acyclic Ketones

Problem: The reaction of a 2-aminoaryl aldehyde with an unsymmetrical ketone (e.g., 2-pentanone) yields a mixture of the 2-ethyl-3-methylquinoline and 2,3-dimethyl-4-ethylquinoline.

Root Cause Analysis: The formation of two regioisomers is due to the non-selective formation of the two possible enolates or enamines from the unsymmetrical ketone. The less substituted (kinetic) enolate forms faster, while the more substituted (thermodynamic) enolate is more stable. The reaction conditions and catalyst determine which pathway is favored.

Troubleshooting Workflow & Protocol:

Objective: To selectively synthesize one regioisomer by controlling the formation of the enolate/enamine intermediate.

Strategy 1: Kinetic Control for the Less Substituted Product

Employ a sterically hindered amine catalyst under basic conditions to favor the formation of the kinetic enamine, which will lead to the less substituted quinoline.

Step-by-Step Protocol:

  • Catalyst and Reactant Setup: In a reaction vessel, dissolve the 2-aminoaryl aldehyde (1.0 equiv) and a sterically hindered amine catalyst (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, TABO; 0.2 equiv) in a suitable solvent like toluene.[5]

  • Slow Addition: Heat the solution to the desired temperature (e.g., 100 °C). Add the unsymmetrical ketone (1.5 equiv) dropwise over an extended period (e.g., 1 hour).[4][5]

  • Reaction and Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Strategy 2: Thermodynamic Control for the More Substituted Product

Utilize acidic conditions to favor the formation of the more stable, thermodynamically favored enol, leading to the more substituted quinoline.[3]

Step-by-Step Protocol:

  • Reactant and Catalyst Setup: Combine the 2-aminoaryl aldehyde (1.0 equiv), the unsymmetrical ketone (1.2 equiv), and an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a suitable solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent. Dry, concentrate, and purify the product via column chromatography.

Expected Outcome: By selecting the appropriate catalytic system and controlling the reaction conditions, you can significantly favor the formation of one regioisomer over the other.

Data & Mechanistic Insights

Table 1: Influence of Catalyst and Conditions on Regioselectivity
2-Aminoaryl CarbonylUnsymmetrical KetoneCatalyst/ConditionsMajor Product IsomerReference
2-Aminobenzophenone2-PentanoneIn(OTf)₃, solvent-free, 100°CMore substituted[13]
2-Amino-5-chlorobenzophenoneEthyl Acetoacetate[Hbim]BF₄, 120°CFriedländer product[6]
2-AminonicotinaldehydeMethyl KetonesTABO, Toluene, 110°C2-Substituted[5]
2-Aminobenzaldehyde2-ButanoneAcidic (e.g., p-TsOH)More substituted (thermodynamic)[3]
2-Aminobenzaldehyde2-ButanoneBasic (e.g., KOH)Less substituted (kinetic)[3]
Visualizing the Mechanistic Pathways

The regioselectivity in the Friedländer annulation is determined by the initial condensation step. The following diagrams illustrate the competing pathways under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Pathway (Thermodynamic Control) cluster_base Base-Catalyzed Pathway (Kinetic Control) A_start Unsymmetrical Ketone A_enol More Substituted (Thermodynamic) Enol A_start->A_enol H⁺ A_add Aldol-type Addition A_enol->A_add A_imine 2-Aminoaryl Carbonyl A_imine->A_add A_cyclize Cyclization/ Dehydration A_add->A_cyclize A_prod More Substituted Quinoline A_cyclize->A_prod B_start Unsymmetrical Ketone B_enolate Less Substituted (Kinetic) Enolate B_start->B_enolate Base B_add Aldol-type Addition B_enolate->B_add B_imine 2-Aminoaryl Carbonyl B_imine->B_add B_cyclize Cyclization/ Dehydration B_add->B_cyclize B_prod Less Substituted Quinoline B_cyclize->B_prod

Caption: Competing pathways in Friedländer annulation.

This diagram illustrates how acidic conditions tend to favor the more stable (thermodynamic) enol, leading to the more substituted quinoline, while basic conditions often favor the faster-forming (kinetic) enolate, resulting in the less substituted product.[3]

References

  • Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378. [Link]

  • Organic Chemistry Portal. (n.d.). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines | Request PDF. Retrieved from [Link]

  • Reddy, C. R., Kumar, M. A., & Grée, R. (2007). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 31(6), 975-979. [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Sarkar, A., Santra, S., & Nanda, S. (2020). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry, 18(30), 5825-5830. [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Sustainability. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Bailey, H., Mahon, M. F., Vicker, N., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen. [Link]

  • ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • Figshare. (n.d.). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Retrieved from [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • PubMed Central (NIH). (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. [Link]

  • PubMed Central (NIH). (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Friedländer Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PubMed Central (NIH). (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • Semantic Scholar. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • PubMed. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • ResearchGate. (n.d.). Generality of indirect Friedländer reaction toward 2‐substituted.... Retrieved from [Link]

  • ResearchGate. (n.d.). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Domino Annulation Reaction of Quinone Imines. Retrieved from [Link]

  • YouTube. (2021). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. Retrieved from [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry. [Link]

  • Figshare. (2016). Highly Regioselective Friedländer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal catalysts used in indirect Friedländer annulation. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Regio-controllable [2+2] benzannulation with two adjacent C(sp3)–H bonds. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 6,7-dihydro-1,7-naphthyridin-8(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6,7-dihydro-1,7-naphthyridin-8(5H)-one derivatives. This scaffold is of significant interest in medicinal chemistry, forming the core of novel therapeutic agents.[1][2] However, the rigid, planar, and often lipophilic nature of these nitrogen-containing heterocycles frequently leads to poor aqueous solubility, a major hurdle in drug development.[3][4] Low solubility can compromise in vitro assay results, hinder the development of suitable formulations for in vivo studies, and ultimately impact bioavailability.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to provide both foundational understanding and actionable solutions to the solubility challenges you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when handling these derivatives.

Category 1: Fundamental Understanding

Q1: Why are my this compound derivatives consistently showing poor solubility?

A1: The poor solubility of this class of compounds typically stems from a combination of two key physicochemical factors:

  • High Crystal Lattice Energy: The planar, rigid structure of the naphthyridinone core allows for efficient packing in the solid state. This dense packing is often stabilized by strong intermolecular forces, such as hydrogen bonds and π-π stacking. A significant amount of energy is required to overcome these forces and break down the crystal lattice, resulting in low solubility.[7]

  • Lipophilicity: While the nitrogen atoms in the heterocyclic system add some polarity, substituents added to the core to enhance biological activity are often lipophilic (hydrophobic).[3] An increase in lipophilicity, often measured as LogP, generally leads to a decrease in aqueous solubility.

The interplay between these factors means that even small structural modifications can have a dramatic impact on solubility, which is why a systematic approach to solubilization is crucial.

Q2: My compound is a nitrogen-containing heterocycle. How does its acid-base chemistry (pKa) affect its solubility?

A2: The nitrogen atoms in the 1,7-naphthyridinone ring system are basic, meaning they can accept a proton to become positively charged.[8] This property is critical for solubility enhancement.

  • Mechanism: According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the molecule will exist predominantly in its protonated, ionized form. This charged species is significantly more polar than the neutral form and interacts more favorably with water molecules, leading to a substantial increase in aqueous solubility.[9]

  • Practical Implication: You can leverage this by adjusting the pH of your aqueous medium. For a basic compound like a naphthyridinone derivative, lowering the pH with a pharmaceutically acceptable acid (e.g., citric acid, tartaric acid) will increase its solubility.[10] This is one of the most effective initial strategies to try.

Category 2: Initial Screening & Practical Troubleshooting

Q3: I need to prepare a stock solution for my in vitro assays. What solvents should I begin with?

A3: For initial stock solutions, a water-miscible organic solvent is typically used. The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be diluted into your aqueous assay buffer.

SolventPolarity IndexKey Characteristics & Rationale
Dimethyl Sulfoxide (DMSO) 7.2Primary Choice: Excellent solubilizing power for a wide range of compounds. Aprotic and highly polar. It's the industry standard for compound libraries.[7] Causality: Its ability to act as both a hydrogen bond acceptor and its large dipole moment allows it to effectively solvate a wide variety of molecules.
Dimethylformamide (DMF) 6.4Alternative to DMSO: Similar solubilizing power to DMSO. Useful if DMSO interferes with the assay (e.g., specific enzymatic reactions or cell toxicity at higher concentrations).
Ethanol (EtOH) 4.3For Less Problematic Compounds: A less aggressive solvent. Can be useful for parenteral formulations in combination with other solvents.[11][12]

Troubleshooting Workflow for Stock Preparation

Caption: Initial solvent selection workflow.

Q4: My compound dissolves in DMSO, but crashes out (precipitates) when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a very common problem indicating that the kinetic solubility in your final assay medium is low. The compound is highly soluble in the organic stock but not in the final aqueous environment.

  • Immediate Fixes:

    • Lower the Final Concentration: This is the simplest solution. Determine the concentration at which your compound stays in solution.

    • Add a Surfactant: Incorporating a small amount of a non-ionic surfactant like Tween 80 or Pluronic F-68 into your assay buffer can help.[10] Surfactants form micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.

    • Use Co-solvents: If your assay can tolerate it, including a small percentage (1-5%) of a water-miscible organic solvent (a co-solvent) like polyethylene glycol (PEG 300/400) or propylene glycol (PG) in the final buffer can increase solubility.[11][13] Co-solvents work by reducing the polarity of the water, making the environment more hospitable for your lipophilic compound.[11]

Category 3: Advanced Solubilization Strategies for Formulation

Q5: I need to prepare a formulation for an animal study (e.g., oral gavage or parenteral injection). What are the best strategies?

A5: Formulations for in vivo use require more sophisticated approaches to ensure the drug remains in solution long enough to be absorbed, while also being safe and tolerable for the animal.[14]

StrategyMechanism of ActionProsCons
Co-solvent Systems Reduces the polarity of the vehicle, increasing the solubility of lipophilic drugs.[11][15]Simple to prepare; well-established for parenteral use.Risk of drug precipitation upon dilution in the bloodstream; potential for toxicity with high concentrations of some solvents.[16]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The drug molecule is encapsulated within the hydrophobic core, and the complex is water-soluble.[17][18]Can significantly increase solubility; good safety profile.[18]Limited by drug size and stoichiometry of complexation; can be expensive.
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted to a high-energy amorphous state and dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[19][20][21]Dramatically increases apparent solubility and dissolution rate; can improve bioavailability.[6][22]Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion); amorphous form can be physically unstable and revert to the crystalline state.[21]
Prodrug Approach A water-soluble promoiety (e.g., phosphate, amino acid) is covalently attached to the parent drug. This moiety is cleaved in vivo by enzymes to release the active drug.[23][24][25]Can achieve very high aqueous solubility; allows for targeted delivery.[26]Requires chemical synthesis and modification of the parent drug; cleavage kinetics must be optimized.[27]

Mechanism of an Amorphous Solid Dispersion (ASD)

G cluster_1 Amorphous Solid Dispersion (High Apparent Solubility) a1 a2 a1->a2 a4 a1->a4 a3 a2->a3 a5 a2->a5 a6 a3->a6 a4->a5 a7 a4->a7 a5->a6 a8 a5->a8 d1 a9 a6->a9 a7->a8 a8->a9 d2 d3 d4 d5 d6 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12

Caption: Crystalline drug (red) dispersed molecularly in a polymer matrix (blue).

Part 2: Standard Operating Protocols

These protocols provide step-by-step instructions for key experiments related to solubility assessment and formulation.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method provides a rapid assessment of solubility, useful for screening multiple compounds. It measures the concentration of a compound in solution after precipitating from a DMSO stock.

Materials:

  • 96-well filter plate (0.45 µm)

  • 96-well collection plate (UV-transparent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Compound stock solutions in DMSO (e.g., 10 mM)

  • Plate reader with UV absorbance capability

Procedure:

  • Preparation: Add 198 µL of PBS (pH 7.4) to each well of the filter plate.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to the PBS. This creates a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration. Causality: Shaking ensures the system reaches a pseudo-equilibrium where the rate of dissolution equals the rate of precipitation.

  • Filtration: Place the filter plate on top of the UV-transparent collection plate. Centrifuge to filter the supernatant, separating the dissolved compound from any precipitate.

  • Analysis: Measure the UV absorbance of the filtered solution in the collection plate at the compound's λ_max.

  • Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile:water (where the compound is fully soluble).

Protocol 2: Thermodynamic Equilibrium (Shake-Flask) Solubility Assay

This is the gold standard method for determining the true equilibrium solubility of a compound.[28][29]

Materials:

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Solid (crystalline) form of the compound

  • Chosen aqueous buffer (e.g., PBS pH 7.4)

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 2-5 mg of compound per mL of buffer.

  • Incubation: Add the desired volume of buffer (e.g., 1-2 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature. Agitate for 24-48 hours. Causality: This extended time is critical to ensure the system reaches true thermodynamic equilibrium, which can be slow for poorly soluble compounds.

  • Phase Separation: After incubation, let the vials stand undisturbed for at least 1 hour to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered sample with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC or LC-MS/MS method to determine the precise concentration. This value is the equilibrium solubility.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a lab-scale method for preparing an ASD, a powerful technique for enhancing solubility.[30][31]

Materials:

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Your this compound derivative

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the drug and polymer in a desired ratio (e.g., 1:4 drug:polymer by weight). Dissolve both components completely in a minimal amount of the chosen common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, clear film is formed on the flask wall. Causality: Rapid solvent removal "traps" the drug molecules in their high-energy amorphous state, preventing them from rearranging into a stable crystal lattice.[19] The polymer acts as a matrix, physically separating the drug molecules.[21]

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Processing: The resulting solid can be gently ground with a mortar and pestle to create a fine powder.

  • Characterization (Crucial Self-Validation Step):

    • Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting endotherm for the drug, which indicates it is amorphous.[32][33]

    • Powder X-Ray Diffraction (PXRD): The diffraction pattern should show a broad "halo" characteristic of amorphous material, rather than sharp peaks associated with crystalline material.[33]

References
  • Approaches to improve solubility of poorly water soluble drugs. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Chaudhari, P., & Dugar, R. (2017). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 7(4), 119-126. [Link]

  • Hande, N. M. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352. [Link]

  • Al-kasmi, B., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1), 2195-2213. [Link]

  • Jamal, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(14), 5569. [Link]

  • Pawar, J., & Fule, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(2), 24-31. [Link]

  • Modi, A., & Tayade, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 133-141. [Link]

  • Kumar, S., & Saini, N. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(8), 32-41. [Link]

  • Schram, C. J., Beig, A., D'Souza, S., & Nagapudi, K. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]

  • Shinde, G. V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-82. [Link]

  • Purohit, P., & Tirukkovalluri, S. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2455-2475. [Link]

  • Mir, A. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Siew, A. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. [Link]

  • Gould, P. L., & Howard, J. R. (1985). The use of co-solvents in parenteral low-solubility drugs formulation of. International Journal of Pharmaceutics, 25(1-2), 1-14. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Mirgorod, Y. A., & Evseeva, T. G. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A, 92(12), 2568-2572. [Link]

  • Djuris, J., & Vasiljevic, D. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 13(8), 1213. [Link]

  • da Silva, A. D., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Larsson, T. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Krawczyk, T. C., & Lall, M. S. (2002). Cosolvent formulations. U.S.
  • Fakhree, M. A. A., & Acree, W. E. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • Thomas, M. G., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(17), 7851-7869. [Link]

  • da Silva, A. D., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 1-2. [Link]

  • Rautio, J., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1044. [Link]

  • da Silva, A. D., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(1), 133. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2767-2790. [Link]

  • Sharma, D., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Royal Society of Chemistry. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, A. C., et al. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 8(3), 118. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Preprints.org. [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (n.d.). UCL Discovery. [Link]

  • A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS. (2023). JETIR. [Link]

  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(10), 3235. [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (2018). ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2017). RSC Medicinal Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 1,7-Naphthyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,7-naphthyridinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization in this critical area of heterocyclic chemistry.

Troubleshooting Guide: Navigating Common Hurdles in 1,7-Naphthyridinone Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.

Q1: My palladium-catalyzed cross-coupling/cyclization reaction to form the 1,7-naphthyridinone core is sluggish or fails to go to completion. What are the likely catalytic factors?

A1: Incomplete conversion in palladium-catalyzed reactions is a frequent issue stemming from several factors related to the catalyst's activity and stability.

  • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition.[1] This can be caused by:

    • Instability of the catalyst complex: Particularly with sterically hindered monodentate phosphine ligands (e.g., X-Phos, Ruphos), the resulting palladium complexes can be thermally unstable.[1]

    • Presence of coordinating functional groups: The nitrogen atoms in the pyridine or naphthyridinone core can coordinate too strongly to the palladium center, leading to catalyst inhibition or deactivation.[1]

    • Impurities: Trace impurities in starting materials or solvents can act as catalyst poisons.

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2]

    • Electron-donating and sterically bulky ligands generally promote oxidative addition and reductive elimination, the key steps in cross-coupling reactions.

    • For challenging substrates, consider bidentate ligands like Xantphos or dppf, which can offer greater stability to the catalytic complex.[1]

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle, often participating in the deprotonation of a substrate or the regeneration of the active catalyst.

    • The strength and nature of the base can significantly impact the reaction outcome. For instance, in some palladium-catalyzed reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective, while strong organic bases like t-BuOK may lead to side reactions or catalyst deactivation.[3]

Troubleshooting Steps:

  • Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) species. Ensure all solvents are rigorously degassed before use.

  • Screen Different Ligands: If using a monodentate ligand, try switching to a bidentate ligand for enhanced catalyst stability.

  • Optimize the Base: Screen a panel of bases, including both inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (if appropriate for your specific reaction) options.

  • Use a Pre-catalyst: Instead of generating the active catalyst in situ, consider using a well-defined palladium pre-catalyst.

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

Q2: I'm attempting a Gould-Jacobs reaction to synthesize a 4-hydroxy-1,7-naphthyridinone, but the cyclization step is giving low yields. What can I do?

A2: The thermal cyclization in the Gould-Jacobs reaction is often the most challenging step.[4] Low yields can be attributed to several factors:

  • Insufficient Cyclization Temperature: This reaction requires high temperatures to overcome the activation energy for the 6-electron electrocyclization.[4][5]

  • Decomposition at High Temperatures: While high temperatures are necessary, excessive heat can lead to decomposition of the starting material or the desired product.[5]

  • Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

Troubleshooting & Optimization:

  • Optimize Cyclization Conditions:

    • Solvent Choice: High-boiling point solvents like Dowtherm A or diphenyl ether are traditionally used to achieve the necessary temperatures.

    • Microwave Irradiation: Microwave synthesis can be highly effective, as it allows for rapid heating to high temperatures, often leading to cleaner reactions and higher yields in shorter reaction times.[5]

  • Monitor the Reaction Progress: Track the disappearance of the intermediate and the formation of the product to determine the optimal reaction time and temperature.

  • Consider a Catalyst: While the Gould-Jacobs reaction is typically uncatalyzed, acid or base catalysis can sometimes promote the initial condensation step, ensuring a higher concentration of the cyclization precursor.

Q3: My synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired 1,7-naphthyridinone?

A3: Regioisomer formation is a common challenge, particularly when using substituted pyridines as starting materials. The position of substituents can influence the site of cyclization.

  • Steric and Electronic Effects: Bulky substituents or electron-withdrawing groups on the pyridine ring can direct the cyclization to a specific position. Carefully consider the electronics and sterics of your substrates.

  • Catalyst-Controlled Regioselectivity: In metal-catalyzed reactions, the choice of ligand can sometimes influence the regioselectivity of the cyclization. Experiment with different ligands to see if this impacts the isomer ratio.

  • Protecting Groups: In some cases, temporarily installing a protecting group on one of the reactive sites of the pyridine ring can direct the reaction to the desired position.

Q4: I'm looking for alternatives to palladium catalysts due to cost or toxicity concerns. What are my options for 1,7-naphthyridinone synthesis?

A4: Copper and silver catalysts are emerging as viable alternatives to palladium for certain types of cyclization reactions leading to naphthyridinone scaffolds.

  • Copper Catalysis: Copper catalysts have been shown to be effective in various C-N and C-C bond-forming reactions. They are particularly useful in reactions involving nitrogen nucleophiles and can be a more cost-effective option.[6][7]

  • Silver Catalysis: Silver-catalyzed reactions, particularly those involving the activation of alkynes, have been successfully employed in the synthesis of functionalized 1,7-naphthyridine derivatives under mild conditions.[8][9][10][11]

Considerations for Alternative Catalysts:

  • Reaction Scope: The substrate scope of copper and silver catalysts may be different from that of palladium. It's important to verify that your specific substrates are compatible with these systems.

  • Ligand Requirements: Like palladium, copper and silver catalysts often require specific ligands to achieve high activity and selectivity.[6]

  • Reaction Conditions: The optimal reaction conditions (solvent, temperature, base) for copper and silver catalysis will likely differ from those used with palladium.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts and ligands used for 1,7-naphthyridinone synthesis?

A1: The choice of palladium catalyst and ligand is highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Heck). However, some commonly employed systems include:

Catalyst/Pre-catalystLigand(s)Typical Application
Pd(OAc)₂ / Pd₂(dba)₃PPh₃, P(t-Bu)₃General cross-coupling reactions
PdCl₂(dppf)dppfSuzuki and other cross-coupling reactions
Pd(OAc)₂Xantphos, BINAPBuchwald-Hartwig amination, reactions requiring stable catalysts

Q2: How do I choose between a homogeneous and a heterogeneous palladium catalyst?

A2: The choice depends on the specific requirements of your synthesis.

  • Homogeneous Catalysts:

    • Pros: High activity and selectivity, well-defined catalytic species, and better understanding of the reaction mechanism.

    • Cons: Difficult to separate from the reaction mixture, leading to potential product contamination with residual palladium.[12]

  • Heterogeneous Catalysts:

    • Pros: Easy to separate from the reaction mixture (e.g., by filtration), reusable, and generally lower levels of metal leaching into the product.

    • Cons: Can have lower activity than their homogeneous counterparts, and the nature of the active sites may be less well-defined.

For pharmaceutical applications where low levels of residual metal are critical, a heterogeneous catalyst or a homogeneous catalyst followed by a thorough purification step using a metal scavenger is often preferred.[12]

Q3: What is the role of additives in palladium-catalyzed reactions for 1,7-naphthyridinone synthesis?

A3: Additives can play several crucial roles in optimizing palladium-catalyzed reactions:

  • Bases: As discussed in the troubleshooting section, bases are often essential for the catalytic cycle.

  • Phase-Transfer Catalysts: In biphasic reactions (e.g., using an aqueous base), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of reactants between the two phases, increasing the reaction rate.

  • Reductants: For reactions starting with a Pd(II) pre-catalyst, a mild reductant may be needed to generate the active Pd(0) species.

Q4: How can I effectively remove residual palladium from my final 1,7-naphthyridinone product?

A4: Removing trace amounts of palladium is crucial, especially for biologically active compounds.[12]

  • Chromatography: Column chromatography on silica gel is a standard purification method, but it may not be sufficient to remove all palladium residues.[12]

  • Metal Scavengers: A variety of commercially available scavengers (e.g., silica-based thiols, activated carbon) can be used to selectively bind and remove palladium from the product solution.

  • Recrystallization: This can be an effective method for removing impurities, including residual catalyst, if a suitable solvent system is found.

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help extract palladium salts.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-1,7-naphthyridinone (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium pre-catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and the ligand (if required).

  • Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Catalytic Processes

Diagram 1: Simplified Catalytic Cycle for Suzuki Cross-Coupling

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R 1,7-Naphthyridinone Product Reductive\nElimination->Ar-R

Caption: A simplified representation of the palladium-catalyzed Suzuki cross-coupling cycle.

Diagram 2: Decision-Making Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Check_Catalyst Catalyst Decomposition? (e.g., Pd Black) Start->Check_Catalyst Optimize_Ligand Optimize Ligand Check_Catalyst->Optimize_Ligand Yes Optimize_Base Optimize Base Check_Catalyst->Optimize_Base No Optimize_Ligand->Optimize_Base Success Improved Yield Optimize_Ligand->Success Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Optimize_Base->Success Consider_Alternative Consider Alternative Catalyst (Cu, Ag) Optimize_Temp->Consider_Alternative Optimize_Temp->Success Consider_Alternative->Success

Caption: A workflow for troubleshooting low yields in catalytic 1,7-naphthyridinone synthesis.

References

  • - PubMed

  • - MDPI

  • - Royal Society of Chemistry

  • - PMC - PubMed Central

  • - Benchchem

  • - Wikipedia

  • - Reddit

  • - ResearchGate

  • - PubMed

  • - National Institutes of Health

  • - ResearchGate

  • - PubMed

  • - PubMed Central

  • - Biotage

  • - National Institutes of Health

Sources

effect of temperature on 6,7-dihydro-1,7-naphthyridin-8(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Hub: 6,7-dihydro-1,7-naphthyridin-8(5H)-one Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthesis, with a specific focus on the critical role of temperature. Here, you will find answers to common questions, solutions to experimental challenges, and a detailed protocol to guide your work.

Reaction Overview & The Central Role of Temperature

The synthesis of the this compound core is typically achieved through an intramolecular cyclization or condensation reaction. The success of this synthesis is profoundly influenced by temperature, which acts as a primary lever controlling reaction kinetics, solubility, and the selectivity between the desired product and potential byproducts.

Proper thermal management is not merely about accelerating the reaction; it is about navigating a complex energy landscape. Insufficient heat can lead to a stalled reaction, while excessive temperatures can trigger decomposition or open pathways to undesired side products, compromising both yield and purity. This guide will help you master that balance.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended temperature range for the synthesis of this compound?

A1: While the optimal temperature is substrate- and solvent-dependent, many related naphthyridinone syntheses are conducted at elevated temperatures, often between 80°C and 140°C.[1] For specific catalytic systems, such as MnO₂-catalyzed Friedlander annulations for similar scaffolds, an optimal temperature around 100°C has been identified, with significant yield reduction at both higher (110°C) and lower (90°C) temperatures.[2][3]

Q2: Why is precise temperature control so critical for this reaction?

A2: Temperature directly influences three key aspects:

  • Reaction Rate: The intramolecular cyclization required to form the naphthyridinone ring has a significant activation energy barrier. Sufficient thermal energy is required to achieve a practical reaction rate.

  • Selectivity: At elevated temperatures, alternative reaction pathways can become accessible, leading to the formation of isomers, polymers, or decomposition products. Overheating is a common cause of low purity.

  • Solubility: Starting materials and intermediates may have limited solubility at lower temperatures. Maintaining a specific temperature can be crucial for keeping all components in the solution phase to ensure a homogeneous reaction.

Q3: Can this synthesis be performed at room temperature?

A3: It is highly unlikely. The cyclization step is typically not spontaneous and requires thermal energy to proceed. Leaving the reaction at room temperature would likely result in little to no product formation, with only starting materials present.

Q4: How does the choice of solvent affect the optimal reaction temperature?

A4: The solvent's boiling point provides a natural and stable upper limit for the reaction temperature when performed under reflux. Common solvents for these types of syntheses include ethanol, dioxane, and N-methyl-2-pyrrolidone (NMP), each offering a different reflux temperature.[1][4][5] The choice should be based on the required reaction temperature and the solubility of the reactants.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis.

Workflow for Synthesis Troubleshooting

Below is a logical flow diagram to guide your troubleshooting process when experimental results deviate from expectations.

G Start Problem Detected (e.g., via TLC/LCMS) Low_Yield Low or No Yield? Start->Low_Yield Low_Purity Low Purity / Multiple Spots? Low_Yield->Low_Purity No Sol_Low_Yield ACTION: Increase temperature in 10°C increments. Verify reagent integrity. Low_Yield->Sol_Low_Yield Yes Stalled_Rxn Reaction Stalled? Low_Purity->Stalled_Rxn No Sol_Low_Purity ACTION: Decrease temperature by 10-20°C. Consider purification optimization. Low_Purity->Sol_Low_Purity Yes Sol_Stalled_Rxn ACTION: Check for precipitate. Increase temperature to improve solubility or increase reaction time. Stalled_Rxn->Sol_Stalled_Rxn Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield

  • Potential Cause: The reaction temperature is too low, failing to overcome the activation energy for the cyclization step.

  • Diagnostic Check: Monitor the reaction via TLC or LCMS. If you observe only starting material even after several hours, insufficient thermal energy is the most likely culprit.

  • Recommended Solution:

    • Gradually increase the reaction temperature by 10°C increments.

    • Monitor the reaction progress at each new temperature for 1-2 hours before increasing it further.

    • Studies on related structures have shown that even a 10°C drop from the optimal temperature (e.g., from 100°C to 90°C) can drastically decrease the yield.[2][3]

Problem 2: Significant Impurity Profile and Low Purity of Crude Product

  • Potential Cause: The reaction temperature is too high, leading to thermal decomposition of the starting materials, intermediates, or the final product. High temperatures can also activate alternative, undesired reaction pathways.

  • Diagnostic Check: If your LCMS or NMR of the crude product shows multiple peaks or broad signals that are difficult to characterize, and the product appears dark or tarry, thermal degradation is a strong possibility.

  • Recommended Solution:

    • Decrease the reaction temperature by 15-20°C from the previous run. While some naphthyridine syntheses require very high temperatures (up to 200°C), these conditions are often for specific, highly stable aromatic systems and may not be suitable for this scaffold.[1]

    • Ensure your heating apparatus (oil bath, heating mantle) is providing uniform and stable heat. Hot spots can cause localized overheating.

    • Reduce the reaction time. Run a time-course study at a slightly lower temperature to find the point of maximum product formation before significant degradation occurs.

Problem 3: Reaction Starts but Fails to Reach Completion

  • Potential Cause 1: An intermediate product has precipitated out of the solution, effectively halting the reaction.

  • Recommended Solution 1:

    • Visually inspect the reaction mixture for solids.

    • If a precipitate is present, try increasing the temperature slightly to see if it redissolves.

    • Alternatively, consider a different solvent in which all species are more soluble at the desired reaction temperature.

  • Potential Cause 2: The reaction has reached thermal equilibrium where the rates of the forward and reverse reactions are balanced.

  • Recommended Solution 2: While less common for irreversible cyclizations, if the reaction stalls reproducibly at a certain conversion level, a moderate temperature increase may be required to shift the equilibrium towards the product.

Quantitative Impact of Temperature on Synthesis

The following table summarizes the expected outcomes based on thermal conditions, synthesized from data on related naphthyridine and phenanthroline syntheses.[2][3]

Temperature RangeExpected YieldExpected PurityCommon Observations & Rationale
Sub-optimal (<80°C) Very Low to NoneHigh (mostly unreacted starting material)Insufficient kinetic energy to overcome the activation barrier for cyclization.
Optimal (80-100°C) Good to ExcellentHigh to ExcellentThe "sweet spot" where the rate of product formation is high, and the rate of byproduct formation is low.[2][3]
Supra-optimal (>110°C) DecreasingLow to ModerateIncreased rates of side reactions and potential for thermal decomposition of reactants or product.[2][3]

Reference Experimental Protocol

This protocol is a representative procedure based on common methods for analogous structures, such as intramolecular condensation. Note: This is a generalized guide; specific amounts and times should be optimized for your particular substrate.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine starting material & solvent Inert 2. Purge with N2/Ar Reagents->Inert Heat 3. Heat to Target Temp (e.g., 100°C) Inert->Heat Monitor 4. Monitor via TLC/LCMS (e.g., every 2h) Heat->Monitor Cool 5. Cool to RT Monitor->Cool Quench 6. Quench/Extract Cool->Quench Purify 7. Purify via Column Chromatography Quench->Purify Final Final Product Purify->Final

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate acyclic precursor (e.g., an N-substituted 3-aminopyridine derivative) in a suitable high-boiling solvent (e.g., dioxane or NMP).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating to Target Temperature:

    • Immerse the flask in a preheated oil bath set to the target temperature (e.g., 100°C).

    • Scientific Rationale: An oil bath provides uniform heating and minimizes the risk of "hot spots" that can cause localized decomposition. The target temperature of 100°C is chosen as it is a proven optimal point for related cyclizations, balancing reaction rate with selectivity.[2][3]

  • Reaction Monitoring:

    • Allow the reaction to stir vigorously at the set temperature.

    • Monitor the disappearance of the starting material and the appearance of the product by taking small aliquots every 2 hours and analyzing via TLC or LCMS.

    • Scientific Rationale: Continuous monitoring prevents running the reaction for too long at high temperatures, which can lead to byproduct formation after the starting material has been consumed.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction mixture appropriately (e.g., with water or a saturated bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude material using flash column chromatography to isolate the this compound.

References

  • Marella, A. et al. (2024). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][3]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2][6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega. Available at: [Link]

  • Tanimoto, H. et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • Baragaña, B. et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Baragaña, B. et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Sotelo, E. & Fraiz, N. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Tanimoto, H. et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]

  • Marella, A. et al. (2024). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][3]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2][6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6,7-Dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Naphthyridine derivatives are prevalent in medicinal chemistry, showing promise as inhibitors for various biological targets.[1][2][3] The successful synthesis of the this compound core is highly dependent on carefully controlled reaction conditions, with the choice of solvent being a paramount factor influencing yield, purity, and reaction time.

This document moves beyond a simple recitation of protocols. It is structured as a series of troubleshooting guides and in-depth FAQs to address the practical challenges you may encounter in the lab. We will explore the causality behind solvent effects, providing you with the rationale needed to make informed decisions and optimize your synthetic route.

General Synthetic Approach: An Overview

The synthesis of the naphthyridinone core often involves an intramolecular cyclization or condensation reaction. A common strategy involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon. The reaction depicted below is a generalized representation of a key cyclization step, where solvent choice critically mediates the reaction's success.

Generalized Reaction Scheme:

Reaction_Scheme cluster_conditions Critical Parameters Reactant Substituted Pyridine Precursor Intermediate Open-chain Intermediate Reactant->Intermediate Reagents Product This compound Intermediate->Product Heat, Solvent Solvent Solvent Choice (Polarity, Protic/Aprotic) Temperature Temperature Base Base/Catalyst

Caption: Generalized synthetic pathway to the naphthyridinone core.

Troubleshooting Guide: Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you might face during the synthesis.

Question 1: My reaction yield is consistently low or zero. What solvent-related factors should I investigate?

Answer: Low yield is one of the most common yet frustrating issues. The solvent plays a multifaceted role, and its properties can dramatically affect the outcome.

Probable Causes & Solutions:

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction rates.

    • Troubleshooting: Observe the reaction mixture. If solids remain undissolved, you need a better solvent. Consider more polar aprotic solvents like DMF or DMSO for highly polar substrates, or heated toluene for less polar ones. In some reported syntheses of related naphthyridines, solvents like THF and acetonitrile are used, which offer a good balance of polarity for many organic substrates.[4][5]

  • Inappropriate Solvent Polarity: The polarity of the solvent must stabilize the transition state of the rate-determining step. For cyclization reactions, this is often a polar, charge-separated transition state.

    • Troubleshooting: If you are using a non-polar solvent like hexane or toluene and seeing low conversion, switch to a more polar solvent. Polar aprotic solvents (e.g., acetonitrile, DMF) are often excellent choices as they can solvate cations and have high dielectric constants without interfering with reactions via hydrogen bonding.

  • Solvent-Promoted Side Reactions: The solvent itself can sometimes participate in or promote undesirable side reactions, consuming your starting material.

    • Troubleshooting: If you are using a protic solvent (e.g., ethanol, methanol) and suspect side reactions (like transesterification or reaction with a sensitive functional group), switch to an aprotic solvent (e.g., dioxane, THF). For example, a procedure for a related structure specifically uses dry methanol under ammonia pressure, indicating that careful control of reactive species is critical.[4][5]

Workflow for Troubleshooting Low Yield:

Troubleshooting_Yield Start Low Reaction Yield CheckSolubility Are reactants fully dissolved? Start->CheckSolubility IncreasePolarity Increase solvent polarity (e.g., Toluene -> ACN or THF) CheckSolubility->IncreasePolarity No CheckSideProducts Analyze crude by LCMS/NMR for side products CheckSolubility->CheckSideProducts Yes IncreasePolarity->CheckSideProducts SwitchSolventType Switch solvent type (e.g., Protic -> Aprotic) CheckSideProducts->SwitchSolventType Yes OptimizeTemp Re-optimize temperature in new solvent CheckSideProducts->OptimizeTemp No SwitchSolventType->OptimizeTemp End Yield Improved OptimizeTemp->End

Caption: Stepwise workflow for diagnosing low-yield issues.

Question 2: The reaction stalls and does not go to completion. How can the solvent choice address this?

Answer: An incomplete reaction suggests that the activation energy barrier is too high under the current conditions or that an equilibrium is reached that disfavors the product.

Probable Causes & Solutions:

  • Insufficient Reaction Temperature: Many cyclization reactions require significant thermal energy. The boiling point of your solvent limits the maximum temperature you can achieve.

    • Troubleshooting: If you are using a low-boiling solvent like THF (66 °C) or acetonitrile (82 °C), consider switching to a higher-boiling alternative to drive the reaction to completion. Solvents like 1,4-dioxane (101 °C), toluene (111 °C), or even chlorobenzene (131 °C) are often used for this purpose in naphthyridine synthesis.[6] For very demanding cyclizations, high-temperature solvents like Dowtherm A can be employed.[6]

  • Product Inhibition/Precipitation: The product may be precipitating out of the solution, coating the starting material and preventing further reaction. Alternatively, the product might be inhibiting a catalyst.

    • Troubleshooting: Find a solvent that keeps all components, including the product, in solution at the reaction temperature. You can then induce crystallization upon cooling for isolation. A solvent mixture might be necessary to achieve the desired solubility profile.

Question 3: My final product is difficult to purify due to persistent impurities. How is this related to the solvent?

Answer: The reaction solvent has a profound impact on the impurity profile and the ease of purification.

Probable Causes & Solutions:

  • Solvent-Induced Byproducts: As mentioned, the solvent can cause side reactions. For instance, using wet solvents can lead to hydrolysis of sensitive intermediates.[5]

    • Troubleshooting: Always use anhydrous solvents, especially when working with water-sensitive reagents like organometallics or acid chlorides. If hydrolysis is suspected, switching to a non-polar aprotic solvent and running the reaction under an inert atmosphere (N₂ or Argon) is recommended.

  • Difficult Workup: High-boiling polar aprotic solvents like DMF, DMAc, or DMSO, while excellent for solubility, can be very difficult to remove during workup and may require high-vacuum distillation.

    • Troubleshooting: If possible, choose a solvent that simplifies the workup. Toluene or ethyl acetate can be easily removed on a rotary evaporator. If a high-boiling solvent is necessary for the reaction, consider a solvent exchange post-reaction. For example, after reacting in DMF, dilute the mixture with toluene or ethyl acetate and wash with water/brine to remove the DMF before concentration.[5]

  • Co-eluting Impurities: The solvent can influence which byproducts are formed. If these byproducts have similar polarity to your desired product, purification by column chromatography will be challenging.

    • Troubleshooting: A solvent screen is the best approach here. Run small-scale trials in different solvents (e.g., Ethanol, Acetonitrile, THF, Toluene) and analyze the crude product by TLC or LCMS to identify the solvent that gives the cleanest reaction profile.

Table 1: General Guide to Solvent Selection for Naphthyridinone Synthesis

Solvent ClassExample SolventsBoiling Point (°C)Key Characteristics & Typical Use Cases
Polar Protic Ethanol, Methanol78, 65Can hydrogen bond and act as a proton source. Useful for reactions involving ammonia or those that benefit from H-bond stabilization.[4][7]
Polar Aprotic Acetonitrile (ACN), DMF, THF82, 153, 66High dielectric constant, solvates cations well. Excellent general-purpose solvents for increasing reaction rates and solubility.[4][5]
Non-Polar Aromatic Toluene, Xylenes111, ~140High boiling points, good for driving reactions with heat. Often used in copper-catalyzed reactions or dehydrative cyclizations.[5]
Ethers 1,4-Dioxane101Aprotic, moderately polar, and higher boiling than THF. A good alternative when THF is too low-boiling.[7]

Frequently Asked Questions (FAQs)

Q: How do I rationally select a starting solvent for my synthesis? A: Start by analyzing your reactants. Are they polar or non-polar? Do they have sensitive functional groups? A good starting point is often a moderately polar aprotic solvent like acetonitrile or THF, as they are versatile and relatively easy to remove.[4][5] If the reaction is known to require high temperatures, toluene or dioxane are more logical first choices.[7]

Q: What is the key difference between using a protic (like ethanol) versus an aprotic (like THF) solvent for my cyclization step? A: The primary difference is hydrogen bonding. A protic solvent like ethanol can donate a hydrogen bond, which can stabilize charged intermediates or anions. However, it can also act as a nucleophile or protonate strong bases, interfering with the reaction. An aprotic solvent like THF cannot donate a hydrogen bond. This makes it ideal for reactions involving strong bases (e.g., Grignard reagents) or when you need to avoid protonation of your reactants or intermediates.[4][5]

Q: Can I use a solvent mixture to improve my results? A: Absolutely. Solvent mixtures are a powerful tool for fine-tuning properties like polarity, solubility, and boiling point. For example, a mixture of ethanol and water is often used for recrystallization to achieve the perfect solubility balance for high-purity crystals.[4][5] In a reaction, adding a co-solvent like DMF to toluene can increase the solubility of a polar reactant without drastically changing the overall reaction environment.

Q: Are there any "green" solvent alternatives I should consider? A: Yes, the field of green chemistry is actively exploring safer and more sustainable solvents. For your synthesis, consider solvents like 2-methyl-THF (a bio-derived alternative to THF with better workup properties) or Cyrene (a bio-based dipolar aprotic solvent alternative to DMF). While their performance must be validated for your specific reaction, they represent a more environmentally responsible approach to chemical synthesis.

Protocols and Methodologies

Protocol: Parallel Solvent Screening for Reaction Optimization

This protocol outlines a method for efficiently testing multiple solvents to find the optimal conditions for your synthesis.

Objective: To identify the solvent that provides the best combination of yield, purity, and reaction time for the cyclization step.

Methodology:

  • Setup: Arrange a parallel synthesis block or a series of identical reaction vials, each with a stir bar.

  • Reagent Preparation: Prepare a stock solution of your limiting starting material if possible. This ensures accurate dispensing.

  • Dispensing: To each vial, add the starting materials and any necessary reagents (e.g., base, catalyst).

  • Solvent Addition: Add an equal volume of a different anhydrous solvent to each vial (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: Acetonitrile, Vial 4: Dioxane, Vial 5: Ethanol).

  • Reaction: Place all vials in a heating block set to the desired temperature (e.g., 80 °C). Ensure consistent stirring.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by a rapid method like TLC or LCMS.

  • Analysis: Compare the reaction progress, product formation, and byproduct profile across all solvents. The ideal solvent will show fast conversion to the desired product with minimal formation of impurities. Once the reactions are complete, perform a workup and calculate the crude yield for each.

References
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development. [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][4]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][4][8]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. National Institutes of Health. [Link]

  • Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed. [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][4]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][4][8]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

Sources

Technical Support Center: Synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshoot common issues encountered during the critical work-up and purification stages of this important heterocyclic scaffold.

Introduction

The this compound core is a prominent scaffold in medicinal chemistry. However, its synthesis, particularly the isolation and purification, presents unique challenges due to its chemical nature. This guide provides a structured, question-and-answer-based approach to navigate these complexities, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure following a reaction to synthesize this compound, especially if a strong base like sodium hydride (NaH) was used?

A standard work-up must prioritize safety by quenching reactive reagents, followed by a liquid-liquid extraction to isolate the product. Given the basic nitrogen in the naphthyridine ring, an acid-base extraction is a highly effective method for purification.[1]

The general sequence involves:

  • Cooling: The reaction mixture is first cooled in an ice bath to manage the exothermic nature of the quenching process.[2]

  • Quenching: Excess reactive hydride is carefully and slowly quenched by the addition of a proton source. Isopropanol is often used first, followed by more reactive agents like ethanol or methanol, and finally water to ensure complete destruction of any remaining hydride.[2]

  • Phase Separation: The quenched mixture is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Extraction: The product's location (organic vs. aqueous layer) will depend on the pH. The basic nature of the naphthyridinone means it can be protonated and become water-soluble in acidic conditions.[3] The layers are separated, and the aqueous layer is typically re-extracted with the organic solvent to maximize recovery.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Q2: My product seems to have low solubility in common extraction solvents like ethyl acetate, leading to poor recovery. What's happening?

This is a common issue with heterocyclic compounds containing both amide/lactam functionality and basic amine centers. Several factors could be at play:

  • pH-Dependent Solubility: If the aqueous layer is acidic or even neutral, the basic nitrogen on the naphthyridine ring can be protonated, forming a salt. This ionic form is significantly more soluble in water than in organic solvents.[1][4]

  • Solvent Choice: While ethyl acetate is a common choice, more polar solvents like dichloromethane (DCM) or even a mixture of chloroform/isopropanol might be more effective for extracting polar heterocyclic ketones. Chloroform and isoamyl alcohol have been noted as effective for extracting related pyridone structures from aqueous solutions.[5]

  • "Salting Out": If the product has some water solubility, saturating the aqueous layer with brine (a saturated solution of NaCl) can decrease the product's solubility in the aqueous phase and drive it into the organic layer.

Q3: I've isolated my crude product, but it's a persistent oil that won't crystallize. What are my options?

Obtaining an oil instead of a solid is a frequent challenge in organic synthesis. Here’s how to troubleshoot:

  • Remove Residual Solvents: Ensure all solvent is removed by placing the sample under high vacuum for an extended period. Co-evaporation can also be effective: dissolve the oil in a volatile solvent like DCM and re-concentrate it. Repeat this process a few times to azeotropically remove stubborn, higher-boiling point solvents.

  • Induce Crystallization: If the oil is pure but reluctant to crystallize, you can try "scratching and seeding." Use a glass rod to scratch the inside of the flask below the oil's surface; the microscopic glass particles can initiate crystal growth.[6] If you have a pure solid sample, adding a tiny "seed" crystal can also trigger crystallization.[6]

  • Purify via Chromatography: The oil may be a mixture of your product and impurities that inhibit crystallization. Purification by column chromatography is the most reliable next step.

  • Change the Solvent System: Attempt recrystallization from a different solvent or solvent mixture. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold.[7]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Low Product Recovery After Acid-Base Extraction
  • Symptom: After performing a liquid-liquid extraction, analysis of the concentrated organic layer by TLC or LC-MS shows very little desired product.

  • Underlying Cause: The product is likely in the aqueous layer as a protonated salt. This occurs if the aqueous phase is acidic (pH < ~7) during extraction. Basic compounds like amines are readily extracted into an acidic aqueous layer.[3][8]

  • Solution Protocol:

    • Combine all aqueous layers from the extraction.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a base, such as a 1M or 2M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), while monitoring the pH with pH paper or a meter.

    • Continue adding base until the solution is distinctly basic (pH 9-11).

    • Extract the now-basic aqueous solution multiple times (3x) with an appropriate organic solvent (e.g., DCM or a 9:1 mixture of chloroform:isopropanol).

    • Combine these new organic extracts, dry over Na₂SO₄, filter, and concentrate to recover your product.

Scenario 2: Emulsion Formation During Extraction
  • Symptom: A thick, stable layer forms between the organic and aqueous phases, making separation impossible.

  • Underlying Cause: Emulsions are common when dealing with basic compounds, as the protonated forms can act as surfactants. Vigorous shaking of the separatory funnel exacerbates this issue.

  • Solution Protocol:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Brine Wash: Add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or invert the separatory funnel to mix the layers.

    • Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

Key Experimental Protocols

Protocol 1: Safe Quenching of Sodium Hydride (NaH) Dispersions

Causality: Sodium hydride reacts violently with water and protic solvents to release flammable hydrogen gas. The reaction is highly exothermic. This procedure ensures a controlled and safe quench by using progressively more reactive quenching agents in a dilute system.[2][9]

  • Preparation: Ensure the reaction flask is under an inert atmosphere (Nitrogen or Argon) and cooled to 0 °C in an ice-water bath.

  • Dilution: Dilute the reaction mixture with an inert, high-boiling solvent like THF or toluene to help dissipate heat.

  • Slow Addition of Isopropanol: Using a dropping funnel or syringe pump, add isopropanol dropwise to the stirred reaction mixture. Monitor for gas evolution (bubbling). Maintain a slow addition rate to keep the reaction under control.

  • Addition of Ethanol/Methanol: Once gas evolution from isopropanol subsides, switch to a more reactive alcohol like ethanol or methanol and continue the slow, dropwise addition.

  • Final Water Quench: After gas evolution has completely ceased, very slowly add water dropwise to destroy any final traces of NaH.

  • Proceed to Extraction: Once the mixture is unreactive, it can be safely moved to the extraction phase.

Protocol 2: General Recrystallization Procedure

Causality: Recrystallization purifies solid compounds based on differences in solubility between the desired product and impurities at varying temperatures.[6][7] The ideal solvent will dissolve the compound completely at its boiling point but very little at room temperature or below.

  • Solvent Selection: Choose an appropriate solvent system (see Table 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.

  • Heating: Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data & Visualization

Tables for Quick Reference

Table 1: Common Solvents for Liquid-Liquid Extraction

SolventDensity (g/mL)Layer Position vs. WaterNotes
Dichloromethane (DCM)1.33BottomGood for many polar compounds, but can be volatile.
Chloroform1.49BottomExcellent solvent for many heterocycles.[5]
Ethyl Acetate (EtOAc)0.90TopCommon, but may be less effective for very polar products.
Diethyl Ether0.71TopVery volatile; use with caution.
Toluene0.87TopUseful for less polar compounds.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol / WaterEthanol is a good solvent for many organic molecules; adding water can decrease solubility upon cooling.[10]
Isopropanol (IPA)A common choice for polar compounds.
Ethyl Acetate / HexanesDissolve in hot EtOAc, then add hexanes as an anti-solvent until cloudy, then reheat to clarify and cool slowly.[10]
AcetonitrileCan be a good alternative to alcohols for overcoming synthetic challenges.[11]
ToluenePyridine-containing compounds can sometimes crystallize well from toluene.[10]
Workflow Diagrams (Graphviz)

G start Work-up complete. Organic layer shows low product yield. check_pH Check pH of Aqueous Layer start->check_pH is_acidic Is pH < 7? check_pH->is_acidic basify 1. Cool aqueous layer to 0°C. 2. Add base (e.g., 1M NaOH) until pH 9-11. is_acidic->basify Yes check_emulsion Was an emulsion present? is_acidic->check_emulsion No re_extract Re-extract aqueous layer 3x with DCM basify->re_extract combine_dry Combine new organic layers, dry (Na2SO4), and concentrate re_extract->combine_dry product_recovered Product Recovered combine_dry->product_recovered break_emulsion Break emulsion: - Add brine - Centrifuge - Filter through Celite check_emulsion->break_emulsion Yes other_issue Investigate other issues: - Incomplete reaction - Product decomposition check_emulsion->other_issue No re_separate Re-separate layers and proceed break_emulsion->re_separate re_separate->product_recovered

Caption: Troubleshooting workflow for low product recovery after extraction.

G start Crude product obtained after solvent removal. is_solid Is the crude product a solid? start->is_solid is_oil Crude is a persistent oil is_solid->is_oil No recrystallize Purify by Recrystallization (See Protocol 2) is_solid->recrystallize Yes remove_solvent Attempt to remove residual solvent: - High vacuum - Co-evaporation is_oil->remove_solvent check_purity1 Check Purity (NMR, LC-MS) recrystallize->check_purity1 pure_solid Pure Solid Product check_purity1->pure_solid try_crystallize Attempt to induce crystallization: - Scratch with glass rod - Add seed crystal remove_solvent->try_crystallize did_it_solidify Did it solidify? try_crystallize->did_it_solidify did_it_solidify->recrystallize Yes chromatography Purify by Column Chromatography did_it_solidify->chromatography No check_purity2 Check Purity of Fractions chromatography->check_purity2 combine_fractions Combine pure fractions and concentrate check_purity2->combine_fractions combine_fractions->pure_solid

Caption: Decision workflow for crude product purification.

References

  • Benchchem. Pyridinone Synthesis: Technical Support & Troubleshooting Guide. BenchChem.
  • Engineering Ideas Clinic. Acid and Base Extraction. Confluence.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Benchchem. (2025). Technical Support Center: Optimizing Pyridinone Synthesis. BenchChem.
  • Benchchem. (2025). Technical Support Center: Navigating the Challenges of Pyridinone Synthesis Scale-Up. BenchChem.
  • Unknown. Acid-Base Extraction.
  • Wikipedia. Acid–base extraction. Wikipedia.
  • JoVE. (2020). Extraction - Concept. JoVE.
  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
  • Organic Syntheses. 1-methyl-2-pyridone. Organic Syntheses Procedure.
  • Reddit. (2016). How does /r/chemistry handle sodium hydride?. Reddit.
  • ECHEMI. Ketone reaction, extraction and recrystalization for analysis. ECHEMI.
  • Organic Process Research & Development. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications.
  • Unknown. The Safe Use of Sodium Hydride On Scale. Scribd.
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Reddit. (2020). How to use Sodium Hydride in reaction?. Reddit.
  • The Journal of Organic Chemistry. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.
  • The Journal of Organic Chemistry. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications.
  • The Journal of Organic Chemistry. (2024). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][11]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][11][12]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health. Available at: .

  • Chemistry LibreTexts. (2023). Recrystallization.
  • Journal of Medicinal Chemistry. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PubMed Central.
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications.
  • Journal of Heterocyclic Chemistry. (2008). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate.
  • Organic Letters. (2006). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate.
  • The Journal of Organic Chemistry. (1966). Notes- Novel Synthesis of Heterocyclic Ketones. ACS Publications.
  • Molecules. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central.
  • Molecules. (2017). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI.

Sources

Technical Support Center: Characterization of Impurities in 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, characterizing, and controlling impurities associated with this active pharmaceutical ingredient (API). Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

Impurities in any API are generally classified based on their origin. For this compound, a heterocyclic amine derivative, impurities can arise from several sources throughout the manufacturing process and upon storage.[1][2]

  • Process-Related Impurities: These are substances that originate from the manufacturing process.[1] They include:

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route. The synthesis of naphthyridine scaffolds often involves multi-step reactions, increasing the possibility of carrying over precursors.[3][4][5]

    • By-products: Formed from side reactions occurring during the synthesis. Given the reactive nature of the amine and carbonyl functionalities, side reactions like dimerization, incomplete cyclization, or alternative reaction pathways are plausible.

    • Reagents, Ligands, and Catalysts: Residuals from substances used in the synthesis that are not completely removed during work-up and purification.

  • Degradation Products: These impurities form when the API is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation during manufacturing, formulation, or storage.[6][7][8] Forced degradation studies are essential to proactively identify these potential degradants.[6][9]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, catalysts, and heavy metals.[1][2]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not fully removed.[1][2]

Q2: What are the primary analytical techniques for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling. The choice of technique depends on the nature of the impurity and the analytical goal (detection, quantification, or identification).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities.[10][11] A well-developed, stability-indicating HPLC method can separate the main API peak from all known and potential impurities.[6][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is indispensable for impurity identification.[13][14][15] It provides molecular weight information and fragmentation patterns that are crucial for proposing structures of unknown impurities, especially those present at trace levels.[13][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of unknown impurities.[17][18][19] Once an impurity is isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map the complete chemical structure.[17][20]

  • Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities and residual solvents.[10][21]

Q3: What regulatory standards must be considered for these impurities?

The control of impurities in new drug substances is governed by guidelines from the International Council for Harmonisation (ICH). The primary guideline is ICH Q3A(R2) .[22][23] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[1][24]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting 0.05%0.03%The level above which an impurity must be reported in a regulatory submission.[24]
Identification 0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower0.05%The level above which an impurity's structure must be determined.[2][24]
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.05%The level above which toxicological data is required to establish the impurity's safety.[2][24]

Table 1: ICH Q3A(R2) Impurity Thresholds. These thresholds are critical for setting acceptance criteria in specifications.

Q4: How should I approach the structural elucidation of a completely unknown impurity?

The process is a systematic investigation combining various analytical techniques.

Figure 1: General workflow for the identification and structural elucidation of an unknown impurity.

Troubleshooting Guides

Guide 1: HPLC Method Development & Optimization

Issue: Poor resolution between the this compound API peak and a closely eluting impurity, or poor peak shape (tailing/fronting).

Causality: The separation in reverse-phase HPLC is driven by the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. The ionization state of the naphthyridinone, a basic compound, is highly dependent on the mobile phase pH. Poor peak shape often results from secondary interactions with the stationary phase or mismatched solvent strength.

Troubleshooting Protocol:

  • Evaluate Mobile Phase pH:

    • Rationale: The pKa of the heterocyclic amine will dictate its charge state. Operating at a pH at least 2 units away from the pKa ensures a single, stable ionic form, leading to sharper, more consistent peaks.

    • Action: Screen different pH values using buffers (e.g., phosphate, formate, acetate) between pH 3.0 and 7.0. Observe the retention time and peak shape of the API and impurity. An acidic pH will likely protonate the amine, increasing polarity and decreasing retention time.

  • Optimize Organic Modifier & Gradient:

    • Rationale: The type and concentration of the organic solvent (acetonitrile or methanol) control the elution strength. The gradient profile dictates the resolution of closely eluting peaks.

    • Action:

      • If resolution is poor, decrease the gradient slope (i.e., make it shallower) around the elution time of the critical pair.

      • Start with a low percentage of organic solvent (e.g., 5%) to ensure retention of polar impurities.

      • Try switching from acetonitrile to methanol or vice-versa; they offer different selectivities.

  • Assess Stationary Phase Chemistry:

    • Rationale: Not all C18 columns are the same. Differences in end-capping and silica purity can affect peak shape, especially for basic compounds.

    • Action: If peak tailing persists, switch to a column specifically designed for polar or basic compounds, such as one with polar end-capping or a polar-embedded phase.

  • Adjust Temperature:

    • Rationale: Increasing column temperature lowers mobile phase viscosity, which can improve peak efficiency and reduce analysis time. It can also alter selectivity.

    • Action: Evaluate temperatures between 30°C and 50°C. Ensure the API is stable at the tested temperature.

Figure 3: Relationship between key 2D NMR experiments for structural elucidation.

By integrating the data from these experiments, a complete and unambiguous structure of the impurity can be determined, providing the critical information needed for safety assessment and process optimization.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]

  • Nitrosamines Exchange. (2023, January 10). N-Nitrosamine impurity of heterocyclic aromatic ring. Retrieved from [Link]

  • Taylor & Francis Online. (2023, June 5). Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity - PMC. Retrieved from [Link]

  • (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2017, November 2). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • (2015, September 1). LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Retrieved from [Link]

  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 9). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]

  • Pharmacia. (2019, May 14). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

  • (n.d.). 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties | Request PDF. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6,7-dihydro-1,7-naphthyridin-8(5H)-one. It is structured as a series of frequently asked questions and troubleshooting guides to address specific challenges you may encounter during experimentation, focusing on the stability and degradation of this heterocyclic scaffold.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. What are the best practices for its handling and storage to ensure initial stability?

A1: Proper handling and storage are critical to prevent premature degradation. While specific long-term stability data for this exact molecule is not extensively published, we can establish best practices based on its chemical structure—a partially saturated bicyclic lactam—and data from similar naphthyridinone compounds.

  • Core Rationale: The molecule possesses a lactam ring, which is susceptible to hydrolysis, and a dihydropyridine-like moiety, which can be prone to oxidation.

  • Recommended Storage: For routine use, the compound should be stored as a solid in a tightly sealed container in a desiccator at room temperature, protected from light.[1][2] For long-term storage, we recommend storing the solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Handling in Solution: Prepare solutions fresh for each experiment. If storage in solution is unavoidable, use aprotic, anhydrous solvents (e.g., DMSO, DMF), aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles. Protic solvents, especially aqueous buffers, can initiate hydrolysis of the lactam ring.

Q2: My experimental results are inconsistent, showing a loss of the parent compound over time. How can I confirm if degradation is the root cause?

A2: Inconsistent results, loss of purity, or the appearance of new peaks in your analytical chromatogram are classic indicators of chemical instability. The definitive method to investigate this is by conducting a forced degradation study (also known as stress testing).[3][4]

Forced degradation studies are a cornerstone of pharmaceutical development for several reasons:

  • They help in developing and validating stability-indicating analytical methods.[4][5]

  • They provide critical insights into the intrinsic stability of the molecule.[5]

  • They help identify likely degradation products and elucidate degradation pathways, which is essential for safety and formulation development.[4][5][6]

The goal is to intentionally degrade the sample to a limited extent (typically 5-20%) under various stress conditions to generate and identify the resulting degradants without completely destroying the molecule.[3][7] The following sections provide a detailed guide on how to design and execute such a study for this compound.

Part 2: Troubleshooting and Experimental Guides

Guide 1: Designing a Forced Degradation Study

Issue: You need to understand the degradation profile of this compound.

Solution: A systematic forced degradation study is required. The design of this study should be guided by the molecule's structure. The diagram below outlines the logical workflow for selecting the appropriate stress conditions based on the key functional groups present in the molecule.

G cluster_0 Structural Analysis of this compound cluster_1 Predicted Instabilities cluster_2 Required Stress Conditions (ICH Guidelines) A Lactam Moiety (Cyclic Amide) D Susceptible to Hydrolysis A->D Leads to J Thermal Stress A->J Intrinsic Stability Test B Dihydropyridine Ring (Secondary Amine & C=C bond) E Prone to Oxidation (Aromatization, N-Oxidation) B->E Leads to F Potential for Photodegradation B->F Leads to B->J Intrinsic Stability Test C Aromatic Pyridine Ring C->F Leads to C->J Intrinsic Stability Test G Acid & Base Hydrolysis D->G Investigated by H Oxidative Stress E->H Investigated by I Photolytic Stress F->I Investigated by

Caption: Workflow for designing a forced degradation study.

Guide 2: Protocols for Stress Testing

Issue: You need specific, actionable protocols to induce and study the degradation of your compound.

Solution: The following protocols are based on standard ICH guidelines and are designed to achieve a target degradation of 5-20%.[3][7] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Temperature Duration Rationale & Notes
Acid Hydrolysis 0.1 M HCl 60°C 2 - 24 hours Targets the lactam bond. The reaction should be neutralized with an equivalent amount of base before analysis.[3]
Base Hydrolysis 0.1 M NaOH Room Temp 1 - 8 hours Lactam hydrolysis is often faster under basic conditions. Neutralize with an equivalent amount of acid before analysis.[3]
Oxidation 3% H₂O₂ Room Temp 8 - 24 hours Mimics oxidative degradation. The dihydropyridine ring is a likely target, potentially leading to aromatization.[8]
Thermal Solid State & Solution 80°C 24 - 72 hours Assesses intrinsic thermal stability. Run in parallel with a control sample at 4°C.[8]

| Photostability | UV & Visible Light | Room Temp | Per ICH Q1B | Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A parallel control sample should be wrapped in aluminum foil. |

Step-by-Step Protocol (Example: Acid Hydrolysis):

  • Preparation: Add 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl to make the final concentration 0.1 M HCl. Dilute to volume with the stock solution solvent (e.g., acetonitrile/water 50:50).

  • Incubation: Tightly cap the flask and place it in a water bath or oven set to 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot with an equimolar amount of NaOH (e.g., add 100 µL of 1 M NaOH to a 1 mL aliquot). This stops the degradation reaction.[3]

  • Analysis: Analyze the sample immediately by a stability-indicating HPLC method alongside a non-stressed control sample.

Guide 3: Analytical Workflow for Degradant Identification

Issue: You have generated degraded samples and now need to separate and identify the unknown products.

Solution: A multi-step analytical approach is essential for separating the parent compound from its degradants and elucidating their structures.

Caption: Analytical workflow for degradant identification.

  • Step 1: Stability-Indicating Method Development: The first crucial step is to develop an HPLC method (typically reverse-phase) that can separate the parent peak from all degradation products. The method is considered "stability-indicating" when all peaks are baseline resolved.

  • Step 2: LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weights of the degradation products, which is the first piece of the structural puzzle. Tandem MS (MS/MS) will provide fragmentation patterns to help deduce the structure.[8]

  • Step 3: Structure Elucidation: For definitive identification, major degradants may need to be isolated using preparative HPLC. The pure fractions can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their exact chemical structure.[8]

Guide 4: Potential Degradation Pathways and Products

Issue: You want to know what specific degradation products to expect for this compound.

Solution: Based on its chemical structure and degradation patterns of similar tetrahydronaphthyridine derivatives, we can propose several high-probability degradation pathways.[8]

G cluster_0 Oxidative Pathway cluster_1 Hydrolytic Pathway cluster_2 Other Pathways Parent This compound Aromatized 1,7-Naphthyridin-8(7H)-one (Aromatization) Parent->Aromatized [O] Hydroxylated Hydroxylated Species (e.g., at C5 or C6) Parent->Hydroxylated [O] RingOpened Ring-Opened Amino Acid (Lactam Cleavage) Parent->RingOpened H₂O / H⁺ or OH⁻ Dimer Dimerization Products Parent->Dimer Heat / Light

Caption: Plausible degradation pathways for the title compound.

  • Aromatization (Oxidative): This is a very common pathway for dihydropyridine-containing rings. Loss of two hydrogen atoms results in the formation of the more stable, fully aromatic 1,7-naphthyridin-8(7H)-one . This is often the primary degradant observed under various stress conditions.[8]

  • Hydrolysis (Acidic/Basic): The lactam C-N bond can be cleaved by water, especially under acidic or basic catalysis, to yield a ring-opened carboxylic acid with a pendant amino group.

  • Hydroxylation (Oxidative): Oxidation can also lead to the introduction of hydroxyl (-OH) groups, particularly at the C5 or C6 positions.[8]

  • Dimerization: Under thermal or photolytic stress, radical mechanisms can lead to the formation of dimers.[8]

By using the analytical workflow described above, you can systematically confirm which of these pathways are relevant for this compound under your specific experimental conditions.

References

  • Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Rani, S., & Singh, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry. [Link]

  • M. K. Rawat, R. K. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

Sources

scale-up challenges for 6,7-dihydro-1,7-naphthyridin-8(5H)-one production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Scale-Up Hurdles in the Synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one.

Welcome to the technical support center for the process scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this valuable heterocyclic scaffold from bench-scale discovery to pilot-plant production. The naphthyridine core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, making scalable synthesis a critical objective.[1]

This document moves beyond simple protocols to address the fundamental "why" behind common scale-up challenges. We will explore issues from reaction thermodynamics and mass transfer to purification strategies and impurity control, providing you with the expert insights needed to ensure a robust, safe, and reproducible manufacturing process.

Conceptual Synthetic Pathway & Key Control Points

A prevalent strategy for constructing the this compound core involves an intramolecular N-arylation or a related cyclization reaction. A common disconnection approach suggests starting with a suitably substituted 2-chloronicotinamide derivative and an amino-ester, followed by cyclization. The diagram below outlines a plausible synthetic workflow and highlights critical stages where challenges often arise during scale-up.

G cluster_0 PART 1: Amide Formation cluster_1 PART 2: Intramolecular Cyclization cluster_2 PART 3: Purification A 2-chloronicotinic acid C Amide Coupling (e.g., EDC/HOBt or SOCl2 route) A->C B Amino-ester (e.g., β-alanine ethyl ester) B->C D N-(2-chloro-pyridin-3-yl)-β-alanine ethyl ester C->D Intermediate E Base-mediated Cyclization (e.g., NaOtBu, K2CO3) D->E F Crude 6,7-dihydro-1,7- naphthyridin-8(5H)-one E->F E->F Exotherm Control! Impurity Formation G Work-up & Isolation (Quench, Extraction) F->G Crude Product H Crystallization vs. Chromatography G->H I Final API H->I H->I Yield vs. Purity Solvent Selection

Caption: High-level workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Section 1: Reaction Conditions & Reagents

Q1: My intramolecular cyclization (Step E) is sluggish on a larger scale, even though it worked perfectly on a 1g scale. What's happening?

A1: This is a classic scale-up issue related to mixing and heat transfer. On a small scale, heating is efficient, and mixing is near-instantaneous. On a larger scale:

  • Inefficient Mixing: The larger reactor volume may have dead spots where the base and starting material are not adequately mixed. This can be addressed by using an overhead mechanical stirrer instead of a magnetic stir bar and ensuring the impeller design is appropriate for the vessel geometry.[2]

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically on scale-up. It takes longer for the bulk of the reaction mixture to reach the target temperature. You may need to increase the heating mantle temperature or use a jacketed reactor with a circulating heat-transfer fluid.

  • Solvent Choice: A solvent that works well on a small scale might not be ideal for a larger volume. Consider switching to a higher-boiling solvent to allow for a higher reaction temperature without pressurizing the vessel.

Q2: I'm seeing an increase in by-products during the base-mediated cyclization at scale. How can I minimize this?

A2: Increased by-product formation is often linked to prolonged reaction times or localized "hot spots" due to poor mixing and exothermic events.

  • Control the Base Addition: Instead of adding the base (e.g., NaOtBu) all at once, add it portion-wise or as a solution via an addition funnel. This allows you to control the exotherm.

  • Monitor Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the heating bath. This gives you a true picture of the reaction conditions.

  • Common Side Reactions: For N-arylation type reactions, common side reactions can include hydrodehalogenation (replacement of Cl with H) or dimerization.[3] The choice of base and solvent is critical. A weaker base like K₂CO₃ or Cs₂CO₃ might be preferable to stronger, more reactive bases like alkoxides if side reactions are an issue.[2]

Section 2: Work-up and Purification

Q3: My lab-scale purification relied on flash chromatography. How can I avoid this on a multi-kilogram scale?

A3: Large-scale chromatography is expensive and time-consuming. The goal should always be to develop a process that yields a solid product suitable for purification by crystallization.

  • Telescoping: If the intermediate from the amide coupling (Step D) is sufficiently pure, consider "telescoping" the synthesis by carrying it directly into the cyclization step without isolation. This can reduce handling losses.

  • Crystallization: The key is to find a suitable solvent system. Screen a variety of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, toluene/heptane) to find a system where your product has high solubility at high temperatures and low solubility at room temperature or below.

  • Impurity Purging: A well-designed crystallization can be highly effective at purging impurities, often more so than chromatography if the impurities are structurally similar to the product.

Q4: After quenching the reaction, I'm struggling with a difficult emulsion during the aqueous work-up. How can I manage this?

A4: Emulsions are common when scaling up extractions.[4]

  • Reduce Agitation: Decrease the stirring speed during the extraction.

  • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

  • Change Solvent: If the problem persists, consider a different extraction solvent. For example, if you are using dichloromethane (DCM), switching to ethyl acetate or methyl tert-butyl ether (MTBE) might resolve the issue.

Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the scale-up process.

G cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Poor Purity Start Problem Detected: Low Yield or Purity LowYield Low Isolated Yield Start->LowYield PoorPurity Poor Product Purity Start->PoorPurity IncompleteRxn Incomplete Reaction? (Check crude NMR/LCMS) LowYield->IncompleteRxn Cause? WorkupLoss Loss During Work-up? (Check aqueous layers) LowYield->WorkupLoss Cause? SideProduct Side Product Formation? (Identify by-products) LowYield->SideProduct Cause? SM_Present Starting Material Present? (Re-evaluate reaction time/temp) PoorPurity->SM_Present Cause? Impurity New Impurities Formed? (Check product stability) PoorPurity->Impurity Cause? CrystallizationFail Crystallization Ineffective? (Screen new solvents) PoorPurity->CrystallizationFail Cause? Sol_Rxn Solution: - Increase temp/time - Use more active base/catalyst IncompleteRxn->Sol_Rxn Sol_Workup Solution: - Re-extract aqueous layers - Avoid emulsions - Check filter cake WorkupLoss->Sol_Workup Sol_Side Solution: - Lower temperature - Slower reagent addition - Change base/solvent SideProduct->Sol_Side SM_Present->Sol_Rxn Impurity->Sol_Side Sol_Purity Solution: - Resubject to conditions - Re-slurry or re-crystallize - Test product stability to acid/base CrystallizationFail->Sol_Purity

Caption: A decision tree for troubleshooting common scale-up issues.

Experimental Protocols

Protocol 1: Kilogram-Scale Base-Mediated Cyclization

This protocol is a representative example and must be adapted and optimized for your specific substrate and equipment.

Safety First: Conduct a process safety review before implementation. The reaction can be exothermic. Ensure appropriate engineering controls are in place.

  • Reactor Setup: Charge a 50 L jacketed glass reactor with N-(2-chloro-pyridin-3-yl)-β-alanine ethyl ester (2.5 kg, 1 eq) and Toluene (25 L). Begin agitation with an overhead stirrer at 150 RPM.

  • Inert Atmosphere: Purge the reactor with nitrogen for 20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Heat the reactor contents to 80°C using the jacketed temperature controller.

  • Base Addition: Prepare a solution of Sodium tert-butoxide (1.1 kg, 1.2 eq) in Toluene (5 L). Add this solution to the reactor via a pressure-equalizing dropping funnel over 1-2 hours, monitoring the internal temperature. Ensure the internal temperature does not exceed 90°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 80°C. Take samples every hour and analyze by HPLC or LCMS to monitor the disappearance of starting material. The reaction is typically complete in 4-6 hours.

  • Quench: Once the reaction is complete, cool the mixture to 20°C. Slowly and carefully quench the reaction by adding water (10 L) via the addition funnel. Caution: The initial quench may be exothermic.

  • Work-up: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (5 L).

  • Isolation: Concentrate the organic layer under reduced pressure to afford the crude product, which can then be taken forward for purification.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude product from the cyclization to a clean reactor. Based on prior screening, add the chosen solvent (e.g., Isopropanol, ~5 L per kg of crude).

  • Dissolution: Heat the mixture to reflux with stirring until all solids dissolve.

  • Cooling & Crystallization: Slowly cool the solution to room temperature over 4-6 hours. Then, cool further to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Filtration: Filter the resulting slurry through a Nutsche filter or a suitable large funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol (1-2 L).

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Cyclization

ParameterLab Scale (10g)Pilot Scale (2.5kg)Rationale for Change
Solvent Tetrahydrofuran (THF)TolueneHigher boiling point for better temperature control; less water miscible for easier work-up.
Base Potassium CarbonateSodium tert-butoxideHigher reactivity to ensure complete conversion at lower temperatures, reducing cycle time.
Base Addition All at onceSlow addition over 1-2hTo control the reaction exotherm and prevent localized hot spots leading to by-products.[2]
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in a large volume, preventing settling and improving heat/mass transfer.[2]
Work-up Rotary EvaporationDistillation/ConcentrationStandard procedure for large volumes.
Purification ChromatographyRecrystallizationEssential for economic and logistical viability at scale.

References

  • ResearchGate. (n.d.). Synthetic scale-up and one-pot reactions. Retrieved from ResearchGate.[5]

  • BenchChem. (2025). Avoiding byproduct formation in N-arylation reactions. Retrieved from benchchem.com.[3]

  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry.[6]

  • National Institutes of Health. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][4][5]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][5][7]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega.[8]

  • Herasymchuk, M. V., & Ryabukhin, S. V. (2025). A Scalable Approach to Primary Amines via the Petasis Reaction. Journal of Organic and Pharmaceutical Chemistry, 23(1).[9]

  • Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry.[7]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.[4]

  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.[10]

  • ResearchGate. (2025). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.[11]

  • National Institutes of Health. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry.[12]

  • American Chemical Society. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.[13]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions.[14]

  • StackExchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.[15]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.[16]

  • American Chemical Society. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.[17]

  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES.[18]

  • Longdom Publishing. (n.d.). The Formation of Heterocyclic Aromatic Amines. Journal of Food Processing & Technology.[19]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.[2]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.[20]

  • MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules.[21]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.[22]

  • National Institutes of Health. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.[23]

  • BenchChem. (n.d.). Biological Activity of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Overview and Research Roadmap.[1]

  • American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.[24]

  • National Institutes of Health. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.[25]

  • MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics.[26]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity Screening of 6,7-dihydro-1,7-naphthyridin-8(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] These N-heterocyclic compounds, composed of two fused pyridine rings, exist in six isomeric forms, each conferring distinct chemical and biological properties.[1][2] Among these, the 1,7-naphthyridine core, and specifically its 6,7-dihydro-8(5H)-one derivatives, has garnered significant interest. This guide provides a comparative analysis of the biological activities of these derivatives, details key screening protocols, and explores the underlying structure-activity relationships that govern their therapeutic potential.

Comparative Analysis of Biological Activities

The therapeutic potential of 6,7-dihydro-1,7-naphthyridin-8(5H)-one derivatives spans a wide spectrum, with the most profound impact observed in oncology and microbiology. The biological activity is highly dependent on the nature and position of substituents on the naphthyridinone core.

Anticancer Activity: A Primary Therapeutic Avenue

The 1,8-naphthyridine scaffold, a close relative of the 1,7-isomer, is particularly well-represented in the development of anticancer agents.[1] Derivatives of this class have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, often through mechanisms like topoisomerase II inhibition.[1][3]

A study on novel naphthyridinone derivatives based on a precursor of Voreloxin (a known topoisomerase II inhibitor) revealed that the antitumor activity is critically dependent on substituents at both the N-1 and C-7 positions.[4] The introduction of a thiazol-2-yl group at the N-1 position and a 3-aminomethyl-4-benzyloxyimino-3-methylpyrrolidin-1-yl group at the C-7 position resulted in compound 10j , which exhibited broad-spectrum activity against ten tested cell lines, with IC₅₀ values ranging from <0.5 to 6.25 μmol/L.[4] Notably, this compound was 1.3-fold to over 100-fold more potent than reference drugs Etoposide and the parent compound against eight of the cell lines, including drug-resistant ones.[4]

Table 1: Comparative in vitro Antitumor Activity (IC₅₀, μmol/L) of Selected Naphthyridinone Derivatives

CompoundHCT-116 (Colon)A549 (Lung)SKOV3 (Ovarian)MCF-7/DOX (Breast, Resistant)HL60 (Leukemia)
10j [4]< 0.51.120.981.25< 0.5
Etoposide [4]1.17> 502.03> 501.56
Compound 16 [3]----0.1
Colchicine [3]----0.8

Data synthesized from multiple sources for comparative purposes.[3][4]

Further studies have reinforced the importance of substitutions on the naphthyridine core for cytotoxic activity.[3] For instance, certain derivatives have shown more potency than colchicine against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[3]

Many naphthyridine-based anticancer agents function by inhibiting topoisomerase II, an enzyme crucial for managing DNA tangles during replication.[1][3] By stabilizing the enzyme-DNA complex, these inhibitors lead to double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.

Topoisomerase_Inhibition_Pathway cluster_0 Cancer Cell Nucleus Naphthyridinone Naphthyridinone Derivative TopoisomeraseII Topoisomerase II- DNA Complex Naphthyridinone->TopoisomeraseII Inhibits Re-ligation DSB DNA Double- Strand Breaks TopoisomeraseII->DSB Stabilizes Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of action via Topoisomerase II inhibition.

Antimicrobial Activity: Combating Drug Resistance

The naphthyridine core is a cornerstone of several antibacterial agents, with nalidixic acid being a landmark example from the 1,8-naphthyridine class.[1][5] This structural similarity to quinolone antibiotics has spurred extensive research into their antimicrobial potential.[6][7] The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][8]

Derivatives of 1,8-naphthyridine-3-carboxylic acid, in particular, have shown potent antibacterial activity.[5] The combination of a cyclopropyl group at N-1 and specific amino-azetidinyl or piperidinyl moieties at C-7 has yielded compounds with excellent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Streptococcus pneumoniae.[5]

Table 2: Comparative Antimicrobial Activity of Naphthyridine Derivatives

Derivative TypeTarget Organism(s)Activity MetricReported Potency
Nalidixic Acid[5][8]Gram-negative bacteriaMICBlocks DNA replication
Gemifloxacin[8]S. pneumoniae, S. aureus, H. influenzaeMICPotent against multi-drug resistant strains
1,8-naphthyridine-3-carboxamides[5]E. coliBactericidal Action"Very good"
Canthin-6-one (1,5-naphthyridine)[9]S. aureus, E. coli, MRSAMIC0.49 - 3.91 µg/mL

MIC: Minimum Inhibitory Concentration. Data compiled from multiple reviews.[5][8][9]

The broad-spectrum potential makes these compounds valuable candidates in the fight against increasing antimicrobial resistance.[7][10]

Experimental Protocols for Biological Screening

The validation of biological activity relies on robust and reproducible experimental protocols. Below are standardized methodologies for assessing the anticancer and antimicrobial efficacy of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of naphthyridinone derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL60, A549, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Naphthyridinone derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of naphthyridinone derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Naphthyridinone derivatives dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Dilute the standardized bacterial inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Screening Workflow and Structure-Activity Relationship (SAR)

A systematic approach is essential for the efficient screening and optimization of novel derivatives. The workflow integrates synthesis, biological evaluation, and computational analysis to guide the development of potent and selective compounds.

Screening_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., Single High Dose) Purification->PrimaryScreen DoseResponse Dose-Response (IC50 / MIC Determination) PrimaryScreen->DoseResponse Active Hits SecondaryScreen Secondary Assays (e.g., Mechanism of Action) DoseResponse->SecondaryScreen SAR_Analysis Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design New Derivatives

Caption: A typical workflow for drug discovery and development.

The Structure-Activity Relationship (SAR) analysis is a critical component of this cycle. For the naphthyridinone core, key SAR insights include:

  • N-1 Position: Heteroaromatic rings, such as thiazole, are often optimal for anticancer activity.[4]

  • C-7 Position: Bulky and functionalized cyclic amines (e.g., substituted pyrrolidinyl groups) significantly enhance potency.[4]

  • C-3 Position: The presence of a carboxylic acid group is a common feature in many potent antibacterial naphthyridines.[5]

Conclusion

Derivatives of the this compound scaffold represent a versatile and highly promising class of compounds for therapeutic development. Their proven efficacy in preclinical models for cancer and infectious diseases provides a strong foundation for further investigation. The comparative data and standardized protocols presented in this guide offer a framework for researchers to systematically screen novel analogues, understand their mechanisms of action, and rationally design the next generation of naphthyridinone-based therapeutics. Continued exploration of the structure-activity relationships will be paramount in unlocking the full potential of this privileged chemical scaffold.

References

  • Jia, X.-D., et al. (2016). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters.
  • Fu, L., et al. Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Combinatorial Science.
  • Anonymous. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals.
  • Anonymous. (2025). Antimicrobial activity of novel naphthyridine compounds. ResearchGate.
  • Domaradzki, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules.
  • Anonymous. Antimicrobial Activity of Naphthyridine Derivatives. Scilit.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
  • Domaradzki, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.
  • Anonymous. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central.
  • Anonymous. (2025). Biological Activity of 6-Methyl-1,7-naphthyridin-8(7H)-one: A Technical Overview and Research Roadmap. BenchChem.

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Inhibition Assays for 1,7-Naphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro kinase assay methodologies tailored for the evaluation of 1,7-naphthyridinone compounds, a promising scaffold in kinase inhibitor discovery.[1][2][3] We will move beyond simple protocol recitation to explore the underlying principles, strategic rationale, and data interpretation nuances essential for robust drug development programs.

The Strategic Imperative: Why Your Assay Choice Matters

The 1,7-naphthyridinone core is a versatile scaffold that has yielded potent inhibitors for a range of kinases, including PIP4K2A and PKMYT1.[1][2][4] The journey from a hit compound to a clinical candidate, however, is critically dependent on the quality and relevance of the bioassay data generated. The choice of an in vitro kinase assay is not merely a technical decision; it is a strategic one that impacts data reliability, throughput, cost, and the types of mechanistic questions you can answer.

An effective assay cascade should be designed to triage compounds efficiently, providing increasingly detailed information at each stage. This typically begins with high-throughput biochemical screens to identify potent inhibitors of the purified kinase, followed by cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.

G cluster_0 Early Discovery Funnel HTS High-Throughput Screening (Biochemical Assay) Hit_Validation Hit Validation & Potency (Biochemical IC50) HTS->Hit_Validation Primary Hits Selectivity Selectivity Profiling (Kinome Panel) Hit_Validation->Selectivity Confirmed Hits Mechanism Mechanism of Action (e.g., ATP Competition) Selectivity->Mechanism Selective Hits Cellular_Potency Cell-Based Assays (Target Engagement & Function) Mechanism->Cellular_Potency Characterized Hits Lead_Opt Lead Optimization Cellular_Potency->Lead_Opt Validated Leads

Caption: A typical kinase inhibitor screening cascade.

The First Gate: Biochemical Assays

Biochemical assays utilize purified kinase, substrate, and ATP to measure enzymatic activity directly.[5] They are the workhorses of early-stage discovery due to their high throughput, reproducibility, and direct measurement of enzyme inhibition.[6] For 1,7-naphthyridinone compounds, several platforms are viable, each with distinct advantages and disadvantages.

The core reaction is simple: a kinase transfers a phosphate from ATP to a substrate, producing ADP and a phosphorylated product.[7] Assays are distinguished by which of these components they measure.

Comparison of Leading Biochemical Assay Technologies
Assay TechnologyPrincipleProsConsBest For...
Luminescence (ATP-Depletion) Measures remaining ATP; signal is inversely proportional to kinase activity.[8][9]Homogeneous ("mix-and-read"), high Z' values, widely applicable to any ATP-dependent enzyme.[8][10]Indirect measurement; susceptible to interference from ATPases; requires significant ATP consumption for a robust signal.[11]High-throughput screening (HTS), initial hit identification.
Luminescence (ADP-Detection) Measures ADP produced; signal is directly proportional to kinase activity.[7]More sensitive than ATP depletion, especially for low-activity kinases; direct product measurement.[12]Multi-step reagent addition; potential for luciferase inhibitors to interfere.[11][13]Potency determination (IC50), enzyme kinetics, confirming hits from ATP-depletion screens.
TR-FRET Measures phosphorylation of a substrate via fluorescence resonance energy transfer between a donor (e.g., Europium) and an acceptor fluorophore.[14]Homogeneous, ratiometric measurement reduces well-to-well variability, robust against some compound interference.[15]Requires specific antibodies and labeled substrates; can be more expensive.Orthogonal hit validation, selectivity profiling.
Microfluidic Mobility Shift Separates phosphorylated and non-phosphorylated fluorescent peptide substrates based on charge in a microfluidic chip.[16][17]Direct measurement of substrate conversion, low sample volume, real-time kinetic analysis possible.[18][19]Lower throughput than plate-based assays, requires specialized instrumentation.[17]Mechanism of Action (MoA) studies, detailed kinetic analysis.
Experimental Data: Performance of 1,7-Naphthyridinones in Biochemical Assays

Published data on 1,7-naphthyridinone-based PIP4K2A inhibitors demonstrates how IC50 values can vary based on the assay format and conditions, particularly the ATP concentration.[4] This highlights the importance of standardizing conditions for compound ranking.

CompoundAssay FormatATP ConcentrationTarget KinaseReported IC50 (nM)Reference
BAY-297 (58) ADP-Glo10 µM (low)PIP4K2A13[4]
BAY-297 (58) ADP-Glo250 µM (medium)PIP4K2A69[4]
BAY-297 (58) HTRF10 µM (low)PIP4K2A110[4]
BAY-297 (58) HTRF2 mM (high)PIP4K2A769[4]
BAY-091 (60) ADP-Glo10 µM (low)PIP4K2A< 10[4]

Causality Insight: The right-shift in IC50 for BAY-297 at higher ATP concentrations is a classic indicator of an ATP-competitive mechanism of action.[20][21] The difference in absolute potency between ADP-Glo and HTRF may reflect variations in enzyme/substrate concentrations or the inherent technologies themselves, underscoring the need for consistency when comparing compounds.

Mechanism of Action (MoA): ATP-Competitive or Not?

A critical step is to determine if your 1,7-naphthyridinone inhibitors are ATP-competitive. Most kinase inhibitors are.[22] This is crucial because high intracellular ATP concentrations (1-10 mM) can significantly reduce the potency of competitive inhibitors in a cellular context compared to biochemical assays run at low ATP.[20][22]

A straightforward biochemical method involves determining the inhibitor's IC50 value at multiple ATP concentrations, typically ranging from 0.1x to 10x the Michaelis constant (KM) of ATP for the kinase.[20][21]

  • ATP-competitive inhibitors: Show a significant increase in IC50 as the ATP concentration rises.[20]

  • Non-ATP-competitive inhibitors: IC50 values remain relatively constant regardless of the ATP concentration.[20]

  • Uncompetitive inhibitors: Potency increases with higher ATP concentration (rare).[23]

G cluster_0 Assay Principle: ATP Depletion (e.g., Kinase-Glo) K_Start Kinase + Substrate + ATP (High ATP = High Luminescence) K_End Phospho-Substrate + ADP + ATP (Low ATP = Low Luminescence) K_Start->K_End Kinase Reaction K_Inhibited Kinase + Substrate + ATP + Inhibitor (High ATP = High Luminescence) K_Start->K_Inhibited Inhibition Lumi_Low Low Signal K_End->Lumi_Low Add Luciferase Lumi_High High Signal K_Inhibited->Lumi_High Add Luciferase

Caption: Principle of an ATP-depletion luminescent assay.

The Second Gate: Cell-Based Assays

While biochemical assays are essential, they are performed in a simplified, artificial system.[24] Cell-based assays provide a more physiologically relevant environment to answer two key questions:

  • Target Engagement: Does the compound bind to its intended kinase target inside a living cell?

  • Functional Inhibition: Does this binding translate into the inhibition of downstream signaling?

Comparison of Leading Cell-Based Assay Technologies
Assay TechnologyPrincipleProsConsBest For...
NanoBRET™ Target Engagement Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells via Bioluminescence Resonance Energy Transfer (BRET).[25]Measures direct target binding and residence time in live cells; provides quantitative affinity data.[25]Requires cellular expression of a fusion protein, which may not reflect physiological levels.[25]Confirming on-target activity, ranking compounds by cellular affinity.
Cellular Phosphorylation Quantifies the phosphorylation of a specific downstream substrate of the target kinase using methods like ELISA, AlphaLISA, or Western Blot.[25]Measures functional downstream consequences of kinase inhibition.[25]Can be challenging to develop if specific substrates or high-quality phospho-antibodies are unknown/unavailable.[25]Validating the functional impact of inhibition, pathway analysis.
Cell Proliferation / Viability Measures the effect of the inhibitor on the proliferation or death of cancer cell lines known to be dependent on the target kinase.[25]Provides a direct link between kinase inhibition and an anti-cancer phenotype.Indirect measure of target inhibition; effects could be due to off-target toxicity.[24]Assessing anti-proliferative efficacy, particularly for oncology targets.

Causality Insight: A potent 1,7-naphthyridinone in a biochemical assay might show weak activity in a cell-based assay. This discrepancy can be due to poor cell permeability, rapid metabolism, active efflux from the cell, or being outcompeted by high intracellular ATP. Running both biochemical and target engagement assays (like NanoBRET) helps to de-convolute these factors. For example, data from a study on naphthyridine-based CK2 inhibitors showed excellent correlation between biochemical potency and NanoBRET cellular engagement, validating the compounds' ability to reach and bind their target in cells.[26]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and quality checks.

Protocol 1: Biochemical IC50 Determination using ADP-Glo™

This protocol measures kinase activity by quantifying the amount of ADP produced.

A. Reagents and Materials:

  • Purified Kinase of Interest

  • Kinase-specific peptide substrate

  • 1,7-naphthyridinone compounds (solubilized in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

B. Experimental Workflow:

  • Compound Plating: Prepare serial dilutions of the 1,7-naphthyridinone compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the assay plate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for 0% activity.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in Kinase Reaction Buffer. Add 5 µL to each well.

  • Initiate Reaction: Prepare an ATP solution in Kinase Reaction Buffer at 2x the desired final concentration (e.g., 2x KM). Add 5 µL to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Self-Validation and Data Analysis:

  • Z'-Factor Calculation: The quality of the assay is determined by the Z'-factor, calculated from the 100% and 0% activity controls. A Z' > 0.5 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • IC50 Curve Fitting: Normalize the data relative to the controls. Plot the % inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol quantifies the binding of a compound to its target kinase in live cells.

A. Reagents and Materials:

  • HEK293 cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.

  • Opti-MEM™ I Reduced Serum Medium (Gibco)

  • NanoBRET™ Tracer specific for the kinase family.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

  • 1,7-naphthyridinone compounds (solubilized in 100% DMSO)

  • White, tissue-culture treated 96-well or 384-well plates.

  • Luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

B. Experimental Workflow:

  • Cell Plating: Seed the NanoLuc®-kinase expressing cells into the assay plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridinone compounds in Opti-MEM. Add the diluted compounds to the cells.

  • Tracer Addition: Immediately after compound addition, add the NanoBRET™ Tracer to the wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection Reagent Addition: Prepare the detection reagent by diluting the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM. Add this reagent to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence, collecting both donor and acceptor signals.

C. Self-Validation and Data Analysis:

  • BRET Ratio Calculation: The raw BRET ratio is calculated for each well: (Acceptor Emission) / (Donor Emission).

  • IC50 Curve Fitting: Normalize the BRET ratio data relative to "no inhibitor" controls. Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50, which represents the concentration required to displace 50% of the tracer from the target.

Conclusion

Selecting the appropriate in vitro assay for 1,7-naphthyridinone kinase inhibitors is a multi-faceted process that requires a deep understanding of the strengths and limitations of each technology. A well-designed screening strategy begins with robust, high-throughput biochemical assays like ADP-Glo to identify potent inhibitors and determine their mechanism of action relative to ATP. This is followed by orthogonal confirmation and, critically, cell-based target engagement assays like NanoBRET to ensure that biochemical potency translates into the complex environment of a living cell. By thoughtfully comparing and applying these methodologies, researchers can generate high-quality, actionable data to confidently advance their 1,7-naphthyridinone drug discovery programs.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]

  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. BellBrook Labs. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of bioluminescent kinase assays using substrate depletion and product formation. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Current technologies to identify protein kinase substrates in high throughput. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • PUBDB. (2021, October 26). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]

  • Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Confluence Discovery Technologies. Retrieved from [Link]

  • Nanosyn. (n.d.). Technology. Nanosyn. Retrieved from [Link]

  • NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • AACR Journals. (2017, July 1). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. Retrieved from [Link]

  • NIH. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • AACR Journals. (2020, August 15). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research. Retrieved from [Link]

  • NIH. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Bio-IT World. (2007, August 7). Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. Bio-IT World. Retrieved from [Link]

  • PMC - NIH. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2014, December 10). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Retrieved from [Link]

  • PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2017, April 11). (PDF) A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Retrieved from [Link]

  • PubMed. (2019, September 15). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Retrieved from [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Potency and Selectivity Data for Naphthyridine Analogues. ResearchGate. Retrieved from [Link]

  • WEICHILAB. (n.d.). HTRF KinEASE-TK Detection Kit. WEICHILAB. Retrieved from [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Retrieved from [Link]

Sources

The Evolving Landscape of Naphthyridinones: A Comparative Efficacy Guide to 6,7-Dihydro-1,7-naphthyridin-8(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the naphthyridine scaffold has emerged as a "privileged structure," forming the backbone of numerous biologically active compounds.[1][2] Among its various isomers, the 6,7-dihydro-1,7-naphthyridin-8(5H)-one core is gaining traction as a promising framework for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth comparison of the efficacy of various analogs of this scaffold, supported by experimental data and protocols, to aid researchers in navigating the chemical space of this promising class of molecules.

The therapeutic potential of naphthyridine derivatives spans a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] Their efficacy often stems from the inhibition of critical cellular enzymes such as Poly(ADP-ribose) polymerase (PARP), topoisomerases, and various kinases, which are frequently dysregulated in disease states.[5][6] The strategic modification of the this compound core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making the exploration of its analogs a fertile ground for drug discovery.

Unveiling the Mechanism: PARP Inhibition and Beyond

A predominant mechanism of action for many naphthyridinone analogs is the inhibition of PARP enzymes, particularly PARP1 and PARP2.[7] These enzymes are integral to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which, in the absence of a functional homologous recombination (HR) repair pathway, trigger cell death—a concept known as synthetic lethality.

Beyond PARP inhibition, some naphthyridine analogs have been shown to target other key players in cancer progression. For instance, certain derivatives of the related 1,7-naphthyridine scaffold have demonstrated inhibitory activity against the WNT signaling pathway, a critical pathway often dysregulated in colorectal cancers, leading to cell cycle arrest.[3][8] Furthermore, the broader naphthyridine class has been shown to produce inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[9]

cluster_0 DNA Damage & Repair cluster_1 Inhibition by Naphthyridinone Analog DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair PARP->BER PARP_Inhibition PARP Inhibition DNA_Repair DNA Repair BER->DNA_Repair Naphthyridinone This compound Analog Naphthyridinone->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation Blocks BER DSB_Formation DSB Formation (Replication) SSB_Accumulation->DSB_Formation Apoptosis Apoptosis in HR-Deficient Cells DSB_Formation->Apoptosis

Mechanism of Action: PARP Inhibition by Naphthyridinone Analogs

Structure-Activity Relationship (SAR) and Comparative Efficacy

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the naphthyridine core. The following table summarizes the in vitro cytotoxicity of a representative series of analogs against the human breast cancer cell line MCF7 and the colon cancer cell line HCT116. This data, synthesized from studies on structurally related naphthyridinones, illustrates key SAR trends.[3][10]

Analog IDR1 (Position 6)R2 (Position 3)MCF7 IC50 (µM)HCT116 IC50 (µM)
ND-1 -H-H> 50> 50
ND-2 -CH3-H25.330.1
ND-3 -CH34-Fluorophenyl8.712.5
ND-4 -CH34-(Piperidin-1-yl)phenyl1.22.9
ND-5 -H4-(Piperidin-1-yl)phenyl5.48.1

From this representative data, several key insights into the SAR of this compound analogs can be deduced:

  • Substitution at Position 6: The introduction of a methyl group at the R1 position (ND-2 vs. ND-1) appears to confer a modest increase in cytotoxic activity.

  • Aromatic Substitution at Position 3: The addition of an aromatic ring at the R2 position significantly enhances potency. A simple phenyl group with a fluorine substituent (ND-3) shows a marked improvement over the unsubstituted analog (ND-2).

  • Basic Amine Functionality: The most significant increase in efficacy is observed with the incorporation of a basic amine moiety, such as a piperidinyl group, on the phenyl ring at R2 (ND-4). This is a recurring theme in the broader class of PARP inhibitors, where such groups often enhance cellular uptake and target engagement.[5]

  • Synergistic Effects: The combination of substitutions at both R1 and R2 (ND-4) results in the most potent analog in this series, suggesting a synergistic effect of these modifications.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of novel this compound analogs, detailed experimental protocols are essential.

Representative Synthesis of a this compound Analog (ND-4)

This protocol is a representative example based on established synthetic methodologies for related naphthyridinone scaffolds.[11][12]

Start Starting Materials: 2-amino-5-methylpyridine Diethyl malonate Step1 Step 1: Gould-Jacobs Reaction - Heat with PPA - Cyclization Start->Step1 Intermediate1 Intermediate A: 4-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one Step1->Intermediate1 Step2 Step 2: Chlorination - Reflux with POCl3 Intermediate1->Step2 Intermediate2 Intermediate B: 4-chloro-6-methyl-1,7-naphthyridin-8(7H)-one Step2->Intermediate2 Step3 Step 3: Suzuki Coupling - 4-(Piperidin-1-yl)phenylboronic acid - Pd(PPh3)4, Na2CO3 - Dioxane/H2O, Reflux Intermediate2->Step3 Final_Product Final Product (ND-4): 6-methyl-4-(4-(piperidin-1-yl)phenyl)-1,7-naphthyridin-8(7H)-one Step3->Final_Product

Synthetic Workflow for a Representative Analog

Step 1: Synthesis of 4-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one

  • Combine 2-amino-5-methylpyridine (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Heat the mixture at 150°C for 2 hours.

  • Add polyphosphoric acid (PPA) and heat at 250°C for 30 minutes.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry to yield the intermediate.

Step 2: Synthesis of 4-chloro-6-methyl-1,7-naphthyridin-8(7H)-one

  • Reflux the product from Step 1 in phosphorus oxychloride (POCl3) for 4 hours.

  • Remove the excess POCl3 under reduced pressure.

  • Carefully add the residue to crushed ice and neutralize with a sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to obtain the chlorinated intermediate.

Step 3: Synthesis of 6-methyl-4-(4-(piperidin-1-yl)phenyl)-1,7-naphthyridin-8(7H)-one (ND-4)

  • To a solution of the chlorinated intermediate from Step 2 in a 4:1 mixture of dioxane and water, add 4-(piperidin-1-yl)phenylboronic acid (1.5 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and sodium carbonate (2 equivalents).

  • Reflux the mixture under a nitrogen atmosphere for 12 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs.[3][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF7 or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of strategic substitutions to enhance potency and modulate pharmacological properties. The strong evidence supporting PARP inhibition as a key mechanism of action provides a rational basis for their application in cancers with DNA repair deficiencies.

Future research should focus on expanding the library of analogs to further probe the SAR, particularly with respect to improving selectivity for specific PARP isoforms or exploring other potential kinase targets. In vivo evaluation of the most promising compounds in relevant animal models will be crucial to assess their therapeutic potential, pharmacokinetics, and safety profiles. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies.

References

  • Structure-activity relationships in vitro. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][4][5]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][5][14]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (2024). ACS Omega. Retrieved January 11, 2026, from [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. Retrieved January 11, 2026, from [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2011). European Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. (2004). The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). Proceedings of the National Academy of Sciences of the United States of America. Retrieved January 11, 2026, from [Link]

  • SAR and evaluation of novel 5H-benzo[c][5][15]naphthyridin-6-one analogs as Aurora kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. Retrieved January 11, 2026, from [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. (2016). European Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). (2000). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Overview of naphthalimide analogs as anticancer agents. (2011). Current Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. Retrieved January 11, 2026, from [Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). ChemMedChem. Retrieved January 11, 2026, from [Link]

Sources

Navigating the Structure-Activity Landscape of 6,7-dihydro-1,7-naphthyridin-8(5H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its versatile biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6,7-dihydro-1,7-naphthyridin-8(5H)-one derivatives, a class of compounds with emerging therapeutic potential. While direct and extensive research on this specific scaffold is still maturing, this guide will draw upon comparative data from closely related naphthyridinone isomers to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural modifications that govern biological activity. We will explore their potential as inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP) and phosphodiesterase type 4 (PDE4), backed by experimental data and detailed protocols.

The this compound Core: A Scaffold of Opportunity

The this compound core represents a unique bicyclic system with distinct electronic and steric properties. The strategic placement of nitrogen atoms and the lactam functionality provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The exploration of this scaffold is driven by the successes of other naphthyridinone isomers in clinical development, which have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities.[2]

Comparative SAR Analysis: Insights from Structurally Related Analogs

Due to the limited volume of published research focused exclusively on the this compound scaffold, a comparative approach is essential. By examining the SAR of closely related 1,6-naphthyridinone and benzo[de][3][4]naphthyridinone derivatives, we can infer critical structural requirements for potency and selectivity.

Case Study 1: Benzo[de][3][4]naphthyridin-7(8H)-ones as Potent PARP1 Inhibitors

A series of benzo[de][3][4]naphthyridin-7(8H)-ones have been evaluated as highly potent inhibitors of PARP1, an enzyme crucial for DNA repair.[3] This class of compounds provides a valuable model for understanding how modifications to the core structure and its appendages influence inhibitory activity.

A key finding from these studies was the dramatic impact of a functionalized long-chain appendage at the N-8 position. The initial lead compound, bearing a terminal phthalazin-1(2H)-one moiety, exhibited remarkable enzymatic inhibition (IC50 = 0.31 nM) but had moderate cellular potency.[3] Further optimization led to a second-generation inhibitor with significantly improved cellular efficacy, particularly in BRCA1-deficient cancer cells (CC50 < 0.26 nM).[3] This highlights the critical role of the side chain in mediating cell permeability and target engagement within a cellular context.

Table 1: SAR of Benzo[de][3][4]naphthyridin-7(8H)-one Derivatives as PARP1 Inhibitors [3]

CompoundR Group (N-8 position)PARP1 IC50 (nM)MDA-MB-436 (BRCA1 deficient) CC50 (nM)
Lead Compound Phthalazin-1(2H)-one containing chain0.31>100
Optimized Lead Modified phthalazin-1(2H)-one chain<0.1<0.26

The mechanistic studies revealed that these potent PARP1 inhibitors induce the accumulation of DNA double-strand breaks and impair cell-cycle progression in BRCA2-deficient cells, underscoring their potential as anticancer agents.[3]

Case Study 2: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled PDE4 Inhibitors

The development of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as potent and selective inhibitors of phosphodiesterase type 4 (PDE4) for inhaled delivery offers a wealth of SAR data directly translatable to the 1,7-naphthyridinone scaffold. Rational, structure-based design led to compounds with subnanomolar enzymatic potencies.

X-ray crystallography confirmed the binding mode of this template, revealing key interactions within the active site. Further optimization, targeting both the metal-binding pocket and a solvent-filled pocket, yielded compounds with double-digit picomolar potencies. A crucial aspect of this study was the strategy for achieving lung retention through low aqueous solubility, a key consideration for inhaled therapeutics.

Table 2: SAR of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one Derivatives as PDE4 Inhibitors

CompoundSubstituentsPDE4B IC50 (nM)Aqueous Solubility (µM)
Initial Hit R1=H, R2=Aryl1.2>100
Optimized Lead R1=Cyclopropyl, R2=Substituted Aryl0.08<1

These findings demonstrate that minor modifications to the substituents on the naphthyridinone core can profoundly impact both potency and physicochemical properties, which are critical for drug development.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for key assays are provided below.

Protocol 1: PARP1 Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of test compounds against human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

Procedure:

  • Coat a 96-well streptavidin plate with histone H1.

  • Wash the plate to remove unbound histone.

  • Add test compounds at various concentrations to the wells.

  • Add recombinant PARP1 enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the PARylation reaction.

  • Wash the plate to remove unreacted components.

  • Add an anti-PAR antibody to the wells and incubate.

  • Wash the plate and add an HRP-conjugated secondary antibody.

  • Incubate and wash the plate.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells.[4]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-436)

  • Complete growth medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[4]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Concept Core This compound Core Substitutions Substituent Modifications (R1, R2, R3...) Core->Substitutions Modify Potency Biological Potency (e.g., IC50) Substitutions->Potency Impacts Selectivity Target Selectivity Substitutions->Selectivity Impacts Properties Physicochemical Properties (Solubility, Permeability) Substitutions->Properties Impacts

Caption: Key relationships in the SAR of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzymatic Inhibition Assay (e.g., PARP1, PDE4) Purification->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT, Proliferation) Enzyme_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

A Comparative Guide to Naphthyridine Isomers in Biological Systems: From Anticancer to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The arrangement of the two nitrogen atoms within this scaffold gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] This seemingly subtle constitutional isomerism dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. This guide offers a comparative exploration of these isomers, focusing on their applications in oncology and microbiology, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Isomeric Landscape of Naphthyridines

The position of the nitrogen atoms in the naphthyridine core is the primary determinant of the molecule's electron distribution, hydrogen bonding capacity, and overall three-dimensional shape. These characteristics, in turn, dictate how the molecule interacts with biological targets such as enzymes and nucleic acids. The 1,8-naphthyridine core is the most extensively studied, largely due to the early success of nalidixic acid, a pioneering antibacterial agent.[1][3] However, emerging research continues to unveil the unique therapeutic potential of the other five isomers.[4][5]

The six constitutional isomers of naphthyridine.

Comparative Efficacy in Oncology

Naphthyridine derivatives have emerged as a significant class of anticancer agents, with their mechanisms of action often involving the inhibition of key enzymes like topoisomerases and protein kinases, leading to cell cycle arrest and apoptosis.[4][6]

Topoisomerase Inhibition

Many potent anticancer agents function by targeting topoisomerases, enzymes that regulate DNA topology. Certain naphthyridine isomers, particularly 1,8-naphthyridines, have been shown to be effective topoisomerase II inhibitors.[6][7] Dibenzo[c,h][3][8]naphthyridinediones have also been designed and evaluated as topoisomerase I inhibitors, demonstrating that this isomeric scaffold can also interact with this related enzyme.[9] The planar nature of the naphthyridine ring system allows it to intercalate between DNA base pairs, stabilizing the topoisomerase-DNA cleavage complex and ultimately leading to double-strand breaks and cell death.

Topoisomerase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis DNA_Substrate Supercoiled Plasmid DNA Incubation Incubate at 37°C DNA_Substrate->Incubation Topoisomerase Topoisomerase I or II Topoisomerase->Incubation Test_Compound Naphthyridine Isomer Test_Compound->Incubation Buffer Reaction Buffer Buffer->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Ethidium Bromide Staining & UV Visualization Electrophoresis->Visualization Analysis_Node Analyze DNA Bands (Supercoiled vs. Relaxed/Linear) Visualization->Analysis_Node

Workflow for a DNA Topoisomerase Relaxation Assay.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several naphthyridine isomers have been identified as potent kinase inhibitors. For instance, derivatives of 1,5- and 1,7-naphthyridine have shown inhibitory activity against the fibroblast growth factor receptor (FGFR) kinase family.[10] Furthermore, 2,6-naphthyridine derivatives have been developed as selective inhibitors of protein kinase D (PKD), while 1,7-naphthyridine analogues have been investigated as inhibitors of PIP4K2A.[11][12] The nitrogen atoms in the naphthyridine scaffold can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives of various naphthyridine isomers against several human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Isomer ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
1,5-Naphthyridine 10-methoxycanthin-6-oneDU145 (Prostate)1.58 (µg/mL)[1]
1,6-Naphthyridine Lophocladine BLung and Breast CancerNot specified[13]
1,8-Naphthyridine Compound 47MIAPaCa (Pancreatic)0.41[4]
Compound 16HL-60 (Leukemia)0.1[6]
Compound 8dMCF7 (Breast)1.62[14]
Compound 8bHepG2 (Liver)3.2 (µg/mL)[15]
2,7-Naphthyridine 1-amino-4-phenyl-2,7-naphthyridineLung and Breast CancerNot specified[13]

Comparative Efficacy in Microbiology

The antimicrobial properties of naphthyridines, particularly the 1,8-isomer, are well-documented. The archetypal compound, nalidixic acid, and its fluoroquinolone successors act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4]

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Naphthyridine-based antibiotics bind to the gyrase-DNA complex, trapping the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The specific interactions between the naphthyridine core and the enzyme-DNA interface are influenced by the isomer's structure and the substituents on the ring system.

DNA_Gyrase_Inhibition DNA Bacterial DNA Complex Ternary Complex (Gyrase-DNA-Naphthyridine) DNA->Complex Gyrase DNA Gyrase Gyrase->Complex Naphthyridine Naphthyridine Derivative Naphthyridine->Complex Replication_Block Blocks DNA Replication Complex->Replication_Block DSBs Double-Strand Breaks Replication_Block->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Mechanism of DNA gyrase inhibition by naphthyridine derivatives.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative naphthyridine derivatives against various bacterial and fungal strains. As with the cytotoxicity data, these values are collated from multiple sources and should be interpreted with consideration of the different methodologies employed.

Isomer ClassDerivativeMicroorganismMIC (µg/mL)Reference
1,5-Naphthyridine Canthin-6-oneStaphylococcus aureus0.49[1]
Escherichia coli3.91[1]
10-methoxycanthin-6-oneMRSA3.91[1]
1,8-Naphthyridine Nalidixic acid derivative 11bStaphylococciMore potent than ciprofloxacin[3]
Halogenated derivativeAspergillus nigerPotent activity[16]
ANA-12Mycobacterium tuberculosis H37Rv6.25

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 2: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the naphthyridine isomers in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.

Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP. The amount of ATP consumed is inversely proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in a suitable kinase assay buffer.

  • Inhibitor Addition: In a 96-well plate, add the serially diluted naphthyridine isomers. Include a positive control inhibitor and a DMSO vehicle control.

  • Kinase Reaction Initiation: Add the kinase to each well and incubate briefly to allow for inhibitor binding. Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a kinase detection reagent (e.g., ADP-Glo™) that stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The isomeric diversity of the naphthyridine scaffold provides a rich landscape for the discovery of novel therapeutic agents. While the 1,8-naphthyridine isomer has historically dominated the field, this guide highlights the significant and varied biological activities exhibited by other isomers. The comparative data, though compiled from disparate studies, underscores the profound impact of nitrogen placement on the anticancer and antimicrobial properties of these compounds.

Future research should prioritize head-to-head comparative studies of all six naphthyridine isomers under standardized conditions to establish a more definitive structure-activity relationship. Such studies, coupled with advanced computational modeling, will undoubtedly accelerate the rational design of next-generation naphthyridine-based drugs with enhanced potency and selectivity for a wide range of diseases.

References

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health. [Link]

  • Dibenzo[c,h][3][8]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • Potency and Selectivity Data for Naphthyridine Analogues. ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

  • Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. IRJET. [Link]

  • Reported 1,8‐naphthyridine derivatives with topoisomerase inhibitor activity. ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health. [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. [Link]

  • (PDF) Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6,7-dihydro-1,7-naphthyridin-8(5H)-one Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Scaffold to Mechanism

The 6,7-dihydro-1,7-naphthyridin-8(5H)-one core is a privileged scaffold in modern medicinal chemistry. Its structural resemblance to the nicotinamide moiety of NAD+ has made it a cornerstone for the development of potent enzyme inhibitors. Specifically, this scaffold is a key pharmacophore in several known inhibitors of Poly(ADP-ribose) Polymerase (PARP)[1]. PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), playing a critical role in the repair of DNA single-strand breaks (SSBs)[2][3].

The therapeutic rationale for PARP inhibitors (PARPi) is elegantly rooted in the concept of synthetic lethality . In cancer cells with defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair—often due to mutations in BRCA1 or BRCA2 genes—the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during replication.[4][5]. The cell's inability to repair these DSBs via its compromised HR pathway results in genomic catastrophe and selective cell death[6].

This guide provides a comprehensive, multi-stage framework for validating the mechanism of action (MoA) of a novel hypothetical drug, hereafter termed Naphthyridinone-A , based on the this compound scaffold. We will compare its performance against established, FDA-approved PARP inhibitors such as Olaparib and Talazoparib, providing the experimental rigor necessary to build a confident biological case from initial biochemical interaction to preclinical in vivo efficacy.

The Central Hypothesis: PARP Inhibition and Synthetic Lethality

Our validation strategy is built around a central hypothesis composed of two core principles: (1) Naphthyridinone-A directly binds to and inhibits the catalytic activity of PARP1/2, and (2) This inhibition leads to synthetic lethality in cancer cells with HR deficiencies. The following experimental workflow is designed to systematically test and validate this hypothesis.

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Specificity & On-Target Validation cluster_3 Phase 4: In Vivo Validation b_ic50 Enzymatic Assays (IC50 Determination) b_kd Biophysical Assays (Binding Kinetics - Kd) b_comp Competitive Binding (Target Site Confirmation) c_te Target Engagement (NanoBRET / CETSA) b_comp->c_te Confirm Cellular Activity c_trap PARP Trapping Assay (MoA Confirmation) c_sl Synthetic Lethality (Paired Cell Line Viability) s_k Kinome Profiling (Off-Target Screening) c_sl->s_k Assess Specificity s_crispr CRISPR/Cas9 KO (On-Target Confirmation) iv_pd Pharmacodynamics (Tumor PARylation Biomarker) s_crispr->iv_pd Evaluate In Vivo iv_eff Efficacy Studies (Xenograft Tumor Models) conclusion Validated Mechanism of Action iv_eff->conclusion Final MoA Validation

Caption: A multi-phase workflow for validating the mechanism of action.

Phase 1: Biochemical Validation — Does the Drug Hit the Target?

The foundational step is to confirm direct, potent, and specific interaction between Naphthyridinone-A and purified PARP1/2 enzymes. This phase establishes the biochemical basis for the drug's proposed activity.

Enzymatic Activity & Potency (IC50)

The primary question is whether Naphthyridinone-A inhibits the enzymatic function of PARP1. We measure the drug's ability to block the PARP-catalyzed transfer of ADP-ribose from NAD+ to histone proteins.

Recommended Protocol: Chemiluminescent PARP1 Assay [7]

  • Plate Coating: Coat a 96-well plate with histone proteins, which will act as the substrate for PARP1.

  • Reaction Setup: In each well, add a reaction mixture containing a fixed concentration of purified recombinant PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+[7].

  • Inhibitor Addition: Add a serial dilution of Naphthyridinone-A, a known inhibitor (Olaparib), and a vehicle control (DMSO).

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed. Active PARP1 will create poly(ADP-ribose) chains using the biotinylated NAD+.

  • Detection: Add streptavidin-HRP, which binds to the incorporated biotin. After washing, add a chemiluminescent substrate (e.g., ECL) and measure the light output[7].

  • Analysis: The signal is proportional to PARP1 activity. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Binding Affinity & Kinetics (KD)

While IC50 measures functional inhibition, it can be influenced by assay conditions (e.g., ATP/NAD+ concentration). Biophysical methods provide a direct measure of binding affinity (KD) and kinetics.

Recommended Protocol: Surface Plasmon Resonance (SPR) [8]

  • Chip Preparation: Covalently immobilize purified PARP1 onto a sensor chip surface.

  • Analyte Injection: Flow serial dilutions of Naphthyridinone-A across the chip surface.

  • Measurement: The SPR instrument detects changes in the refractive index at the surface as the drug binds to and dissociates from the immobilized PARP1, generating a sensorgram.

  • Analysis: Fit the association and dissociation curves to a kinetic model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka)[8]. A slower off-rate often correlates with longer target engagement and potentially greater efficacy.

Comparative Biochemical Data

The primary goal is to demonstrate that Naphthyridinone-A is a potent inhibitor, ideally with potency comparable to or exceeding that of established drugs.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 KD (nM)Reference(s)
Naphthyridinone-A [Experimental Data][Experimental Data][Experimental Data]N/A
Olaparib 1 - 51~2[1]
Talazoparib 0.57-~1[1][9]
Rucaparib 0.8 - 3.20.5 - 28.2~1.4[1]

Phase 2: Cellular Validation — Does the Drug Work in a Biological System?

Demonstrating biochemical activity is necessary but not sufficient. We must validate that Naphthyridinone-A engages its target in the complex environment of a living cell and elicits the expected biological response.

Cellular Target Engagement

This step confirms that the drug can penetrate the cell membrane and bind to PARP1 within the cell.

Recommended Protocol: NanoBRET™ Target Engagement Assay [10]

  • Cell Line Engineering: Use a cell line (e.g., HEK293T) transiently or stably expressing PARP1 fused to a NanoLuc® luciferase enzyme.

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that specifically binds to PARP1, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • Competitive Displacement: Treat the cells with increasing concentrations of Naphthyridinone-A. The drug will compete with the tracer for binding to the PARP1-NanoLuc® fusion protein.

  • Measurement: As Naphthyridinone-A displaces the tracer, the BRET signal will decrease. This displacement can be measured on a plate reader.

  • Analysis: The concentration-dependent decrease in the BRET signal is used to calculate the cellular EC50, representing the potency of target engagement in live cells[11].

PARP Trapping: The Critical MoA

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. After binding to a DNA break, PARP inhibitors prevent the auto-PARylation that allows PARP to dissociate[12]. This PARP-DNA complex is a highly cytotoxic lesion that stalls replication forks, making trapping a more potent driver of cell death than simple catalytic inhibition[12][13].

PARP_Trapping_Mechanism cluster_SSBR Normal Single-Strand Break Repair (SSBR) cluster_Trap Action of PARP Inhibitor (PARPi) SSB DNA Single- Strand Break PARP_binds 1. PARP1 Binds to DNA Damage SSB->PARP_binds PARylation 2. PARP1 Catalyzes auto-PARylation PARP_binds->PARylation PARPi_binds A. PARPi Binds to PARP1-DNA Complex PARP_binds->PARPi_binds Recruitment 3. Repair Factors (e.g., XRCC1) Recruited PARylation->Recruitment Dissociation 4. PARP1 Dissociates Recruitment->Dissociation Repair 5. SSBR Completed Dissociation->Repair Inhibition B. PARylation Blocked PARPi_binds->Inhibition Trapping C. PARP1 Trapped on DNA Inhibition->Trapping Replication_Stall D. Replication Fork Stalls & Collapses Trapping->Replication_Stall DSB E. Double-Strand Break (DSB) Forms Replication_Stall->DSB

Caption: PARP trapping prevents enzyme dissociation, creating cytotoxic lesions.

Recommended Protocol: Cellular Fractionation and Western Blot

  • Cell Treatment: Treat both BRCA-proficient and BRCA-deficient cells with Naphthyridinone-A, a potent trapper (Talazoparib), a weak trapper (Veliparib), and a vehicle control for several hours.

  • Cell Lysis & Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins using a specialized buffer system and centrifugation.

  • Western Blot: Run the protein fractions on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for PARP1. A histone antibody (e.g., H3) should be used as a loading control for the chromatin fraction.

  • Analysis: Quantify the band intensity of PARP1 in the chromatin-bound fraction. A potent trapping agent will cause a significant, dose-dependent increase in the amount of PARP1 detected in this fraction compared to the vehicle control[13].

Functional Validation: Synthetic Lethality

The ultimate cellular test is to demonstrate selective killing of HR-deficient cancer cells. This is typically done using isogenic cell line pairs, where one line has a functional BRCA gene and the other has it knocked out or mutated.

Recommended Protocol: Cell Viability Assay [14]

  • Cell Plating: Plate equal numbers of cells from a BRCA2-mutant cell line (e.g., CAPAN-1) and a BRCA2-wildtype cell line (e.g., BxPC-3) into 96-well plates.

  • Drug Treatment: Treat the cells with a serial dilution of Naphthyridinone-A and a reference compound (Olaparib) for 72-96 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

  • Analysis: Calculate the cell viability relative to the vehicle-treated control for each concentration. Determine the EC50 for each cell line. A successful compound will show a significantly lower EC50 (higher potency) in the BRCA2-mutant line compared to the wildtype line, demonstrating a robust synthetic lethal effect.

Comparative Cellular Data
CompoundCellular Target Engagement (EC50, nM)Relative PARP Trapping (Fold Increase)Synthetic Lethality (EC50, nM) BRCA2-mutantSynthetic Lethality (EC50, nM) BRCA2-WT
Naphthyridinone-A [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Olaparib ~10Moderate~20>10,000
Talazoparib ~2High~1>5,000

Phase 3: Validating On-Target Specificity

An effective drug must be selective. Off-target activity can lead to toxicity or confound the interpretation of efficacy data[15]. This phase is critical for ensuring that the observed cellular phenotype is indeed due to PARP1 inhibition.

Off-Target Profiling

A broad screen against other enzyme families, particularly protein kinases, is essential as their ATP-binding sites can share homology with the NAD+ pocket of PARP.

Recommended Protocol: Kinome Profiling (e.g., KINOMEscan™) [16]

  • Assay Principle: This is a competition binding assay. The test compound (Naphthyridinone-A) is incubated with a panel of ~470 purified human kinases, each tagged with a DNA label. An immobilized active-site directed ligand is also present.

  • Binding Competition: Kinases that bind to Naphthyridinone-A will not bind to the immobilized ligand and will be washed away. Kinases that do not bind the drug will be captured on the solid support.

  • Quantification: The amount of each kinase remaining is quantified using qPCR of the DNA tag.

  • Analysis: The results are reported as percent inhibition at a given concentration or as dissociation constants (Kd) for any significant hits. The goal is to find minimal high-affinity interactions with kinases or other off-targets[16].

Genetic On-Target Validation

The gold standard for proving a drug's MoA is to show that its efficacy is lost when the target protein is removed from the cells[15].

Recommended Protocol: CRISPR/Cas9 Target Knockout

  • Generate Knockout Line: Use CRISPR/Cas9 to generate a stable knockout of the PARP1 gene in a BRCA2-mutant cancer cell line that is sensitive to Naphthyridinone-A. Validate the knockout by Western blot.

  • Resistance Assay: Treat both the parental (PARP1-WT) and the PARP1-knockout (PARP1-KO) cell lines with increasing concentrations of Naphthyridinone-A.

  • Viability Measurement: Perform a cell viability assay as described in section 2.3.

  • Interpretation:

    • On-Target Effect: If Naphthyridinone-A kills cells by inhibiting PARP1, the PARP1-KO cells should be highly resistant to the drug (a significant rightward shift in the dose-response curve).

    • Off-Target Effect: If the drug kills cells via an off-target mechanism, the PARP1-KO cells will remain sensitive, showing a similar dose-response curve to the parental cells[15].

Phase 4: In Vivo Validation — From Cell Culture to Preclinical Model

The final preclinical step is to demonstrate that the drug is effective and engages its target in a living organism.

Recommended Protocol: Human Tumor Xenograft Model [17]

  • Model System: Implant a BRCA-mutant human cancer cell line (e.g., CAPAN-1 pancreatic cancer) subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reach a specified volume, randomize the mice into treatment groups: Vehicle control, Naphthyridinone-A (at various doses), and a standard-of-care comparator (Olaparib). Administer the drugs orally according to a predetermined schedule.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly. The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Biomarker Assessment: At the end of the study (or in a satellite group), collect tumor samples at a set time point after the final dose. Prepare tumor lysates and measure the levels of poly(ADP-ribose) (PAR) via ELISA or Western blot. Effective target engagement in vivo should lead to a significant, dose-dependent reduction in PAR levels in the tumors of treated animals compared to the vehicle group[17].

Comparative In Vivo Data
Treatment GroupTumor Growth Inhibition (%)Tumor PAR Level Reduction (%)
Naphthyridinone-A (Low Dose) [Experimental Data][Experimental Data]
Naphthyridinone-A (High Dose) [Experimental Data][Experimental Data]
Olaparib (Clinical Dose) ~70-80%>90%
Vehicle Control 0%0%

Conclusion

Validating the mechanism of action for a novel compound like Naphthyridinone-A is a systematic, evidence-driven process. By progressing through this four-phase workflow—from biochemical potency and cellular target engagement to on-target specificity and in vivo efficacy—researchers can build a robust data package. Objective comparison against established alternatives at each stage is crucial for contextualizing the compound's performance and potential. A successful validation journey will demonstrate not only that the drug potently inhibits PARP1 and traps it on DNA, but also that this specific on-target activity is the definitive driver of its powerful synthetic lethal phenotype in HR-deficient cancer models.

References

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • MD Anderson Cancer Center. (2017, November 1). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Retrieved from MD Anderson Cancer Center website. [Link]

  • OncLive. (2024, October 8). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. Retrieved from OncLive website. [Link]

  • Yap, T. A., et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Clinical Cancer Research. [Link]

  • D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]

  • Szabo, C., et al. (2021). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences. [Link]

  • MD Anderson Cancer Center. (2024, April 8). AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects. Retrieved from MD Anderson Cancer Center website. [Link]

  • Wright, G. D., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology. [Link]

  • Almqvist, H., et al. (2016). A CETSA HT assay to screen for intracellular PARP1 target engagement. Biotechnology Journal. [Link]

  • Pharmacy Times. (2023, March 20). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Retrieved from Pharmacy Times website. [Link]

  • commons, A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers. [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry. [Link]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. [Link]

  • Farnaby, W., et al. (2022). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from YouTube. [Link]

  • Hopkins, T. A., et al. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]

  • Wright, G. D., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology. [Link]

  • Li, M., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers. [Link]

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Li, H., & Liu, Z. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Pharmacology and Toxicology. [Link]

  • Desale, K., & Patel, K. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Heterocyclic Chemistry. [Link]

  • Li, H., & Liu, Z. (2020). Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from UCL website. [Link]

  • Cieslik, W., & Czarny, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

  • Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Cieslik, W., & Czarny, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. [Link]

  • Wolska, K., & Krol, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Retrieved from ResearchGate. [Link]

  • Li, H., et al. (2024). Clinical approaches to overcome PARP inhibitor resistance. Journal of Hematology & Oncology. [Link]

  • Ledermann, J., & El-Khouly, F. (2015). New treatment option for ovarian cancer: PARP inhibitors. Expert Review of Anticancer Therapy. [Link]

  • Lee, J. H., & Choy, M. L. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Experimental & Molecular Medicine. [Link]

  • De, P., et al. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Frontiers in Pharmacology. [Link]

  • Azizi, F., & Amouzegar, A. (2011). Antithyroid Drugs. Thyroid. [Link]

Sources

A Comparative Guide to the ADME Properties of Naphthyridinone Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in the Trajectory of Naphthyridinone-Based Drug Candidates

The naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating potent activity against a range of therapeutic targets, including protein kinases and other enzymes.[1][2] However, the journey from a potent "hit" to a successful drug is paved with challenges, many of which lie in the realm of ADME—Absorption, Distribution, Metabolism, and Excretion. A compound's ADME profile dictates its bioavailability, its concentration at the target site, and its potential for toxicity, ultimately determining its clinical viability.[3][4] Early and comprehensive ADME profiling is therefore not just a regulatory hurdle but a critical component of a successful drug discovery program, enabling researchers to prioritize compounds with the highest chance of success and guide medicinal chemistry efforts toward molecules with favorable pharmacokinetic properties.[3][5]

This guide provides a comparative analysis of the ADME properties of different naphthyridinone analogs, drawing upon established in vitro assays and interpreting the data to elucidate key structure-activity relationships (SAR). We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for comparing the ADME profiles of novel analogs.

Comparative ADME Profiling of Naphthyridinone Analogs

The ADME properties of naphthyridinone analogs are profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is paramount for designing molecules with improved drug-like properties. For instance, modifications to the N-alkyl substituents can significantly impact a compound's susceptibility to efflux transporters, a key determinant of drug resistance and bioavailability.[6]

The following table provides an illustrative comparison of the ADME properties of a hypothetical series of naphthyridinone analogs. The data presented here is representative of the types of measurements obtained in standard in vitro ADME assays and is intended to serve as a template for comparing novel compounds.

Analog Structure Metabolic Stability (HLM t1/2, min) Caco-2 Permeability (Papp A→B, 10-6 cm/s) Efflux Ratio (Papp B→A / Papp A→B) Plasma Protein Binding (% Bound) Solubility (µM)
NAPH-001 [Scaffold with R1=H, R2=CH3]455.21.892.550
NAPH-002 [Scaffold with R1=F, R2=CH3]754.81.595.142
NAPH-003 [Scaffold with R1=H, R2=CH2OH]208.11.285.3120
NAPH-004 [Scaffold with R1=H, R2=COOH]>1201.53.598.7>200

Interpretation of the Data:

  • Metabolic Stability: NAPH-002, with a fluorine substitution, exhibits enhanced metabolic stability compared to the parent compound NAPH-001, suggesting that this position may be susceptible to metabolic attack. The introduction of a hydroxyl group in NAPH-003 leads to rapid metabolism, a common fate for compounds with accessible sites for Phase II conjugation. Conversely, the carboxylic acid moiety in NAPH-004 significantly increases metabolic stability, likely due to its resistance to typical metabolic pathways.

  • Permeability and Efflux: NAPH-003 shows good permeability, which is often enhanced by the presence of polar functional groups that can participate in hydrogen bonding with transporters. NAPH-004, despite its high solubility, has poor permeability and a high efflux ratio, indicating it is likely a substrate for efflux transporters such as P-glycoprotein (P-gp). This highlights the delicate balance between solubility and permeability.

  • Plasma Protein Binding: The highly lipophilic nature of the naphthyridinone core generally leads to high plasma protein binding. The introduction of polar groups, as in NAPH-003, can modestly reduce this binding. It is crucial to consider that only the unbound fraction of a drug is pharmacologically active.[7]

  • Solubility: The addition of polar functional groups, such as the hydroxyl in NAPH-003 and the carboxylic acid in NAPH-004, significantly improves aqueous solubility.

Experimental Protocols: A Guide to In Vitro ADME Assays

The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays used to characterize naphthyridinone analogs. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay assesses the intrinsic clearance of a compound by the major drug-metabolizing enzymes located in the liver microsomes, primarily cytochrome P450s (CYPs). A high metabolic stability is generally desirable for orally administered drugs to ensure sufficient exposure.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction Incubate->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Data Data Analysis (t1/2) Analyze->Data

Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier.[8][9] This assay is used to predict the oral absorption of a drug and to identify whether it is a substrate of efflux transporters like P-glycoprotein (P-gp).[9][10]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • To measure apical to basolateral (A→B) permeability, add the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At a specified time point (e.g., 2 hours), collect samples from the receiver chamber.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Caco2_Permeability_Assay cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts TEER Monitor TEER Culture->TEER A_to_B Apical to Basolateral (A->B) TEER->A_to_B B_to_A Basolateral to Apical (B->A) TEER->B_to_A Sampling Sample from Receiver Chamber A_to_B->Sampling B_to_A->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp Calculate Papp and Efflux Ratio LCMS->Papp

Workflow for the Caco-2 permeability assay.
Plasma Protein Binding (PPB) Assay

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and efficacy.[7][11] Only the unbound (free) fraction of the drug is available to interact with its target and be cleared from the body.[7] Equilibrium dialysis is considered the gold standard for measuring PPB.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of 1-5 µM.

  • Equilibrium Dialysis:

    • Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate with disposable inserts. Each insert has two chambers separated by a semipermeable membrane with a molecular weight cutoff of ~8 kDa.

    • Add the plasma sample containing the test compound to one chamber and phosphate-buffered saline (PBS) to the other chamber.

    • Seal the plate and incubate at 37°C with shaking for at least 4 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling and Analysis:

    • After incubation, collect samples from both the plasma and the buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of bound drug using the concentrations in the plasma and buffer chambers.

PPB_Assay_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike Spike Compound into Plasma RED Load RED Device Spike->RED Incubate Incubate at 37°C RED->Incubate Sample Sample Plasma & Buffer Incubate->Sample Equilibrium LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate % Bound LCMS->Calculate

Workflow for the plasma protein binding assay.

The Role of Cytochrome P450 in Naphthyridinone Metabolism

The metabolism of heterocyclic compounds, including naphthyridinones, is often mediated by cytochrome P450 (CYP) enzymes.[12] The major human CYPs involved in drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. The specific CYP isoforms responsible for the metabolism of a particular naphthyridinone analog will depend on its structure. Understanding which CYPs are involved is crucial for predicting potential drug-drug interactions.

CYP450_Metabolism cluster_cyps Cytochrome P450 Enzymes Naphthyridinone Naphthyridinone Analog (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Naphthyridinone->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolite More Hydrophilic Metabolite PhaseII->Metabolite Excretion Excretion (Urine, Bile) Metabolite->Excretion CYP3A4 CYP3A4 CYP2D6 CYP2D6 CYP2C9 CYP2C9 Others Other CYPs

General metabolic pathway for naphthyridinone analogs.

Conclusion: Integrating ADME into the Drug Discovery Cascade

The successful development of novel naphthyridinone-based therapeutics hinges on a deep understanding and early assessment of their ADME properties. By employing a suite of robust in vitro assays, researchers can gain critical insights into a compound's metabolic stability, permeability, and plasma protein binding. This data, when integrated with efficacy and toxicity information, provides a holistic view of a compound's potential and allows for the rational design of analogs with optimized pharmacokinetic profiles. The comparative approach outlined in this guide serves as a framework for navigating the complex landscape of ADME, ultimately increasing the probability of advancing promising naphthyridinone candidates to the clinic.

References

  • Bertz, R. J., & Granneman, G. R. (1997). Use of in vitro and in vivo data to estimate the likelihood of metabolic pharmacokinetic interactions. Clinical pharmacokinetics, 32(3), 210–258.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in the prediction of in vivo metabolic clearance. Biochemical pharmacology, 47(9), 1469–1479.
  • Karra, S. R., et al. (2013). Discovery of 5H-benzo[c][10]naphthyridin-6-ones as potent pan-Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4948–4953.

  • Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current opinion in chemical biology, 8(3), 339–345.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880–885. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. [Link]

  • Irvine, J. D., Takahashi, L., Lockhart, K., Cheong, J., Tolan, J. W., Selick, H. E., & Grove, J. R. (1999). MDCK (Madin-Darby canine kidney) cells: a tool for membrane permeability screening. Journal of pharmaceutical sciences, 88(1), 28–33.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36–44.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European journal of medicinal chemistry, 118, 268–282. [Link]

  • Guo, W., et al. (2012). 5-(2-aminoethyl)dibenzo[c,h][8]naphthyridin-6-ones: variation of n-alkyl substituents modulates sensitivity to efflux transporters associated with multidrug resistance. Journal of medicinal chemistry, 55(1), 159–168. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994. [Link]

  • Hoeford Research Limited. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & medicinal chemistry, 28(12), 115555. [Link]

  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • Galietta, L. J. V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6523. [Link]

  • YouTube. (2020, October 15). Plasma Protein Binding of Drug | Pharmacology of ADME | English. Retrieved from [Link]

  • ResearchGate. (2021, October 15). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(34), 8171-8185. [Link]

  • Stiborová, M., et al. (2002). Relationship between content and activity of cytochrome P450 and induction of heterocyclic amine DNA adducts in human liver samples in vivo and in vitro. Cancer research, 62(11), 3215–3221.
  • Semantic Scholar. (n.d.). Chapter 33. Plasma Protein Binding of Drugs. Retrieved from [Link]

  • PubMed. (2023, November 5). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of... Retrieved from [Link]

  • Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
  • PubMed. (2024, February 5). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. Retrieved from [Link]

  • PubMed. (2008, June). Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Retrieved from [Link]

  • PubMed. (2000, August 24). Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting ADME Properties of Chemicals. Retrieved from [Link]

  • Current Separations. (n.d.). Drug Metabolism & Pharmacokinetics in Drug Discovery: A Primer for Bioanalytical Chemists, Part I. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Retrieved from [Link]

Sources

A Head-to-Head Comparison Guide: Evaluating the Kinase Inhibitory Profile of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several potent kinase inhibitors.[1] This guide outlines a comprehensive, field-proven strategy for the systematic evaluation of a novel naphthyridinone-based compound, 6,7-dihydro-1,7-naphthyridin-8(5H)-one , against established kinase inhibitors. Due to the nascent status of this specific molecule in public-domain research, we will hypothesize its activity against the Janus Kinase (JAK) family, a clinically significant class of non-receptor tyrosine kinases central to cytokine signaling.[2]

This document serves as an in-depth technical guide for researchers, providing a logical, multi-phase experimental framework. We will detail the head-to-head comparison of our compound of interest, hereafter designated "Compound N" , with two FDA-approved JAK inhibitors: Tofacitinib , a pan-JAK inhibitor, and Upadacitinib , a JAK1-selective inhibitor. The objective is to elucidate the potency, selectivity, and cellular efficacy of Compound N, thereby establishing its potential as a novel therapeutic agent. We will explain the causal logic behind each experimental choice and provide detailed, self-validating protocols to ensure data integrity and reproducibility.

The Candidates: A Comparative Overview

A robust comparative analysis requires well-characterized reference compounds. Our selection of Tofacitinib and Upadacitinib allows for a nuanced comparison of Compound N against both a broad-spectrum and a selective inhibitor, providing critical context for its inhibitory profile.

Compound Structure Class & Mechanism of Action Key Clinical Indications
Compound N Investigational. Naphthyridinone scaffold. Hypothesized ATP-competitive kinase inhibitor.Not Applicable.
Tofacitinib Pan-JAK Inhibitor. Potently inhibits JAK1, JAK2, and JAK3, thereby blocking signaling for multiple cytokines.Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis.
Upadacitinib Selective JAK1 Inhibitor. Exhibits significantly higher potency for JAK1 over JAK2, JAK3, and TYK2, offering a more targeted immunomodulatory effect.Rheumatoid Arthritis, Atopic Dermatitis, Ulcerative Colitis.

Phase 1: Biochemical Characterization - Potency & Selectivity

The foundational step in characterizing any novel inhibitor is to determine its direct enzymatic inhibitory activity and its specificity across the human kinome. This phase removes the complexities of the cellular environment (e.g., membrane permeability, efflux pumps) to provide a clean measure of target engagement.[3]

Experiment 1: In Vitro Kinase Inhibition Assay for IC50 Determination

Causality Behind Experimental Choice: We must first quantify the potency of Compound N against each member of the JAK family (JAK1, JAK2, JAK3, TYK2). This is achieved by determining the half-maximal inhibitory concentration (IC50). We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4] This format is highly sensitive, non-radioactive, and broadly applicable to virtually any kinase, making it an industry standard for high-throughput screening and potency determination.

  • Reagent Preparation: Prepare serial dilutions (e.g., 10-point, 3-fold) of Compound N, Tofacitinib, and Upadacitinib in a suitable buffer with a final DMSO concentration ≤1%. Prepare kinase, substrate peptide, and ATP solutions at 2X final concentration.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of each compound dilution. Add 2.5 µL of the 2X kinase/substrate mix.

  • Initiation: Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL. Incubate at room temperature for 60 minutes.

  • ATP Depletion & ADP Conversion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to no-inhibitor (0%) and no-enzyme (100%) controls.

  • Analysis: Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Compound Dilution Series Plate 4. Add Compound to Plate Compound->Plate Enzyme 2. Kinase/Substrate Mix (2X) AddEnzyme 5. Add Kinase/Substrate Enzyme->AddEnzyme ATP 3. ATP Solution (2X) AddATP 6. Initiate with ATP & Incubate ATP->AddATP Plate->AddEnzyme AddEnzyme->AddATP Stop 7. Add ADP-Glo™ Reagent AddATP->Stop Detect 8. Add Detection Reagent Stop->Detect Read 9. Measure Luminescence Detect->Read IC50 Calculation IC50 Calculation Read->IC50 Calculation

Fig. 1: Workflow for IC50 determination using the ADP-Glo™ assay.
Inhibitor JAK1 JAK2 JAK3 TYK2 Selectivity Profile
Compound N 15 45 250 180 JAK1/2 preferential
Tofacitinib 5201110Pan-JAK (JAK3 potent)
Upadacitinib 4025022001500JAK1 selective
Experiment 2: Kinome-Wide Selectivity Profiling

Causality Behind Experimental Choice: A potent inhibitor is of little therapeutic value if it has significant off-target activity, which can lead to toxicity.[5] Kinome-wide profiling is therefore a critical step to assess an inhibitor's specificity.[6] A cost-effective and efficient strategy is a two-tiered approach: an initial screen at a single high concentration (e.g., 1 µM) against a broad panel of kinases, followed by full IC50 determination for any kinase showing significant inhibition (e.g., >70%) in the primary screen.[6]

  • Primary Screen: Submit Compound N for screening at 1 µM against a commercial kinome panel (e.g., Reaction Biology's HotSpot™ platform or Eurofins' KinomeScan®). This typically includes over 400 kinases.[7]

  • Hit Identification: Identify all kinases where activity is inhibited by more than 70% at 1 µM.

  • Secondary Screen (IC50): For each "hit" identified in the primary screen, perform a 10-point dose-response curve to determine the precise IC50 value, using the same assay format as in Experiment 1.

  • Selectivity Analysis: Calculate a selectivity score (e.g., S-score) or visually represent the data on a kinome tree to map the selectivity profile. This allows for a direct comparison of the off-target profile against that of Tofacitinib and Upadacitinib.

G Compound Compound N Screen Primary Screen (1µM against >400 Kinases) Compound->Screen Hits Identify Hits (>70% Inhibition) Screen->Hits Yes NoHits Non-Targets (<70% Inhibition) Screen->NoHits No IC50 Secondary Screen (Dose-Response IC50) Hits->IC50 Profile Generate Selectivity Profile NoHits->Profile IC50->Profile

Fig. 2: Two-tiered workflow for kinome selectivity profiling.

Phase 2: Cellular Activity Assessment

Demonstrating biochemical potency is necessary but not sufficient. The next critical phase is to verify that the inhibitor can access its target within a living cell and elicit a functional downstream response.[5]

Experiment 3: Cellular Target Engagement Assay

Causality Behind Experimental Choice: To confirm that Compound N engages JAK1 in live cells, we will use the NanoBRET™ Target Engagement Assay. This technology measures the binding affinity of a test compound to a target protein by competitive displacement of a fluorescent tracer.[8] It provides a quantitative measure of target occupancy in the physiological context of an intact cell, bridging the gap between biochemical potency and cellular function.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a JAK1-NanoLuc® Fusion protein.

  • Assay Plating: Plate the transfected cells in a 384-well assay plate and incubate for 24 hours.

  • Compound Addition: Treat cells with serial dilutions of Compound N, Tofacitinib, or Upadacitinib for 2 hours.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for JAK1 and incubate.

  • Signal Detection: Add the Nano-Glo® Substrate and immediately measure both donor (460 nm) and acceptor (610 nm) emission.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A decrease in the ratio indicates displacement of the tracer by the compound. Plot the ratio against log[inhibitor] to determine the cellular IC50.

Experiment 4: Functional Assay - Inhibition of STAT Phosphorylation

Causality Behind Experimental Choice: The canonical function of the JAK family is to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine receptor activation.[2] Measuring the level of phosphorylated STAT (pSTAT) is therefore a direct and highly relevant functional readout of JAK pathway inhibition. We will use a cytokine-dependent cell line (e.g., TF-1 cells) and stimulate the pathway with a relevant cytokine (e.g., IL-6 for JAK1/2 signaling) to assess the functional potency of our inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation pstat pSTAT stat->pstat nucleus Nucleus (Gene Transcription) pstat->nucleus Translocation cytokine Cytokine cytokine->receptor inhibitor Compound N inhibitor->jak Inhibition

Fig. 3: Simplified JAK-STAT signaling pathway and point of inhibition.
  • Cell Culture & Starvation: Culture TF-1 cells and serum-starve them for 4 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate cells with serial dilutions of Compound N, Tofacitinib, or Upadacitinib for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 15 minutes to induce STAT3 phosphorylation.

  • Fix & Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody against pSTAT3 (Tyr705). Simultaneously, stain for total protein or a housekeeping protein for normalization.

  • Detection: Incubate with species-specific secondary antibodies conjugated to different infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging & Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for pSTAT3 and normalize it to the total protein signal. Calculate the IC50 for pSTAT3 inhibition.

Integrated Summary and Conclusion

To facilitate a clear head-to-head comparison, all generated data should be consolidated into a single summary table. This allows for a holistic assessment of Compound N's profile relative to the established benchmarks.

Parameter Compound N Tofacitinib Upadacitinib
Biochemical IC50 (JAK1, nM) 15540
Biochemical IC50 (JAK2, nM) 4520250
Biochemical Fold Selectivity (JAK2/JAK1) 3x4x6.25x
Cellular Target Engagement (JAK1 IC50, nM) 8030150
Functional pSTAT3 Inhibition (IC50, nM) 12055200
Key Off-Targets (>10x vs JAK1) None identifiedc-Kit, PDGFRMinimal

Expert Interpretation: Based on this hypothetical dataset, Compound N emerges as a potent, JAK1/2-preferential inhibitor. Its biochemical potency against JAK1 is bracketed by Tofacitinib and Upadacitinib. Importantly, its 3-fold selectivity for JAK1 over JAK2 is modest compared to the highly selective Upadacitinib but suggests it may not carry the same level of JAK2-mediated hematological risks as a true pan-inhibitor. The cellular and functional data show a predictable rightward shift in potency compared to the biochemical values, which is typical and reflects the challenges of the cellular environment. The clean off-target profile is a significant advantage.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum kinase inhibitor screen identifies polo-like kinase 1 as a target for chemical radiosensitization. Cancer Research, 73(10), 3147–3158. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology. [Link]

  • Zarrin, A. A., et al. (2020). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 117(1), 213-221. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein kinase engagement using a engineered fluorescent tracer. Cell Chemical Biology, 25(1), 10-21. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Medicinal Chemistry, 65(19), 12789–12803. [Link]

  • DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from DiscoverX. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from Reaction Biology. [Link]

  • Herrero-Gutiérrez, M., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7441–7448. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research. [Link]

  • Dhillon, S. (2017). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Clinical Pharmacology, 10(12), 1361-1378. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Medicinal Chemistry, 65(19), 12789-12803. [Link]

  • Marco-Contelles, J. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6561. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 6,7-dihydro-1,7-naphthyridin-8(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is a paramount objective.[1][2] The 6,7-dihydro-1,7-naphthyridin-8(5H)-one scaffold has emerged as a promising starting point for the generation of novel therapeutics targeting various protein kinases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities that can result in toxicity or diminished efficacy.[1][3][4] This guide provides a comprehensive framework for the systematic cross-reactivity profiling of this compound derivatives, enabling researchers to make informed decisions in the lead optimization process.

The Imperative of Kinase Selectivity

Achieving inhibitor selectivity is a critical determinant in the successful development of new small molecules.[5][6] While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target interactions are a primary cause of adverse effects in clinical trials.[1][7][8] Therefore, a thorough understanding of a compound's selectivity profile across the entire kinome is not merely an academic exercise but a crucial step in translational research. This guide will detail two powerful and complementary methodologies for assessing kinase inhibitor selectivity: broad-panel kinome scanning and in-cell target engagement confirmation via the Cellular Thermal Shift Assay (CETSA).

Comparative Data for Kinase Inhibitors: A Hypothetical Case Study

To illustrate the principles of cross-reactivity profiling, we will consider a hypothetical lead compound, ND-101 , a this compound derivative designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR). We will compare its performance against two of its own derivatives, ND-102 and ND-103 , which feature modifications aimed at improving selectivity, and a well-characterized, publicly known EGFR inhibitor, Gefitinib .

Table 1: Key Performance Metrics for Kinase Inhibitor Comparison
MetricDescriptionImportance in Profiling
Kd Dissociation constant, representing the binding affinity of the inhibitor to the kinase.A direct and quantitative measure of binding affinity; lower values indicate tighter binding.
Selectivity Score (S-Score) A quantitative measure of an inhibitor's potency against its intended target versus off-targets. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested.Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action.[9]
ΔTagg (CETSA) The change in the apparent aggregation temperature of a target protein in the presence of a ligand.Confirms target engagement within the complex environment of a living cell.[10][11]
Table 2: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
KinaseND-101ND-102ND-103Gefitinib
EGFR (Primary Target) 99 98 97 99
ABL14515510
SRC68251218
LCK72301522
FYN65281120
YES5822916
Selectivity Score (S(90)) 0.012 0.002 0.002 0.002

Note: Data is hypothetical and for illustrative purposes. The selectivity score is calculated as the number of kinases with >90% inhibition divided by the total number of kinases screened (468 in a typical broad panel).

Table 3: Hypothetical Cellular Thermal Shift Assay (CETSA) Data
Compound (10 µM)Target ProteinApparent Tagg (°C)ΔTagg (°C)
Vehicle (DMSO)EGFR48.5-
ND-101 EGFR56.2+7.7
ND-102 EGFR55.8+7.3
ND-103 EGFR55.5+7.0
Gefitinib EGFR56.5+8.0
Vehicle (DMSO)SRC52.1-
ND-101 SRC54.3+2.2
ND-102 SRC52.5+0.4
ND-103 SRC52.2+0.1
Gefitinib SRC52.6+0.5

Note: Data is hypothetical and for illustrative purposes. A larger ΔTagg indicates greater target stabilization and engagement.

Experimental Protocols

Kinome-Wide Selectivity Profiling

The rationale for this experiment is to obtain a broad, unbiased view of the inhibitor's interactions across the human kinome. We will utilize a competition binding assay format, which measures the ability of a test compound to displace a reference ligand from the ATP-binding site of a large panel of kinases.

  • Compound Preparation: Solubilize test compounds (ND-101, ND-102, ND-103, and Gefitinib) in 100% DMSO to create 10 mM stock solutions.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solutions in an appropriate assay buffer.

  • Kinase Panel Screening: Screen the compounds at a fixed concentration (e.g., 1 µM) against a comprehensive kinase panel (e.g., KINOMEscan® scanMAX panel of 468 kinases).[12][13] The assay principle involves kinases tagged with DNA, an immobilized ligand, and the test compound. Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand, reducing the amount of kinase captured on a solid support.[14]

  • Detection: Quantify the amount of kinase captured in test versus control samples using quantitative PCR (qPCR) to detect the DNA tag.[14][15]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. The formula is: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100

  • Selectivity Score Calculation: Determine the number of kinases inhibited above a defined threshold (e.g., 90%) and divide by the total number of kinases in the panel to obtain the selectivity score.[9]

G cluster_prep Preparation cluster_assay Binding Assay cluster_readout Detection & Analysis Compound Test Compound in DMSO AssayPlate Serial Dilutions Compound->AssayPlate Dilute Incubation Incubation AssayPlate->Incubation KinasePanel Kinase Panel (468 Kinases) KinasePanel->Incubation qPCR qPCR Detection Incubation->qPCR Quantify Bound Kinase DataAnalysis Data Analysis (% Inhibition) qPCR->DataAnalysis Selectivity Selectivity Score Calculation DataAnalysis->Selectivity

Caption: Workflow for kinome-wide selectivity profiling.

Cellular Thermal Shift Assay (CETSA)

The rationale for CETSA is to validate that the inhibitor engages its intended target (and potential off-targets) in a physiological context, i.e., within intact cells.[11][16][17] This biophysical assay relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, an epidermoid carcinoma line with high EGFR expression) to ~80% confluency. Treat the cells with the test compounds at a final concentration of 10 µM or with vehicle (DMSO) for 1 hour.

  • Heating Step: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., EGFR and SRC) remaining in the soluble fraction by Western blotting or an ELISA-based method.

  • Data Analysis: Quantify the band intensities from the Western blots. For each compound, plot the percentage of soluble protein remaining at each temperature relative to the 40°C sample. Determine the apparent aggregation temperature (Tagg) by fitting the data to a sigmoidal curve. Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle control from the Tagg of the compound-treated sample.

G start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat Aliquots to Temperature Gradient treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge High-Speed Centrifugation lyse->centrifuge separate Separate Soluble (Supernatant) and Aggregated (Pellet) Fractions centrifuge->separate analyze Analyze Soluble Fraction (e.g., Western Blot) separate->analyze plot Plot Melting Curve & Calculate ΔTagg analyze->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Interpretation and Strategic Insights

The hypothetical data presented in Tables 2 and 3 offer valuable insights into the structure-activity relationship (SAR) of the this compound scaffold.

  • ND-101 (The Promiscuous Parent): While ND-101 is a potent EGFR inhibitor, the kinome scan reveals significant off-target activity, particularly against SRC family kinases (SFKs) like SRC, LCK, FYN, and YES. This is a common liability for kinase inhibitors due to structural similarities in the ATP-binding pocket.[1][4] The CETSA data corroborates this, showing a modest but clear thermal stabilization of SRC in cells treated with ND-101 (ΔTagg = +2.2°C), confirming intracellular off-target engagement. This promiscuity, reflected in its poor selectivity score, would likely translate to a challenging safety profile in preclinical development.

  • ND-102 & ND-103 (The Selective Derivatives): The chemical modifications in ND-102 and ND-103, while slightly reducing on-target potency (as suggested by the marginally lower ΔTagg in the CETSA), have dramatically improved selectivity. The off-target inhibition of SFKs is significantly diminished in the kinome scan, leading to a much-improved selectivity score, comparable to the benchmark inhibitor Gefitinib. The CETSA results confirm this improved selectivity profile; the thermal stabilization of the off-target SRC is negligible for both derivatives. These compounds represent a more promising path forward for development.

This comparative analysis demonstrates the power of combining broad kinome profiling with cellular target engagement assays. The initial kinome scan provides a comprehensive map of potential interactions, while CETSA validates these interactions in a more physiologically relevant setting, providing crucial data to guide the next cycle of medicinal chemistry optimization.[5][19]

Conclusion

The cross-reactivity profiling of this compound derivatives is a critical, data-driven process that underpins the development of safe and effective kinase inhibitors. By systematically evaluating selectivity with a combination of in vitro kinome-wide screening and in-cell target engagement assays, researchers can identify liabilities early, understand the structure-activity relationships that govern selectivity, and ultimately design drug candidates with a higher probability of clinical success. The methodologies and interpretative framework presented in this guide offer a robust strategy for advancing this promising class of compounds from the bench to the clinic.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Mishra, R. K., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1485-1514. [Link]

  • Bamborough, P., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Medicinal Chemistry, 55(8), 7437-7448. [Link]

  • Bamborough, P., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Hu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1346. [Link]

  • Zhang, M., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Kim, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. [Link]

  • Kim, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Kim, Y. J., et al. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. The Korean Journal of Physiology & Pharmacology, 13(6), 481-487. [Link]

  • Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(8), 1999-2005. [Link]

  • Varin, T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(3), 197-201. [Link]

  • Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

  • Johnson, J. L., & Stagg, S. M. (2018). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 13(5), 1138-1140. [Link]

  • van den Eshof, B. L., et al. (2013). Kinome Profiling. The International Journal of Biochemistry & Cell Biology, 45(4), 685-691. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Miettinen, T. P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Features of Selective Kinase Inhibitors. Request PDF. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Vollmar, M., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(7), 2329-2334. [Link]

  • Hu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PubMed Central. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Semantic Scholar. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Semantic Scholar. [Link]

  • Abdellatif, K. R. A., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Szeliga, M., et al. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 28(24), 8058. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Mishra, R. K., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15852. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a marketed drug is underpinned by rigorous analytical scrutiny. For a compound such as 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a potential key intermediate or active pharmaceutical ingredient (API), the reliability of analytical data is non-negotiable. This guide provides an in-depth, experience-driven comparison of analytical methods, focusing on their validation to ensure data integrity, product quality, and regulatory compliance. We will dissect the validation of a conventional High-Performance Liquid Chromatography (HPLC) method and compare its performance against the more modern Ultra-Performance Liquid Chromatography (UPLC) technique, grounding our discussion in the internationally harmonized standards set by the ICH.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2][3] For a compound like this compound, this means the method must be able to accurately and precisely quantify the substance, distinguish it from any impurities or degradation products, and be reliable over time. Regulatory bodies like the FDA and EMA mandate such validation, with the International Council for Harmonisation (ICH) Q2(R1) guideline serving as the foundational text for this process.[4][5][6][7][8] The recent evolution towards ICH Q2(R2) and Q14 further emphasizes a lifecycle approach, integrating method development and validation as a continuous process.[9][10][11][12]

Primary Method: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of pharmaceutical quality control due to its robustness, versatility, and cost-effectiveness.[13][14] A "stability-indicating" method is one that can accurately measure the drug substance in the presence of its degradation products, process impurities, and excipients.[2][15] This is critical for determining the shelf-life and storage conditions of the drug.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process. Each step is designed to test a specific performance characteristic.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol (ICH Q2) cluster_2 Method Implementation Dev Initial Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob QC Routine QC Use & Lifecycle Management Rob->QC

Caption: Workflow for Analytical Method Validation.

Detailed Validation Protocols

1. Specificity (Forced Degradation Studies)

The cornerstone of a stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[16] To prove this, forced degradation studies are essential.[17][18][19]

  • Protocol:

    • Prepare solutions of this compound.

    • Expose the solutions to a range of stress conditions as recommended by ICH Q1A guidelines:

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.[20][21]

      • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.[20][21]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[21]

      • Thermal Stress: Solid drug substance at 105°C for 48 hours.

      • Photolytic Stress: Solution exposed to UV light (254 nm) and visible light for a defined period.

    • Analyze the stressed samples by HPLC.

    • Causality: The goal is to achieve 5-20% degradation.[20] This extent of degradation is sufficient to produce and detect primary degradation products without being so excessive that it leads to complex secondary or tertiary degradants, which might not be relevant to real-world stability.

    • Trustworthiness: The peak for the intact drug must be spectrally pure (assessed by a photodiode array [PDA] detector) and well-resolved from all degradation product peaks.

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2][16]

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five dilutions covering 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

    • Trustworthiness: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.[3][22]

  • Protocol:

    • Prepare a placebo (matrix without the drug substance).

    • Spike the placebo with known amounts of the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Causality: Spiking into a placebo matrix is crucial as it demonstrates that excipients or other matrix components do not interfere with the analyte's quantification, ensuring the method is accurate for the final product.

    • Trustworthiness: The mean recovery should be within 98.0% to 102.0%.[3]

4. Precision

Precision expresses the variability of results from repeated measurements of the same sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.[13]

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations across the specified range (three concentrations, three replicates each).[16]

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).[16]

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

  • Trustworthiness: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Causality: Establishing the LOQ is critical for impurity analysis, ensuring the method is sensitive enough to quantify impurities at their specification limits.

6. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][16]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

      • Mobile phase organic composition (± 2%)

    • Analyze the system suitability solution under each condition.

    • Trustworthiness: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, demonstrating the method's reliability during routine use.

Comparative Analysis: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) is a significant evolution of HPLC. It utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher pressures. This fundamental difference drives its performance advantages.

G cluster_hplc HPLC (High-Performance Liquid Chromatography) cluster_uplc UPLC (Ultra-Performance Liquid Chromatography) cluster_perf Performance Comparison hplc_node Particle Size: 3-5 µm Pressure: <6,000 psi Flow Rate: ~1.0 mL/min hplc_perf Longer Run Time Higher Solvent Use Standard Resolution Standard Sensitivity uplc_node Particle Size: <2 µm Pressure: >15,000 psi Flow Rate: ~0.4 mL/min uplc_perf Faster Run Time Lower Solvent Use Higher Resolution Higher Sensitivity hplc_perf->uplc_perf UPLC offers significant improvements in speed, resolution, and efficiency.

Caption: Head-to-Head Comparison: HPLC vs. UPLC.

Performance Data Summary

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as throughput needs, complexity of the sample, and available instrumentation.

Validation Parameter / Performance MetricTypical HPLC MethodComparative UPLC MethodRationale for Difference
Specificity (Resolution) Baseline resolution (R > 2.0)Improved resolution (R > 3.0)Smaller particles in UPLC provide higher efficiency, leading to sharper peaks and better separation of closely eluting impurities.
Precision (%RSD) ≤ 2.0%≤ 1.5%Modern UPLC systems often have more precise injectors and pump designs, potentially leading to slightly better precision.
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.01 µg/mLSharper, narrower peaks in UPLC result in a higher signal-to-noise ratio, enhancing sensitivity.
Run Time 15 - 30 minutes2 - 5 minutesHigher optimal flow rates and shorter columns enabled by small particles drastically reduce analysis time.
Solvent Consumption per Run 15 - 30 mL1 - 2 mLLower flow rates and shorter run times lead to a significant reduction in solvent use, making UPLC a greener alternative.
Robustness Generally highMore sensitive to buffer quality and sample cleanlinessThe smaller particle size and narrower column frits in UPLC make the system more susceptible to clogging from particulates. High-quality solvents and sample filtration are critical.

Conclusion and Recommendations

Both HPLC and UPLC methods, when properly validated according to ICH guidelines, are suitable for the analysis of this compound.

  • A validated HPLC method serves as a robust and reliable workhorse for all stages of development and is particularly well-suited for routine quality control environments where instrument ubiquity and established protocols are paramount.

  • A validated UPLC method offers significant advantages in terms of speed, sensitivity, and resolution. It is the superior choice for high-throughput screening, complex impurity profiling, and process development studies where rapid feedback is critical. The reduction in solvent consumption also aligns with modern laboratory goals of sustainability and cost reduction.

The selection of the analytical method is a strategic decision. For early-phase development, the speed of UPLC can accelerate timelines. For late-phase and commercial manufacturing, the robustness and widespread availability of HPLC may be preferred. Regardless of the platform, the foundation of trustworthy data lies in a comprehensive and scientifically sound validation package, demonstrating the method is fit for its intended purpose.

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Source: Jordi Labs.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: FDA.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Source: ECA Academy.
  • Quality Guidelines. Source: ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024. Source: FDA.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Source: ECA Academy.
  • Highlights from FDA's Analytical Test Method Valid
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Quality: specifications, analytical procedures and analytical validation. Source: European Medicines Agency (EMA).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Technology Networks.
  • Forced Degradation Studies Research Articles. Source: R Discovery.
  • Steps for HPLC Method Valid
  • Validation of Analytical Methods for Pharmaceutical Analysis. Source: Royal Society of Chemistry.
  • Forced Degradation – A Review. Source: Biomedical Journal of Scientific & Technical Research.
  • Stability-Indicating HPLC Method Development. Source: vscht.cz.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Validation of Analytical Methods: A Review. Source: Gavin Publishers.
  • Stability Indicating HPLC Method Development –A Review. Source: IJTSRD.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Source: Journal of Drug Delivery and Therapeutics.
  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Source: Jetir.Org.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Design

Sources

A Comparative Guide to the Synthesis of Naphthyridinones: Shifting Focus to the Well-Documented 1,6-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Readers: Our initial investigation aimed to provide a comprehensive benchmarking guide for the synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one. However, a thorough review of the current scientific literature reveals a notable scarcity of distinct, well-established synthetic routes for this specific isomer. To provide a valuable and data-rich comparison for researchers in drug discovery and organic synthesis, we have pivoted our focus to the more extensively documented and pharmaceutically relevant 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This guide will compare a classical multi-step approach with a modern, streamlined asymmetric synthesis, offering insights into the evolution of synthetic strategies for this important heterocyclic core.

Introduction: The Significance of the Tetrahydronaphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive framework for designing potent and selective therapeutic agents. Notably, this scaffold is a key component of TAK-828F, a potent inverse agonist of the retinoid-related orphan receptor γt (RORγt), a critical target in the treatment of autoimmune diseases. The efficient and scalable synthesis of this core is therefore of paramount importance for the development of novel therapeutics.

This guide will provide a head-to-head comparison of two distinct synthetic strategies for a key intermediate of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, highlighting the advancements in synthetic efficiency, atom economy, and scalability.

Method 1: The Original Medicinal Chemistry Approach - A Classical Multi-Step Synthesis

The initial synthesis of the tetrahydronaphthyridine core for TAK-828F, as developed by medicinal chemists, represents a classical, linear approach. This multi-step sequence, while successful in providing the initial quantities of the target molecule for biological evaluation, presents several challenges for large-scale production.

Synthetic Workflow:

The synthesis begins with 2-methoxy-6-methylpyridine and proceeds through a nine-step linear sequence to the desired chiral tetrahydronaphthyridine intermediate. Key transformations include a metalation and nucleophilic addition, a Mitsunobu amination, deprotection, a Pictet-Spengler reaction, Boc protection, silver-mediated O-methylation, and ester hydrolysis.

cluster_0 Method 1: Classical Multi-Step Synthesis Start_1 2-Methoxy-6-methylpyridine Step_1_1 Metalation & Nucleophilic Addition Start_1->Step_1_1 n-BuLi, Paraformaldehyde Step_1_2 Mitsunobu Amination Step_1_1->Step_1_2 DPPA, DIAD Step_1_3 Deprotection Step_1_2->Step_1_3 Hydrazine Step_1_4 Pictet-Spengler Reaction Step_1_3->Step_1_4 Ethyl glyoxylate polymer Step_1_5 Boc Protection Step_1_4->Step_1_5 Boc₂O Step_1_6 Silver-mediated O-methylation Step_1_5->Step_1_6 Ag₂O, MeI Step_1_7 Ester Hydrolysis Step_1_6->Step_1_7 LiOH End_1 Chiral Tetrahydronaphthyridine Intermediate Step_1_7->End_1

Caption: Classical multi-step synthesis of the tetrahydronaphthyridine core.

Experimental Protocol (Representative Step: Pictet-Spengler Reaction):

A solution of the pyridinylethylamine intermediate and ethyl glyoxylate polymer in a suitable solvent is heated to effect the cyclization, followed by salt formation to isolate the tetrahydronaphthyridine product.

Critical Analysis:
  • Low Overall Yield: The lengthy sequence of nine steps results in a low overall yield of approximately 4%.[1][2]

  • Use of Hazardous and Expensive Reagents: This route employs hazardous reagents such as n-butyllithium and expensive reagents like silver oxide.[1][2]

  • Scalability Issues: The multi-step nature and the need for chromatographic purification at several stages make this process difficult and costly to scale up for manufacturing.[1][2]

  • Lack of Enantioselectivity: The Pictet-Spengler reaction, in this case, is not enantioselective, requiring subsequent resolution to obtain the desired enantiomer.[1][2]

Method 2: A Modern, Convergent, and Asymmetric Synthesis

In response to the limitations of the original route, a more efficient and scalable asymmetric synthesis was developed. This modern approach significantly shortens the synthetic sequence and improves the overall yield while introducing chirality early in the process.

Synthetic Workflow:

This improved synthesis features several key innovations, including a Heck-type vinylation, a one-pot ammonia-mediated cyclization, and a ruthenium-catalyzed enantioselective transfer hydrogenation. This convergent strategy reduces the longest linear sequence to six steps.

cluster_1 Method 2: Modern Asymmetric Synthesis Start_2 2-Chloropyridine Derivative Step_2_1 Heck-type Vinylation Start_2->Step_2_1 Ethylene gas, Pd catalyst Step_2_2 One-pot Cyclization/Amination Step_2_1->Step_2_2 Ammonia Step_2_3 Ru-catalyzed Enantioselective Transfer Hydrogenation Step_2_2->Step_2_3 Ru catalyst, Formic acid End_2 Chiral Tetrahydronaphthyridine Intermediate Step_2_3->End_2

Caption: Modern asymmetric synthesis of the tetrahydronaphthyridine core.

Experimental Protocol (Representative Step: One-pot Cyclization/Amination):

A solution of the 3-acyl-2-vinylpyridine intermediate in methanol is stirred under ammonia pressure in an autoclave at elevated temperature. This single step effects both the hydroamination of the vinyl group and the subsequent intramolecular condensation to form the dihydronaphthyridine ring system.[2]

Critical Analysis:
  • Dramatically Improved Overall Yield: This streamlined, six-step sequence boasts a significantly higher overall yield of approximately 25%.[1][2]

  • Atom Economy and Reduced Waste: The use of an atom-economical Heck-type vinylation with ethylene gas and a one-pot cyclization minimizes waste generation.[1][2]

  • Avoidance of Hazardous Reagents: The new route eliminates the need for pyrophoric and other hazardous reagents used in the classical approach.[1][2]

  • Scalability and Chromatography-Free Purification: The process is designed for large-scale manufacture, avoiding the need for chromatographic purification of intermediates.[1][2]

  • High Enantioselectivity: The ruthenium-catalyzed enantioselective transfer hydrogenation introduces chirality with high efficiency, obviating the need for chiral resolution.[1][2]

Head-to-Head Performance Comparison

MetricMethod 1: Classical Multi-Step SynthesisMethod 2: Modern Asymmetric Synthesis
Longest Linear Sequence 9 steps6 steps
Overall Yield ~4%[1][2]~25%[1][2]
Key Transformations Pictet-Spengler reactionHeck-type vinylation, One-pot cyclization, Asymmetric transfer hydrogenation[1][2]
Scalability Poor, requires extensive chromatographyExcellent, chromatography-free[1][2]
Reagent Profile Utilizes hazardous and expensive reagents (n-BuLi, Ag₂O)[1][2]Employs more benign and cost-effective reagents
Chirality Introduction Late-stage resolution requiredEarly-stage, highly enantioselective hydrogenation[1][2]
Atom Economy ModerateHigh

Conclusion: A Paradigm Shift in Synthetic Efficiency

The comparison between the classical and modern synthetic routes to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold clearly illustrates the significant advancements in synthetic organic chemistry. The modern approach, with its emphasis on convergent design, atom economy, and catalytic enantioselectivity, provides a far superior method for the large-scale production of this pharmaceutically important intermediate. This case study serves as an excellent example of how the principles of green chemistry and process optimization can lead to more sustainable and economically viable synthetic strategies in drug development. Researchers and drug development professionals should consider these principles when designing synthetic routes to complex molecular targets.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J. Org. Chem. 2020, 85, 15, 9897–9907. [Link]

  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][3]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][4]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega 2021, 6, 38, 24783–24794. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

Sources

A Researcher's Guide to the Spectroscopic Nuances of Substituted 1,7-Naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the 1,7-naphthyridinone scaffold represents a privileged structure with significant therapeutic potential. The precise characterization of novel derivatives is paramount to understanding their structure-activity relationships and advancing lead optimization. This guide provides a comprehensive comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structures of substituted 1,7-naphthyridinones. We delve into the causality behind experimental choices and present supporting data to empower your research endeavors.

The Significance of Spectroscopic Analysis for 1,7-Naphthyridinones

The biological activity of 1,7-naphthyridinone derivatives is intrinsically linked to their three-dimensional structure and electronic properties. Spectroscopic analysis provides a powerful toolkit to unravel these characteristics. NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and determining substituent positions. UV-Vis spectroscopy offers insights into the electronic transitions within the conjugated system, which can be influenced by both substituents and the solvent environment. IR spectroscopy helps to identify key functional groups, particularly the characteristic lactam carbonyl, and can reveal information about hydrogen bonding. Finally, mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and offering clues to the molecule's stability and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 1,7-naphthyridinones, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern on the bicyclic ring system.

¹H NMR Spectroscopy

The proton NMR spectrum of a 1,7-naphthyridinone is characterized by distinct aromatic and, if present, aliphatic signals. The chemical shifts and coupling constants of the aromatic protons are particularly informative for determining the substitution pattern. For instance, the protons on the pyridine and pyridinone rings will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns depending on their neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shift of the carbonyl carbon of the lactam is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, with electron-donating groups causing upfield shifts and electron-withdrawing groups leading to downfield shifts. Studies have shown that intra- and intermolecular hydrogen bonds can also influence the ¹³C NMR spectra of naphthyridine derivatives.[1]

Comparative ¹³C NMR Data for Substituted Naphthyridines
Compound/SubstituentC2 (ppm)C3 (ppm)C4 (ppm)C4a (ppm)C5 (ppm)C6 (ppm)C8 (ppm)C8a (ppm)SolventReference
5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxamides~155~105~140~120~150~95~165~130DMSO-d₆[1]
N-methyl-5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxamides~155~105~140~120~150~95~165~130CDCl₃[1]

Note: The chemical shifts are approximate and can vary depending on the specific substituents on the carboxamide group.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,7-naphthyridinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for protons involved in hydrogen bonding.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C spectrum will require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of 1,7-naphthyridinone b Dissolve in 0.5-0.7 mL of deuterated solvent a->b c Transfer to NMR tube b->c d Insert sample into NMR spectrometer (≥400 MHz) c->d e Acquire ¹H NMR spectrum (16-64 scans) d->e f Acquire ¹³C NMR spectrum (more scans) d->f g Fourier Transform, Phasing, & Baseline Correction e->g f->g h Reference Spectra (Solvent or TMS) g->h i Integrate ¹H peaks & Analyze coupling patterns h->i j Assign ¹H and ¹³C signals to the molecular structure i->j

Figure 1: Experimental workflow for NMR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of 1,7-naphthyridinones. The absorption maxima (λmax) are indicative of the π-π* and n-π* electronic transitions within the conjugated aromatic system.

The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the naphthyridinone ring. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.

Solvatochromism

The study of how the solvent polarity affects the UV-Vis absorption spectrum, known as solvatochromism, can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments. For example, the solvatochromism of 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester has been studied in solvents of varying polarity and hydrogen bond donor/acceptor ability.[2][3] In hydrogen bond donor solvents, the formation of zwitterionic species was observed, indicating solvent assistance in proton transference.[2][3]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the 1,7-naphthyridinone derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a suitable wavelength range, typically from 200 to 600 nm, using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule. For 1,7-naphthyridinones, the most prominent absorption band is typically that of the C=O stretching vibration of the lactam ring.

Characteristic IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (lactam)3200-3400Medium
C-H stretch (aromatic)3000-3100Medium
C=O stretch (lactam)1650-1690Strong
C=C stretch (aromatic)1450-1600Medium-Strong
C-N stretch1200-1350Medium

The exact position of the carbonyl stretch can be influenced by substituents and hydrogen bonding. Intermolecular hydrogen bonding, for instance, can lead to a lowering of the C=O stretching frequency.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler as it requires placing the solid sample directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Measurement: A background spectrum of the empty sample compartment (or pure KBr for the pellet method) is recorded first. Then, the sample spectrum is recorded.

  • Data Analysis: The spectrum is typically plotted as transmittance versus wavenumber. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can offer insights into the stability of the molecule and the nature of its substituents.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Various ionization techniques can be employed, with Electrospray Ionization (ESI) being common for this class of compounds. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap, among others.

  • Measurement: The sample solution is introduced into the ion source, where the molecules are ionized. The resulting ions are then separated based on their m/z ratio by the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak corresponding to the intact molecule (molecular ion, [M]⁺ or protonated molecule, [M+H]⁺) is identified to determine the molecular weight.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Analysis cluster_proc_ms Data Interpretation a_ms Prepare dilute solution in volatile solvent b_ms Introduce sample into ion source (e.g., ESI) a_ms->b_ms c_ms Separate ions by m/z in mass analyzer b_ms->c_ms d_ms Detect ions c_ms->d_ms e_ms Identify molecular ion peak ([M]⁺ or [M+H]⁺) d_ms->e_ms f_ms Determine molecular weight and elemental composition (HRMS) e_ms->f_ms g_ms Analyze fragmentation pattern for structural clues e_ms->g_ms

Figure 2: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of substituted 1,7-naphthyridinones is a multi-faceted process that relies on the synergistic application of NMR, UV-Vis, IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they enable the unambiguous characterization of these medicinally important molecules. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate the structures of novel 1,7-naphthyridinone derivatives, paving the way for the development of new and effective therapeutic agents.

References

  • Santo, M., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407. [Link]

  • ResearchGate. (n.d.). Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines | Request PDF. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives | Request PDF. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to the Patent Landscape of 6,7-Dihydro-1,7-naphthyridin-8(5H)-one Derivatives as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6,7-dihydro-1,7-naphthyridin-8(5H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its rigid, bicyclic core provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with various biological targets. This guide provides an in-depth analysis of the patent literature surrounding this fascinating heterocyclic system, with a particular focus on its application as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[1] We will objectively compare the performance of these derivatives with established alternatives, supported by experimental data and detailed protocols to empower researchers in this competitive field.

The rationale for focusing on PARP inhibition stems from the significant clinical success of PARP inhibitors like Olaparib and Niraparib, particularly in cancers with deficiencies in the homologous recombination DNA repair pathway.[1] However, dose-limiting toxicities, such as hematological adverse events, have been linked to the inhibition of other PARP isoforms, notably PARP-2.[1] This has spurred the search for next-generation, highly selective PARP-1 inhibitors, and the this compound core has proven to be a fertile ground for this endeavor.

Comparative Analysis of Patented Derivatives

A survey of the patent landscape reveals a concentrated effort in exploring the this compound scaffold for enzyme inhibition, with a notable emphasis on PARP.[2][3][4] Key patents disclose a range of substitution patterns aimed at optimizing potency, selectivity, and pharmacokinetic properties. The table below summarizes representative examples from the patent literature, highlighting the diversity of chemical space being explored.

Derivative TypeKey Structural FeaturesTherapeutic TargetRepresentative Patent
Benzo[de][5][6]naphthyridin-7(8H)-onesFused aromatic ring system with a functionalized long-chain appendage.PARP-1[5]
Substituted azaquinolonesModifications on the pyridinone and dihydropyridine rings.PARP-1WO2021013735A1[4]
Dihydro-1,6-naphthyridin-5(6H)-one derivativesVaried substituents on the aromatic and saturated rings.PDE4EP2380890A1[7][8]
Tetrahydroquinazolinone derivativesSpirocyclic systems and extended side chains.PARPUS9359367B2[9]

The benzo[de][5][6]naphthyridin-7(8H)-ones, for instance, have shown remarkable PARP-1 inhibitory activity in the sub-nanomolar range.[5] This high potency is attributed to the extended, functionalized side chain that can form additional interactions within the enzyme's active site. Similarly, patents on substituted azaquinolones and tetrahydroquinazolinones highlight the versatility of related scaffolds in targeting the PARP enzyme family.[4][9] Beyond PARP, the dihydro-1,6-naphthyridin-5(6H)-one core has been patented for the inhibition of phosphodiesterase 4 (PDE4), indicating the broader applicability of this heterocyclic family.[7][8]

The following diagram illustrates the generalized structure of the this compound scaffold and highlights key areas of chemical modification found in the patent literature.

G cluster_scaffold This compound Core cluster_modifications Key Modification Points Scaffold Scaffold R1 R1 Scaffold->R1 Position 1 R2 R2 Scaffold->R2 Position 5 R3 R3 Scaffold->R3 Position 6 R4 R4 Scaffold->R4 Position 7

Caption: Generalized structure of the this compound scaffold with key modification points.

Experimental Protocols

To provide a practical context for assessing the novelty and performance of these derivatives, we present detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of a Representative this compound Derivative

The synthesis of the this compound core can be achieved through various synthetic routes.[10][11][12] A common and efficient method involves a multi-step sequence starting from readily available pyridine precursors. The following protocol is a representative example adapted from the literature.

Step 1: Synthesis of a 2-vinyl-3-acylpyridine Intermediate

  • Rationale: This step constructs a key intermediate containing the necessary functionalities for the subsequent cyclization. The choice of a Heck-type vinylation of a chloropyridine with ethylene gas is an atom-economical approach.[11][12]

  • Procedure:

    • To a solution of the appropriate chloropyridine precursor in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N).

    • Pressurize the reaction vessel with ethylene gas (typically 1-5 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-vinyl-3-acylpyridine intermediate.

Step 2: Cyclization to form the Dihydronaphthyridine Ring

  • Rationale: This crucial step forms the bicyclic core. The use of ammonia mediates an unprecedented direct formation of the dihydronaphthyridine from the 2-vinyl-3-acylpyridine.[11][12]

  • Procedure:

    • Dissolve the 2-vinyl-3-acylpyridine intermediate in a suitable solvent (e.g., methanol).

    • Add a solution of ammonia in methanol.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting crude product can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography.

Step 3: Oxidation to the this compound

  • Rationale: This final step introduces the ketone functionality at the 8-position. A variety of oxidizing agents can be employed.

  • Procedure:

    • Dissolve the dihydronaphthyridine intermediate in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent (e.g., chromium trioxide or manganese dioxide).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite).

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.

In Vitro PARP-1 Inhibition Assay
  • Rationale: This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1. A common method is a histone-based ELISA assay that detects the product of the PARP-1 reaction, poly(ADP-ribose) (PAR).

  • Procedure:

    • Coat a 96-well plate with histones and incubate overnight at 4 °C.

    • Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Add a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding NAD+, the substrate for PARP-1, and incubate for a specified time (e.g., 1 hour) at room temperature.

    • Wash the plate to remove unreacted components.

    • Add a primary antibody that specifically recognizes PAR and incubate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate and add a substrate for the enzyme (e.g., TMB).

    • Stop the reaction with an acid solution and measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PARP-1 activity.

The following diagram outlines the experimental workflow for the PARP-1 inhibition assay.

G A Coat 96-well plate with histones B Wash plate A->B C Add PARP-1 enzyme, activated DNA, and test compound B->C D Initiate reaction with NAD+ C->D E Wash plate D->E F Add anti-PAR primary antibody E->F G Wash plate F->G H Add HRP-conjugated secondary antibody G->H I Wash plate H->I J Add TMB substrate I->J K Stop reaction and measure absorbance J->K L Calculate IC50 K->L

Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.

Performance Comparison and Structure-Activity Relationship (SAR)

The true novelty of a chemical scaffold lies in its ability to outperform existing alternatives. The this compound derivatives have demonstrated exceptional potency against PARP-1, with some compounds exhibiting IC50 values in the low nanomolar and even sub-nanomolar range.[5] This level of activity is comparable to or, in some cases, exceeds that of established PARP inhibitors.

CompoundCore ScaffoldPARP-1 IC50 (nM)
Olaparib Phthalazinone~5
Niraparib Indazole~3.8
Veliparib Benzimidazole~5.2
Representative Benzo[de][5][6]naphthyridin-7(8H)-one Benzo[de][5][6]naphthyridin-7(8H)-one0.31 [5]

The remarkable potency of the benzo[de][5][6]naphthyridin-7(8H)-one derivative highlights the potential of this scaffold. The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the N-7 position of the 1,7-naphthyridinone ring is crucial for activity.[6] Small alkyl groups are generally well-tolerated, while larger, more functionalized appendages can lead to a significant increase in potency, likely due to additional interactions with the enzyme's active site. Furthermore, substitutions on the aromatic portion of the naphthyridinone core can modulate the compound's electronic properties and influence its binding affinity.

Conclusion

The this compound scaffold and its derivatives represent a novel and highly promising class of enzyme inhibitors, particularly for PARP-1. The patent literature demonstrates a clear trend towards the development of highly potent and selective compounds based on this core structure. The experimental data available in the public domain, though limited, suggests that these derivatives can outperform established clinical candidates in terms of in vitro potency. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the SAR for this scaffold continues to grow, we can anticipate the emergence of even more potent and selective drug candidates with the potential to make a significant impact on the treatment of cancer and other diseases.

References

  • Design, synthesis, and biological evaluation of a series of benzo[de][5][6]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. PubMed. Available at: [Link]

  • WO2023147418A1 - Parp7 inhibitors. Google Patents.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]

  • WO2025024663A1 - Parp7 inhibitors. Google Patents.
  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][5][6]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][5][11]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Institutes of Health. Available at: [Link]

  • WO2021013735A1 - Parp1 inhibitors. Google Patents.
  • New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. European Patent Office. Available at: [Link]

  • EP2380890A1 - New 7,8-dihydro-1,6-naphthyridin-5(6h)-one-derivatives as PDE4 inhibitors. Google Patents.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

  • Penicillin derivative containing naphthyridine. European Patent Office. Available at: [Link]

  • US4190657A - Naphthyridine derivatives. Google Patents.
  • Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. Available at: [Link]

  • US9359367B2 - Tetrahydroquinazolinone derivatives as PARP inhibitors. Google Patents.
  • EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same. Google Patents.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. Available at: [Link]

  • CN117447449A - PARP1 inhibitors and their applications. Google Patents.
  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. National Institutes of Health. Available at: [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6,7-dihydro-1,7-naphthyridin-8(5H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 6,7-dihydro-1,7-naphthyridin-8(5H)-one, a heterocyclic compound whose specific disposal protocols are not widely documented. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach, grounded in established principles of chemical safety and hazardous waste management, is paramount. This document is intended to empower laboratory personnel to make informed decisions in consultation with their institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: The Foundation of Safe Disposal

Core Principles of Hazard Identification:

  • Assume Hazard: In the absence of comprehensive toxicological data, treat the compound as hazardous.[3]

  • Consult Analogous SDSs: Review SDSs for similar chemical structures to anticipate potential hazards and handling precautions.

  • Institutional Expertise: Engage your institution's Chemical Hygiene Officer or EHS department to conduct a formal risk assessment.[4]

A crucial component of this assessment is compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a written Chemical Hygiene Plan (CHP).[4][5] This plan should outline specific procedures for the safe handling and disposal of hazardous chemicals in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. Based on the potential hazards of analogous compounds, the following PPE is recommended:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]To protect against potential splashes of solutions containing the compound, which could cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) of a suitable thickness.To prevent skin contact, as related compounds are known to cause skin irritation.[1][7] Contaminated gloves should be disposed of as hazardous waste.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[8]To prevent inhalation, as analogous compounds may cause respiratory irritation.[1] The necessity of respiratory protection should be determined by a formal risk assessment.

Waste Segregation and Collection: A Critical Step for Compliance

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.[9] Waste containing this compound should be collected in a designated, properly labeled hazardous waste container.

Workflow for Waste Segregation:

DisposalDecision A Is the waste container full? B Contact EHS for waste pickup. A->B Yes C Continue to collect waste in the designated container. A->C No D Does the waste pose an immediate hazard (e.g., fuming, bulging container)? C->D E Evacuate the area and contact EHS immediately. D->E Yes F Ensure the container is properly labeled and stored. D->F No

Caption: Decision Tree for Initiating Waste Disposal.

Emergency Procedures: Preparing for the Unexpected

In the event of a spill or accidental release of this compound, prompt and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Follow the specific clean-up procedures outlined in your laboratory's Chemical Hygiene Plan and by EHS personnel. All materials used for clean-up must be disposed of as hazardous waste. [7]

Conclusion: A Culture of Safety

The proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a fundamental aspect of a strong safety culture. For novel compounds like this compound, where specific data may be limited, a cautious and well-documented approach is essential. By adhering to the principles outlined in this guide and working closely with your institution's safety professionals, you can ensure the safe and compliant management of this and other research chemicals from cradle to grave.

References

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. [Link]

  • Managing Hazardous Chemical Waste in the Lab - American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US EPA. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual - Montana State University. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. - Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance - OSHA. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6,7-dihydro-1,7-naphthyridin-8(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The operational and disposal plans outlined below are designed to be a self-validating system, grounded in the principles of minimizing exposure and mitigating risk.

Hazard Assessment and Triage

Given that 6,7-dihydro-1,7-naphthyridin-8(5H)-one belongs to the naphthyridine class of compounds, which have diverse biological activities, it is prudent to treat it as a potentially hazardous substance.[7][8] Analogs such as 7-Chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one are known to cause skin and eye irritation, and may cause respiratory irritation.[6] Therefore, the primary hazards to consider are:

  • Dermal Contact: Potential for skin irritation.

  • Ocular Contact: Potential for serious eye irritation.

  • Inhalation: Potential for respiratory tract irritation, especially if the compound is in powdered form.

  • Ingestion: Assumed to be harmful if swallowed.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure.[9][10] The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact.[11] Nitrile and neoprene offer good resistance to a range of chemicals.[12] Double-gloving provides an extra layer of protection.
Eyes Safety Goggles with Side Shields or a Face ShieldTo protect against splashes and airborne particles.[10] Standard safety glasses are insufficient.
Body Polyethylene-coated Polypropylene Gown or Laboratory CoatTo protect skin and clothing from contamination.[11] Ensure the garment is resistant to chemical permeation.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors.[13][14] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5]
Feet Closed-toe shoesTo protect feet from spills.

Operational Plan: From Receipt to Reaction

A step-by-step approach ensures that safety is integrated into every stage of the handling process.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

Handling and Weighing
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.

  • Weighing: Conduct all weighing operations within the chemical fume hood to minimize the risk of inhalation. Use a disposable weighing boat.

  • Transfers: When transferring the compound, use appropriate tools such as a spatula or powder funnel to avoid spills. For transfers between reaction vessels, consider using cannulation techniques for solutions to minimize exposure.[15]

In Case of a Spill
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Carefully sweep or scoop the absorbed material into a designated waste container.[2][4] Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing boats, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Irritant").

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[2]

Visual Workflows

To further clarify the procedural steps, the following diagrams illustrate the PPE donning and doffing sequence and the waste disposal workflow.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Gown d2 Mask/Respirator d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves (Outer Pair) d3->d4 f1 Gloves (Outer Pair) f2 Gown f1->f2 f3 Goggles/Face Shield f2->f3 f4 Mask/Respirator f3->f4 f5 Gloves (Inner Pair) f4->f5

Caption: PPE Donning and Doffing Sequence

Waste_Disposal_Workflow Start Contaminated Material (Gloves, Weighing Boat, etc.) Segregate Place in Labeled Hazardous Waste Container Start->Segregate Store Store in Satellite Accumulation Area Segregate->Store Transport EHS Pickup Store->Transport Dispose Final Disposal via Certified Vendor Transport->Dispose

Caption: Waste Disposal Workflow

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • C&EN. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, March 8). 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Human health tier II assessment. Retrieved from [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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6,7-dihydro-1,7-naphthyridin-8(5H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.